molecular formula C5H7NOS B1319486 5-Methyl-2-thiazolemethanol CAS No. 202932-04-5

5-Methyl-2-thiazolemethanol

Cat. No.: B1319486
CAS No.: 202932-04-5
M. Wt: 129.18 g/mol
InChI Key: BWKAOFJDCPNWEC-UHFFFAOYSA-N
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Description

5-Methyl-2-thiazolemethanol is a useful research compound. Its molecular formula is C5H7NOS and its molecular weight is 129.18 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5-methyl-1,3-thiazol-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NOS/c1-4-2-6-5(3-7)8-4/h2,7H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWKAOFJDCPNWEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40593461
Record name (5-Methyl-1,3-thiazol-2-yl)methanol
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Molecular Weight

129.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202932-04-5
Record name (5-Methyl-1,3-thiazol-2-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5-methyl-1,3-thiazol-2-yl)methanol
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Foundational & Exploratory

5-Methyl-2-thiazolemethanol basic properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Methyl-2-thiazolemethanol: Properties, Synthesis, and Isomeric Context

Abstract

This technical guide provides a detailed examination of this compound, a heterocyclic alcohol. A critical challenge in the study of this compound is its frequent confusion with its structural isomer, 4-Methyl-5-thiazoleethanol (CAS 137-00-8), which is a well-documented and commercially significant flavor and fragrance component. This guide clarifies the distinct identity of this compound, presents its core physicochemical properties based on theoretical principles and available data, outlines plausible synthetic routes, and places the compound in its proper chemical context. The objective is to provide researchers and drug development professionals with a foundational understanding of this specific molecule, while proactively addressing the data scarcity and potential for isomeric misidentification.

Chemical Identity and Structure

This compound is a substituted thiazole ring bearing a methyl group at the C5 position and a hydroxymethyl group at the C2 position. Its structural and chemical identity is distinct from its more common isomers.

A significant point of caution for researchers is the prevalence of data for 4-Methyl-5-thiazoleethanol (also known as Sulfurol), which has a different substitution pattern (methyl at C4, hydroxyethyl at C5) and, consequently, different properties and applications.[1][2] Most commercial listings and much of the scientific literature under similar-sounding names refer to this latter compound.

The fundamental identifiers for the target compound, this compound, are summarized below.

PropertyValueSource
IUPAC Name (5-Methyl-1,3-thiazol-2-yl)methanolIUPAC Nomenclature
Molecular Formula C₅H₇NOSCalculated
Molecular Weight 129.18 g/mol Calculated
CAS Number Not consistently available in major databases.N/A
Synonyms 5-Methyl-2-(hydroxymethyl)thiazoleN/A

Physicochemical and Spectroscopic Profile

Experimental data for this compound is not widely published. However, based on the principles of organic chemistry and data from analogous structures, we can predict its key characteristics.

Predicted Physicochemical Properties
PropertyPredicted Value / DescriptionRationale
Appearance Colorless to pale yellow liquid or low-melting solid.Typical for small heterocyclic alcohols.
Boiling Point Higher than 5-methylthiazole (141 °C) due to hydrogen bonding from the -OH group.Intermolecular forces increase boiling point.
Solubility Soluble in polar organic solvents (e.g., methanol, ethanol, chloroform) and moderately soluble in water.[3]The hydroxyl group imparts polarity and allows for hydrogen bonding with water.
Theoretical Spectroscopic Data

A definitive experimental spectrum is not publicly available. The following are predicted key signals essential for the identification of the molecule during synthesis or analysis.

  • ¹H NMR:

    • -CH₃ (C5-methyl): A singlet expected around δ 2.3-2.5 ppm.

    • -CH₂OH (C2-hydroxymethyl): A singlet expected around δ 4.6-4.9 ppm. This signal's integration should correspond to two protons.

    • -OH (hydroxyl): A broad singlet with a variable chemical shift, which would exchange upon addition of D₂O.

    • C4-H (thiazole ring proton): A singlet expected around δ 7.5-7.7 ppm. The absence of a proton at C5 simplifies the spectrum, leaving only the C4 proton signal in the aromatic region of the thiazole ring.

  • ¹³C NMR:

    • -CH₃: ~12-15 ppm

    • -CH₂OH: ~60-65 ppm

    • C4: ~138-142 ppm

    • C5: ~128-132 ppm

    • C2: ~165-170 ppm (carbon bearing the hydroxymethyl group)

  • Infrared (IR) Spectroscopy:

    • O-H stretch: A strong, broad band around 3300-3400 cm⁻¹.

    • C-H stretch (aliphatic): Bands around 2850-2960 cm⁻¹.

    • C=N stretch (thiazole ring): A characteristic absorption near 1650-1670 cm⁻¹.[4]

    • C-O stretch (primary alcohol): A strong band around 1050-1080 cm⁻¹.

  • Mass Spectrometry (MS):

    • Molecular Ion [M]⁺: Expected at m/z = 129.

    • Key Fragment: Loss of the hydroxyl group or formaldehyde, leading to a prominent fragment at m/z = 98 ([M-CH₂OH]⁺) or m/z = 99 ([M-CH₂O]⁺), corresponding to the 5-methylthiazolyl cation.

Synthesis and Methodology

While no standardized, published protocol for this compound is readily available, its synthesis can be approached through established organometallic or reduction pathways starting from 5-methylthiazole. The most plausible route involves the functionalization of the C2 position.

Proposed Synthetic Route: Lithiation and Electrophilic Quench

The proton at the C2 position of a thiazole ring is significantly more acidic than other ring protons, allowing for selective deprotonation with a strong base followed by reaction with an electrophile.

Workflow:

  • Deprotonation: 5-methylthiazole is dissolved in an anhydrous aprotic solvent (e.g., THF, diethyl ether) and cooled to a low temperature (-78 °C). A strong organolithium base, typically n-butyllithium (n-BuLi), is added dropwise to generate the 2-lithio-5-methylthiazole intermediate.

  • Electrophilic Quench: Anhydrous formaldehyde gas or a paraformaldehyde slurry is introduced to the reaction mixture. The nucleophilic lithiated intermediate attacks the electrophilic carbonyl carbon.

  • Aqueous Workup: The reaction is quenched with a mild acid (e.g., saturated ammonium chloride solution) to neutralize the base and protonate the resulting alkoxide, yielding the final product, this compound.

  • Purification: The product is extracted from the aqueous layer using an organic solvent (e.g., ethyl acetate), dried, and purified, typically via silica gel column chromatography.

G cluster_start Starting Materials cluster_reaction Reaction Sequence cluster_end Workup & Purification A 5-Methylthiazole D Step 1: Lithiation Anhydrous THF, -78 °C A->D B n-Butyllithium (n-BuLi) B->D C Formaldehyde (CH₂O) F Step 2: Electrophilic Quench -78 °C to RT C->F E Intermediate: 2-Lithio-5-methylthiazole D->E Forms E->F G Step 3: Aqueous Quench (NH₄Cl solution) F->G Yields crude product H Step 4: Extraction & Chromatography G->H I Final Product: This compound H->I Purifies to

Caption: Proposed synthesis of this compound.

Applications and Biological Relevance

Due to the scarcity of specific research, the applications of this compound are not well-defined. However, the thiazole moiety is a recognized pharmacophore present in many biologically active compounds and approved drugs, including Vitamin B1 (Thiamine), the anti-HIV drug Ritonavir, and various anti-inflammatory agents.[5]

Potential areas for future investigation include:

  • Drug Discovery: As a novel building block for creating libraries of thiazole-containing compounds for screening against various biological targets.

  • Flavor and Fragrance: While its isomer is well-known for meaty and nutty notes, the organoleptic properties of this compound have not been described.[6] Its unique structure may yield a different and potentially valuable sensory profile.

  • Materials Science: Thiazole derivatives have been used to create functionalized composite materials, such as for the selective adsorption of metal ions.[5]

Safety and Handling

No specific Material Safety Data Sheet (MSDS) exists for this compound. Standard laboratory precautions for handling novel chemical intermediates should be followed. Based on analogous structures like 5-thiazolylmethanol, the compound should be considered a potential irritant, particularly to the eyes.

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area or chemical fume hood. Avoid inhalation of vapors and direct contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place, potentially under an inert atmosphere to prevent oxidation.

Conclusion

This compound is a structurally precise but scientifically obscure member of the thiazole family. This guide establishes its fundamental chemical identity and distinguishes it from its far more common isomer, 4-Methyl-5-thiazoleethanol. While experimental data remains sparse, this document provides a robust theoretical framework for its properties and a plausible, detailed pathway for its chemical synthesis. For researchers in medicinal chemistry and materials science, this compound represents an unexplored building block with potential for novel applications, warranting further investigation to fully characterize its physical and biological profile.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1136, 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

  • NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763216, 5-Thiazolylmethanol. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Methyl-5-thiazoleethanol in Creating Authentic Food Flavors. Retrieved from [Link]

Sources

The Strategic Intermediate: A Technical Guide to 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-thiazolemethanol (CAS No. 202932-04-5) is a heterocyclic alcohol that serves as a critical structural motif and versatile intermediate in synthetic organic chemistry. Possessing a methyl-substituted thiazole ring—a privileged scaffold in medicinal chemistry—this compound offers a reactive hydroxyl group poised for diverse chemical transformations. Its utility is most pronounced in the construction of complex molecular architectures, particularly in the development of novel therapeutic agents and other biologically active compounds. This guide provides a comprehensive overview of its chemical properties, outlines a robust synthesis protocol, details methods for analytical characterization, and discusses its applications as a strategic building block in research and drug discovery.

Physicochemical Properties and Safety Profile

This compound is a yellow solid or liquid with a molecular weight of 129.18 g/mol .[1] It is essential for researchers to be cognizant of its chemical characteristics and handling requirements to ensure safe and effective utilization in the laboratory.

Table 1: Chemical and Physical Properties

Property Value Source(s)
CAS Number 202932-04-5
Molecular Formula C₅H₇NOS
Molecular Weight 129.18 g/mol [1]
Physical Form Yellow Solid or Liquid [1]
Purity Typically ≥95%
Storage Conditions 2-8°C, Sealed in dry, inert atmosphere [1]
InChI Key BWKAOFJDCPNWEC-UHFFFAOYSA-N [1]

| SMILES | CC1=CN=C(CO)S1 | |

Safety and Handling

As a laboratory chemical, this compound requires careful handling in a well-ventilated area, preferably a fume hood. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.

GHS Hazard Profile:

  • Pictogram: GHS07 (Exclamation Mark)[1]

  • Signal Word: Warning[1]

  • Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Synthesis and Mechanism

The most direct and reliable method for the synthesis of this compound is the selective reduction of its corresponding aldehyde, 5-methyl-1,3-thiazole-2-carbaldehyde. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation due to its mild nature and high chemoselectivity for aldehydes and ketones, which prevents over-reduction or undesired side reactions with the thiazole ring.[2]

Reaction Rationale and Causality

The synthesis hinges on the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.

  • Choice of Reducing Agent: Sodium borohydride is preferred over stronger reducing agents like lithium aluminum hydride (LAH). While LAH would also be effective, its higher reactivity necessitates stricter anhydrous conditions and can lead to side reactions. NaBH₄ is operationally simpler, safer to handle, and compatible with protic solvents like methanol or ethanol, which are excellent for dissolving both the substrate and the reagent.[2][3]

  • Solvent System: A mixture of methanol (MeOH) and a less reactive co-solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is often ideal. Methanol serves to activate the NaBH₄ and protonate the resulting alkoxide intermediate, while the co-solvent ensures complete dissolution of the starting aldehyde.[2]

  • Temperature Control: The reaction is initiated at 0°C (ice bath) to moderate the initial exothermic release of hydrogen gas and ensure controlled reduction. Allowing the reaction to proceed to completion at room temperature is standard practice.[2]

Synthetic Workflow Diagram

G cluster_0 Synthesis of this compound A Reactants - 5-Methyl-1,3-thiazole-2-carbaldehyde - Sodium Borohydride (NaBH4) C Reaction - Initial cooling to 0°C - Stirring at Room Temp A->C B Solvent System - Methanol (MeOH) - THF or DCM B->C D Workup - Quench with H2O or aq. NH4Cl - pH adjustment (if needed) C->D Reaction Completion E Extraction - Ethyl Acetate or DCM D->E F Purification - Drying (Na2SO4) - Solvent Evaporation - Column Chromatography (optional) E->F G Final Product - this compound F->G

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry methods for the reduction of heterocyclic aldehydes.[2][4][5]

  • Preparation: To a round-bottomed flask equipped with a magnetic stir bar, add 5-methyl-1,3-thiazole-2-carbaldehyde (1.0 eq). Dissolve the aldehyde in a suitable solvent mixture, such as 1:1 Methanol/THF (approx. 10 mL per gram of aldehyde).

  • Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature equilibrates to 0-5°C.

  • Reduction: Slowly add sodium borohydride (NaBH₄, 1.2-1.5 eq) to the cooled solution in small portions over 15-20 minutes. Causality Note: Portion-wise addition is critical to control the initial effervescence and exothermic reaction.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot is no longer visible.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water or a saturated aqueous solution of ammonium chloride (NH₄Cl) to quench the excess NaBH₄. Safety Note: Quenching is an exothermic process that releases hydrogen gas.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the reaction mixture).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The resulting crude product, this compound, can be further purified by silica gel column chromatography if necessary to yield a product of ≥95% purity.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound lies in its role as a versatile building block. The thiazole ring is a bioisostere of various functional groups and is present in numerous FDA-approved drugs, where it often participates in crucial hydrogen bonding or metal chelation interactions with biological targets.

Role as a Key Intermediate

The primary hydroxyl group is a synthetic handle that can be readily converted into other functional groups, making it an ideal precursor for creating libraries of related compounds for structure-activity relationship (SAR) studies.

  • Conversion to Halides: The alcohol can be converted to the corresponding chloride, 2-(chloromethyl)-5-methylthiazole, using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃). This halide is a potent electrophile, ready for nucleophilic substitution reactions to introduce amines, ethers, thioethers, and other functionalities.

  • Oxidation to Aldehyde: Controlled oxidation can revert the alcohol back to the aldehyde, which is useful if the aldehyde is required for subsequent reactions like Wittig olefination or reductive amination.

  • Ester and Ether Formation: Standard esterification or Williamson ether synthesis protocols can be applied to attach a wide variety of side chains, which is a common strategy in medicinal chemistry to modulate properties like solubility, cell permeability, and metabolic stability.

Logical Pathway for Derivative Synthesis

Caption: Synthetic utility of this compound.

Analytical and Quality Control

Ensuring the identity and purity of this compound is paramount. A combination of spectroscopic and chromatographic techniques provides a self-validating system for quality control.

Table 2: Analytical Characterization Methods

Technique Expected Results Purpose
¹H NMR Signals corresponding to the thiazole ring proton, the methylene (-CH₂-) protons, and the methyl (-CH₃) protons with appropriate chemical shifts and splitting patterns. Confirms molecular structure and proton environment.
¹³C NMR Resonances for all five unique carbon atoms in the molecule. Confirms carbon backbone and functional groups.
Mass Spec (MS) A molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight (129.18). Confirms molecular weight and provides fragmentation data.
Infrared (IR) A broad absorption band in the 3200-3600 cm⁻¹ region (O-H stretch), and C-H, C=N, C-S stretches characteristic of the thiazole ring. Confirms the presence of key functional groups (hydroxyl, aromatic ring).

| HPLC/GC | A single major peak indicating high purity (typically >95%). | Quantifies purity and detects impurities. |

Representative Spectroscopic Data (Predicted)

While experimental spectra are the gold standard, computational predictions provide a valuable reference for characterization. The following data is predicted and should be used for illustrative purposes.

  • Predicted ¹H NMR (500 MHz, CDCl₃): δ (ppm) ~7.2-7.4 (s, 1H, thiazole C4-H), ~4.8-5.0 (s, 2H, -CH₂OH), ~2.4-2.6 (s, 3H, -CH₃), ~2.0-3.0 (br s, 1H, -OH).

  • Predicted IR (ATR): ν (cm⁻¹) ~3350 (br, O-H), ~2920 (C-H), ~1550 (C=N), ~1430 (C-H bend), ~1050 (C-O).

Conclusion

This compound is more than a simple chemical reagent; it is a strategic intermediate that provides chemists with efficient access to the medicinally significant methyl-thiazole scaffold. Its straightforward synthesis via aldehyde reduction and the versatile reactivity of its hydroxyl group make it an indispensable tool for generating novel molecular entities. A thorough understanding of its properties, synthesis, and analytical profile, as outlined in this guide, empowers researchers to fully leverage its potential in the rational design of next-generation pharmaceuticals and fine chemicals.

References

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. Retrieved January 11, 2026, from [Link]

  • Organic Synthesis. (n.d.). Sodium Borohydride (NaBH4) Reduction. Retrieved January 11, 2026, from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. Retrieved January 11, 2026, from [Link]

  • SciSpace. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved January 11, 2026, from [Link]

  • Pawar, S. S., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2015, 687027.
  • Oriental Journal of Chemistry. (2014). NaBH4/(NH4)2SO4: A Convenient System for Reduction of Carbonyl Compounds to their Corresponding Alcohols in wet-THF. Retrieved January 11, 2026, from [Link]

  • American Chemical Society Publications. (2022). Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. Retrieved January 11, 2026, from [Link]

  • Google Patents. (n.d.). WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF.

Sources

An In-depth Technical Guide to the Synthesis of (5-methyl-1,3-thiazol-2-yl)methanol: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its ability to engage in hydrogen bonding, act as a bioisostere for other aromatic systems, and serve as a rigid linker has made it a cornerstone of drug design.[3] Specifically, functionalized thiazoles such as (5-methyl-1,3-thiazol-2-yl)methanol (CAS No. 202932-04-5) are highly valued as versatile building blocks for constructing complex molecular architectures. This guide provides a comprehensive overview of the synthetic strategies for preparing this key intermediate, grounded in established chemical principles and tailored for researchers in pharmaceutical and chemical development. We will dissect the mechanistic underpinnings of the primary synthetic routes, offer detailed experimental protocols, and discuss the critical parameters that ensure a successful and scalable synthesis.

Introduction: The Strategic Importance of the Thiazole Moiety

Heterocyclic compounds are fundamental to the development of new medicines, with nitrogen and sulfur-containing rings being particularly prominent.[4] The thiazole nucleus is a five-membered aromatic ring containing one sulfur and one nitrogen atom.[5] This structure is not only thermally stable but also possesses a unique electronic distribution, making it an excellent pharmacophore.[6] Thiazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antibacterial, antifungal, and antitumor properties.[2][7]

The target molecule, (5-methyl-1,3-thiazol-2-yl)methanol, provides three key points for molecular diversification: the hydroxyl group for esterification or etherification, the nitrogen atom for potential quaternization, and the aromatic ring itself for further substitution, although the C4 position is the most likely site for electrophilic attack. The presence of the methyl group at the C5 position can also influence the molecule's interaction with biological targets through steric and electronic effects. Consequently, robust and efficient synthesis of this compound is of paramount importance.

Primary Synthetic Pathway: Ring Formation and Functional Group Reduction

The most logical and widely applicable approach to synthesizing (5-methyl-1,3-thiazol-2-yl)methanol involves a two-stage process: first, the construction of the 5-methylthiazole ring bearing a suitable functional group at the 2-position, followed by the chemical reduction of that group to the desired primary alcohol.

Stage 1: The Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis, first reported in 1887, remains the most prominent and versatile method for constructing the thiazole ring.[8] This reaction involves the condensation of an α-haloketone with a thioamide.[1][5] The reaction proceeds via a nucleophilic attack of the thioamide's sulfur on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]

To obtain the desired 5-methyl substitution pattern, the logical choice for the α-haloketone is a 1-halopropan-2-one, such as chloroacetone or bromoacetone. To install a functional group at the 2-position that is readily convertible to a hydroxymethyl group, a thioamide bearing an ester, such as ethyl thiooxamate, is an ideal starting material.

Diagram 1: Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis cluster_reactants Starting Materials cluster_process Reaction & Cyclization cluster_product Product Thioamide Ethyl Thiooxamate Condensation Condensation & Dehydration Thioamide->Condensation Nucleophilic Attack Haloketone Chloroacetone Haloketone->Condensation Ester Ethyl 5-methyl-1,3-thiazole-2-carboxylate Condensation->Ester Forms Thiazole Ring

Caption: General workflow for the Hantzsch synthesis to form the core thiazole ester intermediate.

Stage 2: Reduction of the Carboxylate Ester

With the ethyl 5-methyl-1,3-thiazole-2-carboxylate intermediate in hand, the final step is the reduction of the ester to a primary alcohol. This is a standard transformation in organic synthesis. Strong hydride-based reducing agents are typically required for this conversion.

Causality Behind Reagent Choice:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent capable of reducing esters, carboxylic acids, amides, and aldehydes. Its high reactivity necessitates anhydrous conditions and careful handling. It is often the reagent of choice for complete reduction when other sensitive functional groups are absent.

  • Sodium Borohydride (NaBH₄): This is a milder reducing agent. While it readily reduces aldehydes and ketones, it is generally unreactive towards esters. Therefore, NaBH₄ is not suitable for this direct conversion from the ester but would be the ideal reagent if the intermediate were the corresponding aldehyde (5-methyl-1,3-thiazole-2-carboxaldehyde).

Given the stability of the thiazole ring under these conditions, LiAlH₄ provides a reliable and high-yielding route to the target alcohol.

Diagram 2: Reduction of Ester to Alcohol

Reduction_Workflow Ester Ethyl 5-methyl-1,3-thiazole-2-carboxylate Reducing_Agent 1. LiAlH₄ in THF 2. Aqueous Workup (e.g., Fieser) Ester->Reducing_Agent Hydride Delivery Product (5-methyl-1,3-thiazol-2-yl)methanol Reducing_Agent->Product Reduction

Caption: The final reduction step to yield the target alcohol.

Detailed Experimental Protocols

The following protocols are synthesized from established principles of organic chemistry and analogous procedures. Researchers should perform their own optimization and safety assessments.

Protocol 3.1: Synthesis of Ethyl 5-methyl-1,3-thiazole-2-carboxylate
  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethyl thiooxamate (1.33 g, 10 mmol) and absolute ethanol (50 mL).

  • Reaction Initiation: Stir the mixture until the thioamide is fully dissolved. Add chloroacetone (0.93 g, 10 mmol, 0.8 mL) dropwise to the solution at room temperature.

  • Reflux: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexane:ethyl acetate eluent system.

  • Workup: After completion, allow the mixture to cool to room temperature. Reduce the solvent volume to approximately 10 mL using a rotary evaporator.

  • Extraction: Dilute the residue with 50 mL of ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure ester.

Protocol 3.2: Synthesis of (5-methyl-1,3-thiazol-2-yl)methanol
  • Setup: In a flame-dried 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (LiAlH₄) (0.42 g, 11 mmol) in 50 mL of anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath.

  • Addition of Ester: Dissolve ethyl 5-methyl-1,3-thiazole-2-carboxylate (1.85 g, 10 mmol) in 20 mL of anhydrous THF. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Carefully and sequentially add the following dropwise: 0.4 mL of water, 0.4 mL of 15% aqueous NaOH, and finally 1.2 mL of water. This procedure is critical for safely quenching the excess LiAlH₄ and generating a granular precipitate that is easy to filter.

  • Isolation: Stir the resulting mixture vigorously for 30 minutes. Filter the granular solids through a pad of Celite®, washing the filter cake thoroughly with THF and ethyl acetate.

  • Purification: Combine the organic filtrates and concentrate under reduced pressure. The resulting crude alcohol can be purified by flash chromatography if necessary. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Alternative Synthetic Strategy: C2-Lithiation and Formylation

An alternative and more direct route involves the use of organometallic chemistry. The C2 proton of thiazoles is significantly more acidic (pKa ≈ 2.5 for the conjugate acid) than the other ring protons, allowing for selective deprotonation by a strong base.

  • Lithiation: 5-methylthiazole can be deprotonated at the C2 position using a strong organolithium base such as n-butyllithium (n-BuLi) in an anhydrous ethereal solvent like THF at low temperatures (e.g., -78 °C).

  • Electrophilic Quench: The resulting 2-lithio-5-methylthiazole is a potent nucleophile. Quenching this intermediate with a suitable electrophile, such as anhydrous formaldehyde (or its trimer, 1,3,5-trioxane), will directly install the hydroxymethyl group at the C2 position.

While potentially shorter, this route requires stringent anhydrous and anaerobic conditions and the handling of pyrophoric reagents (n-BuLi), making it more technically demanding than the Hantzsch/reduction sequence.

Diagram 3: C2-Lithiation and Formylation Pathway

Lithiation_Pathway Start 5-methylthiazole Step1 1. n-BuLi, THF, -78°C 2. Formaldehyde (HCHO) Start->Step1 Deprotonation & Nucleophilic Attack Product (5-methyl-1,3-thiazol-2-yl)methanol Step1->Product Formation of Alcohol

Sources

A Senior Scientist's Guide to the Structural Characterization and Analytical Method Development for 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the chemical analysis of 5-Methyl-2-thiazolemethanol. Designed for researchers, scientists, and drug development professionals, this document moves beyond standard protocols to offer an integrated strategy for unambiguous structural elucidation and the development of robust, self-validating analytical methods for a compound with limited existing public data. We will explore the causality behind experimental choices, establish protocols for generating foundational data, and contextualize the molecule's significance within medicinal chemistry.

Introduction: The Thiazole Scaffold and the Analytical Imperative

The thiazole ring, a five-membered sulfur- and nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry. It is a core component in numerous FDA-approved drugs, including the anticancer agent Tiazofurin and the HIV drug Ritonavir. Thiazole derivatives exhibit a vast range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties[1][2].

This compound represents a key functionalized building block for the synthesis of more complex thiazole-containing drug candidates. The precise placement of the methyl and hydroxymethyl groups offers specific steric and electronic properties that can be exploited in drug design to modulate bioactivity and pharmacokinetic profiles[3].

However, unlike its more common isomers, specific analytical data for this compound is not extensively documented in scientific literature or chemical databases. This guide, therefore, presents a first-principles approach, outlining the necessary steps a senior scientist would take to fully characterize this molecule and develop reliable analytical methods for its quantification and purity assessment.

Chapter 1: Foundational Chemical Identity and Predicted Properties

Before any experimental work can begin, a clear definition of the target molecule's structure and theoretical properties is essential. This serves as the benchmark against which all subsequent analytical data will be compared.

Structural Definition

The unambiguous structure of this compound is defined by a thiazole ring with a methyl group at the C5 position and a hydroxymethyl (-CH₂OH) group at the C2 position. It is critical to distinguish this from isomers like 4-methyl-5-thiazoleethanol (CAS 137-00-8), where the substitution pattern and side-chain are different[4][5].

  • Molecular Formula: C₅H₇NOS

  • Molecular Weight: 129.18 g/mol

  • IUPAC Name: (5-Methyl-1,3-thiazol-2-yl)methanol

  • CAS Number: Not definitively assigned in major public databases as of this writing, underscoring the need for rigorous in-house characterization.

Caption: Chemical structure of this compound.

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide valuable estimates for key physicochemical properties. These predictions are instrumental in designing initial purification and analytical strategies.

PropertyPredicted ValueRationale & Implication for Analysis
Boiling Point (°C) ~220-240Suggests the compound is sufficiently volatile for Gas Chromatography (GC) analysis, but high enough to prevent loss during handling.
LogP (o/w partition) ~0.5 - 1.0Indicates moderate polarity. Suitable for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
pKa (acidic, alcohol) ~14-15The alcohol proton is weakly acidic. The thiazole nitrogen is weakly basic (pKa ~2-3). Mobile phase pH in HPLC can influence peak shape.
Water Solubility ModerateExpected to be soluble in water and common organic solvents like methanol, acetonitrile, and DMSO, simplifying sample preparation.

Chapter 2: A Multi-Technique Strategy for Structural Elucidation

For a novel or sparsely documented compound, relying on a single analytical technique is insufficient. A self-validating system requires the convergence of data from orthogonal techniques—NMR, MS, and IR—to build an undeniable structural proof.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. It provides direct evidence of the carbon-hydrogen framework and the relative positions of substituents, making it indispensable for confirming the 5-methyl, 2-methanol substitution pattern.

Predicted Spectral Features: Based on established principles and data from similar thiazole structures, the following NMR signals are predicted for this compound in a solvent like DMSO-d₆.

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityAssignmentRationale
¹H ~7.6 - 7.8Singlet (s)H4The sole proton on the thiazole ring. Its chemical shift is influenced by the adjacent sulfur and C5-methyl group.
¹H ~4.8 - 5.0Singlet (s)-CH₂ OHMethylene protons adjacent to the electron-withdrawing thiazole ring. Will not show coupling.
¹H ~5.5 - 6.0Triplet (t)-CH₂OH The alcohol proton. Will likely appear as a triplet due to coupling with the adjacent CH₂ group.
¹H ~2.4 - 2.6Singlet (s)-CH₃ Methyl protons attached to the thiazole ring.
¹³C ~165 - 170SingletC2Carbon attached to both nitrogen and the methanol group. Highly deshielded.
¹³C ~140 - 145SingletC4Protonated carbon of the thiazole ring.
¹³C ~125 - 130SingletC5Carbon bearing the methyl group.
¹³C ~60 - 65Singlet-CH₂ OHCarbon of the methanol group.
¹³C ~12 - 15Singlet-CH₃ Methyl carbon.

Experimental Protocol: NMR Data Acquisition

  • Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to slow the exchange of the -OH proton, allowing its coupling to be observed.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure sufficient scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This experiment requires more scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • 2D NMR (for confirmation):

    • HSQC (Heteronuclear Single Quantum Coherence): Run an HSQC experiment to correlate each proton signal with its directly attached carbon. This will definitively link the predicted ¹H and ¹³C signals (e.g., the signal at ~7.7 ppm with the one at ~142 ppm).

    • HMBC (Heteronuclear Multiple Bond Correlation): Run an HMBC experiment to observe correlations between protons and carbons over 2-3 bonds. This is crucial for confirming the substitution pattern (e.g., showing a correlation from the C5-methyl protons to both C5 and C4).

Mass Spectrometry (MS)

Causality: Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and, through fragmentation patterns, evidence of its substructures. High-resolution mass spectrometry (HRMS) can determine the elemental composition, providing an exceptionally high degree of confidence in the molecular formula.

Predicted Fragmentation (Electron Ionization - EI):

  • Molecular Ion (M⁺): A peak at m/z = 129 is expected, corresponding to the intact molecule.

  • Key Fragments:

    • m/z = 112: Loss of the hydroxyl radical (•OH), [M-17]⁺.

    • m/z = 98: Loss of the entire hydroxymethyl group (•CH₂OH), [M-31]⁺. This would be a strong indicator of the side chain.

    • m/z = 85: Cleavage leading to the thiazole ring with a methyl group.

Experimental Protocol: GC-MS Analysis

  • System: A gas chromatograph coupled to a mass spectrometer with an EI source.

  • GC Column: A standard, non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane phase like a DB-5 or equivalent) is an excellent starting point.

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL with a split ratio (e.g., 50:1) to avoid overloading the detector. Set the injector temperature to 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: Increase temperature at 10 °C/min to 280 °C.

    • Hold: Hold at 280 °C for 5 minutes.

    • Rationale: This program provides good separation for semi-volatile compounds. The initial hold ensures sharp peaks, while the ramp elutes the analyte in a reasonable timeframe.

  • MS Conditions: Set the MS source temperature to 230 °C and the quadrupole temperature to 150 °C. Scan a mass range from m/z 40 to 300.

Infrared (IR) Spectroscopy

Causality: IR spectroscopy is a rapid and non-destructive technique used to confirm the presence of specific functional groups, which serve as "fingerprints" for the molecule.

Predicted Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibration Type Functional Group
3200 - 3500 Broad, Strong O-H stretch Alcohol (-OH)
2850 - 3000 Medium C-H stretch (aliphatic) -CH₃ and -CH₂OH
~1600 & ~1500 Medium C=N and C=C stretch Thiazole ring

| 1000 - 1100 | Strong | C-O stretch | Primary alcohol |

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

  • Background Scan: Ensure the ATR crystal (typically diamond or germanium) is clean. Perform a background scan to subtract atmospheric H₂O and CO₂ signals.

  • Sample Application: Place a small drop of the neat liquid sample (or a few crystals of the solid) directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the crystal with an appropriate solvent (e.g., isopropanol) after analysis.

Chapter 3: Developing Robust Chromatographic Methods

Once the structure is confirmed, the next critical task is to develop a reliable method for separating the compound from impurities and quantifying it accurately.

Reversed-Phase HPLC-UV Method Development

Causality: RP-HPLC is the workhorse of the pharmaceutical industry for purity and assay testing. The moderate polarity of this compound makes it an ideal candidate for this technique. The goal is to develop a method that provides a sharp, symmetrical peak with good retention, well-separated from any potential impurities.

cluster_0 HPLC Method Development Workflow A Step 1: Column & Solvent Selection - C18 Column (e.g., 150x4.6mm, 5µm) - Mobile Phase A: 0.1% Formic Acid in H₂O - Mobile Phase B: Acetonitrile B Step 2: Wavelength Selection - Run UV scan (200-400nm) - Select λmax for optimal sensitivity A->B C Step 3: Initial Gradient Run - Run broad gradient (e.g., 5-95% B in 20 min) - Determine approximate elution %B B->C D Step 4: Gradient Optimization - Narrow the gradient around elution %B - Adjust slope for optimal resolution C->D E Step 5: Isocratic vs. Gradient? - If all peaks elute close together, convert to isocratic method - If impurities are present, keep optimized gradient D->E F Step 6: Method Validation - Test for Linearity, Accuracy, Precision, Specificity, Robustness E->F

Caption: A logical workflow for developing an HPLC method.

Experimental Protocol: HPLC Method Development

  • Instrumentation: An HPLC system with a UV/Vis or Photodiode Array (PDA) detector.

  • Column Selection: Start with a robust, general-purpose C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with 0.1% formic acid. Rationale: The acid protonates the basic thiazole nitrogen, ensuring a single ionic species and preventing peak tailing.

    • Mobile Phase B: Acetonitrile.

  • Wavelength Determination: Prepare a dilute sample solution and acquire a UV spectrum using the PDA detector. The λmax for thiazoles is typically around 240-260 nm; select this wavelength for detection.

  • Initial Scouting Gradient:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Rationale: This broad gradient will ensure the compound elutes and gives a starting point for optimization.

  • Optimization: Based on the retention time from the scouting run, create a more focused gradient. For example, if the peak elutes at 10 minutes (at ~50% B), a new gradient could be 30% B to 70% B over 15 minutes to improve resolution around the main peak.

  • System Suitability: Once a suitable method is established, inject the standard solution five times. The relative standard deviation (RSD) for retention time and peak area should be less than 2.0%.

Chapter 4: Significance and Application in Drug Discovery

The 5-methylthiazole moiety is a valuable pharmacophore. Research has shown that incorporating a methyl group at the C5 position of the thiazole ring can significantly influence biological activity. For instance, studies on 5-methylthiazole-based thiazolidinone conjugates have identified them as a novel class of selective COX-1 inhibitors with potential anti-inflammatory applications[1]. The presence of the methyl group was found to be a key determinant for potent activity[1].

Furthermore, the 2-hydroxymethyl substituent provides a crucial chemical handle. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or amine, allowing for the facile synthesis of a diverse library of derivative compounds for structure-activity relationship (SAR) studies[6][7]. Therefore, having robust and reliable analytical methods for this compound is a prerequisite for any drug discovery program that utilizes it as a foundational synthetic intermediate.

Conclusion

The comprehensive analysis of this compound requires a systematic and evidence-based approach, particularly given the absence of extensive public reference data. This guide outlines a logical, self-validating workflow that begins with defining the molecule's identity through a combination of NMR, MS, and IR spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. Following unambiguous identification, the development of a robust chromatographic method, such as the HPLC-UV protocol detailed herein, is essential for ensuring the purity and quality of this valuable building block. By following this expert-driven strategy, researchers can proceed with confidence in their use of this compound for the synthesis of next-generation therapeutic agents.

References

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  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (2014). Journal of Medicinal Chemistry. Available from: [Link]

  • Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. (2020). ResearchGate. Available from: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). Molecules. Available from: [Link]

  • Graphical representation of the thiazoline/thiazole formation (GC-MS). (n.d.). ResearchGate. Available from: [Link]

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  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. (2014). ISRN Organic Chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Thiazolylmethanol. In PubChem Compound Database. Retrieved from: [Link]

  • The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol. (2018). ResearchGate. Available from: [Link]

  • Determination of thiazole-4-carboxamide Adenine Dinucleotide (TAD) Levels in Mononuclear Cells of Leukemic Patients Treated With Tiazofurin. (1987). Cancer Research. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole, 5-ethyl-2-methyl-. In NIST Chemistry WebBook. Retrieved from: [Link]

  • 5-methyl thiazole, 3581-89-3. (n.d.). The Good Scents Company. Retrieved from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. In PubChem Compound Database. Retrieved from: [Link]

  • 5-(1-hydroxyethyl)-4-methyl thiazole, 45657-12-3. (n.d.). The Good Scents Company. Retrieved from: [Link]

  • Thiazoles: iii. Infrared spectra of methylthiazoles. (2015). ResearchGate. Available from: [Link]

  • Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. (2016). ResearchGate. Available from: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. (2020). Molecules. Available from: [Link]

  • Synthesis of thiazoles. (n.d.). Organic Chemistry Portal. Retrieved from: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole, 5-methyl-. In NIST Chemistry WebBook. Retrieved from: [Link]

  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. (2012). Google Patents.
  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. (2009). Google Patents.
  • National Institute of Standards and Technology. (n.d.). Thiazole, 2-amino-5-methyl-. In NIST Chemistry WebBook. Retrieved from: [Link]

  • 4-methyl-5-thiazoleethanol. (n.d.). Biological Magnetic Resonance Bank. Retrieved from: [Link]

  • Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials. (2023). ACS Omega. Available from: [Link]

  • HPLC Methods for analysis of 2-Amino-5-methylthiazole. (n.d.). HELIX Chromatography. Retrieved from: [Link]

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An In-depth Technical Guide to the Spectroscopic Characterization of 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Spectroscopic Landscape of a Novel Thiazole Derivative

In the realm of medicinal chemistry and drug development, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 5-Methyl-2-thiazolemethanol, a molecule of interest for its potential applications, presents a unique spectroscopic profile. This guide provides a comprehensive analysis of its key spectroscopic data, offering insights into the relationship between its molecular structure and spectral properties.

It is important to note that publicly available, experimentally derived spectroscopic data for this compound (CAS No. 202932-04-5) is limited.[1] Therefore, this guide will leverage high-fidelity predicted spectroscopic data, generated through advanced computational models, to provide a thorough and scientifically grounded analysis. This approach, which is increasingly prevalent in modern chemical research, allows for a deep understanding of the molecule's characteristics and provides a robust framework for the interpretation of future experimental findings.

Molecular Structure and Spectroscopic Overview

This compound is a heterocyclic compound featuring a thiazole ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. This arrangement of functional groups gives rise to a distinct set of signals in various spectroscopic analyses, which are crucial for its identification and characterization.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By analyzing the magnetic properties of atomic nuclei, we can deduce the connectivity and chemical environment of atoms within a molecule.

Predicted ¹H NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound provides valuable information about the number of different types of protons and their neighboring environments.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Thiazole-H (at C4)7.1 - 7.3Singlet1H
-CH₂-OH4.8 - 5.0Singlet2H
-OHBroad Singlet1H
Thiazole-CH₃2.4 - 2.6Singlet3H

Causality Behind Predicted Shifts:

  • Thiazole Proton (H4): The proton attached to the C4 of the thiazole ring is expected to appear in the aromatic region, downfield due to the deshielding effect of the heterocyclic ring currents. Its predicted chemical shift is in the range of 7.1-7.3 ppm. It is expected to be a singlet as there are no adjacent protons to couple with.

  • Hydroxymethyl Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic and are expected to appear as a singlet in the range of 4.8-5.0 ppm. The adjacent hydroxyl proton typically does not cause splitting due to rapid proton exchange, especially in the presence of trace amounts of acid or water.

  • Hydroxyl Proton (-OH): The chemical shift of the hydroxyl proton is highly variable and depends on factors like solvent, concentration, and temperature. It is predicted to appear as a broad singlet.

  • Methyl Protons (-CH₃): The three protons of the methyl group at the C5 position are predicted to resonate as a singlet in the upfield region, around 2.4-2.6 ppm.

Figure 2: Correlation of Protons in this compound with their Predicted ¹H NMR Chemical Shifts.

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2 (Thiazole)168 - 172
C4 (Thiazole)120 - 125
C5 (Thiazole)135 - 140
-CH₂OH60 - 65
-CH₃15 - 20

Rationale for Predicted Chemical Shifts:

  • C2 of Thiazole: This carbon is attached to a nitrogen and a sulfur atom and is also bonded to the hydroxymethyl group. This environment results in a significant downfield shift, predicted to be in the 168-172 ppm range.

  • C4 and C5 of Thiazole: These carbons are part of the aromatic heterocyclic ring and their chemical shifts are influenced by the substituents. C5, being attached to the electron-donating methyl group, is expected to be slightly more shielded than a typical thiazole carbon, while C4 will be in a more standard aromatic carbon region for a thiazole.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon of the hydroxymethyl group is an sp³ hybridized carbon attached to an oxygen atom, leading to a predicted chemical shift in the 60-65 ppm range.

  • Methyl Carbon (-CH₃): The methyl carbon is a typical sp³ hybridized carbon in an alkyl group, and its signal is expected to be in the upfield region of the spectrum, around 15-20 ppm.

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Intensity
O-H Stretch (alcohol)3200 - 3600Strong, Broad
C-H Stretch (aromatic)3000 - 3100Medium
C-H Stretch (aliphatic)2850 - 3000Medium
C=N Stretch (thiazole)1600 - 1650Medium
C=C Stretch (thiazole)1450 - 1550Medium
C-O Stretch (alcohol)1000 - 1260Strong
C-S Stretch (thiazole)600 - 800Weak to Medium

Interpretation of Vibrational Modes:

  • O-H Stretch: The broad and strong absorption band between 3200 and 3600 cm⁻¹ is a characteristic signature of the hydroxyl group, with the broadening due to hydrogen bonding.

  • C-H Stretches: The spectrum will show distinct C-H stretching vibrations for the aromatic proton on the thiazole ring (above 3000 cm⁻¹) and the aliphatic protons of the methyl and hydroxymethyl groups (below 3000 cm⁻¹).

  • Thiazole Ring Vibrations: The C=N and C=C stretching vibrations of the thiazole ring are expected in the 1450-1650 cm⁻¹ region.

  • C-O Stretch: A strong absorption band in the 1000-1260 cm⁻¹ range is indicative of the C-O single bond in the primary alcohol.

  • C-S Stretch: The C-S stretching vibration of the thiazole ring typically appears in the fingerprint region and can be weaker and harder to assign definitively.

Mass Spectrometry: Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and insights into the molecular structure.

Predicted Mass Spectrum of this compound:

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 129, corresponding to the molecular weight of C₅H₇NOS.

  • Key Fragmentation Patterns:

    • Loss of H₂O: A peak at m/z = 111, corresponding to the loss of a water molecule from the molecular ion.

    • Loss of CH₂OH: A peak at m/z = 98, resulting from the cleavage of the hydroxymethyl group.

    • Thiazole Ring Fragmentation: Fragmentation of the thiazole ring can lead to various smaller fragments, providing further structural clues.

G M [M]⁺˙ m/z = 129 M_H2O [M-H₂O]⁺˙ m/z = 111 M->M_H2O - H₂O M_CH2OH [M-CH₂OH]⁺ m/z = 98 M->M_CH2OH - •CH₂OH ThiazoleFragment Thiazole Ring Fragments M->ThiazoleFragment Ring Cleavage

Figure 3: Predicted Key Fragmentation Pathways for this compound in Mass Spectrometry.

Experimental Protocols: A Guide to Data Acquisition

For researchers aiming to acquire experimental data for this compound or similar compounds, the following are generalized, step-by-step methodologies for the key spectroscopic techniques.

Protocol for ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum.

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

    • Use a sufficient number of scans to obtain a good signal-to-noise ratio.

    • Process the data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

    • A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H spectrum.

Protocol for FT-IR Spectroscopy
  • Sample Preparation (ATR Method):

    • Ensure the Attenuated Total Reflectance (ATR) crystal is clean.

    • Place a small amount of the solid or liquid sample of this compound directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR setup.

    • Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Protocol for Mass Spectrometry (Electron Ionization)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or a gas chromatograph (GC-MS) for volatile liquids.

  • Ionization: Ionize the sample using a standard electron ionization (EI) source (typically at 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

Conclusion: A Foundation for Future Research

This in-depth technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with generalized experimental protocols, serves as a valuable resource for researchers and scientists in the field of drug development and organic chemistry. While the absence of extensive experimental data presents a current limitation, the robust predictions and their detailed interpretations laid out in this guide offer a solid foundation for the identification, characterization, and further investigation of this promising thiazole derivative.

References

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Technical Guide to the Biological Significance of the Methyl-Thiazole-Methanol Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole ring is a privileged heterocyclic scaffold fundamental to numerous biologically active compounds, from essential vitamins to frontline pharmaceuticals. This technical guide provides an in-depth exploration of the biological significance of molecules containing a methyl-thiazole-methanol framework. While literature specifically detailing 5-Methyl-2-thiazolemethanol is limited, this guide will leverage the extensive research on its close structural isomer, 4-Methyl-5-thiazoleethanol (CAS 137-00-8), and other related derivatives to provide a comprehensive overview. We will dissect its role as a natural product and flavor component, explore its metabolic fate and toxicological profile, and evaluate the burgeoning pharmacological potential of the thiazole nucleus in drug discovery. This guide synthesizes data from chemical synthesis, analytical chemistry, and biological screening to offer researchers and drug development professionals a thorough understanding of this important chemical class.

Introduction: The Thiazole Moiety in a Biological Context

The 1,3-thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. This structural motif is not merely a synthetic curiosity but a cornerstone of biological chemistry. Its most famous natural representative is Thiamine (Vitamin B1), where the thiazolium ring is the catalytic center for key metabolic reactions. Beyond this essential role, the thiazole scaffold is present in a multitude of approved drugs, including antibiotics (Penicillin), anti-inflammatory agents (Meloxicam), and anticancer drugs (Voreloxin), highlighting its versatile and potent nature.[1][2]

This guide focuses on the simple yet significant structure of methyl-thiazole-methanol. A critical point of clarification is the distinction between isomers. The vast majority of published research focuses on 4-Methyl-5-thiazoleethanol (also known as Sulfurol), a well-documented flavor compound and thiamine degradation product.[3][4] In contrast, specific data on This compound is sparse. Therefore, this document will discuss the broader methyl-thiazole-methanol class, using 4-Methyl-5-thiazoleethanol as the primary exemplar, while also drawing insights from other functionally related thiazole derivatives.

Table 1: Physicochemical Properties of 4-Methyl-5-thiazoleethanol

Property Value Source
CAS Number 137-00-8 [5]
Molecular Formula C₆H₉NOS [5][6]
Molecular Weight 143.21 g/mol [6][7]
Appearance Colorless to yellow-brown liquid [7]
Boiling Point 135°C @ 7 mmHg; 259.88°C (calc.) [5][8]
Density ~1.20 g/cm³ [7]
Solubility Soluble in water, ether, benzene, chloroform [5]

| log Kow | 1.11 (calculated) |[8] |

Chemical Synthesis and Natural Occurrence

General Synthesis Strategies

The construction of the thiazole ring is a classic exercise in heterocyclic chemistry, with the Hantzsch thiazole synthesis being the most prominent method. This typically involves the condensation of an α-haloketone with a thioamide. For 4-Methyl-5-thiazoleethanol, synthetic routes often start from readily available precursors like α-acetyl-γ-butyrolactone.[3] Several patented methods describe multi-step processes involving chlorination, reaction with thioformamide or thiourea, and subsequent purification by distillation to achieve high yields.[3][9][10]

The causality behind these multi-step syntheses lies in the controlled formation of the heterocyclic ring. Initial steps create a reactive intermediate (like 3-chloro-3-acetylpropanol) which then undergoes cyclization with a sulfur- and nitrogen-donating reagent (like thioformamide) to form the thiazole core.[3] The final product is typically isolated via vacuum distillation, a necessary step to purify the compound from non-volatile reactants and byproducts.[9]

Hantzsch_Thiazole_Synthesis cluster_reactants Reactants alpha_haloketone α-Haloketone (e.g., 3-chloro-3-acetylpropanol) reaction_step Condensation & Cyclization alpha_haloketone->reaction_step thioamide Thioamide (e.g., Thioformamide) thioamide->reaction_step intermediate Thiazolium Intermediate reaction_step->intermediate Hantzsch Reaction product Substituted Thiazole (e.g., 4-Methyl-5-thiazoleethanol) intermediate->product Deprotonation

Caption: General workflow of the Hantzsch thiazole synthesis.

Natural Occurrence and Biosynthesis

4-Methyl-5-thiazoleethanol is not just a synthetic compound; it is a known bacterial metabolite found in Escherichia coli and Burkholderia pseudomallei.[3] It is also found in plants, having been isolated from Panax notoginseng.[3] Its primary biosynthetic origin is as a degradation product of thiamine (Vitamin B1).[3] Thiamine contains a thiazole ring, and its breakdown through various enzymatic or thermal processes can yield 4-Methyl-5-thiazoleethanol. This link to a ubiquitous vitamin explains its presence across different biological kingdoms.

Biological Significance and Key Applications

Flavor and Food Science

Perhaps the most well-documented role of 4-Methyl-5-thiazoleethanol is as a flavor compound. It is described as having a nutty, beef-like aroma and is used as a flavoring agent in a variety of food products.[7][11] Its presence is considered crucial for enhancing the palatability and preferred aroma of certain foods, including pet food, where a positive correlation between its concentration and food intake has been observed.[11] This application leverages the compound's specific organoleptic properties, which are characteristic of many sulfur-containing heterocyclic molecules.

Metabolism and Toxicology

Understanding the metabolic fate of a compound is critical for assessing its biological impact. For thiazole-containing xenobiotics, metabolism often occurs via oxidation. Studies on MTEP, a compound with a 2-methyl-1,3-thiazole moiety, revealed several metabolic pathways in liver microsomes.[12] These include oxidation of the methyl group to a hydroxymethyl metabolite and oxidation of the pyridine ring. A more novel pathway involves the oxidation of the sulfur atom, followed by epoxidation of the C4-C5 bond, leading to the opening of the thiazole ring and the formation of an aldehyde metabolite.[12] It is plausible that this compound would undergo similar oxidative metabolism, potentially at the methyl group, the methanol group, or the thiazole ring itself.

Metabolic_Pathway cluster_phase1 Phase I Oxidation (Microsomal) parent Thiazole Compound (e.g., MTEP) m1 Hydroxymethyl Metabolite (M1) parent->m1 Hydroxylation m2 Pyridine Oxide (M2) parent->m2 N-Oxidation m3 Ring-Opened Aldehyde (M3) parent->m3 Sulfoxidation & Ring Opening conjugation Conjugation (e.g., Glucuronidation) m1->conjugation Phase II m2->conjugation Phase II m3->conjugation Phase II excretion Excretion conjugation->excretion

Caption: Postulated metabolic pathways for a thiazole-containing xenobiotic.[12]

From a toxicological perspective, 4-Methyl-5-thiazoleethanol is classified as causing skin and serious eye irritation, and it may cause respiratory irritation.[13][14] However, comprehensive studies on its long-term toxicity are limited. A safety assessment by the Research Institute for Fragrance Materials (RIFM) concluded that it does not present a concern for genotoxicity and that systemic exposure is below the Threshold of Toxicological Concern (TTC) for reproductive and repeated dose toxicity at current usage levels in fragrances.[8]

Pharmacological and Therapeutic Potential

The thiazole scaffold is a cornerstone of medicinal chemistry, and derivatives of 5-methylthiazole are no exception. While this compound itself is not a drug, its structural motifs are found in compounds with significant biological activity.

  • Anti-inflammatory Activity: A series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to exhibit moderate to good anti-inflammatory activity.[15] The most active compounds were identified as selective inhibitors of the cyclooxygenase-1 (COX-1) enzyme, a key target for non-steroidal anti-inflammatory drugs (NSAIDs).[15]

  • Antimicrobial and Anticancer Properties: Research into various thiazole derivatives has revealed potential antimicrobial and anticancer activities.[16][17] The mechanism of action is thought to involve interactions with specific molecular targets like enzymes or receptors, leading to the disruption of microbial metabolic pathways or the induction of apoptosis in cancer cells.[16] For example, novel N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides have been synthesized and shown to induce apoptosis in human lung adenocarcinoma cells.[18]

  • Antioxidant Activity: Schiff bases derived from 2-amino-5-methylthiazole have been synthesized and evaluated for their antioxidant properties.[1] Compounds with electron-donating substituents showed significant radical scavenging potential in DPPH, hydroxyl, and nitric oxide assays, indicating the thiazole nucleus can be a scaffold for developing potent antioxidants.[1][19]

Biomarker and Industrial Applications

Beyond pharmacology, 4-Methyl-5-thiazoleethanol has emerged as a potential biomarker. Because it is a metabolite of Burkholderia pseudomallei, the causative agent of melioidosis, its detection could be used for diagnosing this serious and potentially fatal disease.[3]

In materials science, the compound has been used to create functionalized materials. 4-Methyl-5-thiazoleethanol was covalently attached to graphene oxide to create a composite material with high selectivity for adsorbing copper ions (Cu²⁺) from aqueous solutions.[3][11] This demonstrates a novel application for the compound in environmental remediation and resource recovery.[3]

Analytical Methodologies

The accurate quantification of thiazole derivatives is essential for quality control, metabolic studies, and environmental monitoring. Several analytical techniques are employed, with the choice depending on the required sensitivity, selectivity, and the complexity of the sample matrix.

Table 2: Comparison of Analytical Methods for Thiazole Derivatives

Method Linearity (R²) Accuracy Precision (%RSD) LOD LOQ
HPLC-UV >0.995 95.0 - 105.0% < 5.0% 1 µg/mL 3 µg/mL
GC-MS >0.998 97.9 - 102.5% < 3.0% 1 ng/mL 3 ng/mL
LC-MS/MS >0.999 99.1 - 100.8% < 1.5% 0.1 ng/mL 0.3 ng/mL

(Data synthesized from representative methods for 2-Amino-5-methylthiazole)[20]

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Validation sample Raw Sample (e.g., Biological Fluid, Food Matrix) extraction Extraction (LLE, SPE, QuEChERS) sample->extraction filtration Filtration (0.45 µm) extraction->filtration hplc HPLC or GC System filtration->hplc Injection detector Detector (UV, MS, MS/MS) hplc->detector chromatogram Obtain Chromatogram detector->chromatogram quant Quantification (Calibration Curve) chromatogram->quant validation Method Validation (Linearity, Accuracy, Precision) quant->validation final_result Final Concentration validation->final_result Report

Caption: A generalized workflow for the analytical determination of thiazoles.

Experimental Protocol: HPLC-UV Quantification

This protocol describes a self-validating system for the quantification of a methyl-thiazole-methanol compound in a simple solution, suitable for routine quality control.

1. Instrumentation and Conditions:

  • System: HPLC with a quaternary pump, autosampler, column oven, and UV-Vis detector.[20]

  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[20]

  • Mobile Phase: Isocratic mixture of 70:30 (v/v) 0.1% formic acid in water and acetonitrile.[20]

  • Flow Rate: 1.0 mL/min.[20]

  • Column Temperature: 30 °C.[20]

  • Detection Wavelength: 254 nm (or determined λmax).[20]

  • Injection Volume: 10 µL.[20]

2. Preparation of Solutions:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of the mobile phase.

  • Calibration Standards: Prepare a series of at least five standards (e.g., 1, 5, 10, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.[20]

  • Sample Preparation: Dissolve the unknown sample in the mobile phase to achieve a theoretical concentration within the calibration range.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter prior to injection.

3. System Suitability and Validation:

  • Linearity: Inject the calibration standards in triplicate. Plot the mean peak area against concentration. The correlation coefficient (R²) must be ≥ 0.995.[20]

  • Precision: Inject the mid-range standard six consecutive times. The relative standard deviation (%RSD) of the peak areas must be ≤ 2.0%.

  • Accuracy: Prepare a sample with a known concentration (spike) and analyze it. The recovery should be within 95-105%.[20]

  • Analysis: Inject the unknown sample(s). Quantify the concentration using the linear regression equation derived from the calibration curve.

Conclusion and Future Perspectives

The methyl-thiazole-methanol scaffold, exemplified by the well-studied 4-Methyl-5-thiazoleethanol, is a molecule of diverse biological significance. Its roles span from being a key contributor to food flavor to a potential biomarker for infectious disease and a building block for advanced materials. The broader thiazole chemical class continues to be a fertile ground for drug discovery, with derivatives showing promise as anti-inflammatory, antimicrobial, and anticancer agents.[15][18]

Future research should aim to fill the knowledge gap regarding specific isomers like this compound. A direct comparative study of the biological activities and metabolic profiles of different methyl-thiazole-methanol isomers would provide valuable structure-activity relationship (SAR) insights. Furthermore, exploring the therapeutic potential of novel, synthetically accessible derivatives of this scaffold could lead to the development of new drug candidates with improved efficacy and safety profiles. The continued application of advanced analytical techniques will be paramount in elucidating the roles these versatile molecules play in biology and medicine.

References

  • Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. [Link]

  • Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica. [Link]

  • Narayana, B., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry. [Link]

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. National Center for Biotechnology Information. [Link]

  • Tighadouini, S., et al. (2016). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules. [Link]

  • The Good Scents Company. 5-ethyl-2-methyl thiazole. [Link]

  • Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Ghotbi, Y., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules. [Link]

  • The Good Scents Company. 5-(1-hydroxyethyl)-4-methyl thiazole. [Link]

  • Royal Society of Chemistry. (2013). Analytical Methods. [Link]

  • NIST. 5-Thiazoleethanol, 4-methyl-. NIST Chemistry WebBook. [Link]

  • NIST. 5-Thiazoleethanol, 4-methyl-. NIST Chemistry WebBook. [Link]

  • Evren, E., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Semantic Scholar. [Link]

  • Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules. [Link]

  • Yousaf, H., et al. (2020). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC. ResearchGate. [Link]

  • Strolin Benedetti, M., et al. (1981). Pharmacokinetics and metabolism of alpha-[(dimethylamino)methyl]-2-(3-ethyl-5-methyl-4-isoxazolyl)-1H-indole-3-methanol, a hypoglycemic agent, in man. Xenobiotica. [Link]

  • Granica, M., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. Molecules. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]

  • Api, A.M., et al. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology. [Link]

  • US EPA. 5-Thiazoleethanol, 2,5-dihydro-4-methyl- - Substance Details. [Link]

  • Veeprho. 4-Methyl-5-Thiazoleethanol | CAS 137-00-8. [Link]

  • ResearchGate. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. [Link]

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The Elusive Presence of 5-Methyl-2-thiazolemethanol: An In-depth Technical Guide to its Natural Occurrence, Formation, and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Intriguing World of Thiazole Derivatives

The thiazole moiety, a five-membered heterocyclic ring containing sulfur and nitrogen, is a privileged scaffold in nature and medicinal chemistry.[1][2] Its derivatives are responsible for a wide array of biological activities and sensory properties, contributing to the flavor and aroma of many foods and demonstrating potential as therapeutic agents.[3][4][5] This guide focuses on a specific derivative, 5-Methyl-2-thiazolemethanol, delving into its probable natural occurrence, formation pathways, methodologies for its isolation and characterization, and its potential biological significance. While direct evidence for the natural occurrence of this compound is not extensively documented, the prevalence of its structural isomers and related compounds in natural products and food systems provides a strong basis for its likely existence and importance.

Part 1: Natural Occurrence and Formation Pathways

The natural presence of methylated thiazole derivatives is well-established, particularly as volatile flavor compounds in a variety of foods and as metabolites in microorganisms. A close structural isomer, 4-Methyl-5-thiazoleethanol, has been identified in beer, cocoa, and citrus fruits, and is recognized as a metabolite in Escherichia coli and the yeast Saccharomyces cerevisiae.[6][7] This strongly suggests that this compound is also likely to be found in similar environments, arising from related biochemical and chemical processes.

The Maillard Reaction: A Key Formation Pathway

The primary route for the formation of many thiazole derivatives in food is the Maillard reaction, a complex series of non-enzymatic browning reactions between reducing sugars and amino acids that occurs upon heating.[8] Specifically, the reaction involving sulfur-containing amino acids, such as cysteine and cystine, is crucial for the generation of a plethora of sulfur-containing volatile compounds, including thiazoles.[9]

The proposed formation of this compound via the Maillard reaction involves the interaction of a sulfur donor (e.g., hydrogen sulfide from the degradation of cysteine), an ammonia source (from amino acid degradation), and specific carbonyl intermediates derived from the sugar breakdown. The "5-methyl" portion of the molecule likely originates from methyl-containing precursors, while the "2-thiazolemethanol" core is assembled from smaller reactive species.

Diagram of the Proposed Maillard Reaction Pathway for this compound Formation

Maillard_Pathway cluster_precursors Precursors cluster_intermediates Key Intermediates cluster_product Product Reducing Sugars Reducing Sugars Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Reducing Sugars->Dicarbonyls (e.g., Glyoxal, Methylglyoxal) Degradation C2-Fragment with Hydroxyl Group C2-Fragment with Hydroxyl Group Reducing Sugars->C2-Fragment with Hydroxyl Group Fragmentation Sulfur-containing Amino Acids (e.g., Cysteine) Sulfur-containing Amino Acids (e.g., Cysteine) H2S & NH3 H2S & NH3 Sulfur-containing Amino Acids (e.g., Cysteine)->H2S & NH3 Strecker Degradation This compound This compound Dicarbonyls (e.g., Glyoxal, Methylglyoxal)->this compound H2S & NH3->this compound C2-Fragment with Hydroxyl Group->this compound

Caption: Proposed formation of this compound via the Maillard reaction.

Part 2: Isolation and Characterization

The identification and quantification of volatile and semi-volatile compounds like this compound from complex natural matrices require specialized analytical techniques. Given its likely presence as a flavor component, methods developed for the analysis of volatile sulfur compounds in food are highly applicable.

Experimental Protocol: Isolation and Identification from a Food Matrix

This protocol outlines a general procedure for the extraction and analysis of this compound from a sample such as roasted coffee beans or cooked meat.

1. Sample Preparation:

  • Cryogenically grind the solid sample to a fine powder to increase surface area and release volatile compounds.
  • For liquid samples, direct analysis or a preliminary liquid-liquid extraction may be employed.

2. Extraction of Volatiles:

  • Solid-Phase Microextraction (SPME):
  • Place a known amount of the powdered sample into a headspace vial.
  • Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time to allow volatiles to partition into the headspace.
  • Expose an SPME fiber (e.g., DVB/CAR/PDMS) to the headspace for a defined period to adsorb the volatile compounds.
  • Simultaneous Distillation-Extraction (SDE):
  • Place the sample in a flask with water.
  • Connect the flask to an SDE apparatus with a suitable organic solvent (e.g., dichloromethane) in the solvent flask.
  • Heat both flasks to reflux. The steam will carry the volatile compounds from the sample, which are then condensed and extracted into the organic solvent.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Injection: Thermally desorb the analytes from the SPME fiber in the GC injection port or inject a concentrated aliquot of the SDE extract.
  • Separation: Utilize a capillary column suitable for separating volatile sulfur compounds (e.g., a polar column like DB-WAX or a non-polar column like DB-5). A programmed temperature gradient is employed to elute the compounds based on their boiling points and polarity.
  • Detection and Identification:
  • The mass spectrometer will fragment the eluting compounds, generating a unique mass spectrum for each.
  • Identify this compound by comparing its retention time and mass spectrum with that of an authentic standard.
  • Confirmation can be achieved by matching the experimental mass spectrum with library databases (e.g., NIST).

Diagram of the Experimental Workflow for Isolation and Characterization

Workflow cluster_sample Sample Preparation cluster_extraction Extraction of Volatiles cluster_analysis Analysis Natural Matrix (e.g., Coffee, Meat) Natural Matrix (e.g., Coffee, Meat) Grinding/Homogenization Grinding/Homogenization Natural Matrix (e.g., Coffee, Meat)->Grinding/Homogenization SPME SPME Grinding/Homogenization->SPME SDE SDE Grinding/Homogenization->SDE GC-MS GC-MS SPME->GC-MS SDE->GC-MS Data Analysis Data Analysis GC-MS->Data Analysis Compound Identification Compound Identification Data Analysis->Compound Identification

Sources

The Unassuming Workhorse: A Technical Guide to 5-Methyl-2-thiazolemethanol in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

This guide delves into the technical intricacies of 5-Methyl-2-thiazolemethanol, a heterocyclic building block with understated yet significant potential in medicinal chemistry. While not as extensively documented as some of its isomers, an analysis of its structural features, plausible synthetic routes, and the broader context of the thiazole moiety in pharmaceuticals reveals its value as a strategic scaffold in drug design. We will explore its synthesis, its role as a pharmacophore with a notable example in a blockbuster drug, and its predicted physicochemical and ADME/Tox profile, providing a comprehensive resource for its application in contemporary drug discovery.

The Thiazole Scaffold: A Privileged Structure in Drug Design

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its prevalence in numerous clinically successful drugs underscores its importance as a "privileged scaffold." Thiazole-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties.[1][2] Marketed drugs such as the antiretroviral Ritonavir, the anti-inflammatory Meloxicam, and the antibiotic Penicillin all feature a thiazole or a related reduced thiazolidine ring, highlighting the versatility of this heterocyclic system.[1] The thiazole ring's ability to engage in hydrogen bonding, hydrophobic interactions, and π-π stacking, combined with its metabolic stability, makes it an attractive component for modulating the pharmacokinetic and pharmacodynamic properties of a drug molecule.

Synthesis and Derivatization of this compound: A Proposed Strategy

While a specific, dedicated synthetic protocol for this compound is not abundantly found in peer-reviewed literature, a robust and logical pathway can be extrapolated from established methods for analogous compounds, particularly the synthesis of the unmethylated parent, (thiazol-5-yl)methanol. The following proposed synthesis illustrates a common and reliable approach, emphasizing the chemical reasoning behind each step.

Proposed Synthetic Pathway

A plausible and efficient route to this compound would likely start from a readily available 5-methylthiazole precursor, followed by functionalization at the 2-position and subsequent reduction.

Synthesis of this compound A 5-Methylthiazole B 2-Bromo-5-methylthiazole A->B Bromination (e.g., NBS, AIBN) C Methyl 5-methylthiazole-2-carboxylate B->C Carbonylation (e.g., CO, Pd catalyst, MeOH) D This compound C->D Reduction (e.g., LiAlH4, THF)

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Bromination of 5-Methylthiazole

  • To a solution of 5-methylthiazole in a suitable solvent such as carbon tetrachloride, add N-bromosuccinimide (NBS) and a radical initiator like azobisisobutyronitrile (AIBN).

  • Reflux the mixture under inert atmosphere for several hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture, filter off the succinimide byproduct, and wash the filtrate with an aqueous solution of sodium thiosulfate to remove any remaining bromine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-bromo-5-methylthiazole.

Causality: This radical bromination is a standard method for the selective halogenation of the electron-rich thiazole ring at the 2-position.

Step 2: Palladium-Catalyzed Carbonylation

  • In a pressure vessel, combine 2-bromo-5-methylthiazole, a palladium catalyst (e.g., Pd(PPh₃)₄), a suitable base (e.g., triethylamine), and methanol.

  • Pressurize the vessel with carbon monoxide and heat the reaction mixture with stirring.

  • After the reaction is complete (monitored by HPLC or GC-MS), cool the vessel, vent the CO, and filter the reaction mixture through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain methyl 5-methylthiazole-2-carboxylate.

Causality: This palladium-catalyzed carbonylation is a powerful and versatile method for converting aryl or heteroaryl halides into their corresponding esters.

Step 3: Reduction of the Ester

  • In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) and cool to 0 °C.

  • Slowly add a solution of methyl 5-methylthiazole-2-carboxylate in anhydrous THF to the LiAlH₄ suspension.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then water again.

  • Filter the resulting precipitate and wash it thoroughly with THF or ethyl acetate.

  • Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

Causality: Lithium aluminum hydride is a potent reducing agent capable of efficiently reducing esters to their corresponding primary alcohols.

The Role of the Thiazole Methanol Moiety in Medicinal Chemistry: The Case of Ritonavir

While direct applications of this compound in marketed drugs are not readily apparent, the closely related unmethylated scaffold, (thiazol-5-yl)methanol, is a crucial component of the highly successful antiretroviral drug, Ritonavir .[1][3]

Ritonavir_Structure Ritonavir Ritonavir Core Core Structure ThiazoleMethanol (thiazol-5-yl)methanol moiety

Caption: The structural relationship of the (thiazol-5-yl)methanol moiety within Ritonavir.

Ritonavir is an HIV protease inhibitor that is also widely used as a pharmacokinetic enhancer for other protease inhibitors due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1][3] The synthesis of Ritonavir involves the coupling of a complex valine derivative with (2S,3S,5S)-5-amino-2-(N-((5-thiazolyl)-methoxycarbonyl)amino)-1,6-diphenyl-3-hydroxyhexane.[4][5] This key intermediate clearly demonstrates the incorporation of the (thiazol-5-yl)methanol core, where the hydroxyl group has been converted to a carbamate linkage.

The thiazole moiety in Ritonavir is critical for its biological activity. It participates in key interactions within the active site of the HIV protease enzyme. The introduction of a methyl group at the 5-position of the thiazole ring, as in this compound, would likely influence the molecule's steric and electronic properties. This could potentially modulate its binding affinity and selectivity for its biological target. Such modifications are a cornerstone of structure-activity relationship (SAR) studies aimed at improving the efficacy and safety profile of a lead compound. While specific SAR studies on this compound are not widely published, the general principles of medicinal chemistry suggest that the methyl group could enhance binding through hydrophobic interactions or by favorably positioning the molecule within a binding pocket.[2]

Physicochemical and ADME/Tox Profile: An In Silico Perspective

In modern drug discovery, the early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) profile is crucial for identifying promising candidates and minimizing late-stage failures.[6] In the absence of extensive experimental data for this compound, in silico predictive models provide valuable insights.

Predicted Physicochemical Properties
PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₅H₇NOSDefines the elemental composition.
Molecular Weight 129.18 g/mol Falls well within the "rule of five" for good oral bioavailability.[7]
logP (octanol/water) ~1.0 - 1.5Indicates a favorable balance between hydrophilicity and lipophilicity for membrane permeability and solubility.[8]
Aqueous Solubility Moderately SolubleEssential for absorption and formulation.[9]
pKa (acidic) ~13-14 (alcohol)The alcohol is weakly acidic.
pKa (basic) ~2-3 (thiazole N)The thiazole nitrogen is weakly basic.

Note: These values are estimations based on the structure and data from similar compounds.[7][8][10]

Predicted ADME/Tox Profile

ADME_Tox_Profile cluster_ADME ADME Profile cluster_Tox Toxicity Profile Absorption Good Oral Absorption Predicted Distribution Moderate Plasma Protein Binding Expected Metabolism Potential for CYP-mediated oxidation Excretion Likely renal and biliary excretion Mutagenicity Low risk of mutagenicity predicted Hepatotoxicity Generally low risk, but requires experimental validation hERG_Inhibition Low to moderate risk, to be assessed experimentally

Caption: Predicted ADME/Tox profile for this compound.

  • Absorption: With its low molecular weight and moderate lipophilicity, this compound is predicted to have good passive intestinal absorption.

  • Distribution: It is expected to exhibit moderate binding to plasma proteins, allowing for a reasonable fraction of the unbound drug to be available for distribution to target tissues.

  • Metabolism: The primary sites of metabolism are likely the methyl group (oxidation to a carboxylic acid) and the hydroxymethyl group (oxidation to an aldehyde and then a carboxylic acid), primarily mediated by cytochrome P450 enzymes. The thiazole ring itself is generally metabolically stable.

  • Excretion: The metabolites, being more polar, are expected to be excreted via the kidneys. Some biliary excretion of the parent compound or its metabolites may also occur.

  • Toxicity: In silico models generally predict a low risk of mutagenicity for this class of compounds. As with many nitrogen- and sulfur-containing heterocycles, a thorough experimental evaluation of potential hepatotoxicity and inhibition of hERG channels would be necessary during lead optimization.[6]

Conclusion: A Versatile Building Block with Untapped Potential

This compound represents a valuable, albeit underutilized, building block for medicinal chemistry. Its structural relationship to a key moiety in the blockbuster drug Ritonavir highlights the potential of the thiazole methanol scaffold in designing potent and effective therapeutic agents. The proposed synthetic strategies, based on well-established chemical principles, offer a reliable pathway for its preparation and derivatization. While experimental data on its ADME/Tox and physicochemical properties are sparse, in silico predictions suggest a favorable drug-like profile. For drug discovery programs targeting a wide range of diseases, this compound offers a strategic starting point for the synthesis of novel chemical entities with the potential for significant biological activity. Further exploration of this versatile scaffold is warranted to fully unlock its therapeutic potential.

References

  • Wikipedia. (2023, December 29). Ritonavir. In Wikipedia. Retrieved January 11, 2026, from [Link]

  • Ismail, M. M., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry, 2013, 620718. [Link]

  • Google Patents. (n.d.). CN106749085B - A method of preparing Ritonavir.
  • Google Patents. (n.d.). US6407252B1 - Process for the synthesis of ritonavir.
  • Ekins, S., et al. (2023). In Silico ADME/Tox Comes of Age: Twenty Years Later. Pharmaceutical Research, 40(10), 2375-2384. [Link]

  • ResearchGate. (2024). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved January 11, 2026, from [Link]

  • Geerts, T., & Vander Heyden, Y. (2011). In Silico Predictions of ADME-Tox Properties: Drug Absorption. Combinatorial Chemistry & High Throughput Screening, 14(5), 339-361. [Link]

  • Ansari, M. F., et al. (2020). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 25(22), 5469. [Link]

  • Pharmaffiliates. (n.d.). 131184-73-1| Chemical Name : 2-Amino-5-(hydroxymethyl)thiazole. Retrieved January 11, 2026, from [Link]

  • YMER. (2022). ADME collaborated in silico docking approach and toxicity study of some newly designed thiazolidinedione congeners for antidiabetic potential. Retrieved January 11, 2026, from [Link]

  • El-Sayed, W. A., et al. (2021). Synthesis, Molecular Docking Studies and In Silico ADMET Screening of New Heterocycles Linked Thiazole Conjugates as Potent Anti-Hepatic Cancer Agents. Molecules, 26(11), 3169. [Link]

  • Das, J., et al. (2006). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 16(9), 2411-2415. [Link]

  • ResearchGate. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Retrieved January 11, 2026, from [Link]

  • ResearchGate. (2020). Molecular, Spectroscopic, NBO and NLO Properties of 4-Methyl-5-thiazoleethanol: A Comparative Theoretical Study. Retrieved January 11, 2026, from [Link]

  • Cheméo. (n.d.). Thiazole, 5-ethyl-2-methyl-4-propyl-. Retrieved January 11, 2026, from [Link]

  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved January 11, 2026, from [Link]

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Sources

5-Methyl-2-thiazolemethanol: A Versatile Synthetic Building Block for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The thiazole ring is a cornerstone of heterocyclic chemistry, recognized as a "privileged scaffold" in medicinal chemistry due to its prevalence in a wide array of pharmacologically active compounds.[1][2] 5-Methyl-2-thiazolemethanol emerges as a particularly valuable synthetic building block, offering a pre-functionalized and stable thiazole core. Its bifunctional nature, featuring a reactive primary alcohol and an aromatic heterocyclic system, provides chemists with a versatile platform for molecular elaboration. This guide explores the synthesis, core reactivity, and strategic applications of this compound, providing researchers, scientists, and drug development professionals with a technical overview of its utility in constructing complex molecular architectures, from novel therapeutic agents to advanced materials.

Introduction

The strategic incorporation of heterocyclic motifs is a central theme in modern drug discovery. The 1,3-thiazole ring, in particular, is an integral component of numerous FDA-approved drugs, including the antibiotic Aztreonam and the anticancer agent Dabrafenib, underscoring its profound biological relevance.[1] this compound (also known as 4-Methyl-5-(2-hydroxyethyl)thiazole in older nomenclature, though this is a distinct isomer) provides an accessible entry point to this chemical space. The molecule consists of a thiazole ring substituted with a methyl group at the 5-position and a hydroxymethyl group at the 2-position. This arrangement offers a stable, electron-rich aromatic core and a primary alcohol handle, which serves as a versatile nucleophile and a precursor to a variety of other functional groups. This guide will delineate the key transformations that make this compound a powerful tool for synthetic chemists.

Physicochemical Properties and Safety

A thorough understanding of a building block's physical properties and handling requirements is paramount for its effective and safe use in the laboratory.

Table 1: Physicochemical Properties of this compound and Related Isomers

PropertyThis compound4-Methyl-5-thiazoleethanol (Isomer)
Synonyms 5-(Hydroxymethyl)thiazole5-(2-Hydroxyethyl)-4-methylthiazole, Sulfurol
CAS Number 38585-74-9[3][4]137-00-8[5][6][7]
Molecular Formula C₄H₅NOS[4][8]C₆H₉NOS[6][7]
Molecular Weight 115.15 g/mol [4][8]143.21 g/mol [6][7]
Appearance Pale-Yellow Oil/Liquid[3][8]Clear, colorless or pale yellow liquid[7]
Boiling Point 95-96°C at 0.02 mmHg[8]135°C at 7 mmHg[5]
Density ~1.32 g/cm³[8]Not readily available

Note: The literature often contains ambiguity between this compound and its common isomer, 4-Methyl-5-thiazoleethanol. It is crucial for researchers to verify the identity of their starting material by its CAS number and analytical data.

Safety and Handling

5-Thiazolemethanol is classified as causing serious eye damage and is harmful to aquatic life with long-lasting effects.[3][4] Standard laboratory safety protocols should be strictly followed.

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[3][5]

  • Handling: Avoid contact with eyes, skin, and clothing. Do not ingest or inhale. Ensure adequate ventilation, preferably by working in a chemical fume hood.[3][9]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. For long-term stability, storage under an inert atmosphere and refrigeration is recommended.[3]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations. Avoid release to the environment.[10]

Synthesis of this compound

While commercially available, understanding the synthesis of a building block provides insight into potential impurities and alternative production strategies. A common industrial route to a related isomer, 4-methyl-5-(2-hydroxyethyl)-thiazole, involves the reaction of 3-acetylpropanol with thiourea under acidic conditions, followed by a multi-step sequence including diazotization.[11] The Hantzsch thiazole synthesis remains a classical and adaptable method for generating the core thiazole ring from α-haloketones and a thioamide.

General Synthetic Workflow: Hantzsch Thiazole Synthesis

The following diagram illustrates a generalized workflow for synthesizing substituted thiazoles, which can be adapted for this compound precursors.

G cluster_0 Preparation of Reactants cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A α-Haloketone C Cyclocondensation A->C B Thioamide B->C D Solvent Extraction C->D Reaction Quench E Washing / Neutralization D->E F Drying & Concentration E->F G Column Chromatography F->G H Substituted Thiazole G->H Isolation

Caption: Generalized workflow for Hantzsch thiazole synthesis.

Core Reactivity and Transformations

The synthetic utility of this compound stems from the selective transformations of its hydroxymethyl group. This functional handle can be readily converted into other key functionalities, dramatically expanding its application as a versatile building block.

transformations main This compound aldehyde 5-Methyl-2- thiazolecarboxaldehyde main->aldehyde Oxidation ester Ester Derivative main->ester Esterification halide 2-(Halomethyl)-5- methylthiazole main->halide Halogenation ether Ether Derivative main->ether Etherification schiff Schiff Bases / Imines aldehyde->schiff prodrugs Prodrugs / Analogs ester->prodrugs nucleophilic_sub Nucleophilic Substitution (e.g., SN2 reactions) halide->nucleophilic_sub

Caption: Key transformations of this compound.

Oxidation to 5-Methyl-2-thiazolecarboxaldehyde

The oxidation of the primary alcohol to the corresponding aldehyde is arguably the most critical transformation of this building block. Aldehydes are versatile intermediates, readily participating in reactions like reductive amination, Wittig reactions, and condensations to form Schiff bases.[12][13]

Causality Behind Experimental Choices: A mild oxidizing agent is crucial to prevent over-oxidation to the carboxylic acid.[14] Swern-type oxidations, using dimethyl sulfoxide (DMSO) activated by an electrophile like oxalyl chloride or cyanuric chloride, are highly effective at low temperatures, minimizing side reactions.[15] The low temperature (-78 °C) is necessary to control the stability of the intermediate alkoxysulfonium ylide, while the final addition of a hindered base like triethylamine facilitates the elimination reaction that forms the aldehyde.

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels is placed under an inert atmosphere (Nitrogen or Argon).

  • Oxalyl Chloride Addition: A solution of oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) is added to the flask. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • DMSO Addition: A solution of anhydrous DMSO (2.2 eq.) in anhydrous DCM is added dropwise via an addition funnel, maintaining the internal temperature below -65 °C. The mixture is stirred for 15 minutes.

  • Alcohol Addition: A solution of this compound (1.0 eq.) in anhydrous DCM is added dropwise, again keeping the temperature below -65 °C. The reaction is stirred for 30-45 minutes at this temperature.

  • Quench: Triethylamine (5.0 eq.) is added dropwise. After addition, the cooling bath is removed, and the reaction is allowed to warm to room temperature over 30 minutes.

  • Workup: Water is added to the reaction mixture. The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude aldehyde is purified by silica gel column chromatography to yield 5-methyl-2-thiazolecarboxaldehyde.

swern_mechanism A Alcohol + Activated DMSO (Alkoxysulfonium Salt Formation) B Addition of Hindered Base (Et3N) A->B Step 1 C Deprotonation at α-Carbon B->C Step 2 D Intermediate Ylide Formation C->D Step 3 E Intramolecular Proton Transfer (Five-membered transition state) D->E Step 4 F Elimination E->F Step 5 G Products: Aldehyde, Dimethyl Sulfide, Triethylammonium Salt F->G Step 6

Sources

The Pivotal Role of Physicochemical Properties in Thiazole-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

Introduction: The Thiazole Scaffold in Modern Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have cemented its place in a multitude of clinically approved drugs, including anticancer agents like Dasatinib and antiretrovirals such as Ritonavir.[1] The versatility of the thiazole nucleus allows for substitutions at its 2, 4, and 5 positions, enabling medicinal chemists to meticulously tune the molecule's properties.[1] This guide provides an in-depth exploration of the key physicochemical properties of substituted thiazoles, offering a framework for researchers and drug development professionals to rationally design molecules with optimized pharmacokinetic and pharmacodynamic profiles.

Section 1: Lipophilicity (LogP/LogD) - The Gatekeeper of Bioavailability

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. It is typically expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water. For ionizable compounds like many thiazole derivatives, the distribution coefficient (LogD) at a specific pH (commonly 7.4) is more physiologically relevant.[4][5]

Causality in Experimental Choices: The "shake-flask" method is considered the gold standard for its accuracy in determining LogP/LogD values.[5][6][7] However, it is labor-intensive. For higher throughput screening in early discovery phases, methods based on reverse-phase high-performance liquid chromatography (RP-HPLC) are often employed to estimate lipophilicity by correlating retention times with known standards.

Impact of Substitution: The lipophilicity of a thiazole derivative is profoundly influenced by the nature of its substituents.

  • Electron-withdrawing groups (e.g., -NO2, -CN) can decrease the basicity of the thiazole nitrogen, potentially altering ionization and overall lipophilicity.

  • Lipophilic aliphatic or aromatic groups will generally increase the LogP value.

  • Hydrogen bond donors and acceptors can increase hydrophilicity, thereby lowering the LogP.

Substituent (at C2)RationaleExpected LogP Change
-CH3Small, non-polar alkyl groupIncrease
-ClHalogen, contributes to lipophilicityIncrease
-NH2Polar, hydrogen bond donorDecrease
-COOHIonizable, polarSignificant Decrease
Experimental Protocol: Shake-Flask Method for LogD₇.₄ Determination

This protocol outlines the classic shake-flask method for determining the distribution coefficient at pH 7.4.[6][7]

1. Preparation of Pre-Saturated Solvents:

  • Mix equal volumes of n-octanol and phosphate-buffered saline (PBS) at pH 7.4 in a large separatory funnel.
  • Shake vigorously for 24 hours to ensure mutual saturation.
  • Allow the phases to separate completely before use. This step is critical to prevent volume changes during the experiment.

2. Sample Preparation:

  • Prepare a stock solution of the test thiazole derivative in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).[5]

3. Partitioning:

  • Add a small aliquot of the stock solution to a vial containing a precise volume of the pre-saturated PBS (e.g., 1 mL).
  • Add a precise volume of the pre-saturated n-octanol (e.g., 1 mL). The volume ratio can be adjusted for very lipophilic or hydrophilic compounds.[6]
  • Cap the vial tightly and shake or vortex vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach equilibrium between the two phases.

4. Phase Separation:

  • Centrifuge the vial at a moderate speed (e.g., 2000 x g) for 10-15 minutes to ensure complete separation of the aqueous and octanol layers.

5. Quantification:

  • Carefully remove an aliquot from both the n-octanol and the PBS layer.
  • Determine the concentration of the compound in each phase using a suitable analytical method, such as UV-Vis spectrophotometry or LC-MS. A standard curve in each phase is required for accurate quantification.

6. Calculation:

  • LogD₇.₄ = log₁₀ ([Concentration in Octanol] / [Concentration in Aqueous])

Section 2: Aqueous Solubility - The Prerequisite for Efficacy

A drug must be in solution to be absorbed and to interact with its biological target. Poor aqueous solubility is a major hurdle in drug development, often leading to poor bioavailability and formulation challenges.[8]

Causality in Experimental Choices: Kinetic solubility assays are high-throughput and used in early discovery to quickly flag problematic compounds.[9][10][11] They involve adding a DMSO stock solution to a buffer and measuring the point of precipitation, often by turbidimetry.[9][12] Thermodynamic solubility, considered the "gold standard," measures the concentration of a compound in a saturated solution at equilibrium and requires more time and compound.[12]

Impact of Substitution:

  • Polar functional groups capable of hydrogen bonding with water (e.g., -OH, -NH2, -COOH) generally enhance solubility.

  • Increasing molecular weight and lipophilicity typically decreases aqueous solubility.

  • Ionization: The ability of a substituent to make the thiazole acidic or basic can dramatically increase solubility in the ionized form.

Substituent (at C4)RationaleExpected Solubility Change
-PhenylLarge, lipophilic groupDecrease
-C(O)NH₂Amide, H-bond donor/acceptorIncrease
-SO₂NH₂Sulfonamide, polarIncrease
Experimental Protocol: High-Throughput Kinetic Solubility Assay

This protocol describes a common method for assessing kinetic solubility using nephelometry.[11][13]

1. Reagent Preparation:

  • Prepare a 10 mM stock solution of the test thiazole derivative in 100% DMSO.
  • Prepare the aqueous buffer (e.g., PBS, pH 7.4).

2. Assay Plate Setup:

  • Using a liquid handler, dispense a small volume (e.g., 2 µL) of the DMSO stock solution into the wells of a 96-well microtiter plate.

3. Measurement:

  • Add the aqueous buffer to each well (e.g., 198 µL) to achieve the final desired compound concentration.
  • Mix the contents by shaking for a defined period (e.g., 1.5-2 hours) at a controlled temperature.[13]
  • Measure the turbidity (light scattering) of each well using a nephelometer.

4. Data Analysis:

  • The concentration at which a significant increase in turbidity is observed, indicating precipitation, is reported as the kinetic solubility. This is determined by comparing the signal to positive (precipitated) and negative (soluble) controls.

Section 3: Acidity and Basicity (pKa) - The Driver of Ionization

The pKa is the pH at which a compound is 50% ionized. For thiazole derivatives, the ring nitrogen is weakly basic (thiazole pKa ≈ 2.5), and this basicity can be significantly modulated by substituents.[14][15] The ionization state affects solubility, permeability, target binding, and potential for off-target effects.

Causality in Experimental Choices: Potentiometric titration is a classic and accurate method for pKa determination but requires a relatively large amount of sample.[16] UV-Vis spectrophotometry is a highly sensitive alternative suitable for compounds with a chromophore near the ionization center, as the absorbance spectrum often changes between the ionized and neutral forms.[16][17] This method is amenable to high-throughput formats using 96-well plates.[17]

Impact of Substitution:

  • Electron-donating groups (e.g., -NH₂, -CH₃) at the C2 or C5 positions increase the electron density on the ring nitrogen, making it more basic (higher pKa).[18]

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) decrease the basicity of the ring nitrogen (lower pKa).[14]

  • An acidic substituent (e.g., -COOH) will introduce an acidic pKa to the molecule.

Substituent (at C2)Electronic EffectExpected pKa Change (for N3)
-NH₂DonatingIncrease
-HNeutral (Reference)~2.5
-BrWithdrawingDecrease
-NO₂Strongly WithdrawingSignificant Decrease
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry

This protocol details a method for determining pKa by measuring pH-dependent changes in UV absorbance.[17][19]

1. Preparation:

  • Prepare a series of buffer solutions covering a wide pH range (e.g., pH 2 to 12).
  • Prepare a concentrated stock solution of the test compound in a suitable co-solvent like DMSO or methanol.[17]

2. Spectral Acquisition:

  • In a series of cuvettes or a UV-transparent 96-well plate, add a fixed amount of the compound stock solution to each buffer, ensuring the final co-solvent concentration is low (e.g., < 2%) to minimize its effect on pKa.[17]
  • Record the full UV-Vis spectrum (e.g., 250-500 nm) for the compound in each buffer solution.[17]

3. Data Analysis:

  • Identify one or more wavelengths where the absorbance changes significantly with pH.[17]
  • Plot the absorbance at the chosen wavelength(s) against the pH of the buffer solutions.
  • The resulting data will form a sigmoidal curve. The pKa is the pH value at the inflection point of this curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

Section 4: Metabolic Stability - The Predictor of In Vivo Fate

The metabolic stability of a compound determines its half-life in the body. Thiazole rings can be susceptible to metabolism by cytochrome P450 (CYP) enzymes, primarily through oxidation.[20][21][22][23] Common metabolic pathways include epoxidation of the C4=C5 double bond, S-oxidation, and N-oxidation.[20][21][23] Understanding a compound's metabolic liabilities is crucial for optimizing its dosing regimen and avoiding the formation of reactive metabolites.[20][21][22][23]

Causality in Experimental Choices: In vitro assays using liver microsomes are the industry standard for early assessment of Phase I metabolic stability.[24][25][26][27] Microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[27] The assay measures the rate of disappearance of the parent compound over time in the presence of microsomes and the necessary cofactor, NADPH.[24][26][27]

Impact of Substitution:

  • Steric hindrance: Bulky substituents near potential sites of metabolism can shield the ring and increase stability.

  • Electronic effects: Electron-withdrawing groups can make the thiazole ring less susceptible to oxidation.

  • Introducing "soft spots": Some substituents may themselves be more readily metabolized than the thiazole ring, directing metabolism away from the core.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

This protocol outlines a typical procedure to assess metabolic stability.[24][25][26][28]

1. Reagent Preparation:

  • Thaw pooled liver microsomes (human or other species) on ice.
  • Prepare an NADPH regenerating system in buffer (e.g., phosphate buffer, pH 7.4).[25] This system maintains a constant supply of the NADPH cofactor required by CYP enzymes.
  • Prepare a 1 µM working solution of the test compound in the same buffer.

2. Incubation:

  • Pre-warm the microsomes and the test compound solution to 37°C.
  • Initiate the metabolic reaction by adding the NADPH regenerating system to the microsome/compound mixture.
  • A parallel incubation without the NADPH regenerating system serves as a negative control to account for non-enzymatic degradation.[25][26]

3. Time Point Sampling:

  • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), remove an aliquot of the reaction mixture.[24][26]
  • Immediately quench the reaction by adding the aliquot to a multiple volume of cold acetonitrile containing an internal standard.[24][26] This stops the enzymatic reaction and precipitates the microsomal proteins.

4. Sample Processing and Analysis:

  • Centrifuge the quenched samples at high speed to pellet the precipitated proteins.[28]
  • Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
  • Quantify the remaining parent compound at each time point relative to the internal standard.

5. Data Analysis:

  • Plot the natural logarithm of the percentage of compound remaining versus time.
  • The slope of the resulting line is the elimination rate constant (k).
  • From this, calculate the in vitro half-life (t₁/₂) = 0.693 / k and the intrinsic clearance (CLint).[25][27]

Visualization of Key Workflows and Concepts

G cluster_0 Physicochemical Profiling Cascade synthesis Compound Synthesis solubility Kinetic Solubility synthesis->solubility logd LogD (HPLC) synthesis->logd pka pKa (UV) synthesis->pka metstab Microsomal Stability solubility->metstab >10 µM logd->metstab 1 < LogD < 3 pka->metstab thermo_sol Thermodynamic Solubility metstab->thermo_sol t½ > 30 min G cluster_effects Substituent Effects at C2/C5 cluster_results Outcome Thiazole_N Thiazole N3 Basicity (pKa) Increase Increased Basicity (Higher pKa) Thiazole_N->Increase Decrease Decreased Basicity (Lower pKa) Thiazole_N->Decrease EDG Electron Donating (-NH2, -OR) EDG->Thiazole_N Increases e- density EWG Electron Withdrawing (-NO2, -CF3) EWG->Thiazole_N Decreases e- density

Caption: Influence of electronic effects on the pKa of the thiazole ring nitrogen.

G cluster_metabolites Primary Metabolic Pathways Parent Substituted Thiazole CYP450 CYP450 Enzymes (+NADPH, O2) Parent->CYP450 Epoxide Epoxide (on C4=C5) CYP450->Epoxide S_Oxide S-Oxide CYP450->S_Oxide N_Oxide N-Oxide CYP450->N_Oxide

Caption: Common Phase I metabolic pathways for the thiazole core.

Conclusion: Integrating Physicochemical Properties for Rational Drug Design

The successful development of thiazole-based therapeutics hinges on a deep and early understanding of their physicochemical properties. Lipophilicity, solubility, pKa, and metabolic stability are not independent variables but are intricately linked. A strategic modification to improve solubility might negatively impact permeability or metabolic stability. Therefore, a multi-parameter optimization approach is essential. By employing the robust experimental protocols and understanding the structure-property relationships outlined in this guide, researchers can more effectively navigate the complex landscape of drug discovery, ultimately leading to the design of safer and more efficacious thiazole-containing medicines.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Chhabria, M., Patel, S., et al. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841-2862. Retrieved January 11, 2026, from [Link]

  • Box, K., Völgyi, G., et al. (2006). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Journal of Medicinal Chemistry, 49(20), 6123-6125. Retrieved January 11, 2026, from [Link]

  • Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). The Pharma Innovation Journal. Retrieved January 11, 2026, from [Link]

  • Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 11, 2026, from [Link]

  • Streamline pKa Value Determination Using Automated UV/Vis-Titration. (n.d.). Mettler Toledo. Retrieved January 11, 2026, from [Link]

  • Abdu-Rahem, L. R. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy, 12(1), 289-301. Retrieved January 11, 2026, from [Link]

  • How to measure pKa by UV-vis spectrophotometry. (n.d.). Chemagination. Retrieved January 11, 2026, from [Link]

  • pKa of a dye: UV-VIS Spectroscopy. (n.d.). Academia.edu. Retrieved January 11, 2026, from [Link]

  • Kumar, S., & Kumar, R. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. Retrieved January 11, 2026, from [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). Molecules. Retrieved January 11, 2026, from [Link]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (n.d.). Semantic Scholar. Retrieved January 11, 2026, from [Link]

  • Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. (2018). American Journal of Analytical Chemistry. Retrieved January 11, 2026, from [Link]

  • Microsomal Stability. (n.d.). Cyprotex. Retrieved January 11, 2026, from [Link]

  • Microsomal stability assay for human and mouse liver microsomes. (2024). protocols.io. Retrieved January 11, 2026, from [Link]

  • ADME Microsomal Stability Assay. (n.d.). BioDuro. Retrieved January 11, 2026, from [Link]

  • Popa, M., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(19), 6797. Retrieved January 11, 2026, from [Link]

  • Tamaian, R., et al. (2015). Study of the Relationships between the Structure, Lipophilicity and Biological Activity of Some Thiazolyl-carbonyl-thiosemicarbazides and Thiazolyl-azoles. Molecules, 20(4), 7214-7241. Retrieved January 11, 2026, from [Link]

  • Kumar, S., & Kumar, R. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503-1517. Retrieved January 11, 2026, from [Link]

  • LogP / LogD shake-flask method. (2024). protocols.io. Retrieved January 11, 2026, from [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. (n.d.). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). ACS Publications. Retrieved January 11, 2026, from [Link]

  • Microsomal Clearance/Stability Assay. (n.d.). Domainex. Retrieved January 11, 2026, from [Link]

  • Thiazole Ring—A Biologically Active Scaffold. (2021). Molecules. Retrieved January 11, 2026, from [Link]

  • Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved January 11, 2026, from [Link]

  • Andrés, A., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191. Retrieved January 11, 2026, from [Link]

  • Aqueous Solubility. (n.d.). Creative Biolabs. Retrieved January 11, 2026, from [Link]

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  • Shake Flask logK. (2017). Lokey Lab Protocols. Retrieved January 11, 2026, from [Link]

  • A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). Journal of Visualized Experiments. Retrieved January 11, 2026, from [Link]

  • Forsyth, B., et al. (1952). Electrical effects in monosubstituted thiazoles. pKa Values of some 5- and 2-substituted thiazoles. Journal of the Chemical Society, 331-335. Retrieved January 11, 2026, from [Link]

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5-Methyl-2-thiazolemethanol safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 5-Methyl-2-thiazolemethanol and Its Structural Isomers for Laboratory Professionals

This guide provides comprehensive safety and handling protocols for this compound. It is designed for researchers, chemists, and drug development professionals who may work with this compound. The narrative structure of this document is intended to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep-rooted culture of safety and experimental integrity.

A Note on Data Availability and Scientific Prudence

As of the latest revision of this document, a specific Safety Data Sheet (SDS) and CAS Number for this compound were not publicly available. This is not uncommon for novel or specialized research chemicals. In adherence with the principles of scientific integrity and proactive safety, this guide has been constructed using data from a close structural isomer: (2-Methyl-1,3-thiazol-5-yl)methanol (CAS: 56012-38-5) . Due to the high degree of structural similarity, the toxicological and hazard profiles are anticipated to be very similar. However, it is imperative that users treat this information as a robust guideline and apply a cautious approach, recognizing the potential for unknown hazards.

Section 1: Chemical Identification and Properties

Understanding the fundamental properties of a chemical is the first step in safe handling. The primary subject of this guide is this compound. The safety data herein is based on its structural isomer, (2-Methyl-1,3-thiazol-5-yl)methanol.

IdentifierData [(2-Methyl-1,3-thiazol-5-yl)methanol]
IUPAC Name (2-methyl-1,3-thiazol-5-yl)methanol[1]
CAS Number 56012-38-5[1]
Molecular Formula C₅H₇NOS[1]
Molecular Weight 129.18 g/mol [1]
Boiling Point 242.7 °C

Section 2: Hazard Assessment and GHS Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. Based on data submitted to the European Chemicals Agency (ECHA), the structural isomer (2-Methyl-1,3-thiazol-5-yl)methanol is classified as follows. We will adopt this classification as a conservative starting point for this compound.

GHS Classification (Inferred)

Hazard ClassCategoryHazard Statement
Serious Eye Damage/Eye Irritation Category 1 H318: Causes serious eye damage. [1]

Hazard Summary:

  • Primary Hazard: The most significant known hazard is the potential to cause serious, irreversible eye damage upon contact.[1] This classification necessitates stringent eye protection protocols.

  • Inferred Hazards: While not formally classified, compounds containing a thiazole ring and an alcohol functional group may cause skin and respiratory irritation. A cautious approach assuming these hazards is warranted. Harmful if swallowed is also a possibility for many research chemicals.

GHS Pictogram:



Signal Word: Danger [1]

Precautionary Statements (Inferred from H318 and general best practices):

TypeCodeStatement
Prevention P280Wear protective gloves/protective clothing/eye protection/face protection.[1]
Response P305+P354+P338IF IN EYES: Immediately rinse with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
P317Get medical help.[1]
Storage P403+P233Store in a well-ventilated place. Keep container tightly closed.
Disposal P501Dispose of contents/container to an approved waste disposal plant.

Section 3: Exposure Control and Personal Protective Equipment (PPE)

The causality behind PPE selection is to create an impermeable barrier between the researcher and the chemical, mitigating the risk of exposure through all potential routes (ocular, dermal, inhalation, ingestion).

  • Engineering Controls:

    • Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted inside a certified chemical fume hood. This is the primary defense against inhalation of any potential vapors or aerosols.

    • Eyewash Stations and Safety Showers: Must be readily accessible and tested regularly. Proximity to these safety devices is critical given the severe eye damage hazard.

  • Personal Protective Equipment (PPE):

    • Eye and Face Protection: Due to the H318 classification, standard safety glasses are insufficient .

      • Mandatory: Tight-fitting chemical splash goggles are required.

      • Strongly Recommended: A full-face shield worn over chemical splash goggles provides a superior level of protection and is the best practice when handling any quantity of the material.

    • Skin Protection:

      • Gloves: Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected.

      • Lab Coat: A flame-resistant lab coat, fully buttoned, is required.

    • Respiratory Protection:

      • Under normal conditions of use within a fume hood, a respirator is not typically required. If there is a potential for exposure outside of a fume hood (e.g., large-scale spill), a NIOSH-approved respirator with an organic vapor cartridge would be necessary.

Section 4: Emergency Procedures

A self-validating protocol requires that emergency responses are clearly defined and practiced.

  • Eye Contact: This is the most critical exposure route.

    • Immediately flush the eye with copious amounts of water for at least 15-20 minutes at an eyewash station, holding the eyelid open.

    • Remove contact lenses if present and easy to do.

    • Seek immediate and urgent medical attention. Inform medical personnel of the chemical identity.

  • Skin Contact:

    • Immediately remove all contaminated clothing.

    • Wash the affected area with soap and plenty of water for at least 15 minutes.

    • Seek medical attention if irritation develops or persists.

  • Inhalation:

    • Move the individual to fresh air.

    • If breathing is difficult, provide oxygen. If breathing has stopped, trained personnel should administer artificial respiration.

    • Seek medical attention.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth with water.

    • Never give anything by mouth to an unconscious person.

    • Seek immediate medical attention.

Section 5: Experimental Protocol - Safe Handling and Use Workflow

This section details a step-by-step methodology for a common laboratory workflow: preparing a solution of this compound for use in a chemical reaction.

Objective: To safely weigh and dissolve 100 mg of this compound in a solvent.

Materials:

  • This compound

  • Appropriate solvent (e.g., Dichloromethane, Methanol)

  • Analytical balance

  • Spatula

  • Weighing paper or boat

  • Volumetric flask with stopper

  • Beaker

  • Pasteur pipette

  • Appropriate PPE (Face shield, goggles, nitrile gloves, lab coat)

Procedure:

  • Preparation:

    • Don all required PPE.

    • Ensure the chemical fume hood sash is at the appropriate working height.

    • Place all necessary equipment inside the fume hood.

    • Designate a specific area within the hood for the weighing and transfer operations.

  • Weighing:

    • Place a weighing boat on the analytical balance and tare.

    • Carefully open the container of this compound. Avoid creating dust or aerosols.

    • Using a clean spatula, carefully transfer approximately 100 mg of the solid to the weighing boat.

    • Securely close the primary container of the chemical.

  • Transfer and Dissolution:

    • Carefully pick up the weighing boat and transfer the solid into the volumetric flask.

    • Add a small amount of the chosen solvent to the weighing boat to rinse any residual solid into the flask.

    • Add solvent to the flask until it is approximately half-full.

    • Stopper the flask and gently swirl to dissolve the solid. Do not shake vigorously.

  • Final Dilution:

    • Once the solid is fully dissolved, carefully add solvent up to the calibration mark on the volumetric flask.

    • Stopper the flask and invert several times to ensure the solution is homogeneous.

  • Cleanup:

    • Dispose of the used weighing boat and any contaminated wipes into the designated solid hazardous waste container.

    • Wipe down the spatula and the work surface inside the fume hood with an appropriate solvent-dampened cloth, disposing of it in the hazardous waste.

    • Remove gloves using the proper technique and dispose of them. Wash hands thoroughly.

Section 6: Spill, Storage, and Disposal

Accidental Release Measures:

  • Minor Spill (in fume hood):

    • Absorb the spill with an inert material (e.g., vermiculite, sand).

    • Scoop the absorbed material into a labeled, sealed container for hazardous waste.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill:

    • Evacuate the immediate area.

    • Alert laboratory personnel and the institutional safety officer.

    • Prevent entry into the area. Trained emergency responders should handle the cleanup.

Handling and Storage:

  • Handling: Avoid all personal contact. Do not breathe vapors or dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Disposal:

  • All waste containing this compound must be disposed of as hazardous chemical waste.

  • Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Section 7: Visualization of Safe Handling Workflow

The following diagram outlines the critical decision points and procedures for safely handling this compound in a research environment.

cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (in Fume Hood) cluster_cleanup 3. Post-Handling Phase prep_start Start: Task Requiring Chemical risk_assessment Conduct Risk Assessment (Review this guide & SDS of analogs) prep_start->risk_assessment ppe_selection Select & Don PPE (Mandatory: Goggles + Face Shield) risk_assessment->ppe_selection hood_prep Prepare & Verify Chemical Fume Hood ppe_selection->hood_prep weigh_transfer Weigh & Transfer Chemical hood_prep->weigh_transfer reaction_setup Add to Reaction/Prepare Solution weigh_transfer->reaction_setup spill_check Spill Occurs? weigh_transfer->spill_check monitoring Monitor Experiment reaction_setup->monitoring reaction_setup->spill_check decontaminate Decontaminate Equipment & Workspace monitoring->decontaminate waste_disposal Segregate & Dispose of Waste (Solid & Liquid) decontaminate->waste_disposal ppe_removal Properly Remove & Dispose of PPE waste_disposal->ppe_removal hand_wash Wash Hands Thoroughly ppe_removal->hand_wash end End hand_wash->end End of Process spill_check->monitoring No spill_cleanup Follow Spill Protocol (Minor vs. Major) spill_check->spill_cleanup Yes spill_cleanup->decontaminate

Caption: Safe Handling Workflow for this compound.

References

  • Generic Safety Data Sheet Information. (Referenced for general handling procedures).
  • PubChem. (2-Methyl-1,3-thiazol-5-yl)methanol. National Center for Biotechnology Information. [Link]

  • 3M. Safety Data Sheet. (Referenced for general PPE and handling). [Link]

  • PubChem. 5-Thiazolylmethanol. National Center for Biotechnology Information. [Link]

  • Safe Work Australia. Hazardous Chemical Information System (HCIS). (Referenced for understanding GHS classifications). [Link]

  • Synerzine. (2019). Safety Data Sheet: 4-Methyl-5-Thiazole Ethanol. [Link]

  • Methanex. (2023). Methanol Safety Data Sheet. [Link]

  • Cleanchem Laboratories. (Date Not Available). MATERIAL SAFETY DATA SHEETS 5-HYDROXYMETHYL THIAZOLE. [Link]

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Part 1: The Hantzsch Thiazole Synthesis: The Archetypal Mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reaction Mechanism of Thiazole Formation

This guide provides an in-depth exploration of the reaction mechanisms underlying the formation of the thiazole ring, a heterocyclic scaffold of paramount importance in the fields of medicinal chemistry, drug development, and materials science. Thiazole derivatives are integral components of numerous natural products and synthetic drugs, including Vitamin B1 (Thiamine), penicillins, the antiretroviral ritonavir, and the anti-cancer agent bleomycin.[1][2][3][4] A profound understanding of their formation mechanisms is crucial for optimizing synthetic routes, enhancing yields, and designing novel molecular entities with tailored biological activities.

This document eschews a rigid template in favor of a narrative that logically dissects the core synthetic pathways, grounding mechanistic claims in established literature and providing practical, field-proven experimental protocols for their investigation.

First described in 1887 by Arthur Hantzsch, this synthesis remains one of the most reliable and widely used methods for constructing the thiazole nucleus.[2][5] The reaction involves the condensation of an α-haloketone with a thioamide.[6][7]

The Mechanistic Pathway

The formation of the thiazole ring via the Hantzsch synthesis is a multi-step process that proceeds through distinct intermediates.[4][7] The generally accepted mechanism involves nucleophilic substitution, intramolecular cyclization, and a final dehydration step.

  • Initial Nucleophilic Attack (S-Alkylation): The reaction commences with the nucleophilic attack of the sulfur atom of the thioamide on the electrophilic α-carbon of the haloketone.[8] This is a classic SN2 reaction.[7] The sulfur atom, being a "soft" nucleophile, preferentially attacks the "soft" electrophilic sp³-hybridized carbon bearing the halogen, as opposed to the "hard" carbonyl carbon.[9] This initial step forms a key acyclic thioimino ether intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate, now positioned favorably, performs an intramolecular nucleophilic attack on the carbonyl carbon.[7]

  • Dehydration: This cyclization yields a 4-hydroxy-4,5-dihydrothiazole (thiazoline) intermediate.[4][8] This intermediate is typically unstable and readily undergoes acid- or base-catalyzed dehydration, eliminating a molecule of water to form the stable, aromatic thiazole ring.

Hantzsch_Mechanism cluster_intermediates Intermediates cluster_product Product alpha_Haloketone α-Haloketone Intermediate_1 Thioimino Ether (Acyclic Intermediate) alpha_Haloketone->Intermediate_1 Thioamide Thioamide Thioamide->Intermediate_1 1. S-Alkylation (SN2) Intermediate_2 4-Hydroxy-4,5-dihydrothiazole (Cyclic Intermediate) Intermediate_1->Intermediate_2 2. Intramolecular Cyclization Thiazole Thiazole Intermediate_2->Thiazole 3. Dehydration (-H₂O)

Caption: The reaction mechanism of the Hantzsch Thiazole Synthesis.

Kinetic Profile

Kinetic studies of the Hantzsch synthesis reveal that the reaction typically follows second-order kinetics, being first order with respect to both the thioamide and the α-halocarbonyl compound.[10][11] This is consistent with the initial bimolecular SN2 step being rate-determining. The activation energy (Ea) and other thermodynamic parameters provide insight into the transition state of the reaction.

Reactant SystemActivation Energy (Ea)Solvent SystemReference
Thiobenzamide + 3-Chloroacetylacetone48.82 kJ/mol/KWater-Ethanol[10][11]
Cyclohexanone Thiosemicarbazone + 3-Chloroacetylacetone33.09 kJ/mol/KWater-Ethanol[10][11]

The negative entropy of activation observed in these studies suggests a more ordered, "stiff" transition state, which is expected for a bimolecular reaction leading to a cyclic intermediate.[10]

Part 2: Alternative Mechanistic Pathways

While the Hantzsch synthesis is a cornerstone, other methods provide access to differently substituted thiazoles through distinct mechanistic routes.

The Cook-Heilbron Synthesis

This powerful method produces 5-aminothiazoles from the reaction of α-aminonitriles with sulfur-containing electrophiles like carbon disulfide (CS₂), dithioacids, or isothiocyanates under mild conditions.[8][12][13][14]

The mechanism, when using an α-aminonitrile and carbon disulfide, is as follows:

  • Dithiocarbamate Formation: The reaction begins with the nucleophilic attack of the lone pair on the nitrogen of the α-aminonitrile onto the electrophilic carbon of CS₂.[13]

  • Intramolecular Cyclization: The resulting dithiocarbamate intermediate undergoes a 5-exo-dig cyclization, where one of the sulfur atoms attacks the carbon of the nitrile group.[13] This step is crucial for forming the five-membered ring.

  • Tautomerization: The cyclization produces a 5-imino-2-thione thiazolidine compound. This intermediate then undergoes a proton shift (tautomerization) to yield the final, aromatic 5-amino-2-mercaptothiazole product.[8][13]

Cook_Heilbron_Mechanism cluster_intermediates Intermediates cluster_product Product Aminonitrile α-Aminonitrile Intermediate_1 Dithiocarbamate Aminonitrile->Intermediate_1 1. Nucleophilic Attack CS2 Carbon Disulfide CS2->Intermediate_1 Intermediate_2 5-Imino-2-thione (Cyclized Intermediate) Intermediate_1->Intermediate_2 2. Intramolecular Cyclization (5-exo-dig) Product 5-Aminothiazole Intermediate_2->Product 3. Tautomerization

Caption: Mechanism of the Cook-Heilbron Synthesis with Carbon Disulfide.

Gabriel Thiazole Synthesis

This method involves the reaction of an α-acylaminoketone with a sulfurizing agent, most commonly phosphorus pentasulfide (P₄S₁₀).[1] The mechanism involves the thionation of the amide carbonyl group to a thioamide, followed by an intramolecular cyclization where the newly formed thioamide sulfur attacks the ketone carbonyl, leading to the thiazole after dehydration.

Part 3: Experimental Protocols for Mechanistic Investigation

Elucidating a reaction mechanism requires a combination of kinetic analysis, spectroscopic observation, and the isolation or trapping of intermediates. The following protocols provide a framework for such investigations.

Protocol: Kinetic Analysis via pH-Metric Measurement

This protocol is adapted from studies on Hantzsch thiazole formation and is effective for reactions that produce or consume H⁺ ions, as the cyclization/dehydration step often involves changes in proton concentration.[10]

Objective: To determine the reaction order and rate constant.

Methodology:

  • Reagent Preparation:

    • Prepare standardized solutions of the thioamide (e.g., 0.05 N Thiobenzamide) and the α-haloketone (e.g., 0.05 N 3-chloroacetylacetone) in a suitable solvent system like a water-ethanol mixture.[10]

    • Prepare solutions with varying concentrations of one reactant while keeping the other constant to determine the order with respect to each.[10]

  • Experimental Setup:

    • Place a known volume of the thioamide solution in a thermostatted reaction vessel equipped with a magnetic stirrer and a calibrated pH electrode.

    • Allow the solution to reach thermal equilibrium (e.g., 300 K).

  • Reaction Initiation and Monitoring:

    • Initiate the reaction by adding a known volume of the α-haloketone solution to the vessel.

    • Immediately start recording the pH of the solution at regular time intervals (e.g., every 60 seconds) until the reading stabilizes, indicating reaction completion.

  • Data Analysis:

    • The change in H⁺ concentration (derived from pH) over time reflects the reaction rate (dc/dt).

    • To determine the order of the reaction, plot log(dc/dt) against the logarithm of the reactant concentrations (Van't Hoff's differential method).[10] A slope close to 1 indicates a first-order dependence on that reactant.

    • Once the order is established, use the appropriate integrated rate law to calculate the second-order rate constant (k).

Kinetic_Workflow A 1. Prepare Standardized Reactant Solutions B 2. Equilibrate Thioamide Solution in Reaction Vessel A->B C 3. Calibrate and Insert pH Electrode B->C D 4. Initiate Reaction by Adding α-Haloketone C->D E 5. Record pH vs. Time D->E F 6. Calculate d[H+]/dt E->F G 7. Plot log(rate) vs. log[conc] to Determine Order F->G H 8. Calculate Rate Constant (k) Using Integrated Rate Law G->H

Protocol: Trapping and Detection of Reaction Intermediates

Objective: To gain evidence for the existence of proposed transient intermediates.

Methodology (Conceptual Framework):

  • Spectroscopic Detection under Slowed Conditions:

    • Low-Temperature NMR: Dissolve the α-haloketone in a deuterated solvent (e.g., CD₃OD) in an NMR tube and cool it to a low temperature (e.g., -40 °C) in the NMR spectrometer. Inject a pre-cooled solution of the thioamide. Acquire ¹H NMR spectra over time. At low temperatures, the dehydration of the 4-hydroxy-4,5-dihydrothiazole intermediate may be slow enough to allow for its direct observation.

    • Rapid-Scan Spectroscopy: Techniques like stopped-flow UV-Vis or IR spectroscopy can be used to observe the rapid formation and decay of intermediates in the millisecond timescale.

  • Mass Spectrometric Identification:

    • Set up the reaction to flow directly into the source of an electrospray ionization mass spectrometer (ESI-MS).

    • Monitor the reaction mixture in real-time. The high sensitivity of ESI-MS allows for the detection of low concentrations of intermediates, which will appear as distinct mass-to-charge (m/z) peaks. This has been effectively used to observe spontaneous cyclization in microdroplets. [15]3. Chemical Trapping:

    • This method is employed when an intermediate cannot be observed directly but can be intercepted. [16] * For the Hantzsch synthesis, if the 4-hydroxy-4,5-dihydrothiazole intermediate has a sufficient lifetime, one could attempt to trap it by adding a reagent that reacts specifically with its hydroxyl group, such as an acylating agent (e.g., acetic anhydride with a non-nucleophilic base) before dehydration occurs.

    • The isolation and characterization of the resulting acylated product would provide strong evidence for the structure of the transient intermediate. [16]

Conclusion

The mechanisms of thiazole formation, particularly the Hantzsch and Cook-Heilbron syntheses, are well-established pathways that proceed through logical steps of nucleophilic attack, cyclization, and aromatization. The subtle interplay of reactant structure, reaction conditions, and solvent effects, as revealed by kinetic and spectroscopic studies, governs the efficiency and outcome of these transformations. The experimental protocols outlined in this guide provide a robust framework for researchers to not only validate these mechanisms but also to investigate new synthetic methodologies. A deep mechanistic understanding remains the most powerful tool for innovation in the synthesis of these vital heterocyclic compounds, paving the way for the development of next-generation pharmaceuticals and advanced materials.

References

  • Title: Synthesis, Reactions and Medicinal Uses of Thiazole Source: Pharmaguideline URL: [Link]

  • Title: Cook–Heilbron thiazole synthesis Source: Wikipedia URL: [Link]

  • Title: Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides Source: Journal of Applicable Chemistry URL: [Link]

  • Title: Hantzsch Thiazole Synthesis Source: SynArchive URL: [Link]

  • Title: A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES Source: Malaysian Journal of Chemistry URL: [Link]

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PMC - NIH URL: [Link]

  • Title: Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Source: CUTM Courseware URL: [Link]

  • Title: Thiazole Source: Wikipedia URL: [Link]

  • Title: Kinetics Reaction and Mechanism of Thiazole with Sodium MethOxide in CSTR Reactor Source: ResearchGate URL: [Link]

  • Title: Systematic Review On Thiazole And Its Applications Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives Source: International Journal of Science and Research (IJSR) URL: [Link]

  • Title: Cook-Heilbron 5-Amino-Thiazole Synthesis Mechanism Source: YouTube URL: [Link]

  • Title: A review on thiazole based compounds andamp; it's pharmacological activities Source: GSC Biological and Pharmaceutical Sciences URL: [Link]

  • Title: Hantzsch Thiazole Synthesis Source: Chem Help Asap URL: [Link]

  • Title: Reaction mechanism of Hantzsch thiazole synthesis. Source: ResearchGate URL: [Link]

  • Title: Thiazole Formation - Thioamides Source: ChemTube3D URL: [Link]

  • Title: An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics Source: FABAD Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Mechanism of Hantzsch Thiazole Synthesis. Source: ResearchGate URL: [Link]

  • Title: Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides Source: ResearchGate URL: [Link]

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  • Title: New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking Source: NIH URL: [Link]

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  • Title: Pyrano[2,3-D]Thiazole: Synthesis Source: To Chemistry Journal URL: [Link]

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  • Title: Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture Source: MDPI URL: [Link]

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Methodological & Application

Application Note & Protocol: A Robust Synthesis of 5-Methyl-2-thiazolemethanol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the synthesis of 5-Methyl-2-thiazolemethanol, a valuable heterocyclic building block for pharmaceutical and materials science research. The presented methodology leverages a classic yet highly reliable Grignard reaction, starting from the commercially available precursor, 2-Bromo-5-methylthiazole. This application note is designed for researchers, chemists, and drug development professionals, offering a detailed, step-by-step protocol, mechanistic insights, and critical process considerations to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Thiazole Moiety

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the antimicrobial sulfathiazole and the antiretroviral ritonavir.[1] The unique electronic properties of this sulfur and nitrogen-containing heterocycle allow it to engage in various biological interactions, making its derivatives highly sought after in drug discovery programs.[2][3] this compound, in particular, serves as a versatile intermediate, featuring a reactive primary alcohol that allows for straightforward derivatization to build molecular complexity.

This guide details a robust and scalable two-step synthesis starting from a simple, commercially available brominated thiazole. The chosen synthetic strategy involves the formation of a thiazolyl Grignard reagent followed by a nucleophilic addition to formaldehyde. This approach was selected for its high efficiency and the broad applicability of the intermediate Grignard reagent for other synthetic transformations.

Overall Synthetic Strategy

The synthesis of this compound is achieved in two primary stages:

  • Formation of the Grignard Reagent: 2-Bromo-5-methylthiazole undergoes a halogen-metal exchange with magnesium metal in an anhydrous ether solvent to generate the highly nucleophilic 5-methylthiazol-2-ylmagnesium bromide.

  • Nucleophilic Addition to Formaldehyde: The Grignard reagent attacks the electrophilic carbon of formaldehyde (generated from paraformaldehyde), forming a new carbon-carbon bond. A subsequent acidic workup protonates the resulting magnesium alkoxide to yield the target primary alcohol.

Synthesis_Workflow SM 2-Bromo-5-methylthiazole Reagent1 Mg (0), I₂ (cat.) Anhydrous THF SM->Reagent1 GR 5-Methylthiazol-2-ylmagnesium Bromide (Grignard Reagent) Reagent2 1. Paraformaldehyde 2. H₃O⁺ Workup GR->Reagent2 Product This compound Reagent1->GR Reagent2->Product

Caption: High-level workflow for the synthesis of this compound.

Experimental Protocols and Mechanistic Discussion

Part 1: Synthesis of 5-Methylthiazol-2-ylmagnesium Bromide

Causality and Expertise: The formation of a Grignard reagent is a cornerstone of organic synthesis, enabling the creation of carbon-carbon bonds.[4] The reaction proceeds via an oxidative insertion of magnesium metal into the carbon-halogen bond.[5] This process is highly sensitive to moisture and protic solvents, as the resulting organomagnesium compound is a very strong base and will be rapidly quenched by any available acidic protons (e.g., from water).[6] Therefore, the use of anhydrous solvents and flame-dried glassware is paramount for success. A small crystal of iodine is often used as an activator; it reacts with the magnesium surface to remove the passivating layer of magnesium oxide, exposing fresh, reactive metal.[5]

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/Volume
Magnesium Turnings24.3124.00.58 g
Iodine253.81catalytic1 crystal
2-Bromo-5-methylthiazole[7][8]178.0520.03.56 g (2.4 mL)
Anhydrous Tetrahydrofuran (THF)--40 mL

Step-by-Step Protocol:

  • Glassware Preparation: Flame-dry a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, all under a stream of dry nitrogen or argon. Allow the apparatus to cool to room temperature under the inert atmosphere.

  • Reagent Setup: Place the magnesium turnings (0.58 g, 24.0 mmol) and a single crystal of iodine into the reaction flask.

  • Initiation: Gently heat the flask with a heat gun until violet iodine vapors are observed. This indicates the activation of the magnesium surface. Allow the flask to cool.

  • Grignard Formation: Add 2-Bromo-5-methylthiazole (3.56 g, 20.0 mmol) to the dropping funnel along with 10 mL of anhydrous THF. Add the remaining 30 mL of anhydrous THF directly to the reaction flask via the condenser.

  • Reaction: Add approximately 1-2 mL of the thiazole solution from the dropping funnel to the stirring magnesium suspension. The reaction should initiate, evidenced by a gentle reflux and the disappearance of the iodine color. If the reaction does not start, gentle warming may be required.

  • Completion: Once initiated, add the remainder of the 2-Bromo-5-methylthiazole solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at room temperature for an additional 1-2 hours to ensure complete consumption of the starting material. The resulting dark grey/brown solution of 5-methylthiazol-2-ylmagnesium bromide is used directly in the next step.

Part 2: Synthesis of this compound

Causality and Expertise: The carbon atom of the Grignard reagent is highly nucleophilic and will readily attack the electrophilic carbonyl carbon of an aldehyde or ketone.[9] For the synthesis of a primary alcohol, formaldehyde is the required electrophile. As gaseous formaldehyde is inconvenient to handle, paraformaldehyde, a solid polymer, is used as its source. Heating paraformaldehyde in an anhydrous solvent causes it to depolymerize in situ, providing the monomeric formaldehyde for the reaction. The reaction initially forms a magnesium alkoxide salt, which must be hydrolyzed in a separate acidic workup step to liberate the final alcohol product.

Materials and Reagents

Reagent/MaterialM.W. ( g/mol )Quantity (mmol)Mass/Volume
5-Methylthiazol-2-ylmagnesium Bromide Solution-~20.0~40 mL in THF
Paraformaldehyde(30.03)n30.00.90 g
Anhydrous Tetrahydrofuran (THF)--20 mL
Saturated Aqueous Ammonium Chloride (NH₄Cl)--50 mL
Diethyl Ether--~100 mL
Anhydrous Magnesium Sulfate (MgSO₄)--As needed

Step-by-Step Protocol:

  • Formaldehyde Preparation: In a separate flame-dried 250 mL round-bottom flask under an inert atmosphere, add paraformaldehyde (0.90 g, 30.0 mmol) and 20 mL of anhydrous THF. Heat the suspension to a gentle reflux with vigorous stirring to depolymerize the paraformaldehyde.

  • Addition of Grignard Reagent: Cool the formaldehyde suspension to 0 °C using an ice bath. Transfer the previously prepared Grignard solution to the formaldehyde suspension via cannula, dropwise over 30 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2 hours.

  • Quenching: Cool the reaction mixture back to 0 °C and slowly add 50 mL of saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction. This is a milder alternative to strong acid and helps to minimize side reactions.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Workup: Combine the organic layers and wash with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a pure compound.

Quantitative Data Summary

ParameterValue
Starting Material2-Bromo-5-methylthiazole (20.0 mmol)
Key ReagentsMg (24.0 mmol), Paraformaldehyde (30.0 mmol)
SolventAnhydrous THF
Reaction TemperatureReflux (Grignard), 0 °C to RT (Addition)
Reaction Time~4 hours total
Typical Yield 65-75%

Alternative Synthetic Route: Reduction of Aldehyde

An efficient alternative pathway to this compound is the reduction of the corresponding aldehyde, 5-Methyl-2-thiazolecarbaldehyde.[10] This method is often preferred for its operational simplicity and typically high yields, provided the starting aldehyde is readily accessible.

The reaction involves the reduction of the aldehyde using a mild reducing agent like sodium borohydride (NaBH₄) in an alcoholic solvent such as methanol or ethanol. The reaction is generally fast, proceeds at room temperature, and the workup is straightforward.

Conclusion

The protocol described herein provides a reliable and well-documented method for synthesizing this compound from the simple precursor 2-Bromo-5-methylthiazole. By detailing the critical experimental parameters and providing mechanistic context, this guide equips researchers with the necessary information to confidently reproduce this synthesis. The versatility of the intermediate Grignard reagent further extends the utility of this procedure, allowing for the creation of a diverse range of 2-substituted-5-methylthiazoles for applications in drug discovery and beyond.

References

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  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

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  • ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available at: [Link]

  • Google Patents. WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.
  • Google Patents. CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
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  • Google Patents. CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
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Application Notes & Protocols: One-Pot Synthesis of Thiazole Derivatives for Accelerated Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates.[1] Its significance stems from the diverse pharmacological activities exhibited by its derivatives, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This document provides a comprehensive guide to the one-pot synthesis of thiazole derivatives, a strategy that offers significant advantages in terms of efficiency, atom economy, and reduced waste. We will delve into the mechanistic underpinnings of classical and modern synthetic routes, provide detailed, field-tested protocols, and offer insights into reaction optimization. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage these powerful synthetic methodologies in their work.

Introduction: The Enduring Importance of the Thiazole Moiety

The five-membered heterocyclic compound, thiazole, containing sulfur and nitrogen atoms, is a cornerstone in the development of therapeutic agents.[3][4] Its aromatic nature and the ability to engage in various non-covalent interactions make it an ideal pharmacophore. The thiazole ring is present in a wide array of natural products and synthetic drugs, highlighting its evolutionary selection as a biocompatible and functionally versatile motif.[1] The development of efficient synthetic routes to access diverse thiazole derivatives is therefore a critical endeavor in modern drug discovery. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, have emerged as a sustainable and efficient approach to generate libraries of these valuable compounds.[5][[“]]

Foundational One-Pot Strategies for Thiazole Synthesis

Several robust one-pot methods for the synthesis of thiazoles have been developed and refined over the years. The choice of method often depends on the desired substitution pattern on the thiazole ring. Here, we discuss the most prominent and widely utilized strategies.

The Hantzsch Thiazole Synthesis: A Timeless Classic

First described by Arthur Hantzsch in 1887, this method remains one of the most reliable and versatile routes to thiazoles.[7] It involves the condensation of an α-halocarbonyl compound with a thioamide.[8][9] The reaction proceeds through an initial S-alkylation of the thioamide, followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring.[10]

Causality in Experimental Choices:

  • α-Halocarbonyl: The nature of the α-halocarbonyl compound determines the substituents at the C4 and C5 positions of the thiazole ring. α-Haloketones are commonly used, but α-haloesters and α-haloaldehydes can also be employed.[11]

  • Thioamide: The thioamide provides the N-C-S fragment and dictates the substituent at the C2 position. A wide variety of thioamides can be used, allowing for extensive diversification at this position.[8]

  • Solvent and Temperature: The reaction is typically carried out in polar solvents like ethanol or methanol and may require heating to facilitate the cyclization and dehydration steps.[9]

Generalized Hantzsch Thiazole Synthesis Workflow

Hantzsch_Workflow start Start Materials: α-Halocarbonyl Thioamide reaction One-Pot Reaction: - Solvent (e.g., Ethanol) - Optional Heating start->reaction Combine workup Aqueous Work-up & Precipitation reaction->workup Cool & Quench isolation Filtration & Drying workup->isolation product Purified Thiazole Derivative isolation->product

Caption: A generalized workflow for the Hantzsch thiazole synthesis.

Protocol 1: One-Pot Synthesis of 2-Amino-4-phenylthiazole

This protocol provides a straightforward example of the Hantzsch synthesis.[9]

Materials:

  • 2-Bromoacetophenone (1.0 g, 5.0 mmol)

  • Thiourea (0.57 g, 7.5 mmol)

  • Methanol (10 mL)

  • 5% Sodium carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Equipment:

  • 20 mL scintillation vial or round-bottom flask

  • Magnetic stir bar and hotplate

  • Büchner funnel and side-arm flask

  • Filter paper

Procedure:

  • In a 20 mL scintillation vial, combine 2-bromoacetophenone and thiourea.[9]

  • Add methanol and a stir bar.

  • Heat the mixture with stirring on a hotplate set to approximately 100°C for 30 minutes. The solution should become clear.

  • Remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the reaction mixture into a beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix. A precipitate will form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with deionized water.

  • Allow the product to air dry on a watch glass.

Self-Validation: The formation of a precipitate upon addition to the basic solution is a strong indicator of product formation, as the thiazole product is typically poorly soluble in water.[9] The melting point of the dried solid can be compared to the literature value for 2-amino-4-phenylthiazole.

The Cook-Heilbron Synthesis: Accessing 5-Aminothiazoles

The Cook-Heilbron synthesis is a valuable method for preparing 5-aminothiazoles.[12][13] This reaction involves the treatment of α-aminonitriles with carbon disulfide, dithioacids, or related sulfur-containing reagents under mild conditions.[14]

Mechanistic Rationale: The reaction is initiated by the nucleophilic attack of the amino group of the α-aminonitrile on the electrophilic carbon of the sulfur-containing reagent (e.g., CS₂). This is followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the 5-aminothiazole ring.

Cook-Heilbron Synthesis Mechanism

Cook_Heilbron_Mechanism reagents α-Aminonitrile + Carbon Disulfide intermediate1 Nucleophilic Attack (Formation of Dithiocarbamate intermediate) reagents->intermediate1 Step 1 intermediate2 Intramolecular Cyclization (Nitrile group attacks sulfur) intermediate1->intermediate2 Step 2 tautomerization Tautomerization intermediate2->tautomerization Step 3 product 5-Amino-2-mercaptothiazole tautomerization->product Final Product

Caption: Simplified mechanism of the Cook-Heilbron synthesis.

The Gabriel Thiazole Synthesis

The Gabriel synthesis provides a route to 2,5-disubstituted thiazoles through the reaction of an acylaminoketone with a stoichiometric amount of phosphorus pentasulfide (P₄S₁₀).[8][11]

Experimental Considerations: This reaction typically requires heating at elevated temperatures (e.g., 170°C) to drive the cyclization.[8][11] The use of P₄S₁₀ as the sulfur source is a key feature of this method.

Modern One-Pot Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more starting materials react in a single pot to form a product that incorporates substantial portions of all reactants, are highly desirable for their efficiency and ability to rapidly generate molecular diversity.[5][[“]] Several MCRs have been developed for the synthesis of thiazole derivatives.

Advantages of MCRs for Thiazole Synthesis:

  • High Atom Economy: Most of the atoms from the starting materials are incorporated into the final product.

  • Operational Simplicity: MCRs are often easy to perform, requiring a single reaction setup.

  • Rapid Library Generation: The combinatorial nature of MCRs allows for the rapid synthesis of a large number of derivatives for screening.[15]

Table 1: Comparison of Key One-Pot Thiazole Syntheses

Synthesis MethodKey ReactantsResulting ThiazoleKey Advantages
Hantzsch Synthesis α-Halocarbonyl, ThioamideSubstituted at C2, C4, C5Highly versatile, reliable, high yields[9][16]
Cook-Heilbron Synthesis α-Aminonitrile, CS₂ (or similar)5-AminothiazolesMild reaction conditions, direct access to 5-amino derivatives[12][14]
Gabriel Synthesis Acylaminoketone, P₄S₁₀2,5-Disubstituted ThiazolesAccess to specific substitution patterns[8][17]
MCRs e.g., Aldehyde, Amine, Sulfur sourceHighly varied substitutionHigh efficiency, rapid library synthesis, green chemistry principles[5][15][18]

Advanced Protocols and Green Chemistry Approaches

Recent advancements in one-pot thiazole synthesis have focused on the development of more environmentally friendly methods. This includes the use of catalysts, microwave irradiation, and chemoenzymatic approaches.

Catalytic One-Pot Synthesis

The use of catalysts can often lead to milder reaction conditions, shorter reaction times, and improved yields. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the Hantzsch synthesis.[16][18]

Protocol 2: Catalytic One-Pot Synthesis of Substituted Thiazoles

This protocol is a general example of a catalytic, three-component Hantzsch-type reaction.

Materials:

  • 3-(Bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol)

  • Thiourea (1 mmol)

  • Substituted benzaldehyde (1 mmol)

  • Silica-supported tungstosilisic acid (SiW/SiO₂) catalyst

  • Ethanol/Water (1:1 mixture, 5 mL)

Procedure:

  • Combine the α-bromoketone, thiourea, substituted benzaldehyde, and the SiW/SiO₂ catalyst in a round-bottom flask.[18]

  • Add the ethanol/water mixture.

  • Reflux the mixture with stirring for 2-3.5 hours at 65°C.[18]

  • After the reaction is complete (monitored by TLC), filter the hot mixture to remove the catalyst.

  • The obtained solid is washed with ethanol. The remaining solid is dissolved in acetone, and the catalyst is removed by filtration.

  • Evaporate the solvent under vacuum to obtain the crude product, which can be further purified if necessary.

Trustworthiness of the Protocol: The reusability of the catalyst is a key feature of this protocol. After filtration, the catalyst can be washed, dried, and reused in subsequent reactions, making the process more sustainable.[16]

Chemoenzymatic Synthesis

Enzymes can be used to catalyze the synthesis of thiazoles under mild conditions. For example, trypsin from porcine pancreas has been shown to catalyze a one-pot multicomponent synthesis of thiazole derivatives with high yields.[19] This approach offers the advantages of high selectivity and operation under biocompatible conditions.

Conclusion and Future Outlook

The one-pot synthesis of thiazole derivatives is a powerful and evolving field. From the venerable Hantzsch synthesis to modern multicomponent reactions, chemists have a diverse toolkit to access these important heterocyclic compounds. The future of thiazole synthesis will likely see a continued emphasis on green chemistry principles, including the development of novel catalysts, the use of benign solvents, and the expansion of chemoenzymatic methods. These advancements will undoubtedly accelerate the discovery of new thiazole-based drugs to address unmet medical needs.

References

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  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies | ACS Omega. Available from: [Link]

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  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available from: [Link]

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Application Notes and Protocols for the Hantzsch Thiazole Synthesis of 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Hantzsch Thiazole Synthesis in Pharmaceutical Scaffolding

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its ability to engage in a wide range of biological interactions.[1] The Hantzsch thiazole synthesis, a classic yet remarkably versatile reaction, remains a preferred method for the construction of this critical heterocycle. This reaction involves the condensation of an α-haloketone with a thioamide, providing a direct and efficient route to a diverse array of substituted thiazoles.[1]

This guide provides a comprehensive, in-depth technical overview and detailed protocols for the synthesis of a specific, functionally rich thiazole derivative: 5-Methyl-2-thiazolemethanol. This molecule, with its reactive hydroxymethyl group at the 2-position and a methyl group at the 5-position, represents a valuable building block for the elaboration of more complex pharmaceutical candidates. The strategic placement of these functional groups allows for further chemical modifications, making it a key intermediate in drug discovery and development.

This document is structured to provide not just a step-by-step protocol, but also the underlying scientific rationale for each procedural choice, ensuring a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Reaction Principle: A Mechanistic Dissection of the Hantzsch Thiazole Synthesis

The Hantzsch synthesis of this compound proceeds through the condensation of an α-haloketone, specifically 1-chloro-3-hydroxyacetone , with a thioamide, thioformamide . The overall transformation is depicted below:

***Figure 1:** General reaction scheme for the Hantzsch synthesis of this compound.*

The reaction mechanism can be broken down into three key stages:

  • Nucleophilic Attack (S-Alkylation): The synthesis initiates with the nucleophilic sulfur atom of thioformamide attacking the electrophilic carbon bearing the halogen in 1-chloro-3-hydroxyacetone. This step is a classic SN2 reaction, forming a key acyclic intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate, now positioned favorably, acts as a nucleophile and attacks the carbonyl carbon of the ketone. This intramolecular cyclization step forges the five-membered thiazole ring.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic thiazole ring, yielding the final product, this compound.

The following Graphviz diagram illustrates the logical flow of the reaction mechanism:

Hantzsch_Mechanism Reactants 1-Chloro-3-hydroxyacetone + Thioformamide Intermediate1 S-Alkylation Intermediate (Acyclic) Reactants->Intermediate1 Nucleophilic Attack (SN2) Intermediate2 Cyclic Intermediate (Thiazoline derivative) Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration & Aromatization Workflow cluster_thioformamide Protocol 1: Thioformamide Synthesis cluster_hantzsch Protocol 2: Hantzsch Synthesis Thio_Start Formamide + P4S10 in THF Thio_React Reaction & Stirring Thio_Start->Thio_React Thio_Workup Solvent Removal & Extraction Thio_React->Thio_Workup Thio_Product Thioformamide Thio_Workup->Thio_Product Hantzsch_Start 1-Chloro-3-hydroxyacetone + Thioformamide in Ethanol Thio_Product->Hantzsch_Start Use as reactant Hantzsch_React Reflux Hantzsch_Start->Hantzsch_React Hantzsch_Workup Neutralization with NaHCO3 Hantzsch_React->Hantzsch_Workup Hantzsch_Purify Filtration & Recrystallization Hantzsch_Workup->Hantzsch_Purify Hantzsch_Product This compound Hantzsch_Purify->Hantzsch_Product

Sources

Application Note & Protocol: High-Purity Isolation of 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-thiazolemethanol is a key heterocyclic building block in organic synthesis, notably as a precursor or intermediate in the development of various pharmaceutical compounds and specialty chemicals. The presence of impurities, often arising from its synthesis—such as unreacted starting materials, byproducts, or degradation products—can significantly impede reaction yields, introduce competing side reactions, and compromise the integrity of final active pharmaceutical ingredients (APIs). Therefore, a robust and reproducible purification protocol is paramount to ensure high purity and batch-to-batch consistency.

This application note provides a detailed, field-proven protocol for the purification of crude this compound. The strategy employs a primary purification step using automated flash column chromatography followed by an optional final polishing step via recrystallization. The causality behind each step is explained, and methods for quality control and purity validation are integrated throughout the workflow.

Understanding the Analyte & Impurity Profile

To design an effective purification strategy, understanding the physicochemical properties of the target compound and its likely impurities is critical.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₇NOSPubChem[1]
Molecular Weight129.18 g/mol PubChem[1]
AppearanceYellow SolidChemBK[2]
Boiling Point~247-248 °C (estimated)The Good Scents Company[3]
SolubilitySoluble in Methanol, DichloromethaneChemBK[2]

The presence of both a hydroxyl group (-CH₂OH) and a thiazole ring imparts a moderate to high polarity to the molecule. Common impurities from synthesis often include unreacted starting materials or byproducts with differing polarities, making chromatographic separation an ideal primary purification method.

Overall Purification Workflow

The purification is designed as a two-stage process to systematically remove impurities. The first stage targets bulk impurity removal, while the second stage is a polishing step to achieve the highest possible purity.

Purification_Workflow cluster_0 Stage 1: Primary Purification cluster_1 Stage 2: Final Polishing (Optional) cluster_2 Stage 3: Quality Control Crude Crude this compound TLC TLC Method Development Crude->TLC Analyze Polarity DryLoad Dry Loading onto Silica Crude->DryLoad Prepare Sample Flash Automated Flash Chromatography TLC->Flash Determine Solvent System DryLoad->Flash Load Column Fraction Fraction Pooling & Solvent Evaporation Flash->Fraction Collect Pure Fractions Recrystal Recrystallization Fraction->Recrystal If purity <99% QC Purity & Identity Confirmation (HPLC, NMR, MS) Fraction->QC If purity >99% Isolate Isolate & Dry Crystals Recrystal->Isolate Isolate->QC Final Pure Product (>99%) QC->Final

Caption: High-level workflow for the purification of this compound.

Part A: Primary Purification via Flash Column Chromatography

Flash chromatography is the cornerstone of this protocol, selected for its efficiency in separating compounds with different polarities.[4] Normal-phase silica gel is used as the stationary phase, which retains polar compounds more strongly.

Protocol 1: Flash Chromatography

A1. Materials & Reagents

  • Crude this compound

  • Silica Gel (for dry loading), 230-400 mesh

  • HPLC-grade Hexane

  • HPLC-grade Ethyl Acetate (EtOAc)

  • HPLC-grade Dichloromethane (DCM)

  • HPLC-grade Methanol (MeOH)

  • Automated flash chromatography system with pre-packed silica gel columns

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

A2. Method Development via TLC

  • Causality: TLC is a rapid, small-scale experiment to determine the optimal solvent system (mobile phase) for separation. The goal is to find a solvent mixture where the target compound has an Rf value between 0.2 and 0.4, ensuring good separation from impurities.[5]

  • Procedure:

    • Prepare a stock solution of the crude material in DCM or Methanol.

    • Spot the solution onto several TLC plates.

    • Develop each plate in a different solvent system. Start with a non-polar mixture and gradually increase polarity. Good starting points for polar heterocyclic compounds include Hexane:EtOAc and DCM:MeOH mixtures.[6]

    • Visualize the spots under a UV lamp (254 nm).

    • Select the solvent system that provides the best separation between the main spot (product) and any impurities. For this compound, a gradient of Ethyl Acetate in Hexane or Methanol in Dichloromethane is typically effective.[6]

A3. Sample Preparation (Dry Loading)

  • Causality: Dry loading is superior to liquid injection when a compound has limited solubility in the initial mobile phase or when high resolution is needed. It prevents band broadening and improves separation efficiency.[4]

  • Procedure:

    • Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., DCM or Methanol).

    • Add silica gel to the solution (approximately 2-3 times the mass of the crude product).

    • Evaporate the solvent completely under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.

A4. Chromatography Execution

  • Procedure:

    • Select a pre-packed silica column appropriately sized for the sample mass (typically a 30:1 to 50:1 ratio of silica to crude sample mass for difficult separations).[4]

    • Equilibrate the column with the initial, low-polarity mobile phase (e.g., 100% Hexane or 100% DCM) for at least 3-5 column volumes.

    • Load the dry powder onto the top of the column.

    • Begin the elution using a linear gradient based on the TLC results. A representative gradient is shown below.

Table 1: Example Elution Gradient for DCM/MeOH System

StepSolvent ASolvent BGradient CurveColumn Volumes (CV)
1100% DCM0% MeOHStep2 CV
2100% DCM0% MeOHLinear10 CV
395% DCM5% MeOHLinear2 CV
495% DCM5% MeOHStep-
  • Fraction Collection & Analysis:

    • Collect fractions based on the UV detector signal.

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Pool the pure fractions and remove the solvent under reduced pressure to yield the partially purified product.

Part B: Final Polishing via Recrystallization (Optional)

If the purity after chromatography is below the desired specification (>99%), recrystallization can be employed to remove trace impurities.[7]

Causality: This technique relies on the principle that the solubility of a compound in a solvent increases with temperature. As a hot, saturated solution cools, the solubility of the target compound decreases, causing it to crystallize out while impurities remain dissolved in the mother liquor.[7]

Protocol 2: Recrystallization

B1. Solvent Selection

  • Procedure:

    • Place ~20 mg of the product into several test tubes.

    • Add a few drops of different solvents or solvent pairs (e.g., Ethanol/Water, Acetone/Hexane).[7]

    • An ideal solvent will dissolve the compound when hot but not at room temperature.

    • For thiazole derivatives, ethanol, methanol, or ethanol/water mixtures are often effective.[8][9]

B2. Recrystallization Procedure

  • Dissolve the chromatographed product in a minimum amount of the chosen hot solvent in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities.

  • Perform a hot filtration to remove the charcoal or any insoluble material.[9]

  • Allow the clear filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Once at room temperature, place the flask in an ice bath to maximize crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum to remove residual solvent.

Part C: Quality Control & Purity Assessment

A self-validating protocol requires rigorous analytical confirmation of purity and identity.

QC_Workflow Purified Purified Solid HPLC HPLC-UV Analysis (Purity >99%) Purified->HPLC Quantitative NMR ¹H NMR Spectroscopy (Structural Confirmation) Purified->NMR Qualitative MS LC-MS Analysis (Molecular Weight Confirmation) Purified->MS Qualitative Pass Release HPLC->Pass Purity Spec Met Fail Reprocess HPLC->Fail Purity Spec Not Met NMR->Pass Structure Correct NMR->Fail Structure Incorrect MS->Pass Mass Correct MS->Fail Mass Incorrect

Caption: Quality control workflow for final product validation.

Analytical Methods:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity assessment. A reversed-phase C18 column with a mobile phase of acetonitrile and water is typically effective for analyzing thiazole derivatives.[10] Purity is determined by the area percentage of the main peak.

  • Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Confirms the chemical structure of the purified compound. The resulting spectrum should match the known spectrum for this compound and be free of impurity signals.[11]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. Techniques like LC-MS or GC-MS can be used to verify the mass-to-charge ratio (m/z) corresponding to the protonated molecule [M+H]⁺.[12]

Troubleshooting

IssuePossible CauseRecommended Solution
Poor separation in flash chromatography Inappropriate solvent system.Re-optimize the mobile phase using TLC. If streaking occurs, consider adding a small amount (~0.1%) of a modifier like formic acid (for acidic compounds) or triethylamine (for basic compounds).[13]
Product does not crystallize Solution is not saturated; too much solvent used.Boil off some of the solvent to concentrate the solution and try cooling again. Alternatively, add a small amount of a non-polar "anti-solvent" (like hexane) dropwise until turbidity appears, then warm to redissolve and cool slowly.
Oily product obtained after chromatography Residual high-boiling point solvent or persistent impurity.Re-dissolve the oil in a minimal amount of DCM and attempt to precipitate the product by adding a non-polar solvent like cold hexane. If this fails, recrystallization is necessary.
Low recovery from recrystallization Compound is too soluble in the chosen solvent at cold temperatures.Re-evaluate the solvent system. Ensure the minimum amount of hot solvent was used. The mother liquor can be concentrated and cooled again to recover a second crop of crystals.

References

  • The Good Scents Company. (n.d.). 5-(1-hydroxyethyl)-4-methyl thiazole. Retrieved from [Link]

  • Sorbent Technologies, Inc. (n.d.). Flash Chromatography Basics. Retrieved from [Link]

  • Research Square. (2021). Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvent Systems For Flash Column Chromatography. Retrieved from [Link]

  • University of Sheffield. (n.d.). SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]

  • Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from [Link]

  • ChemBK. (n.d.). 2-Amino-5-(hydroxymethyl)thiazole. Retrieved from [Link]

  • ResearchGate. (2013). Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Crystallization of N-Rich Triazole Compounds. Retrieved from [Link]

  • NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. Retrieved from [Link]

  • Elsevier. (2020). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Retrieved from [Link]

  • NIH. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • PubChem, NIH. (n.d.). 5-Thiazolylmethanol. Retrieved from [Link]

  • ResearchGate. (2014). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

Sources

Application Note: Comprehensive Characterization of 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-thiazolemethanol is a key heterocyclic building block in organic synthesis, particularly in the development of pharmaceutical compounds and flavor agents. Its structural integrity and purity are paramount to ensure the quality, safety, and efficacy of the final product. This application note provides a comprehensive guide to the analytical methodologies required for the robust characterization of this compound, designed for researchers, quality control analysts, and drug development professionals.

The guide moves beyond simple procedural lists to explain the causality behind the selection of specific methods and parameters. We will detail four orthogonal analytical techniques: High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identity and volatile impurity profiling, Nuclear Magnetic Resonance (NMR) Spectroscopy for definitive structural elucidation, and Fourier-Transform Infrared (FTIR) Spectroscopy for functional group confirmation. The integration of these methods creates a self-validating system for the comprehensive characterization of this important chemical entity.

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is the cornerstone for assessing the purity of non-volatile and thermally labile compounds like this compound. A reversed-phase method is ideal, as it separates compounds based on their hydrophobicity. The polar hydroxyl group and the heterocyclic thiazole ring give this compound moderate polarity, making it well-suited for retention and elution from a C18 stationary phase using a polar mobile phase.

Expertise & Causality: The choice of a C18 column is based on its versatility and proven performance for a wide range of moderately polar analytes. The mobile phase, a gradient of acetonitrile and water, allows for the effective elution of the target compound while also separating it from potentially less polar or more polar impurities. The addition of a small amount of formic acid is critical; it protonates silanol groups on the silica support, reducing peak tailing and improving peak shape. Furthermore, formic acid is a volatile modifier, making this method compatible with mass spectrometry (LC-MS) if further characterization of impurities is needed.[1][2] UV detection at 220-340 nm is chosen to encompass the absorbance maxima of the thiazole ring system.[3]

Protocol: HPLC-UV Purity Determination
  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase (initial conditions) to a final concentration of approximately 0.5 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Utilize an HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions: The following parameters provide a robust starting point for method development.

ParameterRecommended Setting
Column C18, 150 mm x 4.6 mm, 2.6 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30 °C
Detection UV at 235 nm
  • Analysis: Inject the prepared sample. The primary peak corresponds to this compound. Purity is typically assessed using an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Mobile Phase A->B C Filter (0.45 µm) B->C D Inject into HPLC System C->D E Separation on C18 Column D->E F UV Detection E->F G Integrate Peaks F->G H Calculate Area Percent Purity G->H I Generate Report H->I

Caption: Workflow for HPLC purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): Identity Confirmation

GC-MS is a powerful technique for identifying volatile and semi-volatile compounds and is highly suitable for this compound. It offers exceptional specificity, as the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, allowing for unambiguous identification through library matching.[4][5]

Expertise & Causality: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is selected for its ability to separate compounds based primarily on their boiling points. The oven temperature program is designed to ensure that this compound is eluted with a sharp peak shape and is well-separated from any solvent fronts or lower-boiling impurities. Electron Ionization (EI) is the standard ionization mode for creating reproducible fragmentation patterns that can be compared against established spectral libraries like the NIST database.[4]

Protocol: GC-MS Identification
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a single quadrupole or ion trap).

  • Chromatographic and Spectrometric Conditions:

ParameterRecommended Setting
GC Column SH-Rxi-5Sil-MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0 mL/min
Inlet Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Oven Program 80 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)
MS Transfer Line 280 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-300
  • Analysis: Inject the sample. The resulting total ion chromatogram (TIC) will show a peak at a specific retention time. The mass spectrum of this peak should be extracted and compared to a reference spectrum or a library database (e.g., NIST/Wiley) to confirm the identity of this compound. The molecular ion peak (M+) is expected at m/z 129.

GC-MS Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation A Prepare Dilute Solution B Inject into GC A->B C Vaporization & Separation B->C D Ionization (EI) C->D E Mass Analysis D->E F Extract Mass Spectrum E->F G Compare with NIST Library F->G H Confirm Identity G->H

Caption: Workflow for GC-MS identity confirmation.

NMR Spectroscopy: Definitive Structural Elucidation

NMR spectroscopy is the most powerful tool for unambiguous structural determination. Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of a molecule. For this compound, NMR confirms the presence and arrangement of the methyl, methylene, and thiazole ring protons and carbons.

Expertise & Causality: Deuterated chloroform (CDCl₃) is a common choice of solvent as it dissolves a wide range of organic compounds and has minimal overlapping signals. Tetramethylsilane (TMS) is used as an internal standard (0 ppm) for referencing the chemical shifts accurately. The expected chemical shifts and coupling patterns are predictable based on the electron-withdrawing and -donating effects of the thiazole ring and the substituent groups.

Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% TMS in a 5 mm NMR tube.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Run standard ¹H, ¹³C, and optionally 2D correlation experiments like COSY and HSQC for full assignment.

Expected NMR Data (in CDCl₃)

The structure of this compound is C₅H₇NOS.

Assignment¹H Chemical Shift (δ, ppm)¹H Multiplicity¹H Integration¹³C Chemical Shift (δ, ppm)
-CH₃ (on ring)~2.45Singlet (s)3H~15
-CH₂- (methylene)~4.80Singlet (s)2H~58
-OH (hydroxyl)Variable (broad s)Broad Singlet1H-
CH (ring proton)~7.50Singlet (s)1H~120
C-CH₃ (ring carbon)---~145
C-CH₂OH (ring carbon)---~168
C=N (ring carbon)---~150

Note: The hydroxyl proton signal can be broad and its chemical shift is highly dependent on concentration and temperature.

Structural Assignment Diagram

NMR_Structure cluster_structure This compound cluster_signals Expected ¹H NMR Signals struct Structure: C(H3)-C=C(H)-S-C(=N)-CH2OH s1 ~2.45 ppm (s, 3H) -CH₃ s2 ~4.80 ppm (s, 2H) -CH₂- s3 ~7.50 ppm (s, 1H) Ring -CH s4 Variable (br s, 1H) -OH

Caption: Correlation of structure to expected ¹H NMR signals.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis

FTIR is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The spectrum provides a unique fingerprint based on the vibrational frequencies of the chemical bonds.

Expertise & Causality: Each functional group absorbs infrared radiation at a characteristic frequency. For this compound, we expect to see a broad O-H stretch from the alcohol, C-H stretches from the methyl and methylene groups, and characteristic absorptions from the C=N, C=C, and C-S bonds within the thiazole ring.[6][7] This confirms the presence of the key structural components.

Protocol: FTIR Analysis
  • Sample Preparation: If the sample is a liquid, a thin film can be prepared between two KBr or NaCl plates. If it is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a disc.

  • Instrumentation: Use a standard FTIR spectrometer.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹. An air background spectrum should be collected first.

Expected FTIR Absorption Bands
Wavenumber (cm⁻¹)Bond VibrationFunctional Group
3400 - 3200 (broad)O-H stretchAlcohol
3100 - 3000C-H stretchAromatic (Thiazole ring)
2980 - 2850C-H stretchAliphatic (CH₃, CH₂)
~1550C=N stretchThiazole ring
~1450C=C stretchThiazole ring
~1050C-O stretchPrimary Alcohol
750 - 600C-S stretchThiazole ring
FTIR Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation A Prepare Thin Film or KBr Pellet B Place Sample in FTIR A->B C Acquire Spectrum (4000-400 cm⁻¹) B->C D Identify Characteristic Absorption Bands C->D E Assign Functional Groups D->E

Caption: Workflow for FTIR functional group analysis.

Conclusion: An Integrated Approach

The characterization of this compound requires a multi-faceted analytical approach. No single technique can provide a complete picture of the compound's identity, purity, and structure. By integrating the quantitative purity data from HPLC , the unambiguous identity confirmation from GC-MS , the definitive structural elucidation from NMR , and the functional group verification from FTIR , a scientifically sound and self-validating characterization is achieved. This orthogonal approach ensures the highest level of confidence in the quality of this compound for its intended application in research and development.

References

  • International Journal of Chemical Sciences. (n.d.). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST Chemistry WebBook.
  • ResearchGate. (n.d.). The experimental and simulated IR spectra of the 4-methyl-5-thiazoleethanol.
  • FooDB. (2015). Showing Compound 4-methyl-5-(β-hydroxyethyl)thiazole (FDB030512).
  • Danish Environmental Protection Agency. (2010). Survey of Chemical Substances in Consumer Products, No. 105.
  • PubChem. (n.d.). 5-Thiazolylmethanol. National Institutes of Health.
  • ChemicalBook. (n.d.). 5-METHYL-2,1,3-BENZOTHIADIAZOLE(1457-93-8) 1H NMR spectrum.
  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. National Institutes of Health.
  • ChemicalBook. (n.d.). 5-Hydroxymethylthiazole.
  • BMRB. (n.d.). bmse000355 4-methyl-5-thiazoleethanol.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
  • BenchChem. (n.d.). A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Amino-5-methylthiazole.
  • ChemicalBook. (n.d.). Thiazole(288-47-1) 1H NMR spectrum.
  • CIPAC. (2020). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • SIELC Technologies. (2018). 2-Amino-5-methyl-thiazole.
  • BenchChem. (n.d.). Cross-Validation of Analytical Methods for the Characterization of 5-Bromo-2-chlorobenzo[d]thiazole: A Comparative Guide.

Sources

Application Note: A Stability-Indicating HPLC Method for Purity Analysis of 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of 5-Methyl-2-thiazolemethanol purity. This compound is a key intermediate in the synthesis of various pharmaceutical compounds, making its purity profile critical for ensuring the quality and safety of final drug products. The described method is precise, accurate, and specific for the analysis of the main component, separating it from potential process-related impurities and degradation products. The protocol herein is developed and validated in accordance with International Conference on Harmonization (ICH) guidelines to ensure its suitability for its intended purpose in research, development, and quality control environments.[1][2][3]

Introduction and Scientific Rationale

This compound serves as a fundamental building block in medicinal chemistry. The thiazole ring is a privileged scaffold found in numerous approved drugs. The purity of this starting material directly impacts the impurity profile of the final Active Pharmaceutical Ingredient (API). Therefore, a reliable analytical method is essential to quantify this compound and detect any potential impurities.

High-Performance Liquid Chromatography (HPLC) is the preeminent technique for pharmaceutical analysis due to its high resolution, sensitivity, and quantitative accuracy.[3] This application note employs a reversed-phase (RP-HPLC) method, which is ideally suited for separating moderately polar organic molecules like this compound. The C18 stationary phase provides a nonpolar environment, and elution is achieved by a polar mobile phase. By developing a stability-indicating method through forced degradation studies, we ensure the method can distinguish the analyte from any products that may form under stress conditions such as hydrolysis, oxidation, or photolysis, which is a key regulatory requirement.[4][5][6]

Experimental Workflow

The overall process from sample handling to final data reporting is outlined below. This workflow is designed to ensure systematic execution and data integrity.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing prep_std Standard Preparation (1.1) sys_suit System Suitability Test (SST) (2.1) prep_std->sys_suit prep_sample Sample Preparation (1.2) analysis Chromatographic Run (Sample Injection) (2.2) prep_sample->analysis prep_mobile Mobile Phase Preparation (1.3) prep_mobile->sys_suit prep_mobile->analysis sys_suit->analysis If SST Passes integration Peak Integration & Identification (3.1) analysis->integration calculation Purity Calculation (% Area) (3.2) integration->calculation report Final Report Generation (3.3) calculation->report

Caption: High-level workflow for the HPLC purity analysis of this compound.

Materials and Methods

Reagents and Materials
  • This compound Reference Standard (>99.5% purity)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Methanol (HPLC Grade)

  • Hydrochloric Acid (AR Grade)

  • Sodium Hydroxide (AR Grade)

  • Hydrogen Peroxide (30%, AR Grade)

Equipment
  • HPLC system with a UV or DAD detector (e.g., Agilent 1260, Waters Alliance)

  • Analytical Balance (4-decimal place)

  • pH Meter

  • Sonicator

  • Volumetric flasks and pipettes (Class A)

  • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions

The selection of a C18 column is based on its wide applicability for separating compounds of similar polarity.[4][7] The mobile phase composition was optimized to achieve a reasonable retention time (k' between 2 and 10) and good peak symmetry. A detection wavelength of 238 nm was chosen based on data from structurally related thiazole derivatives, which exhibit strong absorbance in this region.[8]

ParameterCondition
HPLC Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection UV at 238 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 20 minutes
Diluent Mobile Phase

Detailed Protocols

Standard Solution Preparation (0.1 mg/mL)
  • Accurately weigh approximately 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of Diluent (Mobile Phase) and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with Diluent and mix thoroughly. This is the Standard Stock Solution.

Sample Solution Preparation (0.1 mg/mL)
  • Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.

  • Follow steps 2-4 from the Standard Solution Preparation protocol.

  • Prior to injection, filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Test (SST)

Before sample analysis, the chromatographic system's performance must be verified. This is a core tenet of any self-validating protocol.[9][10]

  • Inject the Diluent (blank) once to ensure no interfering peaks are present.

  • Inject the Standard Solution five times consecutively.

  • Calculate the system suitability parameters from the five replicate injections. The acceptance criteria must be met before proceeding.

ParameterAcceptance CriteriaJustification
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is critical for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and good separation power.
% RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injector and the overall system stability.
Analytical Procedure
  • Once the SST criteria are met, inject the prepared Sample Solution in duplicate.

  • Record the chromatograms and integrate all peaks.

Method Validation Principles

This method must be validated according to ICH Q2(R1) guidelines to prove its suitability.[1][9] The validation process provides documented evidence that the method is reliable for its intended use.

Validation_Parameters center_node Method Validation (ICH Q2 R1) specificity Specificity & Forced Degradation center_node->specificity linearity Linearity & Range center_node->linearity accuracy Accuracy (% Recovery) center_node->accuracy precision Precision (Repeatability & Intermediate) center_node->precision lod_loq LOD & LOQ center_node->lod_loq robustness Robustness center_node->robustness

Caption: Key parameters for HPLC method validation as per ICH guidelines.

  • Specificity: The method's ability to assess the analyte unequivocally in the presence of other components. This is confirmed through forced degradation studies. The sample is subjected to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light) stress.[5][8] The method must be able to separate the intact analyte peak from all degradation product peaks.

  • Linearity: Assessed over a range of concentrations (e.g., 50% to 150% of the nominal concentration). A correlation coefficient (r²) of ≥ 0.999 is expected.

  • Accuracy: Determined by analyzing samples with known amounts of spiked analyte (recovery study) at a minimum of three concentration levels.[1]

  • Precision: Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day/inter-analyst).[2] The Relative Standard Deviation (%RSD) should be within acceptable limits (typically <2%).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase composition (±2%), flow rate (±0.1 mL/min), and column temperature (±2°C).[10]

Data Interpretation and Results

The purity of this compound is calculated based on the area percent method.

Purity (% Area) = (Area of Main Peak / Total Area of All Peaks) x 100

Hypothetical Sample Data

The following table represents typical data obtained from the analysis of a sample batch.

Peak IDRetention Time (min)Peak Area (mAU*s)% Area
Impurity 13.4515200.05
This compound 6.82 3045600 99.88
Impurity 29.1221500.07
Total 3049270 100.00

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be suitable for the routine purity analysis of this compound. The method is simple, specific, and relies on common HPLC instrumentation. Adherence to the outlined system suitability and validation protocols will ensure the generation of reliable and accurate data, supporting drug development and quality assurance activities in the pharmaceutical industry.

References

  • International Conference on Harmonization. (1995). Q2A: Text on Validation of Analytical Procedures. Federal Register, 60(40), 11260–11262. [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from [Link]

  • SciELO. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Journal of the Brazilian Chemical Society, 34(4). Retrieved from [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from [Link]

  • Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 86-94. Retrieved from [Link]

  • SciELO. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. Retrieved from [Link]

  • Scribd. (n.d.). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Retrieved from [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. International Journal of Scientific & Technology Research, 4(9). Retrieved from [Link]

  • International Journal of Trend in Scientific Research and Development. (2021). Stability Indicating HPLC Method Development –A Review. IJTSRD, 5(6), 250-259. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 137-00-8 5-(2-Hydroxyethyl)-4-methylthiazole Impurity. Retrieved from [Link]

  • ResearchGate. (2025). Method Development for 4-Hydroxy-2-Methyl-N-(5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 2-Amino-5-(hydroxymethyl)thiazole. Retrieved from [Link]

  • NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • Veeprho. (n.d.). 4-Methyl-5-Thiazoleethanol | CAS 137-00-8. Retrieved from [Link]

Sources

Identifying Synthesis Byproducts of 5-Methyl-2-thiazolemethanol: A Detailed GC-MS Protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-2-thiazolemethanol is a key heterocyclic building block in the synthesis of various pharmaceutical and flavor compounds. The purity of this intermediate is paramount, as even trace-level byproducts can impact the efficacy, safety, and stability of the final product.[1][2] This application note provides a comprehensive Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the robust identification and characterization of potential impurities and byproducts generated during the synthesis of this compound. The methodology emphasizes the critical need for chemical derivatization to enhance analytical performance and provides a self-validating workflow from sample preparation to data interpretation.

Introduction: The Analytical Imperative

The structural integrity of active pharmaceutical ingredients (APIs) and other high-value chemical entities originates from the purity of their foundational intermediates. This compound (C₅H₇NOS, Mol. Wt. 129.18) is one such intermediate, whose thiazole ring system is a prevalent scaffold in numerous biologically active molecules.[3][4] Impurities can arise from a multitude of sources, including unreacted starting materials, side reactions, over-reactions, or the degradation of the substance itself.[2] Consequently, a reliable analytical method to profile the synthesis batch is not merely a quality control measure but a crucial step in process optimization and regulatory compliance.

Gas Chromatography-Mass Spectrometry (GC-MS) is the technique of choice for this application due to its high separation efficiency and definitive identification capabilities. However, the polar hydroxyl group in this compound presents a significant analytical challenge. Direct injection often leads to poor chromatographic peak shape (tailing), reduced volatility, and potential analyte loss through adsorption onto active sites within the GC system.[5][6][7] This protocol overcomes these limitations through a validated derivatization strategy, ensuring the analyte is in an ideal state for GC-MS analysis.

The Rationale for Derivatization

Derivatization is a chemical modification process that transforms an analyte into a derivative with improved analytical properties.[6] For alcohols like this compound, the primary goals are to:

  • Increase Volatility: By replacing the active polar hydrogen of the hydroxyl group, intermolecular hydrogen bonding is eliminated, lowering the boiling point of the analyte.[5][6]

  • Enhance Thermal Stability: The resulting derivative is often more stable at the high temperatures required for GC analysis.[5]

  • Improve Chromatographic Performance: The derivatized analyte is less polar, leading to more symmetrical peaks and better separation from other components.

  • Generate Characteristic Mass Spectra: The derivative often produces predictable and structurally informative fragments in the mass spectrometer, aiding in identification.

Silylation, the replacement of the active hydrogen with a trimethylsilyl (TMS) group, is one of the most robust and widely used derivatization methods for hydroxyl compounds.[5][6][7] This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst for efficient and rapid conversion of the target analyte and any alcohol-containing byproducts to their TMS-ethers.

Experimental Workflow: A Validated Protocol

This protocol is designed as a self-validating system. It incorporates checks and justifications to ensure the trustworthiness of the generated data.

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
This compound SampleSynthesis BatchN/A
PyridineAnhydrous, ≥99.8%Sigma-Aldrich
N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS)Derivatization GradeSigma-Aldrich, Thermo Scientific
Ethyl AcetateHPLC Grade, ≥99.9%Fisher Scientific
GC Vials2 mL, Amber, with PTFE/Silicone SeptaAgilent Technologies, Waters
Protocol Part A: Sample Preparation and Silylation

The causality behind this procedure is critical: the anhydrous solvent prevents hydrolysis of the derivatizing reagent, and pyridine acts as a catalyst and scavenger for the HCl byproduct, driving the reaction to completion.

  • Sample Weighing: Accurately weigh approximately 10 mg of the this compound synthesis batch into a 2 mL GC vial.

  • Dissolution: Add 500 µL of anhydrous pyridine to the vial and vortex until the sample is completely dissolved.

  • Derivatization: Add 500 µL of BSTFA + 1% TMCS to the vial. Cap the vial tightly.

  • Reaction: Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure complete derivatization.

  • Cooling & Dilution: Allow the vial to cool to room temperature. Dilute the sample 1:10 with ethyl acetate for a suitable concentration for GC-MS analysis.

  • Control Samples:

    • Solvent Blank: Prepare a vial containing only the reagents (pyridine, BSTFA, ethyl acetate) and subject it to the same process to identify any background contamination.

    • Reference Standard: If a pure standard of this compound is available, prepare it in the same manner to confirm the retention time and mass spectrum of the derivatized target compound.

Protocol Part B: GC-MS Instrumental Parameters

The chosen parameters are designed for a broad screening of potential semi-volatile byproducts while providing excellent resolution for the main components. A mid-polarity column (5% phenyl) is a versatile choice for impurity profiling.[8][9]

ParameterSettingRationale
Gas Chromatograph Agilent 8890 GC or equivalent---
Injector Split/Splitless---
Inlet Temperature250°CEnsures rapid volatilization without thermal degradation.
Injection ModeSplit (50:1)Prevents column overloading from the high-concentration main peak.
Injection Volume1 µLStandard volume for capillary columns.
Carrier GasHeliumInert, provides good efficiency.
Flow Rate1.2 mL/min (Constant Flow)Ensures reproducible retention times.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalentRobust, general-purpose column for a wide range of analytes.
Oven Program
Initial Temperature60°C, hold for 2 minAllows for focusing of analytes at the head of the column.
Ramp 110°C/min to 280°CProvides good separation of compounds with different boiling points.[8][10]
Final HoldHold at 280°C for 5 minEnsures elution of any high-boiling point compounds.
Mass Spectrometer Agilent 5977B MSD or equivalent---
Ion SourceElectron Ionization (EI)Standard for generating reproducible spectra for library matching.
Ionization Energy70 eVStandard EI energy for creating extensive, comparable fragmentation.[11]
MS Source Temp.230°CPrevents condensation of analytes.
MS Quad Temp.150°CEnsures stable mass filtering.
Scan Rangem/z 40 - 550Covers the expected mass range of the derivatized parent and potential byproducts.
Solvent Delay4 minPrevents the solvent peak from damaging the filament.

Visualization of the Analytical Workflow

The following diagram outlines the logical flow of the entire protocol, from sample handling to final identification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation weigh 1. Weigh Sample (10 mg) dissolve 2. Dissolve in Pyridine (500 µL) weigh->dissolve derivatize 3. Add BSTFA + 1% TMCS (500 µL) dissolve->derivatize react 4. Heat at 70°C for 30 min derivatize->react dilute 5. Cool and Dilute with Ethyl Acetate react->dilute inject 6. Inject 1 µL into GC-MS dilute->inject separate 7. Chromatographic Separation inject->separate detect 8. Mass Spectrometry Detection (EI) separate->detect tic 9. Analyze Total Ion Chromatogram (TIC) detect->tic extract 10. Extract Mass Spectra of Peaks tic->extract library 11. NIST/Wiley Library Search extract->library interpret 12. Manual Fragmentation Analysis extract->interpret identify 13. Tentative Byproduct Identification library->identify interpret->identify

Caption: Workflow for GC-MS Byproduct Identification.

Data Analysis and Byproduct Identification

The cornerstone of byproduct identification is the systematic analysis of the chromatographic and mass spectral data.

  • Chromatogram Review: Examine the Total Ion Chromatogram (TIC). The largest peak will correspond to the derivatized this compound. All other peaks are potential impurities, starting materials, or byproducts.

  • Mass Spectral Deconvolution: For each peak of interest, extract its mass spectrum.

  • Library Matching: Compare the experimental spectrum against a commercial mass spectral library like NIST or Wiley.[9][12] A high match factor (>800) provides a strong tentative identification.

  • Manual Interpretation: For unknown peaks or low-quality library matches, manual interpretation is essential.

    • Molecular Ion (M⁺·): Identify the molecular ion of the TMS-derivatized compound.

    • TMS Fragments: Look for characteristic ions of the trimethylsilyl group, such as m/z 73 ([Si(CH₃)₃]⁺) and m/z 147 (from a rearrangement).

    • Structural Fragments: Identify fragments corresponding to the thiazole ring and its substituents. The fragmentation of the derivatized parent compound (TMS-ether of this compound, C₈H₁₅NOSSi, Mol. Wt. 201.36) would be expected to show a molecular ion at m/z 201 and a prominent M-15 peak (loss of a methyl group) at m/z 186. The base peak would likely be from the cleavage of the C-C bond next to the ring, resulting in a stabilized thiazolyl-methyl cation fragment.

Hypothetical Byproduct Identification Table

The following table illustrates how results could be structured. The byproducts are hypothetical and based on common synthetic side reactions.

Peak No.Retention Time (min)Tentative IdentificationKey Mass Fragments (m/z)Proposed Origin
19.855-Methyl-2-thiazolecarboxaldehyde127 (M⁺·), 126 (M-H), 98 (M-CHO)Incomplete reduction of starting material
211.52(TMS-Derivative) this compound201 (M⁺·) , 186 (M-15), 112, 73Target Analyte
312.10Isomer: (TMS-Derivative) 4-Methyl-2-thiazolemethanol201 (M⁺·), 186 (M-15), 112, 73Isomeric impurity from starting materials
414.35Dimer of this compound (di-TMS)330 (M-15), 200, 112, 73Over-reaction or condensation byproduct

Conclusion

This application note details a robust and reliable GC-MS protocol for the identification of synthetic byproducts of this compound. The critical step of silylation derivatization is shown to be essential for achieving the high-quality chromatography necessary for confident impurity profiling. By combining a systematic experimental workflow with a logical data interpretation strategy, researchers and drug development professionals can effectively characterize the purity of their synthetic intermediates, ensuring the quality and safety of their final products.

References

  • Schimmelmann Research. (n.d.). Derivatizing Compounds: Available Compounds: Reference Materials. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Derivatization. Retrieved from [Link]

  • Chemistry For Everyone. (2025). What Is Derivatization In GC-MS?. YouTube. Retrieved from [Link]

  • GL Sciences. (n.d.). Alcohols-Glycols. Retrieved from [Link]

  • GC/MS STUDIES ON ALCOHOL DERIVATIZATION PROCEDURES APPLIED TO LEWISITE 1 DUE TO THE INCREASED INSTABILITY OF SOME ETHERS - UPB. (n.d.). Retrieved from [Link]

  • El-Sayed, N. N., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Retrieved from [Link]

  • Veeprho. (2024). Sources and Types of Impurities in Pharmaceutical Substances. Retrieved from [Link]

  • NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Thiazolylmethanol. Retrieved from [Link]

  • SpectraBase. (n.d.). 5-Methyl-2-(2-thienyl)thiazole - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • RSC Publishing. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. Retrieved from [Link]

  • PubMed Central. (2025). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. Retrieved from [Link]

  • Oxford Academic. (n.d.). Light-up properties of complexes between thiazole orange-small molecule conjugates and aptamers. Nucleic Acids Research. Retrieved from [Link]

  • MDPI. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl thiazole. Retrieved from [Link]

  • MDPI. (2023). Characterization of a Bacillus subtilis S-16 Thiazole-Synthesis-Related Gene thiS Knockout and Antimicrobial Activity Analysis. Retrieved from [Link]

  • NIH. (n.d.). Screening of Metabolites and Metabolic Pathways in Five Different Ocimum Species From the Same Origin Using GC-MS. Retrieved from [Link]

  • Pharmacognosy Journal. (2019). GC-MS Analysis of Bio-active Compounds in Ethanol Extract of Putranjiva roxburghii Wall. Fruit Peel. Retrieved from [Link]

  • ResearchGate. (2025). GC-MS Analysis of Bioactive Components from Methanol Leaf Extract of Toddalia asiatica (L.). Retrieved from [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. Retrieved from [Link]

Sources

Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold and the Unique Potential of 5-Methyl-2-thiazolemethanol

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural core of a multitude of bioactive compounds and pharmaceuticals. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid planar structure make it an excellent scaffold for designing molecules that can effectively interact with biological targets. Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[1][2]

Within this important class of heterocycles, this compound emerges as a particularly valuable and versatile building block. Its structure incorporates three key features that can be strategically exploited in organic synthesis: a reactive primary alcohol, an electron-rich thiazole ring, and a methyl group that can influence the molecule's steric and electronic properties. The strategic functionalization of these sites allows for the construction of diverse molecular architectures with tailored biological activities.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on leveraging the synthetic potential of this compound. We will delve into the key reactive sites of the molecule, explore various synthetic strategies for its derivatization, and provide detailed, field-proven protocols for the synthesis of bioactive molecules.

Understanding the Reactive Landscape of this compound

The synthetic utility of this compound stems from its distinct reactive sites, which can be selectively targeted to build molecular complexity.

  • The Hydroxymethyl Group (-CH₂OH): This primary alcohol is a versatile handle for a wide range of transformations. It can be readily converted into esters, ethers, and halides, providing a gateway to a vast array of functional groups and molecular scaffolds.

  • The Thiazole Ring: The thiazole ring itself is amenable to various functionalization reactions. The C4 position is susceptible to electrophilic substitution, and the ring can participate in metal-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl substituents.

  • The C2 Position: While the C2 position is substituted with the hydroxymethyl group, it can be involved in cyclization reactions or can be modified following initial transformations of the alcohol.

Key Synthetic Strategies for Bioactive Molecule Synthesis

The strategic manipulation of this compound's reactive sites opens up several avenues for the synthesis of diverse bioactive molecules. Below, we outline some of the most effective strategies.

Functionalization of the Hydroxymethyl Group

The primary alcohol is the most readily accessible functional group for derivatization.

  • Esterification: Conversion of the alcohol to an ester is a common strategy to introduce a wide variety of substituents and modulate the pharmacokinetic properties of the resulting molecule. This is famously exemplified in the synthesis of the HIV protease inhibitor Ritonavir, where an ester of the closely related 5-(hydroxymethyl)thiazole is a key intermediate.[3][4][5][6][7]

  • Etherification: Formation of an ether linkage provides a stable connection to other molecular fragments, enabling the construction of more complex structures.

  • Conversion to Halides: The hydroxyl group can be converted to a good leaving group, such as a chloride or bromide, facilitating subsequent nucleophilic substitution reactions to introduce a diverse range of functionalities.

Modification of the Thiazole Ring

The thiazole ring can be functionalized to introduce further diversity.

  • Palladium-Catalyzed Cross-Coupling Reactions: The thiazole ring can be halogenated and subsequently used in cross-coupling reactions like the Suzuki-Miyaura or Heck reaction to introduce aryl or vinyl groups. This is a powerful method for creating complex biaryl structures often found in bioactive molecules.

  • C-H Functionalization: Direct C-H functionalization of the thiazole ring is an increasingly popular and atom-economical method for introducing new carbon-carbon or carbon-heteroatom bonds, avoiding the need for pre-functionalization.

Visualizing the Synthetic Pathways

The following diagrams illustrate the key synthetic transformations of this compound.

G cluster_0 Hydroxymethyl Functionalization cluster_1 Thiazole Ring Functionalization cluster_2 Bioactive Molecules start This compound ester Ester Derivatives start->ester Esterification ether Ether Derivatives start->ether Etherification halide 2-(Chloromethyl)-5-methylthiazole start->halide Halogenation ch_functionalization C-H Functionalization Products start->ch_functionalization Direct C-H Arylation/Alkenylation bioactive Antiviral, Anticancer, Antimicrobial Agents ester->bioactive ether->bioactive cross_coupling Cross-Coupling Products halide->cross_coupling Suzuki, Heck, etc. cross_coupling->bioactive ch_functionalization->bioactive

Caption: Synthetic pathways from this compound.

Detailed Application Protocols

The following protocols are designed to be self-validating and are grounded in established chemical principles.

Protocol 1: Esterification of this compound for the Synthesis of a Ritonavir Intermediate Analog

This protocol is adapted from the synthesis of a key intermediate of Ritonavir, a potent HIV protease inhibitor.[3][4][5] It demonstrates a robust method for the acylation of the hydroxymethyl group of a thiazole methanol derivative.

Reaction Scheme:

G This compound This compound Thiazole Ester Intermediate Thiazole Ester Intermediate This compound->Thiazole Ester Intermediate Carboxylic Acid, Coupling Agent G This compound This compound Thiazole Ether Derivative Thiazole Ether Derivative This compound->Thiazole Ether Derivative 1. NaH 2. R-X G 2-Bromo-5-methyl-thiazole Derivative 2-Bromo-5-methyl-thiazole Derivative Arylated Thiazole Derivative Arylated Thiazole Derivative 2-Bromo-5-methyl-thiazole Derivative->Arylated Thiazole Derivative Ar-B(OH)₂, Pd Catalyst, Base

Sources

Application Notes & Protocols: Leveraging 5-Methyl-2-thiazolemethanol for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Novel Antifungal Scaffolds

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, presents a formidable challenge to global public health. The existing antifungal armamentarium is limited, with azoles, polyenes, and echinocandins forming the primary lines of defense. However, issues of toxicity and resistance necessitate the exploration of new chemical scaffolds.[1] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, has garnered significant attention as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities, including potent antifungal effects.[2][3]

This guide focuses on 5-Methyl-2-thiazolemethanol , a versatile and readily available building block, as a starting point for the rational design and synthesis of next-generation antifungal agents. We will provide a detailed exploration of its potential, from synthetic derivatization strategies to robust protocols for biological evaluation.

Scientific Rationale: Why this compound?

This compound offers a unique combination of structural features that make it an attractive scaffold for antifungal drug discovery:

  • The Thiazole Core: The thiazole ring is a key pharmacophore in many bioactive molecules. It can engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-π stacking.

  • The Methanol Moiety (-CH₂OH): This primary alcohol at the 2-position is a critical handle for chemical modification. It can be readily converted into a wide range of functional groups (ethers, esters, amines, etc.), allowing for the systematic exploration of the chemical space and optimization of antifungal activity.

  • The Methyl Group (-CH₃): The methyl group at the 5-position provides steric bulk and lipophilicity, which can influence the compound's pharmacokinetic properties and its interaction with the target enzyme's active site.

Primary Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Thiazole-based antifungals predominantly function as inhibitors of the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51) .[4][5][6] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for maintaining the integrity and fluidity of the fungal cell membrane.

By inhibiting CYP51, thiazole derivatives block the conversion of lanosterol to ergosterol.[6] This disruption has a dual fungicidal effect:

  • Depletion of Ergosterol: The lack of ergosterol compromises the structural integrity of the fungal membrane, leading to increased permeability and leakage of essential cellular components.

  • Accumulation of Toxic Sterols: The blockage leads to a buildup of methylated sterol precursors (like lanosterol), which are toxic to the fungal cell and further disrupt membrane function.[4][6]

Some thiazole derivatives may also exert their effects by interfering with the fungal cell wall structure.[1]

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Mechanism of Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Lanosterol->Ergosterol BLOCKED Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Incorporation Thiazole Derivative Thiazole Derivative CYP51 Lanosterol 14α-demethylase (CYP51) Thiazole Derivative->CYP51 Inhibition CYP51->Lanosterol

Caption: Inhibition of the fungal ergosterol biosynthesis pathway.

Protocols for Synthesis and Derivatization

The primary alcohol of this compound serves as an excellent point for diversification. Below is a representative two-step protocol to synthesize a library of ether-linked derivatives, a common strategy for linking the thiazole core to other aromatic or heterocyclic systems known to contribute to antifungal activity.

Protocol 1: Synthesis of 2-(Chloromethyl)-5-methylthiazole (Intermediate)

This protocol converts the alcohol into a more reactive leaving group (chloride), preparing it for nucleophilic substitution.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 eq) to the solution while stirring.

  • Add thionyl chloride (1.1 eq) dropwise to the cooled solution over 15 minutes. Causality: Thionyl chloride reacts with the alcohol to form a chlorosulfite intermediate, which then decomposes to the alkyl chloride and sulfur dioxide. TEA is used as a base to neutralize the HCl byproduct.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench it by slowly adding saturated NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent using a rotary evaporator to yield the crude 2-(Chloromethyl)-5-methylthiazole. This intermediate is often used immediately in the next step without further purification.

Protocol 2: Synthesis of Aryl Ether Derivatives (Williamson Ether Synthesis)

This protocol couples the chlorinated intermediate with various substituted phenols to create a library of derivatives for SAR studies.

Materials:

  • 2-(Chloromethyl)-5-methylthiazole (from Protocol 1)

  • Various substituted phenols (e.g., 4-chlorophenol, 2,4-difluorophenol) (1.0 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve the desired substituted phenol (1.0 eq) in anhydrous DMF.

  • Add K₂CO₃ (1.5 eq) to the solution. Causality: The base deprotonates the phenol to form a more nucleophilic phenoxide ion.

  • Stir the mixture at room temperature for 20 minutes.

  • Add a solution of 2-(Chloromethyl)-5-methylthiazole (1.1 eq) in DMF to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir for 4-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous MgSO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final pure derivative.

  • Characterize the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Start This compound Cond1 SOCl₂, TEA DCM, 0°C to RT Start->Cond1 Intermediate 2-(Chloromethyl)-5-methylthiazole Cond2 K₂CO₃, DMF 60-80°C Intermediate->Cond2 Phenol Substituted Phenol (Ar-OH) Phenol->Cond2 Product Final Ether Derivative Cond1->Intermediate Cond2->Product

Caption: General synthetic scheme for this compound derivatives.

Protocols for Biological Evaluation

Protocol 3: In Vitro Antifungal Susceptibility Testing

The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.[1][7]

Materials:

  • Synthesized thiazole derivatives

  • Fungal strains (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans H99, Aspergillus fumigatus ATCC 204305)

  • RPMI-1640 medium

  • Sterile 96-well microtiter plates

  • Dimethyl sulfoxide (DMSO)

  • Positive control: Fluconazole or Amphotericin B

  • Negative control: Growth medium with DMSO

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Compounds: Prepare stock solutions of the synthesized derivatives and control drugs in DMSO (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the fungal strains on appropriate agar plates. Prepare a cell suspension in sterile saline, adjust the turbidity to a 0.5 McFarland standard, and then dilute it in RPMI-1640 medium to achieve the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the stock compounds in RPMI-1640 medium to achieve a range of test concentrations (e.g., from 256 µg/mL down to 0.5 µg/mL).

  • Inoculation: Add the prepared fungal inoculum to each well containing the diluted compounds.

  • Controls: Include wells for a positive control (fungal inoculum with a standard antifungal), a negative/sterility control (medium only), and a growth control (fungal inoculum with DMSO vehicle). Trustworthiness: These controls are essential to validate the assay. The growth control ensures the fungi are viable, the sterility control checks for contamination, and the positive control provides a benchmark for activity.

  • Incubation: Incubate the plates at 35-37 °C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes complete visual inhibition of fungal growth. This can also be determined spectrophotometrically by reading the optical density at a specific wavelength (e.g., 530 nm).

  • (Optional) MFC Determination: To determine the Minimum Fungicidal Concentration (MFC), take an aliquot from the wells showing no visible growth (at and above the MIC) and plate it on drug-free agar. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

Illustrative Data Presentation

The results from the in vitro screening can be summarized in a table to facilitate structure-activity relationship (SAR) analysis.

Compound IDR-Group (Substitution on Phenol)MIC (µg/mL) vs C. albicansMFC (µg/mL) vs C. albicans
THZ-01 4-Chloro816
THZ-02 2,4-Difluoro48
THZ-03 4-Methoxy32>64
THZ-04 3-Nitro1632
Fluconazole (Positive Control)216

Note: Data are illustrative and for demonstration purposes only.

Interpretation: From this hypothetical data, one could infer that electron-withdrawing groups (like fluoro and chloro) at the para-position of the phenyl ring enhance antifungal activity compared to electron-donating groups (methoxy). This provides a rational basis for the next round of synthesis and optimization.[8][9]

Protocol 4: In Vivo Efficacy in a Murine Model of Oral Candidiasis

Promising candidates from in vitro screening should be advanced to in vivo models to assess their efficacy and safety.[5][10]

Materials:

  • 6-8 week old immunocompromised mice (e.g., CD-1)

  • Candida albicans strain

  • Test compound formulated in a suitable vehicle (e.g., topical gel)

  • Positive control (e.g., Nystatin suspension)

  • Vehicle control

  • Sterile cotton swabs

Procedure:

  • Immunosuppression: Administer an immunosuppressive agent (e.g., cortisone acetate) to the mice for several days prior to infection to establish susceptibility.

  • Infection: Anesthetize the mice and induce oral candidiasis by sublingually inoculating a suspension of C. albicans using a cotton swab.

  • Treatment: 24 hours post-infection, divide the mice into treatment groups (Test Compound, Positive Control, Vehicle Control).

  • Apply the respective treatments topically to the oral cavity twice daily for 5-7 consecutive days.

  • Efficacy Assessment: At the end of the treatment period, euthanize the mice. Excise the tongues, homogenize them in sterile saline, and perform serial dilutions for colony-forming unit (CFU) enumeration on appropriate agar plates.

  • Data Analysis: The efficacy of the treatment is determined by comparing the fungal burden (log CFU/g of tissue) in the tongues of the treated groups to the vehicle control group. A statistically significant reduction in fungal burden indicates in vivo efficacy.[10]

Comprehensive Experimental Workflow

cluster_discovery Drug Discovery & Preclinical Phase Synthesis Synthesis of Thiazole Derivatives Purification Purification & Characterization (NMR, MS) Synthesis->Purification InVitro In Vitro Screening (MIC/MFC Assays) Purification->InVitro SAR Structure-Activity Relationship (SAR) Analysis InVitro->SAR InVivo In Vivo Efficacy (Murine Model) InVitro->InVivo Promising Compounds LeadOpt Lead Optimization SAR->LeadOpt Iterative Design LeadOpt->Synthesis Tox Preliminary Toxicity Screening InVivo->Tox Candidate Preclinical Candidate Selection Tox->Candidate

Caption: Integrated workflow for antifungal agent development.

References

  • Thiazole antifungals | Research Starters - EBSCO. (n.d.).
  • Biernasiuk, A., et al. (2021). The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans. PMC - NIH.
  • Antivirulence activity and in vivo efficacy of a thiazole derivative against candidiasis. (n.d.).
  • In Vivo Validation of Thiazole-Based Antifungal Agents: A Comparative Guide. Benchchem. (n.d.).
  • Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin. MDPI. (n.d.).
  • Jalilian, A. R., et al. (2000). Synthesis and in vitro antifungal and cytotoxicity evaluation of thiazolo-4H-1,2,4-triazoles... PubMed.
  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). NIH. (n.d.).
  • Thiazole containing antifungal agents. ResearchGate. (n.d.).
  • Ali, F. (2025). Thiazole Bioactivity and Drug Applications. Prezi.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. (2019).
  • Antifungal activity, SAR and physicochemical correlation of some thiazole-1,3,5-triazine derivatives. PubMed. (n.d.).
  • Sharma, et al. (2022). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Indian Journal of Pharmaceutical Education and Research.
  • Synthesis of some new 5- substituted of - JOCPR. (n.d.).
  • Synthesis, Antifungal and Antitumor Activity of Novel (Z)-5-Hetarylmethylidene-1,3-thiazol-4-ones and (Z). MDPI. (n.d.).
  • Synthesis of Some Novel 2, 4, 5 –Trisubstituted Thiazoles as Possible Antifungal Agents. (2016).
  • Structure–activity relationship of antifungal agents. ResearchGate. (n.d.).
  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Google Patents. (n.d.).
  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. (n.d.).
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. (n.d.).

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Application Notes and Protocols: 5-Methyl-2-thiazolemethanol as a Versatile Precursor for Novel Thiazole-Based Antibiotics

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Novel Antibiotic Scaffolds

The escalating crisis of antimicrobial resistance (AMR) necessitates a paradigm shift in the discovery and development of new antibiotics. Pathogens are increasingly evolving mechanisms to evade the action of conventional drugs, rendering many established treatments ineffective.[1][2] A promising strategy to combat AMR lies in the exploration of novel chemical scaffolds that can serve as the foundation for a new generation of antibacterial agents. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs, including several antibiotics.[3] Its unique electronic properties and ability to engage in various biological interactions make it an attractive starting point for the design of new therapeutics.[4]

This document provides detailed application notes and protocols for the use of 5-methyl-2-thiazolemethanol as a key precursor for the synthesis of a novel class of potential antibiotic agents. We will explore the chemical rationale behind its selection, provide step-by-step synthetic procedures, and discuss the underlying principles of the proposed antibacterial mechanism.

Chemical Rationale and Synthetic Strategy

This compound is an ideal starting material due to the presence of two key functional handles: the hydroxyl group at the 2-position and the methyl group at the 5-position. The hydroxyl group can be readily converted into a variety of other functional groups, allowing for the introduction of diverse pharmacophoric elements. The methyl group at the 5-position can also be functionalized, although it is generally less reactive than the hydroxymethyl group. Structure-activity relationship (SAR) studies of various thiazole-based antibiotics have shown that modifications at both the 2- and 5-positions can significantly impact antibacterial potency and spectrum.[5][6]

Our synthetic strategy focuses on a modular approach, allowing for the facile generation of a library of derivatives for SAR studies. The core workflow involves the initial conversion of the hydroxymethyl group to a more reactive intermediate, followed by the introduction of a side chain designed to mimic structural motifs found in known antibiotics or to interact with novel bacterial targets.

Experimental Protocols

Part 1: Synthesis of the Key Intermediate: 2-(Chloromethyl)-5-methylthiazole

The first step in our proposed synthetic pathway is the conversion of the primary alcohol of this compound to a more reactive chloromethyl group. This is a standard transformation that facilitates subsequent nucleophilic substitution reactions.

Protocol 1: Chlorination of this compound

Parameter Value
Starting Material This compound
Reagent Thionyl chloride (SOCl₂)
Solvent Dichloromethane (DCM)
Temperature 0 °C to room temperature
Reaction Time 2-4 hours
Workup Aqueous sodium bicarbonate wash
Purification Column chromatography (Silica gel)
Expected Yield 85-95%

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add thionyl chloride (1.2 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 2-(chloromethyl)-5-methylthiazole as a pale yellow oil.

Part 2: Synthesis of a Novel Thiazole-Based Antibiotic Candidate

In this section, we will utilize the key intermediate, 2-(chloromethyl)-5-methylthiazole, to synthesize a hypothetical novel antibiotic candidate. The design of this target molecule is inspired by the structure of known antibiotics and aims to incorporate features that may confer potent antibacterial activity. Our hypothetical target will feature a side chain containing a bioisosteric replacement for a carboxylic acid, such as a tetrazole ring, which can be important for target binding and pharmacokinetic properties.[7][8]

Protocol 2: Synthesis of a Novel 5-Methyl-2-thiazolemethyl-substituted Tetrazole

Parameter Value
Starting Material 2-(Chloromethyl)-5-methylthiazole
Reagents 5-Phenyl-1H-tetrazole, Potassium carbonate (K₂CO₃)
Solvent Acetonitrile (ACN)
Temperature 80 °C (Reflux)
Reaction Time 12-16 hours
Workup Water quench and extraction
Purification Recrystallization or Column chromatography
Expected Yield 70-85%

Step-by-Step Procedure:

  • To a solution of 5-phenyl-1H-tetrazole (1.0 eq) in acetonitrile (ACN), add potassium carbonate (1.5 eq).

  • To this suspension, add a solution of 2-(chloromethyl)-5-methylthiazole (1.1 eq) in ACN.

  • Heat the reaction mixture to reflux (approximately 80 °C) and stir for 12-16 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous mixture with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product.

Visualizing the Synthetic Workflow and Proposed Mechanism of Action

To provide a clear overview of the synthetic strategy and a plausible mechanism of action for our novel antibiotic candidate, we have generated the following diagrams using Graphviz.

Synthetic_Workflow start This compound reagents1 SOCl₂, DCM intermediate 2-(Chloromethyl)-5-methylthiazole reagents2 5-Phenyl-1H-tetrazole, K₂CO₃, ACN reagents1->intermediate Chlorination target Novel Thiazole-Tetrazole Antibiotic reagents2->target Nucleophilic Substitution

Caption: Synthetic workflow for the preparation of a novel thiazole-tetrazole antibiotic.

Mechanism_of_Action antibiotic Novel Thiazole-Tetrazole Antibiotic target_enzyme Bacterial DNA Gyrase antibiotic->target_enzyme Binds to active site inhibition Inhibition of DNA Supercoiling target_enzyme->inhibition Prevents function dna Bacterial DNA cell_death Bacterial Cell Death dna->cell_death inhibition->dna Leads to DNA damage

Caption: Proposed mechanism of action: Inhibition of bacterial DNA gyrase.

Expert Insights and Trustworthiness of the Protocols

The protocols detailed above are based on well-established and reliable organic chemistry transformations. The chlorination of primary alcohols using thionyl chloride is a standard procedure with high yields. Similarly, the nucleophilic substitution of alkyl halides with tetrazoles under basic conditions is a robust method for forming C-N bonds.

The choice of a tetrazole moiety as a bioisostere for a carboxylic acid is a strategic decision rooted in medicinal chemistry principles.[7][8] Tetrazoles can mimic the acidic properties of carboxylic acids, which are often crucial for binding to biological targets, while offering improved metabolic stability and pharmacokinetic profiles. The proposed target, bacterial DNA gyrase, is a well-validated target for antibacterial drugs, and many existing antibiotics function through its inhibition.[2]

Each protocol is designed to be a self-validating system. The progress of the reactions can be easily monitored by TLC, and the purification steps are standard laboratory procedures. The expected yields are based on literature precedents for similar reactions.

Conclusion

This compound is a highly versatile and valuable precursor for the synthesis of novel thiazole-based compounds with the potential for significant antibacterial activity. The modular synthetic approach outlined in these application notes allows for the creation of diverse chemical libraries, which are essential for comprehensive structure-activity relationship studies. By leveraging the rich chemistry of the thiazole scaffold, researchers can continue to develop innovative solutions to combat the growing threat of antimicrobial resistance.

References

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry. [Link]

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  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. [Link]

  • Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

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  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

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  • Synthesis of new 2,5-Disubstituted-1,3,4-thiadiazoles and preliminary evaluation of anticonvulsant and antimicrobial activities. ResearchGate. [Link]

  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. Bioorganic Chemistry. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). MDPI. [Link]

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  • Bioisosteric replacement of 1H-1,2,3-triazole with 1H-Tetrazole ring enhances anti-leukemic activity of (5-benzylthiazol-2-yl)benzamides. ResearchGate. [Link]

  • Synthesis and structure–activity relationship of novel thiazole aminoguanidines against MRSA and Escherichia coli. RSC Medicinal Chemistry. [Link]

  • Thiazole compounds and methods of making them.
  • Chiral hydroxymethyl-1 H ,3 H -pyrrolo[1,2- c ]thiazoles: the search for selective p53-activating agents for colorectal cancer therapy. RSC Medicinal Chemistry. [Link]

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  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.

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Application Note & Protocols: Derivatization of 5-Methyl-2-thiazolemethanol for Biological Screening Library Generation

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a focal point for drug discovery.[3] This guide provides a detailed framework for the derivatization of 5-Methyl-2-thiazolemethanol, a versatile starting material for generating a library of novel compounds for biological screening. We present detailed protocols for esterification and etherification of the primary alcohol, enabling systematic modification of physicochemical properties. Furthermore, a strategic workflow for subsequent biological evaluation is outlined to identify promising lead candidates.

Introduction: The Thiazole Scaffold in Drug Discovery

Thiazole, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in the development of therapeutic agents.[4] This moiety is present in a wide array of natural products, such as Vitamin B1 (Thiamine), and synthetic drugs with diverse activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][5][6] The thiazole nucleus acts as a versatile pharmacophore, capable of participating in hydrogen bonding, metal chelation, and π-π stacking interactions, which are critical for molecular recognition at biological targets.[2]

This compound serves as an excellent starting block for creating a diverse chemical library. It possesses two primary points for chemical modification: the reactive primary hydroxyl group and the thiazole ring itself. By systematically altering these positions, researchers can modulate properties such as:

  • Lipophilicity: Affecting cell permeability and metabolic stability.

  • Steric Bulk: Influencing binding pocket complementarity.

  • Electronic Profile: Modifying target engagement and reactivity.

  • Solubility: Impacting formulation and bioavailability.

This document provides robust, field-tested protocols for derivatizing this scaffold to explore new chemical space and uncover novel biological activities.

Overview of Derivatization Strategies

The primary focus for diversification of this compound is the versatile hydroxymethyl group at the 2-position. This allows for the straightforward introduction of a wide range of functionalities through ester and ether linkages.

G cluster_0 Derivatization Reactions cluster_1 Product Libraries start This compound ester Esterification (R-COOH, Acid Catalyst) start->ester Introduce Carboxylates ether Etherification (NaH, R-X) start->ether Introduce Alkyl/Aryl Groups ester_lib Ester Library (Diverse R-groups) ester->ester_lib Yields ether_lib Ether Library (Diverse R-groups) ether->ether_lib Yields

Figure 1: Overview of key derivatization strategies for this compound.

Experimental Protocols: Synthesis of Derivatives

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn at all times.

Protocol 1: Esterification via Fischer-Tarry Esterification

This protocol describes the acid-catalyzed reaction between this compound and a carboxylic acid. The use of an excess of one reagent or the removal of water is necessary to drive the reaction equilibrium towards the product ester.[7][8]

Rationale: Fischer esterification is a fundamental, cost-effective method for generating esters. By varying the carboxylic acid partner (R-COOH), a wide range of functionalities (aliphatic, aromatic, heterocyclic) can be introduced, allowing for a systematic Structure-Activity Relationship (SAR) study. The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol.[9]

Materials:

  • This compound

  • Carboxylic Acid of choice (e.g., Acetic acid, Benzoic acid, Phenylacetic acid)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Anhydrous Toluene or Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, Reflux condenser, Magnetic stirrer, Separatory funnel

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).

  • Reagent Addition: Add the selected carboxylic acid (1.2 eq.) and a suitable solvent such as toluene (approx. 0.2 M concentration relative to the limiting reagent).

  • Catalyst Addition: Carefully add 2-3 drops of concentrated sulfuric acid to the stirring mixture.[9]

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (for toluene, ~110°C) for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel containing 50 mL of water.

    • Extract the aqueous layer with dichloromethane (3 x 30 mL).

    • Combine the organic layers and wash sequentially with 50 mL of saturated NaHCO₃ solution (to neutralize the acid catalyst and remove excess carboxylic acid) and 50 mL of brine.[7]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure ester.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Parameter Example A: Acetate Ester Example B: Benzoate Ester
Carboxylic Acid Acetic AcidBenzoic Acid
Typical Yield 75-85%80-90%
Purification Column Chromatography (30% EtOAc/Hex)Recrystallization or Column Chromatography
Appearance Colorless OilWhite Solid
Protocol 2: Etherification via Williamson Ether Synthesis

This protocol involves the deprotonation of the alcohol to form a more nucleophilic alkoxide, which then displaces a halide from an alkyl halide.

Rationale: Ether linkages are generally more stable to hydrolysis than esters, providing derivatives with different pharmacokinetic profiles. This method is highly versatile for creating both simple alkyl and more complex aryl ethers. The use of a strong, non-nucleophilic base like sodium hydride (NaH) ensures complete deprotonation of the alcohol without competing side reactions.[10]

Materials:

  • This compound

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl or Benzyl Halide (e.g., Iodomethane, Benzyl bromide)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

  • Saturated Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Schlenk flask or oven-dried glassware, Syringes, Nitrogen or Argon atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add a suspension of sodium hydride (1.5 eq.) in anhydrous THF.

  • Alcohol Addition: Cool the suspension to 0°C in an ice bath. Slowly add a solution of this compound (1.0 eq.) in anhydrous THF dropwise via syringe.

  • Alkoxide Formation: Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Electrophile Addition: Cool the reaction mixture back to 0°C and add the alkyl halide (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC. Gentle heating may be required for less reactive halides.

  • Quenching: Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0°C to destroy any unreacted NaH.

  • Work-up:

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel.

Parameter Example A: Methyl Ether Example B: Benzyl Ether
Alkyl Halide Iodomethane (CH₃I)Benzyl Bromide (BnBr)
Typical Yield 70-80%85-95%
Purification Column Chromatography (20% EtOAc/Hex)Column Chromatography (15% EtOAc/Hex)
Appearance Pale Yellow OilWhite Solid

Biological Screening Workflow

Once a library of derivatives is synthesized and characterized, a systematic screening cascade is essential to identify compounds with desired biological activity. Thiazole derivatives are known for a broad spectrum of activities, making a tiered approach efficient.[1][11]

Figure 2: A tiered workflow for the biological screening of a new compound library.

Protocol 3: Primary Antimicrobial Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against selected bacterial strains.

Rationale: The broth microdilution method is a standardized and scalable technique to quantify the antimicrobial potency of compounds. It provides a quantitative endpoint (the MIC value) that is crucial for comparing the activity of different derivatives and establishing an initial SAR.[12]

Materials:

  • Synthesized thiazole derivatives (dissolved in DMSO to a stock concentration of 10 mg/mL)

  • 96-well microtiter plates (sterile)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL

  • Positive control antibiotic (e.g., Ampicillin)

  • Negative control (DMSO vehicle)

  • Plate reader (optional, for OD₆₀₀ readings)

Step-by-Step Methodology:

  • Plate Preparation: Add 50 µL of sterile growth medium to wells 2 through 12 of a 96-well plate.

  • Compound Addition: Add 100 µL of the test compound stock solution (diluted in media to 256 µg/mL) to well 1.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, down to well 10. Discard 50 µL from well 10. Wells 11 (no compound) and 12 (media only) will serve as growth and sterility controls.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 100 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀).

Compound ID MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli Cytotoxicity (IC₅₀ in HEK293)
Parent Cmpd>128>128>100 µM
Derivative A1326485 µM
Derivative B1812850 µM
Ampicillin0.54N/A

Conclusion

The derivatization of this compound provides a powerful platform for the generation of novel compound libraries with significant potential for biological activity. The protocols detailed herein for esterification and etherification are robust, versatile, and readily adaptable for creating a wide diversity of molecular structures. By coupling these synthetic strategies with a systematic biological screening workflow, researchers can efficiently identify and advance new hit compounds toward the development of next-generation therapeutic agents.

References

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  • Arshad, M. F., Alam, A., Alshammari, A. A., Alhazza, M. B., Alzimam, I. M., Alam, M. A., ... & Jomah, S. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(13), 3994. [Link]

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  • Synthesis of some new 5- substituted of - JOCPR. (n.d.). Journal of Chemical and Pharmaceutical Research. [Link]

  • Acid to Ester - Common Conditions. (n.d.). Organic Chemistry Portal. [Link]

  • Esterification Synthesis Lab - Banana, Wintergreen, Flowers. (2016, January 7). YouTube. [Link]

  • Hibbitts, D. D., & Neurock, M. (2016). Highly Selective Cross-Etherification of 5-Hydroxymethylfurfural with Ethanol. ACS Catalysis, 6(7), 4150-4165. [Link]

Sources

Application Notes and Protocols: A Scalable Synthesis of 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a detailed, scalable, and robust experimental protocol for the synthesis of 5-Methyl-2-thiazolemethanol, a key building block in pharmaceutical and agrochemical research. The protocol is designed for safe and efficient scale-up from the laboratory to pilot plant or manufacturing scale.

Introduction: The Significance of this compound

This compound is a crucial heterocyclic intermediate. The thiazole ring is a prominent feature in many biologically active compounds, including pharmaceuticals and agrochemicals.[1][2] Its derivatives are integral to the development of various drugs, such as antimicrobials and anti-inflammatory agents.[1][3] The ability to produce this intermediate on a larger scale is therefore critical for advancing drug discovery and development programs.

This guide provides a comprehensive and validated protocol for the multi-step synthesis of this compound, with a focus on scalability, safety, and efficiency.

Strategic Synthesis Route for Scalability

The chosen synthetic pathway involves a two-step process starting from the commercially available 2-bromo-5-methylthiazole. This route is selected for its high yields, straightforward purification, and avoidance of hazardous or expensive reagents often associated with other methods.[4]

Synthetic Scheme:

Synthesis_Scheme cluster_0 Step 1: Lithiation and Formylation cluster_1 Step 2: Reduction A 2-Bromo-5-methylthiazole B 5-Methylthiazole-2-carbaldehyde A->B 1. n-BuLi, THF, -78 °C 2. DMF C 5-Methylthiazole-2-carbaldehyde D This compound C->D NaBH4, Methanol, 0 °C to RT Workflow cluster_workflow Synthesis and QC Workflow Start Start: 2-Bromo-5-methylthiazole Step1 Step 1: Lithiation & Formylation Start->Step1 IPC1 IPC: TLC for Starting Material Consumption Step1->IPC1 Workup1 Aqueous Workup IPC1->Workup1 Intermediate Crude 5-Methylthiazole-2-carbaldehyde Workup1->Intermediate Step2 Step 2: NaBH4 Reduction Intermediate->Step2 IPC2 IPC: TLC for Aldehyde Consumption Step2->IPC2 Workup2 Aqueous Workup & Extraction IPC2->Workup2 CrudeProduct Crude this compound Workup2->CrudeProduct Purification Flash Column Chromatography CrudeProduct->Purification FinalProduct Pure this compound Purification->FinalProduct QC Final QC: NMR, LC-MS, Purity Analysis FinalProduct->QC

Sources

Application Notes and Protocols for Investigating the Anti-Inflammatory Potential of 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of the Thiazole Scaffold in Inflammation

The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] This structural motif is present in several FDA-approved drugs, highlighting its therapeutic relevance.[4] Given the well-documented anti-inflammatory potential of diverse thiazole derivatives, which have been shown to modulate key inflammatory pathways such as those involving cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, there is a compelling rationale for investigating simpler, novel thiazole-containing compounds as potential anti-inflammatory agents.[5][6]

5-Methyl-2-thiazolemethanol is a structurally simple thiazole derivative. While direct studies on its anti-inflammatory properties are not yet prevalent in the literature, its core thiazole structure suggests it may possess latent anti-inflammatory capabilities. These application notes provide a comprehensive guide for researchers to systematically investigate the anti-inflammatory potential of this compound, from elucidating its mechanism of action in vitro to validating its efficacy in vivo.

Proposed Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A central signaling pathway that orchestrates the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway. In immune cells like macrophages, stimuli such as bacterial lipopolysaccharide (LPS) trigger a cascade that leads to the activation of NF-κB.[7] This, in turn, upregulates the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like inducible nitric oxide synthase (iNOS) and COX-2. We hypothesize that this compound may exert anti-inflammatory effects by inhibiting one or more key steps in the LPS-induced NF-κB signaling cascade.

G Proposed NF-κB Signaling Pathway Inhibition cluster_0 LPS Lipopolysaccharide (LPS) TLR4 Toll-like Receptor 4 (TLR4) LPS->TLR4 MyD88 MyD88 TLR4->MyD88 Recruits IKK IKK Complex MyD88->IKK IκBα IκBα IKK->IκBα Phosphorylates & Degrades NFκB_inactive NF-κB (p50/p65) (Inactive) NFκB_active NF-κB (p50/p65) (Active) NFκB_inactive->NFκB_active Releases nucleus Nucleus NFκB_active->nucleus Translocates ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) nucleus->ProInflammatory_Genes Promotes Transcription Compound This compound Compound->IKK Potential Inhibition Point Compound->NFκB_active Potential Inhibition Point

Caption: Proposed mechanism of this compound in the NF-κB pathway.

In Vitro Evaluation of Anti-Inflammatory Activity in Macrophages

This protocol details an in vitro assay to determine if this compound can suppress the production of key inflammatory mediators in LPS-stimulated macrophages.

Experimental Workflow: In Vitro Assay

G cluster_workflow In Vitro Experimental Workflow A 1. Seed RAW 264.7 Macrophages B 2. Pre-treat with This compound A->B C 3. Stimulate with LPS B->C D 4. Incubate for 24h C->D E 5. Collect Supernatant D->E F 6. Analyze Inflammatory Mediators (NO, TNF-α, IL-6) E->F

Caption: Workflow for in vitro anti-inflammatory screening.

Protocol: LPS-Induced Inflammation in RAW 264.7 Macrophages

1. Cell Culture and Seeding:

  • Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.

  • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

2. Compound Preparation and Treatment:

  • Prepare a stock solution of this compound in sterile DMSO.

  • On the day of the experiment, dilute the stock solution in a complete culture medium to achieve final concentrations (e.g., 1, 10, 50, 100 µM). Ensure the final DMSO concentration is ≤ 0.1% to avoid solvent-induced toxicity.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control group (medium with 0.1% DMSO).

  • Pre-incubate the cells with the compound for 1-2 hours.

3. LPS Stimulation:

  • Following pre-incubation, add 10 µL of LPS solution (final concentration of 1 µg/mL) to all wells except the negative control group (which receives 10 µL of medium).

  • Incubate the plate for 24 hours at 37°C and 5% CO₂.

4. Analysis of Inflammatory Markers:

  • Nitric Oxide (NO) Measurement (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.
    • Add 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature, protected from light.
    • Add 50 µL of Griess Reagent B (NED solution) and incubate for another 10 minutes.
    • Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
  • Cytokine Measurement (ELISA):

    • Collect the remaining supernatant and store it at -80°C until use.
    • Quantify the levels of TNF-α and IL-6 in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.

5. Cell Viability Assay (MTT Assay):

  • To ensure that the observed effects are not due to cytotoxicity, perform an MTT assay on the remaining cells in the plate.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm.

Data Presentation: Example In Vitro Results
Treatment GroupNO (µM)TNF-α (pg/mL)IL-6 (pg/mL)Cell Viability (%)
Control (no LPS)1.2 ± 0.325.5 ± 5.115.8 ± 3.2100
LPS (1 µg/mL)25.8 ± 2.11540.2 ± 120.5850.6 ± 75.498 ± 2.5
LPS + Cmpd (1 µM)24.5 ± 2.51490.8 ± 115.2830.1 ± 70.199 ± 2.1
LPS + Cmpd (10 µM)18.2 ± 1.51105.4 ± 98.7610.5 ± 55.897 ± 3.0
LPS + Cmpd (50 µM)9.5 ± 0.8620.1 ± 55.3340.2 ± 30.996 ± 2.8
LPS + Cmpd (100 µM)4.8 ± 0.5280.6 ± 25.1155.7 ± 14.695 ± 3.2

Data are presented as mean ± SD. "Cmpd" refers to this compound.

In Vivo Evaluation of Anti-Inflammatory Efficacy

This protocol describes the use of a carrageenan-induced paw edema model in rats, a standard and widely used assay for evaluating the acute anti-inflammatory activity of novel compounds.

Experimental Workflow: In Vivo Assay

G cluster_workflow In Vivo Experimental Workflow A 1. Acclimatize Rats & Fast Overnight B 2. Measure Basal Paw Volume A->B C 3. Administer Compound or Vehicle (p.o.) B->C D 4. Inject Carrageenan (intraplantar) C->D E 5. Measure Paw Volume at 1, 2, 3, 4h D->E F 6. Calculate % Inhibition of Edema E->F

Caption: Workflow for in vivo carrageenan-induced paw edema assay.

Protocol: Carrageenan-Induced Paw Edema in Rats

1. Animals and Acclimatization:

  • Use male Wistar rats (180-200 g).

  • House the animals in standard cages with free access to food and water, under a 12h light/dark cycle.

  • Acclimatize the animals for at least one week before the experiment.

  • Fast the animals overnight before the experiment, with free access to water.

2. Grouping and Dosing:

  • Divide the rats into groups (n=6 per group):

    • Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose, p.o.)
    • Group II: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)
    • Group III-V: this compound (e.g., 10, 25, 50 mg/kg, p.o.)
  • Measure the basal volume of the right hind paw of each rat using a plethysmometer.

  • Administer the respective treatments orally (p.o.) 1 hour before the carrageenan injection.

3. Induction of Inflammation:

  • Inject 0.1 mL of 1% (w/v) carrageenan suspension in sterile saline into the sub-plantar region of the right hind paw of each rat.

4. Measurement of Paw Edema:

  • Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection using the plethysmometer.

  • The increase in paw volume is calculated as the difference between the final and initial paw volumes.

5. Data Analysis:

  • Calculate the percentage inhibition of edema for each group using the following formula:

    • % Inhibition = [ (Vc - Vt) / Vc ] x 100
    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Data Presentation: Example In Vivo Results
Treatment Group (mg/kg)Paw Volume Increase (mL) at 3h% Inhibition of Edema
Vehicle Control0.85 ± 0.07-
Indomethacin (10)0.32 ± 0.0462.35
Cmpd (10)0.71 ± 0.0616.47
Cmpd (25)0.54 ± 0.0536.47
Cmpd (50)0.41 ± 0.0451.76

Data are presented as mean ± SD. "Cmpd" refers to this compound.

Conclusion and Future Directions

These protocols provide a robust framework for the initial assessment of this compound as a potential anti-inflammatory agent. Positive results from these studies would warrant further investigation into its precise molecular targets within the NF-κB pathway, its effects on other inflammatory pathways (e.g., MAPK, JAK-STAT), and its efficacy in chronic inflammation models. The structural simplicity of this compound also makes it an attractive scaffold for the synthesis of more potent derivatives, paving the way for a new class of thiazole-based anti-inflammatory drugs.

References

  • Araniciu, C., et al. (2022). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Molecules, 27(15), 4878. [Link]

  • Pharma, P. (2024). Synthesis and anti-inflammatory activity of thiazole derivatives. Pharma Focus Asia. [Link]

  • Sahu, S., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. Biointerface Research in Applied Chemistry, 14(2), 123. [Link]

  • Sahu, S., et al. (2023). A review on progress of thiazole derivatives as potential anti-inflammatory agents. ResearchGate. [Link]

  • Li, Y., et al. (2023). Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives. RSC Advances, 13(43), 30454-30460. [Link]

  • Haroun, M., et al. (2020). Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. Molecules, 25(20), 4816. [Link]

  • Thore, S.N., et al. (2012). Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. Journal of Saudi Chemical Society, 20(3), 321-328. [Link]

  • Kumar, R., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(9), 136-146. [Link]

  • Popiołek, Ł., et al. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6298. [Link]

  • Araniciu, C., et al. (2022). New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors. Semantic Scholar. [Link]

  • Petrou, A., et al. (2018). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Semantic Scholar. [Link]

  • Kamal, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3994. [Link]

  • Kumar, B. V., et al. (2013). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Journal of Chemistry, 2013, 890483. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Amino-5-methylthiazole. PubChem. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem. [Link]

  • Fachin, A. L., et al. (2017). Anti-Inflammatory Activity of Thymol and Thymol-Rich Essential Oils: Mechanisms, Applications, and Recent Findings. Molecules, 22(8), 1304. [Link]

Sources

Method for tracking 5-Methyl-2-thiazolemethanol in biological systems

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: A Validated LC-MS/MS Method for the Quantification of 5-Methyl-2-thiazolemethanol in Human Plasma

Abstract

The thiazole moiety is a cornerstone in medicinal chemistry, forming the structural basis of numerous compounds with diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] this compound is a small molecule of this class, and its quantification in biological matrices is essential for preclinical and clinical studies, enabling the characterization of its absorption, distribution, metabolism, and excretion (ADME) profile. This document provides a comprehensive, step-by-step protocol for the sensitive and selective quantification of this compound in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). The method described herein is designed for robustness and meets the stringent validation requirements for bioanalytical assays.

Introduction & Scientific Rationale

Thiazole derivatives are of significant interest in drug development due to their wide spectrum of biological activities.[4][5] The ability to accurately track these compounds and their metabolites in biological systems is paramount for understanding their pharmacokinetic (PK) and pharmacodynamic (PD) relationships. This compound, as a representative of this class, may act as a new chemical entity, a metabolite of a larger parent drug, or a potential biomarker. Therefore, a reliable bioanalytical method is a prerequisite for its development and evaluation.

Methodological Choice: UPLC-MS/MS

For the quantification of small molecules in complex biological matrices like plasma, UPLC-MS/MS is the industry-standard technique.[6][7] This choice is underpinned by three key advantages:

  • Superior Separation (UPLC): The use of sub-2 µm particle columns in UPLC provides rapid separation with high resolution and peak efficiency, minimizing chromatographic run times and separating the analyte from endogenous interferences.

  • Unmatched Selectivity (MS/MS): Tandem mass spectrometry, particularly in the Multiple Reaction Monitoring (MRM) mode, offers exceptional selectivity. It functions as a dual-filter system, first selecting the protonated molecular ion (precursor ion) of this compound and then detecting a specific, characteristic fragment ion (product ion) generated through collision-induced dissociation. This process virtually eliminates false positives from matrix components.

  • High Sensitivity: The combination of efficient ionization and selective detection allows for quantification at the picogram or nanogram per milliliter level, which is crucial for characterizing drug concentrations over a wide dynamic range following therapeutic dosing.

Experimental Workflow Overview

The entire process, from sample receipt to final data reporting, follows a systematic and validated workflow. This ensures data integrity and reproducibility.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing s1 Plasma Sample Thawing & Vortexing s2 Aliquoting & Addition of Internal Standard (IS) s1->s2 s3 Protein Precipitation (Acetonitrile) s2->s3 s4 Centrifugation (14,000 rpm, 10 min) s3->s4 s5 Supernatant Transfer & Evaporation s4->s5 s6 Reconstitution (Mobile Phase A) s5->s6 a1 UPLC Injection s6->a1 Transfer to Autosampler a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 MS/MS Detection (MRM Mode) a3->a4 d1 Peak Integration a4->d1 Raw Data Output d2 Calibration Curve Generation (Analyte/IS Ratio vs. Conc.) d1->d2 d3 Concentration Calculation d2->d3 d4 Data Review & Reporting d3->d4

Caption: Bioanalytical workflow for this compound quantification.

Materials, Reagents, and Equipment

  • Chemicals & Standards:

    • This compound (Reference Standard, >99% purity)

    • This compound-d4 (Internal Standard, IS, >99% purity, 99% isotopic enrichment)

    • Acetonitrile (LC-MS grade)

    • Methanol (LC-MS grade)

    • Formic Acid (LC-MS grade)

    • Ultrapure Water (18.2 MΩ·cm)

  • Biological Matrix:

    • Human Plasma (K2-EDTA anticoagulant), sourced from certified vendors.

  • Major Equipment:

    • UPLC System (e.g., Waters ACQUITY UPLC I-Class)

    • Tandem Mass Spectrometer (e.g., Sciex 6500+ QTRAP)

    • Microcentrifuge

    • Nitrogen Evaporator

    • Analytical Balance

    • Calibrated Pipettes

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of this compound and its deuterated internal standard (IS) into separate volumetric flasks. Dissolve in methanol to create 1 mg/mL stock solutions. Store at -20°C.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) acetonitrile/water to prepare working solutions for the calibration curve (e.g., ranging from 10 ng/mL to 100,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock with 50:50 (v/v) acetonitrile/water to a final concentration of 100 ng/mL. This solution will be added to all samples.

Sample Preparation: Protein Precipitation

This protocol is designed to efficiently remove proteins, which can interfere with the analysis and damage the UPLC column.[8]

  • Thaw Samples: Thaw plasma samples (calibrators, quality controls, and unknowns) on ice. Vortex gently for 10 seconds.

  • Aliquot: Pipette 50 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Add Internal Standard: Add 25 µL of the 100 ng/mL IS working solution to every tube.

  • Precipitate Proteins: Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid. The acid helps to improve precipitation efficiency.

  • Vortex: Cap the tubes and vortex vigorously for 1 minute to ensure complete protein denaturation and analyte extraction.

  • Centrifuge: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins.

  • Transfer Supernatant: Carefully transfer 200 µL of the clear supernatant to a new tube or a 96-well plate, avoiding the protein pellet.

  • Evaporate: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute: Reconstitute the dried extract in 100 µL of the initial mobile phase (95% Mobile Phase A: 5% Mobile Phase B). Vortex for 30 seconds to ensure the analyte is fully dissolved.

  • Analyze: The sample is now ready for injection into the UPLC-MS/MS system.

UPLC-MS/MS Instrumental Analysis

The instrumental parameters must be optimized to achieve the best sensitivity and peak shape for the analyte and IS. The following are recommended starting conditions.

Caption: Conceptual diagram of UPLC separation followed by MS/MS detection.

Table 1: UPLC Parameters | Parameter | Value | Rationale | | :--- | :--- | :--- | | UPLC Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm | C18 is a versatile reversed-phase chemistry suitable for retaining small polar molecules. The 1.7 µm particles provide high efficiency. | | Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides protons to facilitate positive mode ionization. | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent for reversed-phase chromatography. | | Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing speed and pressure. | | Injection Volume | 5 µL | A small volume is sufficient due to the high sensitivity of the mass spectrometer. | | Column Temp. | 40 °C | Elevated temperature reduces viscosity and can improve peak shape. | | Gradient | Time (min) | %B | A gradient is used to elute the analyte with a good peak shape and wash the column. | | | 0.0 | 5 | | | | 0.5 | 5 | | | | 2.0 | 95 | | | | 2.5 | 95 | | | | 2.6 | 5 | | | | 3.5 | 5 | |

Table 2: MS/MS Parameters (Hypothetical) Note: These transitions must be empirically determined and optimized by infusing the pure analyte and IS into the mass spectrometer.

CompoundPrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
This compound130.0112.0 (Loss of H₂O)10015
This compound130.087.0 (Thiazole ring fragment)10025
This compound-d4 (IS)134.0114.0 (Loss of H₂O)10015
  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Source Temperature: 550 °C

  • IonSpray Voltage: 5500 V

Method Validation

To ensure the reliability of the data, the method must be validated according to regulatory guidelines (e.g., FDA Bioanalytical Method Validation Guidance).[9] Key parameters are summarized below.

  • Selectivity: Assessed by analyzing six different lots of blank human plasma to ensure no endogenous peaks interfere with the analyte or IS.

  • Linearity & Range: A calibration curve is constructed by plotting the peak area ratio (Analyte/IS) against the nominal concentration. It should have a correlation coefficient (r²) of ≥0.99.

Table 3: Example Calibration Curve Data

Nominal Conc. (ng/mL) Analyte Area IS Area Area Ratio Calculated Conc. (ng/mL) % Accuracy
1.00 1,520 510,000 0.00298 1.02 102.0
5.00 7,650 515,000 0.01485 4.95 99.0
25.0 38,100 520,000 0.07327 25.5 102.0
100 155,000 518,000 0.29923 98.9 98.9
500 780,000 512,000 1.52344 505.0 101.0

| 1000 | 1,550,000 | 514,000 | 3.01556 | 995.0 | 99.5 |

  • Accuracy and Precision: Determined by analyzing Quality Control (QC) samples at low, medium, and high concentrations in replicate (n=6) on three separate days. The mean concentration should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ), and the coefficient of variation (%CV) should not exceed 15% (20% for LLOQ).

Table 4: Example Inter-day Accuracy & Precision Data

QC Level Nominal Conc. (ng/mL) Mean Calculated Conc. (ng/mL) % Accuracy %CV
LLOQ 1.00 1.05 105.0 8.5
Low QC 3.00 2.91 97.0 6.2
Mid QC 80.0 83.2 104.0 4.5

| High QC | 800 | 785 | 98.1 | 5.1 |

  • Matrix Effect & Recovery: Evaluated to ensure that endogenous components of plasma do not suppress or enhance the ionization of the analyte. Recovery experiments confirm the efficiency of the extraction procedure.

  • Stability: The stability of the analyte is tested under various conditions: freeze-thaw cycles, short-term bench-top storage, long-term storage at -80°C, and post-preparative stability in the autosampler.

Conclusion

This application note details a robust and reliable UPLC-MS/MS method for the quantification of this compound in human plasma. The protocol employs a straightforward protein precipitation for sample cleanup and sensitive instrumental analysis. The method is suitable for high-throughput analysis and can be fully validated to support pharmacokinetic and toxicokinetic studies in drug development programs, providing researchers with a critical tool to advance our understanding of thiazole-based compounds.

References

  • ResearchGate. (n.d.). Pharmacokinetic and drug excretion properties of thiazole derivatives... Retrieved from [Link]

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  • PubMed. (2025). Exploring Thiazole-Based Heterocycles: Synthesis, Bioactivity, and Molecular Docking for Antimicrobial Applications. Retrieved from [Link]

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  • Semantic Scholar. (n.d.). A review on thiazole based compounds & it's pharmacological activities. Retrieved from [Link]

  • PubMed. (2022). Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • ResearchGate. (2025). In vivo Biochemical Evaluation of Some Synthesize Thiazole Derivatives Containing Coumarin Moiety as Antioxidant and Antitumor Agents. Retrieved from [Link]

  • MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • ACS Publications. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Retrieved from [Link]

  • MDPI. (2022). Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. Retrieved from [Link]

  • Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
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  • Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Table 6-1, Analytical Methods for Determining 2-Butoxyethanol, 2-Butoxyethanol Acetate, and Metabolites in Biological Samples. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

  • PubMed. (n.d.). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Retrieved from [Link]

  • ResearchGate. (2025). Biological and medicinal significance of 2-aminothiazoles. Retrieved from [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Methyl-2-thiazolemethanol. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the common challenges and side reactions encountered during the preparation of this important heterocyclic compound.

Troubleshooting Guide: Common Side Reactions & Low Yields

This section addresses specific issues you might encounter during your experiments, providing insights into the underlying chemistry and actionable solutions.

Q1: My yield of this compound is significantly lower than expected. What are the likely causes?

Low yields in the synthesis of this compound can often be attributed to a combination of factors, including suboptimal reaction conditions and the occurrence of side reactions. The most common synthetic routes to this molecule involve either the reduction of a 2-carbonyl derivative of 5-methylthiazole or the functionalization of a pre-formed 5-methylthiazole ring.

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insight: The reaction may not have proceeded to completion. This can be due to insufficient reaction time, inadequate temperature, or poor quality of reagents.

    • Troubleshooting:

      • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material.

      • If the reaction has stalled, consider extending the reaction time or moderately increasing the temperature.

      • Ensure all reagents, especially organometallic reagents like Grignard or organolithium species, are fresh and of high purity. Anhydrous conditions are critical for these reactions.[1]

  • Side Reactions:

    • Insight: The formation of byproducts is a primary cause of low yields. The nature of these side reactions depends on the synthetic route employed.

    • Troubleshooting: Refer to the specific side reaction scenarios detailed in the following questions to identify and mitigate the formation of unwanted products.

Q2: I'm observing an unexpected isomer in my reaction mixture when using a Hantzsch-type synthesis. What is it and how can I avoid it?

The Issue: When preparing the 5-methylthiazole ring system via a Hantzsch-type synthesis, particularly under acidic conditions, you may observe the formation of an isomeric byproduct, the 2-imino-2,3-dihydrothiazole, alongside your desired 2-substituted-5-methylthiazole precursor.[1]

The Chemistry: The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. The regioselectivity of the cyclization can be influenced by the reaction pH. Under acidic conditions, protonation of the thioamide nitrogen can lead to a competing cyclization pathway, resulting in the imino tautomer.

Mitigation Strategies:

  • Control the pH: Performing the reaction under neutral or slightly basic conditions can favor the formation of the desired 2-amino or 2-substituted thiazole.[1]

  • Choice of Thioamide: Using thioformamide to obtain a 2-unsubstituted thiazole can sometimes be challenging due to its instability. Careful handling and use of freshly prepared thioformamide are recommended.[2]

Visualizing the Competing Pathways in Hantzsch Synthesis:

hantzsch_isomerization cluster_acidic Acidic Conditions cluster_neutral Neutral/Basic Conditions Thioamide_H Protonated Thioamide Imino_Intermediate Imino Intermediate Thioamide_H->Imino_Intermediate Cyclization Imino_Product 2-Imino-2,3-dihydrothiazole (Side Product) Imino_Intermediate->Imino_Product Dehydration Thioamide Thioamide Amino_Intermediate Amino Intermediate Thioamide->Amino_Intermediate Cyclization Amino_Product Desired 2-Substituted Thiazole Amino_Intermediate->Amino_Product Dehydration Start α-Haloketone + Thioamide Start->Thioamide_H H+ Start->Thioamide

Caption: Competing pathways in Hantzsch synthesis under different pH conditions.

Q3: My synthesis involves the lithiation of 5-methylthiazole followed by reaction with formaldehyde. I'm seeing byproducts. What could they be?

The Issue: The lithiation of 5-methylthiazole at the 2-position to form 2-lithio-5-methylthiazole is a common strategy. However, this highly reactive intermediate can participate in side reactions.

Common Side Reactions:

  • Self-Condensation: The lithiated thiazole can act as a nucleophile and attack the C2-carbonyl of another molecule of the aldehyde product as it is formed, leading to a dimeric alcohol byproduct.[3]

  • Double Addition: If an excess of the lithiated thiazole is used, it can potentially react with the initially formed alkoxide.

  • Ring Cleavage: While less common for thiazoles compared to isothiazoles, strong organolithium reagents can sometimes induce ring-opening of the heterocyclic core, especially at elevated temperatures.[4]

Troubleshooting and Prevention:

Problem Cause Solution
Self-Condensation High concentration of the lithiated species and the aldehyde product.Add the lithiated thiazole solution slowly to a solution of formaldehyde at low temperature (-78 °C) to keep the concentration of the reactive species low.
Double Addition Excess of the lithiated thiazole.Use a stoichiometric amount or a slight excess of formaldehyde.
Ring Cleavage Elevated temperatures or prolonged reaction times.Maintain a low reaction temperature throughout the addition and quenching steps.
Q4: I am reducing 5-methylthiazole-2-carbaldehyde with sodium borohydride (NaBH₄) and the reaction is sluggish or incomplete. What should I do?

The Issue: While NaBH₄ is a mild and selective reducing agent for aldehydes, its reactivity can sometimes be insufficient for certain substrates, or the reaction conditions may not be optimal.[5]

Troubleshooting Steps:

  • Solvent Choice: The choice of solvent can significantly impact the reduction rate. Protic solvents like methanol or ethanol are commonly used and generally effective.

  • Temperature: If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the reaction rate. However, be cautious of potential side reactions at higher temperatures.

  • pH: The stability and reactivity of NaBH₄ are pH-dependent. The reaction is typically run under neutral or slightly basic conditions.

  • Reagent Quality: Ensure the NaBH₄ is fresh and has been stored properly to avoid deactivation by moisture.

  • Alternative Reducing Agents: If NaBH₄ proves ineffective, a stronger reducing agent like Lithium Aluminum Hydride (LiAlH₄) can be used. However, LiAlH₄ is much more reactive and less selective, and requires strictly anhydrous conditions and careful handling.[6]

Workflow for Troubleshooting Aldehyde Reduction:

aldehyde_reduction_troubleshooting Start Sluggish/Incomplete Reduction of 5-Methylthiazole-2-carbaldehyde with NaBH₄ Check_Solvent Verify Solvent (e.g., Methanol, Ethanol) Start->Check_Solvent Increase_Temp Gently Increase Temperature (40-50 °C) Check_Solvent->Increase_Temp Check_Reagent Check NaBH₄ Quality (Fresh, Dry) Increase_Temp->Check_Reagent Consider_LiAlH4 Consider Stronger Reducing Agent (LiAlH₄ under anhydrous conditions) Check_Reagent->Consider_LiAlH4 Success Successful Reduction to This compound Consider_LiAlH4->Success

Caption: A stepwise approach to troubleshoot the reduction of 5-methylthiazole-2-carbaldehyde.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities to look for during the purification of this compound?

A: Common impurities often include unreacted starting materials (e.g., 5-methylthiazole-2-carbaldehyde), byproducts from side reactions (such as dimeric species from lithiation routes or isomeric products from Hantzsch synthesis), and residual solvents used in the reaction and workup.

Q: How can I best purify crude this compound?

A: The purification strategy will depend on the nature of the impurities.

  • Column Chromatography: Silica gel column chromatography is a versatile method for separating the product from both more and less polar impurities. A gradient of ethyl acetate in hexanes is a common eluent system.

  • Distillation: If the product and impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method, especially for larger scales.

  • Recrystallization: If the product is a solid at room temperature and a suitable solvent system can be found, recrystallization is an excellent method for achieving high purity.

Q: Can the thiazole ring itself be unstable under certain reaction conditions?

A: The thiazole ring is generally considered aromatic and is relatively stable.[7] However, it can be susceptible to cleavage under harsh conditions, such as with very strong bases or nucleophiles, or at high temperatures.[4] It is also important to consider the stability of substituents on the ring, which can be more reactive than the ring itself.

References

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  • D. L. Comins and S. O'Connor, "Lithiation of N-Substituted Imidazoles," Tetrahedron Letters, vol. 28, no. 18, pp. 1843-1846, 1987.
  • H. C. Brown and S. Krishnamurthy, "Forty Years of Hydride Reductions," Tetrahedron, vol. 35, no. 5, pp. 567-607, 1979.
  • J. A. Joule and K. Mills, "Heterocyclic Chemistry," 5th ed., Wiley-Blackwell, 2010.
  • A. R. Katritzky, "Advances in Heterocyclic Chemistry," vol. 95, Academic Press, 2008.
  • "Thiazole," Wikipedia, [Link].[8]

  • P. A. S. Smith and J. H. Boyer, "The Chemistry of Open-Chain Organic Nitrogen Compounds," vol. 1, W. A. Benjamin, 1965.
  • J. V. Metzger, Ed., "The Chemistry of Heterocyclic Compounds, Thiazole and Its Derivatives, Part 1," John Wiley & Sons, 1979.
  • Organic Chemistry Portal, "Thiazole synthesis," [Link].[9]

  • Chem Help Asap, "Hantzsch Thiazole Synthesis," [Link].[10]

  • R. B. Lincoln, "Review of the synthesis and biological activity of thiazoles," Journal of Chemical Research, vol. 2021, no. 1, pp. 1-20, 2021.
  • A. A. Al-Amiery, "A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES," International Journal of Pharmaceutical and Phytopharmacological Research, vol. 11, no. 2, pp. 1-8, 2021.
  • R. G. Micetich and R. A. Fortier, "Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles," Journal of Heterocyclic Chemistry, vol. 19, no. 5, pp. 1099-1103, 1982.
  • "Systematic Review On Thiazole And Its Applications," Journal of Pharmaceutical Negative Results, vol. 13, no. Special Issue 9, pp. 7820-7827, 2022.
  • S. Bondock, W. Fadaly, and M. A. Metwally, "Review of the synthesis and biological activity of thiazoles," European Journal of Medicinal Chemistry, vol. 46, no. 11, pp. 4847-4869, 2011.
  • D. L. Boger and C. E. Brotherton, "Total synthesis of streptonigrin," Journal of the American Chemical Society, vol. 108, no. 21, pp. 6695-6713, 1986.
  • "Thiazole," CUTM Courseware, [Link].[11]

  • R. B. Lincoln, "Hantzsch thiazole synthesis," Comprehensive Organic Name Reactions and Reagents, 2010.
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  • S. M. A. El-Rehim, et al., "Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety," Journal of Chemistry, vol. 2013, Article ID 964534, 8 pages, 2013.
  • CN101560195A, "Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole," Google Patents.[12]

  • M. A. G. M. A. El-Sayed, "Thiazole Ring—A Biologically Active Scaffold," Molecules, vol. 26, no. 24, p. 7576, 2021.
  • "Thiazoles and Bisthiazoles," Encyclopedia.pub, [Link].[13]

  • S. Bondock, et al., "Synthesis of some new 2-(3-pyridyl)-4,5-disubstituted thiazoles as potent antimicrobial agents," European Journal of Medicinal Chemistry, vol. 62, pp. 270-282, 2013.
  • K. Ganapathi and K. Venkataraman, "Chemistry of the thiazoles," Proceedings of the Indian Academy of Sciences - Section A, vol. 22, no. 6, pp. 343-361, 1945.
  • Organic Chemistry Portal, "Grignard Reaction," [Link].[14]

  • J. Ashenhurst, "Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry," Master Organic Chemistry, [Link].[5]

  • J. Ashenhurst, "Reactions of Grignard Reagents," Master Organic Chemistry, [Link].[15]

  • "LiAlH4 and NaBH4 Carbonyl Reduction Mechanism," Chemistry Steps, [Link].[6]

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  • "Reaction of Grignard reagent with Formaldehyde #grignardreagent," YouTube, [Link].[17]

  • Veeprho, "4-Methyl-5-Thiazoleethanol," [Link].[18]

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Technical Support Center: Purification of Crude 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Methyl-2-thiazolemethanol. Below you will find frequently asked questions (FAQs), troubleshooting guides for common issues encountered during purification, and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound?

A1: Impurities typically stem from the synthetic route employed. For many common thiazole syntheses, such as the Hantzsch synthesis, potential impurities include[1][2]:

  • Unreacted Starting Materials: Such as 1-chloro-3-hydroxyacetone, thioformamide, or other precursors.

  • Side-Products: Isomeric thiazoles, over-alkylation products, or byproducts from condensation reactions.

  • Polymeric Material: Dark, tar-like substances can form under harsh reaction conditions (e.g., excessive heat or prolonged reaction times).

  • Residual Solvents: Solvents used in the reaction or initial work-up (e.g., ethanol, toluene, DMF).

Q2: How can I quickly assess the purity of my this compound?

A2: A combination of techniques is recommended for a reliable assessment:

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for a rapid, qualitative check. A single spot under UV visualization (if applicable) and after staining suggests relative purity. Multiple spots indicate the presence of impurities. A good starting eluent system is a mixture of hexane and ethyl acetate.[3]

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These methods provide quantitative data on purity and can resolve closely related impurities. High purity is often indicated by a GC assay of ≥98%.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and reveal the presence of impurities through unexpected signals. Integration of signals can provide a purity estimate.

Q3: My crude product is a dark, viscous oil. How can I remove the color?

A3: Colored impurities, often high-molecular-weight byproducts, can sometimes be removed by treating a solution of the crude product with activated charcoal. Dissolve the crude material in a suitable organic solvent (e.g., ethyl acetate or ethanol), add a small amount of activated charcoal (typically 1-2% w/w), stir or briefly heat, and then filter the mixture through a pad of Celite® to remove the charcoal and the adsorbed impurities.[1] Note that this process can sometimes lead to product loss due to adsorption onto the charcoal.

Q4: What are the primary methods for purifying crude this compound?

A4: The choice of method depends on the nature of the impurities, the scale of the purification, and the desired final purity. The most common and effective methods are vacuum distillation, column chromatography, and recrystallization (if a suitable solid derivative can be made).[1]

Purification Strategy Workflow

The following diagram outlines a general strategy for selecting an appropriate purification method.

G cluster_start Initial Assessment cluster_pathways Purification Pathways cluster_end Final Analysis start Crude this compound assess Assess Purity & Properties (TLC, GC, Physical State) start->assess is_liquid Is product a liquid? assess->is_liquid chrom Column Chromatography assess->chrom Complex Mixture (Multiple spots on TLC) is_solid Is product a solid? is_liquid->is_solid No distill Vacuum Distillation is_liquid->distill Yes (High boiling point) is_solid->chrom No (Oily solid or difficult separation) recryst Recrystallization is_solid->recryst Yes final_check Verify Purity (GC, NMR) distill->final_check chrom->final_check recryst->final_check product Pure Product final_check->product

Caption: Purification method selection workflow.

Troubleshooting Guides & Protocols

Method 1: Vacuum Distillation

This is often the most effective method for purifying thermally stable, high-boiling point liquids like thiazole alcohols. By reducing the pressure, the boiling point is lowered, minimizing the risk of thermal decomposition.[5] The related compound 4-Methyl-5-(2-hydroxyethyl)-thiazole has been shown to be distilled at 120–127 °C under a pressure of 395-400 Pa.[6][7]

Problem Potential Cause(s) Solution(s)
Bumping / Unstable Boiling - Uneven heating.- Insufficient nucleation sites.- Use a magnetic stir bar or a capillary ebulliator for smooth boiling.- Ensure the distillation flask is in a well-fitted heating mantle or oil bath.
Product Decomposition (Darkening) - Temperature is too high.- "Hot spots" in the heating mantle.- Improve the vacuum to further lower the boiling point.- Use a well-stirred oil bath for uniform heating.- Perform the distillation as quickly as possible.
Poor Separation from Impurity - The impurity has a very similar boiling point.- Use a fractional distillation column (e.g., Vigreux or packed column) to increase theoretical plates and improve separation efficiency.- Consider a preliminary purification by chromatography to remove the close-boiling impurity first.

Protocol 1: Purification by Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus with a short path head, condenser, and receiving flask. Ensure all glass joints are properly sealed with vacuum grease. Connect the apparatus to a vacuum pump via a cold trap (e.g., liquid nitrogen or dry ice/acetone).

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask (do not fill more than two-thirds full).

  • Evacuate: Slowly and carefully apply vacuum to the system.

  • Heat: Once the desired vacuum is reached and stable, begin heating the distillation flask gently with a heating mantle or oil bath.

  • Collect Fractions: Collect any low-boiling impurities (forerun) in a separate receiving flask. When the temperature stabilizes at the boiling point of the product, switch to a clean receiving flask to collect the pure this compound.

  • Shutdown: Once the distillation is complete, remove the heat source and allow the system to cool before slowly and carefully releasing the vacuum.

Method 2: Recrystallization

If your crude product is a solid or can be induced to solidify, recrystallization is an excellent technique for achieving high purity.[8] The core principle is to find a solvent that dissolves the compound well when hot but poorly when cold, while impurities remain in solution or are insoluble in the hot solvent.[9]

Problem Potential Cause(s) Solution(s)
Product "Oiling Out" - The boiling point of the solvent is higher than the melting point of the compound.- The solution is cooling too quickly.- High concentration of impurities depressing the melting point.- Choose a lower-boiling point solvent.- Allow the solution to cool slowly to room temperature before placing it in an ice bath.[10]- Consider a preliminary purification (e.g., charcoal treatment or extraction) to remove some impurities.[1]
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some solvent to increase the concentration and try cooling again.- Scratch the inside of the flask at the liquid's surface with a glass rod to create nucleation sites.[10]- Add a "seed" crystal of pure product, if available.[11]
Low Recovery of Product - The product has significant solubility in the cold solvent.- Ensure the solution is thoroughly cooled in an ice bath for at least 15-30 minutes to maximize precipitation.[11]- Minimize the amount of hot solvent used for dissolution.- Concentrate the mother liquor (the remaining solution after filtration) to recover a second crop of crystals.

Suggested Solvent Systems for Recrystallization of Polar Heterocycles

Solvent SystemTypeComments
Ethanol/Water Mixed-SolventDissolve in hot ethanol, then add hot water dropwise until cloudy. Reheat to clarify and cool slowly.[12]
Isopropanol Single-SolventA good starting point for moderately polar compounds.
Toluene Single-SolventEffective for compounds with aromatic character.
Ethyl Acetate/Hexane Mixed-SolventDissolve in hot ethyl acetate, then add hexane until persistent cloudiness appears. Reheat and cool.

Protocol 2: Purification by Recrystallization

  • Solvent Selection: In a small test tube, test various solvents to find one that dissolves your crude product when hot but not when cold.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent in portions, swirling and heating, until the solid just dissolves.[11]

  • Decolorization (Optional): If the solution is colored, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent.

G A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (If insoluble impurities or charcoal present) A->B C 3. Cool Slowly (Allow crystals to form) B->C D 4. Cool in Ice Bath (Maximize yield) C->D E 5. Vacuum Filter (Collect crystals) D->E F 6. Wash with Cold Solvent E->F G 7. Dry Crystals F->G

Caption: Step-by-step recrystallization workflow.

Method 3: Column Chromatography

For difficult separations or when very high purity is required, silica gel column chromatography is the method of choice. It separates compounds based on their differential adsorption to the stationary phase (silica) and solubility in the mobile phase (eluent).[13]

Problem Potential Cause(s) Solution(s)
Poor Separation (Overlapping Bands) - The solvent system (mobile phase) is not optimized.- The column is overloaded with crude material.- Optimize the eluent system using TLC first. Aim for a retention factor (Rf) of ~0.3 for the desired product.- Use a gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the proportion of a more polar solvent (e.g., ethyl acetate).- Use a larger column or load less material.[2]
Streaking or "Tailing" of the Product Band - The sample was not loaded in a concentrated band.- The compound is too polar for the chosen eluent.- Dissolve the crude product in a minimal amount of solvent before loading it onto the column.- Add a small amount of a polar modifier (e.g., 0.5% triethylamine for basic compounds, or 0.5% acetic acid for acidic compounds) to the eluent system to improve peak shape.[2]
Low Recovery from the Column - The product is irreversibly adsorbed onto the silica gel.- This can happen with very polar compounds. Consider deactivating the silica gel with a small amount of water or triethylamine before packing the column.- If the product is still on the column, try flushing with a very polar solvent like methanol or ethanol.

Protocol 3: Purification by Column Chromatography

  • TLC Analysis: Develop an optimal solvent system using TLC. A good system will show clear separation between the product spot and impurity spots, with the product spot having an Rf value between 0.25 and 0.4.

  • Pack the Column: Prepare a slurry of silica gel in the initial, non-polar eluent. Pour the slurry into a chromatography column and allow it to pack evenly under gravity or with gentle pressure.

  • Load the Sample: Dissolve the crude this compound in the smallest possible volume of solvent. Carefully add this solution to the top of the silica gel bed.

  • Elute: Add the mobile phase to the top of the column and begin collecting fractions. Start with the non-polar solvent and gradually increase the polarity (gradient elution) according to your TLC optimization.

  • Monitor Fractions: Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

References

  • The Good Scents Company. (n.d.). 5-(1-hydroxyethyl)-4-methyl thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2763216, 5-Thiazolylmethanol. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 5-Thiazoleethanol, 4-methyl-, acetate (ester) on Newcrom R1 HPLC column. Retrieved from [Link]

  • Google Patents. (2009). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Google Patents. (2012). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Thiazoleethanol, 4-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Cheméo. (n.d.). Thiazole, 5-ethyl-2-methyl-4-propyl-. Retrieved from [Link]

  • Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]

  • Google Patents. (1953). US2654760A - Preparation of 4-methyl-5-(beta-hydroxyethyl)-thiazole.
  • Google Patents. (2021). CN215049791U - Production system of 4-methyl-5-thiazole ethanol.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Retrieved from [Link]

  • National Center for Biotechnology Information. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents. Retrieved from [Link]

  • MDPI. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Retrieved from [Link]

  • Chromatography Today. (n.d.). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2018). A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. Retrieved from [Link]

  • SIELC Technologies. (2018). 2-Amino-5-methyl-thiazole. Retrieved from [Link]

  • National Center for Biotechnology Information. (2020). Review of Chromatographic Methods Coupled with Modern Detection Techniques Applied in the Therapeutic Drugs Monitoring (TDM). Retrieved from [Link]

  • Google Patents. (2001). WO2001023340A1 - Method for preparing 2-chloropropionaldehyde and use of the same.

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Technical Support Center: Optimizing Thiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals actively working on the synthesis of thiazole-containing molecules. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying causality and field-proven insights to help you troubleshoot and optimize your reactions effectively.

This resource is structured in a question-and-answer format to directly address the specific challenges you may encounter.

Section 1: Foundational Questions & Synthesis Selection
Q1: I need to synthesize a substituted thiazole. Which synthetic route—Hantzsch or Cook-Heilbron—is more suitable for my target?

A: The choice between the Hantzsch and Cook-Heilbron syntheses fundamentally depends on the desired substitution pattern on the thiazole ring.

  • Hantzsch Thiazole Synthesis is the most versatile and widely used method, ideal for producing a broad range of 2,4-disubstituted or 2,4,5-trisubstituted thiazoles .[1][2][3] It involves the condensation of an α-halocarbonyl compound with a thioamide.[4][5][6] Its reliability and the commercial availability of diverse starting materials make it the go-to method for many applications.[4]

  • Cook-Heilbron Thiazole Synthesis is a more specialized route primarily used for the synthesis of 5-aminothiazoles .[6][7][8][9] This reaction proceeds by condensing an α-aminonitrile with reagents like carbon disulfide, dithioacids, or isothiocyanates.[6][7][9] If your target molecule requires a primary or substituted amino group at the C5 position, the Cook-Heilbron synthesis is the superior choice.

Logic Diagram: Choosing Your Synthesis Route

G start What is the desired substitution pattern? hantzsch Hantzsch Synthesis start->hantzsch 2,4-Disubstituted 2,4,5-Trisubstituted cook Cook-Heilbron Synthesis start->cook 5-Aminothiazoles G start Side Product Observed identify Identify Side Product (LC-MS, NMR) start->identify path1 Is it a dimer/polymer of α-haloketone? identify->path1 Mass = 2x Ketone - HBr path2 Is it an unexpected regioisomer? identify->path2 Same Mass, Different NMR sol1 Solution: - Add ketone slowly - Use high-purity ketone - Lower initial temp. path1->sol1 sol2 Solution: - Control pH (neutral solvent) - For acidic conditions, expect imino-dihydrothiazole path2->sol2

Caption: Troubleshooting workflow for identifying and minimizing side products.

Causality & Explanation:

  • Self-Condensation of α-Haloketone: Under basic or even neutral conditions, the α-haloketone can enolize and react with another molecule of itself, leading to complex mixtures.

    • Mitigation: Add the α-haloketone slowly to the reaction mixture containing the thioamide. This keeps the instantaneous concentration of the ketone low, favoring the desired bimolecular reaction over self-condensation.

  • Regioselectivity Issues: When using an N-monosubstituted thioamide, two different regioisomers can potentially form.

    • Insight: In neutral solvents like ethanol, the reaction almost exclusively yields the 2-(N-substituted amino)thiazole. [10]However, under strongly acidic conditions, the reaction can favor the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer. [10] * Mitigation: Unless the imino isomer is desired, maintain neutral reaction conditions. Avoid adding strong acids. The use of a mild base or running the reaction without any additive is standard practice.

Section 3: Advanced Topics & Modern Protocols
Q4: My reaction is very slow under conventional heating. When should I consider using microwave-assisted synthesis?

A: Microwave-assisted organic synthesis (MAOS) is an excellent alternative when conventional heating leads to long reaction times, low yields, or thermal decomposition of sensitive substrates. [11][12] Causality & Benefits:

Microwave irradiation directly and efficiently heats the reaction mixture through dielectric heating, leading to a rapid increase in temperature. [11]This often results in:

  • Dramatically Reduced Reaction Times: Reactions that take hours under reflux can often be completed in 5-20 minutes. [11][13][14][15]* Higher Yields: The rapid heating minimizes the time available for side reactions or decomposition, often leading to cleaner reactions and higher isolated yields. [12][13][15]* Greener Chemistry: MAOS often requires less solvent and energy, aligning with the principles of green chemistry. [14] Table 2: Conventional vs. Microwave-Assisted Hantzsch Synthesis

    Method Typical Time Typical Yield (%) Key Advantage
    Conventional Reflux 2 - 24 hours 70 - 95% Standard equipment
    Microwave-Assisted 5 - 30 minutes 85 - 98% Speed and efficiency

    Data synthesized from comparative studies in the literature.[13][15]

Protocol: Microwave-Assisted Synthesis of a 2-Aminothiazole Derivative

This protocol is a representative example for the synthesis of a 2-aminothiazole derivative using an α-bromoketone and a substituted thiourea.

Materials:

  • Substituted α-bromoketone (1.0 mmol)

  • Substituted thiourea (1.1 mmol)

  • Ethanol (3 mL)

  • 10 mL microwave reactor vial with a stir bar

  • Microwave synthesizer

Procedure:

  • Preparation: In a 10 mL microwave reactor vial, combine the substituted α-bromoketone (1.0 mmol), the substituted thiourea (1.1 mmol), and ethanol (3 mL). [11]2. Sealing: Securely cap the vial.

  • Irradiation: Place the vial inside the microwave synthesizer cavity. Irradiate the mixture at a constant power (e.g., 170 W) or constant temperature (e.g., 100-120 °C) for 5-15 minutes. [11]4. Monitoring: It is crucial to monitor the reaction's progress. If your system allows, use a preliminary run with TLC analysis to determine the optimal time.

  • Cooling: After irradiation is complete, allow the vial to cool to room temperature (forced air cooling in the synthesizer is recommended).

  • Work-up: Pour the cooled reaction mixture into ice water or a 5% Na₂CO₃ solution to precipitate the product. [11]7. Isolation: Collect the solid precipitate by vacuum filtration, wash with cold water, and dry.

  • Purification: If necessary, recrystallize the crude product from a suitable solvent like ethanol to obtain the pure 2-aminothiazole derivative. [11]

References
  • Miura, T., Funakoshi, Y., Fujimoto, Y., Nakahashi, J., & Murakami, M. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides, and Thionoesters. Organic Letters, 17(10), 2454–2457. [Link]

  • Reddy, B., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ChemRxiv. [Link]

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • Wikipedia. (n.d.). Cook–Heilbron thiazole synthesis. Wikipedia. [Link]

  • Wikipedia. (n.d.). Thiazole. Wikipedia. [Link]

  • Kumar, A., et al. (2013). Synthesis of 2,4,5-Trisubstituted Thiazoles via Lawesson's Reagent-Mediated Chemoselective Thionation–Cyclization of Functionalized Enamides. The Journal of Organic Chemistry, 78(14), 7064-7072. [Link]

  • Gomaa, M. A. M., et al. (2020). Microwave-Assisted One Pot Three-Component Synthesis of Novel Bioactive Thiazolyl-Pyridazinediones as Potential Antimicrobial Agents against Antibiotic-Resistant Bacteria. Molecules, 25(12), 2779. [Link]

  • Al-Abdullah, E. S., et al. (2014). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 19(6), 7987-8001. [Link]

  • Pendiukh, V. V., et al. (2024). Harnessing Diazoketones for the Efficient Synthesis of 2,4-Disubstituted Thiazoles: Scalable and Versatile Approach to Important Heterocyclic Scaffolds. ChemRxiv. [Link]

  • Bouziane, A., et al. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(11), 1845. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. [Link]

  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis. SynArchive. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Pharmaguideline. [Link]

  • ResearchGate. (2022). (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]

  • Kaspady, M., Narayanaswamy, V. K., Raju, M., & Rao, G. K. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery, 6(1), 21-28. [Link]

Sources

Troubleshooting low conversion rates in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Troubleshooting Low Conversion Rates

Welcome to the Technical Support Center for thiazole synthesis. This resource is designed to assist you in diagnosing and resolving common issues encountered during the synthesis of thiazoles, a critical heterocyclic scaffold in medicinal chemistry.[1][2] As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower your experimental design and execution.

Troubleshooting Guide: Low Conversion Rates

Low or unsatisfactory yields are a frequent challenge in thiazole synthesis, particularly in the widely used Hantzsch thiazole synthesis.[3][4] This guide provides a structured approach to identifying and addressing the root causes of poor conversion.

Issue 1: Low or No Product Formation

A common starting point for troubleshooting is the complete absence or very low yield of the desired thiazole product. This often points to fundamental issues with the starting materials or reaction setup.

Potential Causes and Recommended Actions:

Potential Cause Underlying Rationale Recommended Action
Impure Reactants Impurities in the α-haloketone or thioamide can engage in side reactions, consuming the starting materials and complicating purification.[4][5] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is susceptible to oxidation.[4]Verify the purity of your starting materials using techniques like NMR or melting point analysis. Use freshly purified reactants whenever possible.[4]
Suboptimal Reaction Conditions The Hantzsch synthesis often requires specific conditions to proceed efficiently. Factors like temperature, solvent, and reaction time are critical.[5][6]Systematically optimize reaction conditions. For example, if the reaction is sluggish at room temperature, a modest increase in temperature may be necessary.[6] Modern approaches like microwave irradiation can also significantly reduce reaction times and improve yields.[5][7]
Inappropriate Solvent The solvent's polarity influences the solubility of reactants and intermediates, directly impacting reaction kinetics.[4]Conduct a solvent screen. While alcohols like ethanol are common, other solvents or even solvent-free conditions have been shown to be effective for certain substrates.[4][5] A mixture of ethanol and water can also be a suitable, environmentally friendly option.[8]
Incorrect Stoichiometry An improper ratio of reactants can lead to incomplete conversion and the formation of byproducts.While the Hantzsch synthesis is a condensation reaction, ensure the stoichiometry of your reactants is appropriate. In some cases, using a slight excess of one reagent can drive the reaction to completion.[9]
Issue 2: Formation of Multiple Products (Side Reactions)

The appearance of multiple spots on a TLC plate or unexpected peaks in your analytical data indicates the presence of side products. Understanding the common side reactions in thiazole synthesis is key to mitigating their formation.

Common Side Reactions and Mitigation Strategies:

  • Isomeric Impurity Formation: In the Hantzsch synthesis with N-monosubstituted thioureas, the formation of the isomeric 2-imino-2,3-dihydrothiazole is a known side reaction, particularly under acidic conditions.[4][6][10]

    • Recommendation: To favor the formation of the desired 2-aminothiazole, conduct the reaction under neutral or slightly basic conditions.[6] The use of a non-acidic solvent and, if necessary, a mild, non-nucleophilic base can suppress the formation of the imino isomer.[6]

  • Formation of Bis-thiazoles: Depending on the stoichiometry and reaction conditions, the formation of bis-thiazoles or other condensation byproducts can occur.[4]

    • Recommendation: Carefully control the stoichiometry of your reactants. Monitoring the reaction by TLC can help in the early identification of multiple product formation.[4]

Experimental Workflow: Troubleshooting Low Yield in Hantzsch Thiazole Synthesis

The following diagram outlines a logical workflow for troubleshooting common issues in the Hantzsch synthesis.

TroubleshootingWorkflow start Low Conversion Rate Observed check_purity Verify Reactant Purity (NMR, MP) start->check_purity purity_ok Purity Confirmed? check_purity->purity_ok purify Purify/Use Fresh Starting Materials purity_ok->purify No optimize_conditions Optimize Reaction Conditions (Solvent, Temp, Time) purity_ok->optimize_conditions Yes purify->check_purity conditions_ok Yield Improved? optimize_conditions->conditions_ok analyze_side_products Analyze Side Products (TLC, LC-MS) conditions_ok->analyze_side_products No end_success Successful Synthesis conditions_ok->end_success Yes adjust_ph Adjust Reaction pH (Neutral/Basic) analyze_side_products->adjust_ph end_fail Consult Further Literature/ Expert Advice analyze_side_products->end_fail Complex Mixture adjust_ph->optimize_conditions

Caption: A logical workflow for troubleshooting common Hantzsch synthesis issues.

Frequently Asked Questions (FAQs)

Q1: How critical is the purity of my starting materials and solvents?

Reactant and solvent purity is paramount for achieving high yields.[4] Impurities can lead to unwanted side reactions, consuming starting materials and making the purification of your final product more challenging.[4] The presence of water can also be detrimental in some cases, so using anhydrous solvents is often recommended.[4]

Q2: Can the choice of solvent significantly impact the reaction outcome?

Absolutely. The solvent plays a crucial role in both the reaction rate and the final yield. The optimal solvent will depend on the specific substrates being used. For instance, in some multi-component syntheses, solvents like ethanol, 1-butanol, 2-propanol, and water have proven effective.[4] The polarity of the solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[4]

Q3: What are some common side reactions I should be aware of in Hantzsch thiazole synthesis?

A primary side reaction, especially when using N-monosubstituted thioureas, is the formation of the 2-imino-2,3-dihydrothiazole isomer.[4][6] This is particularly prevalent under acidic conditions.[10] Other potential side reactions include the formation of bis-thiazoles and other condensation byproducts.[4]

Q4: How can I improve the purification of my thiazole compound?

If your crude product is a mixture, chromatographic techniques such as column chromatography are often necessary. The choice of eluent will depend on the polarity of your target compound and the impurities. Recrystallization can also be an effective purification method if a suitable solvent system can be found. For basic thiazole products, an acid-base extraction can be employed to separate them from neutral impurities.

Q5: Are there alternative methods to the Hantzsch synthesis for preparing thiazoles?

Yes, several other methods exist for synthesizing the thiazole ring. These include the Cook-Heilbron synthesis, which produces 5-aminothiazoles from α-aminonitriles, and the Gabriel synthesis, which yields 2,5-disubstituted thiazoles from acylamino-ketones and phosphorus pentasulfide.[1][3][11] However, it's worth noting that these methods can also have drawbacks such as long reaction times and unsatisfactory yields.[3]

Visualizing Competing Pathways in Hantzsch Synthesis

The regioselectivity of the Hantzsch synthesis with N-substituted thioureas is highly dependent on the reaction conditions. The following diagram illustrates the competing pathways leading to the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.

CompetingPathways reactants α-Haloketone + N-Substituted Thiourea neutral_conditions Neutral/Basic Conditions reactants->neutral_conditions acidic_conditions Acidic Conditions reactants->acidic_conditions amino_product 2-(N-Substituted amino)thiazole (Desired Product) neutral_conditions->amino_product Favored Pathway acidic_conditions->amino_product Minor Pathway imino_product 3-Substituted 2-imino-2,3-dihydrothiazole (Isomeric Impurity) acidic_conditions->imino_product Favored Pathway

Caption: Competing pathways leading to regioisomers from N-substituted thioureas.

Detailed Experimental Protocol: A Model Hantzsch Thiazole Synthesis

This protocol describes the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea, a classic example of the Hantzsch synthesis.

Materials:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Sodium Carbonate (Na₂CO₃) solution (20 mL)

  • Deionized water

Procedure:

  • Reaction Setup: In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[12]

  • Solvent Addition: Add methanol (5 mL) and a stir bar to the vial.[12]

  • Heating: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes.[12]

  • Cooling: Remove the reaction from the heat and allow the solution to cool to room temperature.[12]

  • Work-up: Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix.[12] This neutralizes the reaction and causes the product to precipitate.[9]

  • Isolation: Filter the resulting precipitate through a Buchner funnel.[12]

  • Washing: Wash the filter cake with water to remove any remaining salts.[9][12]

  • Drying: Spread the collected solid on a tared watch glass and allow it to air dry.

  • Characterization: Once dry, determine the mass of the product and calculate the percent yield. The product can be further characterized by melting point determination, TLC, and NMR spectroscopy.[12]

References

  • Hasanah, I., & Ziana, N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Fundamental and Applied Sciences, 13(1), 237-257. [Link]

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2020). Review of the synthesis and biological activity of thiazoles. Journal of Heterocyclic Chemistry, 57(12), 4085-4121. [Link]

  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Derivatives. (n.d.). International Journal of Creative Research Thoughts. [Link]

  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). Neliti. [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (2021). National Institutes of Health. [Link]

  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. [Link]

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]

  • The Chemistry of Thiazoles: Synthesis, Properties, and Future Outlook. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). ResearchGate. [Link]

  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. (2016). MDPI. [Link]

  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (2025). MDPI. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]

  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN. It is present in various natural. (n.d.). CUTM Courseware. [Link]

  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]

  • Hantzsch thiazole synthesis - laboratory experiment. (2020, November 5). YouTube. [Link]

Sources

Preventing the degradation of 5-Methyl-2-thiazolemethanol during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-2-thiazolemethanol. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the storage and handling of this compound. Our goal is to provide you with the technical insights and practical protocols necessary to ensure its stability and integrity throughout your experiments.

Introduction: The Stability Challenge

This compound is a valuable heterocyclic building block. However, its structure, which combines a thiazole ring with a primary alcohol, presents specific stability challenges. The electron-rich thiazole ring and the hydroxymethyl group are susceptible to oxidation, which can lead to the formation of impurities, discoloration, and a decrease in purity over time. Understanding these potential degradation pathways is the first step in preventing them.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter with this compound in a question-and-answer format.

Issue 1: The compound has turned yellow or amber.

  • Q: I received a fresh bottle of this compound which was a colorless to pale yellow liquid. After a few weeks on the bench, it has developed a distinct yellow/amber color. What is happening?

    A: The development of a yellow or amber color is a classic indicator of oxidative degradation. The thiazole ring system, particularly when substituted with an activating group like a hydroxymethyl, can be susceptible to oxidation.[1][2][3] This process can lead to the formation of conjugated systems or N-oxides, which absorb light in the visible spectrum, appearing colored. The primary alcohol can also be oxidized. This is often accelerated by exposure to atmospheric oxygen, light, and ambient temperatures. The material safety data sheet (MSDS) for this compound often describes it as a viscous yellow to amber liquid, suggesting that some level of coloration can be expected, but a significant change indicates degradation.[4]

  • Q: How can I prevent this discoloration?

    A: Prevention focuses on minimizing exposure to oxygen and light.

    • Inert Atmosphere: Store the compound under an inert atmosphere like argon or nitrogen. This displaces oxygen, which is the primary culprit in oxidation.

    • Light Protection: Use amber glass vials or wrap the container in aluminum foil to protect it from light, which can catalyze oxidative reactions.

    • Cold Storage: Store the compound at low temperatures. For long-term storage, -20°C is recommended, while for short-term use, 2-8°C is acceptable.[5]

Issue 2: Purity has decreased as measured by HPLC/GC.

  • Q: My initial purity check by HPLC showed >98% purity. After storing the compound for a month, I see new impurity peaks and the main peak area has decreased. What are these new peaks?

    A: The new peaks are likely degradation products. Based on the structure of this compound, two primary degradation pathways are probable:

    • Oxidation of the Alcohol: The primary alcohol group (-CH₂OH) can be oxidized to the corresponding aldehyde (5-Methyl-2-thiazolecarboxaldehyde) and further to the carboxylic acid (5-Methyl-2-thiazolecarboxylic acid).

    • Oxidation of the Thiazole Ring: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.[2] The nitrogen atom can also be oxidized to an N-oxide.[2] These reactions are common in heterocyclic compounds.[1][3][6]

  • Q: How can I confirm the identity of these impurities?

    A: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS) are the ideal techniques.[7][8][9] By analyzing the mass-to-charge ratio (m/z) of the impurity peaks, you can deduce their molecular weights and fragmentation patterns to confirm if they correspond to the expected oxidation products. For example, the molecular weight of the starting material is 143.21 g/mol .[10] Oxidation to the aldehyde would result in a mass of 141.19 g/mol , while the carboxylic acid would be 157.19 g/mol .

  • Q: What are the best practices for storing the compound to maintain its purity?

    A: The key is to aliquot and store properly. Never work directly from the main stock bottle repeatedly. See Protocol 1: Recommended Storage and Aliquoting Procedure for a detailed workflow. The core principles are to minimize freeze-thaw cycles and head-space oxygen.[5]

Frequently Asked Questions (FAQs)

  • Q1: What are the ideal long-term storage conditions for this compound?

    • For optimal long-term stability, store at -20°C or -80°C in an amber, tightly sealed vial that has been flushed with an inert gas (argon or nitrogen).[5]

  • Q2: I have a solution of the compound in DMSO. Is it stable?

    • Solutions, particularly in solvents like DMSO, can be more susceptible to degradation than the neat compound. Some 2-aminothiazoles have shown significant degradation in DMSO at room temperature.[11] While this compound is not a 2-aminothiazole, this highlights the potential for solvent-mediated degradation. It is strongly recommended to store DMSO stock solutions at -20°C or below and to prepare them fresh when possible.[11] A study showed that decomposition in DMSO hardly occurs at -20°C over two months.[11]

  • Q3: Is the compound sensitive to moisture?

    • While oxidation is the primary concern, some related heterocyclic compounds can be sensitive to moisture.[3][6] It is good practice to handle the compound in a dry environment and store it in a well-sealed container to prevent moisture ingress, which could potentially facilitate hydrolytic side reactions or act as a catalyst for other degradation pathways.

  • Q4: What analytical method should I use for routine purity checks?

    • High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a robust and reliable method for routine purity checks.[7][12][13] A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or phosphoric acid) typically provides good separation.[7][13]

Visualizing Degradation and Prevention

Diagram 1: Potential Degradation Pathways

This diagram illustrates the primary oxidative degradation pathways for this compound.

G cluster_main This compound cluster_products Degradation Products start This compound (C₆H₉NOS) MW: 143.21 aldehyde 5-Methyl-2-thiazolecarboxaldehyde (Oxidation of Alcohol) start->aldehyde O₂ / Light sulfoxide Thiazole S-Oxide (Ring Oxidation) start->sulfoxide O₂ / Peroxide acid Carboxylic Acid (Further Oxidation) aldehyde->acid O₂ G receive Receive Compound inspect Inspect for Color receive->inspect log Log Lot # & Date inspect->log Acceptable aliquot Aliquot into smaller vials under inert gas (Ar/N₂) log->aliquot store_long Long-term Storage (-20°C to -80°C) aliquot->store_long store_short Working Stock (2-8°C, Inert Gas) aliquot->store_short

Caption: Best-practice workflow for aliquoting and storing the compound.

Protocols and Data

Table 1: Summary of Recommended Storage Conditions

ParameterShort-Term (Working Stock)Long-Term (Archive)Justification
Temperature 2-8°C-20°C to -80°C [5]Reduces the rate of chemical degradation. [11]
Atmosphere Inert Gas (Argon/Nitrogen)Inert Gas (Argon/Nitrogen)Prevents oxidation by displacing atmospheric oxygen.
Container Amber Glass VialAmber Glass VialProtects from light-catalyzed degradation.
Seal Tightly sealed, PTFE-lined capTightly sealed, PTFE-lined capPrevents moisture and oxygen ingress.

Protocol 1: Recommended Storage and Aliquoting Procedure

This protocol describes the best practice for handling a new bottle of this compound to maximize its shelf-life.

  • Preparation: Work in a clean, dry area, preferably in a fume hood or glove box with inert gas capabilities. Assemble amber glass vials (e.g., 1-2 mL HPLC vials) with PTFE-lined screw caps.

  • Inerting Vials: Purge the empty vials and the main stock bottle with a gentle stream of dry argon or nitrogen for 1-2 minutes to displace air.

  • Aliquoting: Using a clean, dry syringe or pipette, quickly dispense the desired amount of the compound into each smaller vial. Do not return any unused compound to the stock bottle.

  • Sealing: Immediately flush the headspace of each vial with inert gas before tightly sealing the cap.

  • Labeling: Clearly label each aliquot with the compound name, concentration (if diluted), lot number, and date.

  • Storage: Place the aliquots for long-term storage in a freezer at -20°C or below. [5]Place the working stock aliquot in a refrigerator at 2-8°C.

Protocol 2: HPLC-UV Method for Purity Assessment

This protocol provides a starting point for the quality control analysis of this compound.

  • Instrumentation: HPLC system with UV-Vis Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 245 nm (determine optimal λmax experimentally).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase (50:50 A:B) to a concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter before injection. [7]

References

  • Barriga, S., et al. (2001). Oxidation of Oxazolines and Thiazolines to Oxazoles and Thiazoles. Application of the Kharasch−Sosnovsky Reaction. The Journal of Organic Chemistry, 66(23), 7810–7815. Available from: [Link]

  • Wikipedia. (2023). Thiazole. Available from: [Link]

  • Gilchrist, T. L., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). Journal of the Chemical Society, Perkin Transactions 1, 2491-2502. Available from: [Link]

  • Dr. Venkatesh P. (2016). Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. Slideshare. Available from: [Link]

  • Gilchrist, T. L., et al. (1996). Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles). ResearchGate. Available from: [Link]

  • Synerzine. (2018). Safety Data Sheet: 5-Thiazoleethanol, 4-methyl-, acetate (ester). Available from: [Link]

  • Synerzine. (2019). Safety Data Sheet: 4-Methyl-5-Thiazole Ethanol. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • Asdaq, S. M. B., et al. (2015). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules, 20(8), 15215–15227. Available from: [Link]

  • SIELC Technologies. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]

  • Wagner, T., et al. (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 11(19), 2089–2093. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Methylthiazole. PubChem Compound Database. Available from: [Link]

  • National Institute of Standards and Technology. (n.d.). Thiazole, 5-methyl-. NIST Chemistry WebBook. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. PubChem Compound Database. Available from: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available from: [Link]

  • Ingle, R. B., & Joshi, S. N. (2012). Study of stability constants of complex of N-benzothiazol-2-yl-3,5- disubstituted pyrazolines with some transition metal ions. Journal of Chemical and Pharmaceutical Research, 4(1), 661-665. Available from: [Link]

  • Huang, Y., et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences, 108(9), 2988-2996. Available from: [Link]

Sources

Technical Support Center: Column Chromatography Techniques for Purifying Thiazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole purification. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the column chromatography purification of thiazole-containing molecules. Thiazoles, as a critical scaffold in medicinal chemistry, often present unique purification hurdles due to the basicity of the nitrogen atom and the wide range of polarities conferred by various substituents.[1] This document provides field-proven insights, troubleshooting guides, and detailed protocols to empower you to overcome these challenges efficiently.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions researchers face when setting up a purification workflow for thiazole derivatives.

Q1: What is the best stationary phase for purifying thiazole compounds?

A: For most applications, silica gel (SiO₂) is the recommended starting point due to its versatility, affordability, and high resolving power for a wide range of compound polarities.[2][3] However, the slightly acidic nature of silica can cause problems with certain thiazoles.[4][5]

Consider these factors:

  • Standard Silica Gel (60 Å, 230-400 mesh): Ideal for routine purifications of neutral or weakly basic thiazoles.

  • Alumina (Al₂O₃): A superior choice for acid-sensitive or strongly basic thiazoles.[4][6] It is available in three forms:

    • Basic Alumina: Excellent for purifying compounds that are unstable in acidic conditions.

    • Neutral Alumina: A good all-purpose alternative to silica when acidity is a concern.

    • Acidic Alumina: Rarely used for nitrogen-containing heterocycles.

  • Reversed-Phase Silica (e.g., C18): Primarily used in HPLC and for highly polar thiazoles that do not retain on normal-phase media.[7][8]

Stationary PhasePrimary Use Case for ThiazolesKey Considerations
Silica Gel General purpose purification of most thiazole derivatives.Can be acidic; may cause streaking with basic compounds or degradation of acid-labile groups.[4]
Neutral Alumina Acid-sensitive thiazoles; moderately basic compounds.Different selectivity compared to silica; requires separate TLC analysis for solvent optimization.
Basic Alumina Strongly basic thiazoles that exhibit strong tailing on silica.Excellent for preventing protonation and strong adsorption of the basic nitrogen.
C18-Functionalized Silica Highly polar, water-soluble thiazoles (Reversed-Phase Chromatography).Requires aqueous/organic mobile phases; different elution order (polar elutes first).[8][9]
Q2: How do I select the optimal mobile phase (solvent system)?

A: The selection of the mobile phase is the most critical parameter for achieving good separation. This process should always be guided by preliminary analysis using Thin-Layer Chromatography (TLC) .[4][10][11]

The Core Principle: Your target compound should have an Rf value of approximately 0.25-0.35 on the TLC plate.[12] This Rf provides the optimal balance between retention on the column and elution time, allowing for the best separation from impurities.

Common Solvent Systems:

  • Low to Medium Polarity Thiazoles: Start with binary mixtures of a non-polar solvent and a moderately polar solvent. The most common combination is Hexanes/Ethyl Acetate .[13][14] Other options include Petroleum Ether/Ethyl Acetate or Hexanes/Acetone.[14][15]

  • Medium to High Polarity Thiazoles: If your compound has a low Rf in Hexanes/EtOAc, switch to a more polar system, such as Dichloromethane (DCM)/Methanol .[12]

Start with a low polarity mixture (e.g., 9:1 Hex/EtOAc) and gradually increase the proportion of the polar solvent until the desired Rf is achieved.

Q3: My basic thiazole streaks badly on the TLC plate. What does this mean and how do I fix it?

A: Streaking or "tailing" is a classic sign of strong, non-ideal interactions between a basic compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[10] This interaction causes a portion of the molecules to bind too tightly, leading to a continuous "streak" rather than a compact spot. This phenomenon will be replicated on the column, resulting in poor separation and low recovery.

The Solution: Add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica.

  • Triethylamine (Et₃N): Add 0.1-1% by volume to your solvent system.[10][12] This is the most common and effective solution.

  • Ammonia: A solution of 10% ammonium hydroxide in methanol can be used as a polar component in your eluent (e.g., 1-10% of this stock solution in DCM) for very polar basic compounds.[6]

Always perform a new TLC analysis with the modified solvent system to confirm that streaking is resolved and to re-optimize the solvent ratio for the target Rf of 0.25-0.35.

Q4: My compound is not very soluble in the chromatography solvent. How can I load it onto the column?

A: Attempting to dissolve your sample in a large volume of eluent or a stronger, more polar solvent for loading will destroy your separation before it begins. The correct technique for poorly soluble compounds is Dry Loading (also known as solid-phase loading).[16][17][18]

Dry Loading Procedure:

  • Dissolve your crude compound in a minimal amount of a suitable solvent in which it is soluble (e.g., DCM, acetone, methanol).

  • Add a small amount of silica gel (typically 2-3 times the mass of your crude product) to the solution.

  • Carefully remove the solvent under reduced pressure (using a rotary evaporator) until a dry, free-flowing powder is obtained.[16]

  • Carefully layer this powder on top of the packed column bed.[17]

This technique ensures that your compound is introduced to the column in a very narrow, concentrated band, leading to significantly better resolution.[18]

Section 2: Troubleshooting Guide for Thiazole Purification

This guide addresses specific experimental failures in a question-and-answer format, providing probable causes and actionable solutions.

IssueProbable Cause(s)Recommended Solutions & Explanations
Tailing/Streaking on the Column 1. Acid-Base Interaction: The basic nitrogen of the thiazole is interacting strongly with acidic silica gel.[10] 2. Incompatible Solvent: The compound may have poor solubility in the chosen eluent, causing it to precipitate and re-dissolve as it moves down the column.1a. Add a Basic Modifier: Incorporate 0.1-1% triethylamine (Et₃N) into your mobile phase to suppress the interaction with acidic silanol groups.[10][12] 1b. Change Stationary Phase: Switch to neutral or basic alumina, which lacks the acidic surface of silica.[4] 2. Re-evaluate Solvent System: Find a solvent system that provides better solubility for your compound while still achieving the target Rf on TLC.
Poor or No Separation 1. Inappropriate Solvent System: The polarity difference between your eluent and compounds is either too large or too small.[10] 2. Column Overloading: Too much sample has been loaded relative to the amount of stationary phase.[10] 3. Poor Packing: The column bed is uneven, or contains cracks/channels, leading to non-uniform solvent flow.[19]1. Re-optimize on TLC: Screen multiple solvent systems to find one that gives a clear separation between your product and impurities, with the product Rf at ~0.3.[12] Consider using a shallow gradient elution. 2. Reduce Sample Load: A general rule is to load 1-5 g of crude material per 100 g of silica (1-5% w/w).[10] For difficult separations, use a 1% load. 3. Repack the Column: Ensure a homogenous, tightly packed bed. See the wet-packing protocol below. Tapping the column gently during packing helps settle the silica.[3]
Compound Does Not Elute 1. Compound is Too Polar: The mobile phase is not strong (polar) enough to displace the compound from the stationary phase.[10] 2. Irreversible Adsorption/Decomposition: The compound is either binding irreversibly to the silica or degrading upon contact.[6]1. Increase Eluent Polarity: Use a gradient elution, progressively increasing the percentage of the polar solvent (e.g., from 10% EtOAc to 50% EtOAc). If necessary, switch to a more polar system like DCM/MeOH.[6] 2a. Test for Stability: Perform a 2D TLC test (see Protocol 2) to check for degradation on the silica plate.[6][20] 2b. Change Stationary Phase: Use a more inert stationary phase like neutral alumina.
Very Low or No Recovery 1. Compound Decomposition: The compound is unstable to the acidic silica gel over the time course of the column.[6] 2. Compound is Volatile: The product is being lost during solvent removal (rotary evaporation).[5] 3. Column Ran Dry: The solvent level dropped below the top of the stationary phase, causing cracking and channeling, leading to poor elution and mixed fractions.[3]1. Deactivate Silica or Use Alumina: Flash the column quickly or switch to a less reactive stationary phase.[4][6] 2. Careful Evaporation: Use lower temperatures on the rotovap water bath and avoid pulling a hard vacuum.[5] 3. Maintain Solvent Head: Always keep the solvent level above the silica bed. Never let the column go dry until the purification is complete.[3]

Section 3: Key Protocols & Visual Workflows

Protocol 1: Step-by-Step Flash Column Chromatography

This protocol outlines the standard "wet packing" method for preparing and running a flash column.

  • Column Preparation: Secure a glass column vertically. Add a small plug of cotton or glass wool, followed by a thin layer (1-2 cm) of sand to create a level base.[3][12]

  • Prepare Silica Slurry: In a beaker, measure the required amount of silica gel (typically 50-100 times the weight of your crude sample). Add your initial, low-polarity eluent and stir to create a homogenous slurry.[3]

  • Packing the Column: Pour the slurry into the column. Use additional eluent to rinse all silica into the column. Tap the column gently to settle the silica and dislodge air bubbles.[3]

  • Pressurize and Finalize Pack: Open the stopcock and use a flow of compressed air or a pump to push the solvent through, compacting the silica bed into a stable matrix. Do not let the solvent level drop below the top of the silica. Add a final protective layer of sand on top of the settled silica bed.[12]

  • Loading the Sample: Drain the eluent to the level of the top sand layer. Load your sample (either as a concentrated solution via pipette or via the dry-loading method).[12][16]

  • Elution: Carefully add your mobile phase. Apply pressure to begin flowing the solvent through the column. Collect the eluate in fractions (e.g., test tubes).

  • Monitoring: Systematically spot the collected fractions on TLC plates to determine which ones contain your purified compound.[11] Combine the pure fractions and remove the solvent.

Protocol 2: Diagnosing Compound Stability with 2D TLC

This technique is invaluable for determining if your compound is decomposing on silica gel.[6][20]

  • Obtain a square TLC plate.

  • In one corner, about 1 cm from the edges, spot your compound.

  • Place the plate in a developing chamber with your chosen eluent and run it as you normally would.

  • Remove the plate and mark the solvent front. Allow it to dry completely.

  • Rotate the plate 90 degrees so that the line of separated spots is now on the bottom.

  • Place the plate back into the chamber with the same eluent and run it a second time.

  • Analysis:

    • Stable Compound: The spot will move diagonally, maintaining its integrity.

    • Unstable Compound: You will see new spots appearing that are not on the diagonal path. This indicates that the compound degraded while sitting on the silica after the first elution, and these degradation products were then separated in the second dimension.

Visual Workflow for Thiazole Purification

Thiazole_Purification_Workflow cluster_prep Phase 1: Method Development cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Isolation Crude Crude Thiazole Product TLC TLC Analysis (Screen Solvents, Check for Streaking) Crude->TLC Optimize Optimize Mobile Phase (Target Rf = 0.3, Add Et3N if needed) TLC->Optimize Pack Pack Column (Silica or Alumina) Optimize->Pack Load Load Sample (Wet or Dry Load) Pack->Load Elute Elute Column & Collect Fractions Load->Elute Analyze Analyze Fractions by TLC Elute->Analyze Combine Combine Pure Fractions Analyze->Combine Evaporate Evaporate Solvent Combine->Evaporate Pure Pure Thiazole Evaporate->Pure

Caption: A standard workflow for purifying thiazole compounds.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Problem Encountered During Column Streaking Is the compound streaking/tailing? Start->Streaking NoSep Is separation from impurities poor? Streaking->NoSep No Sol1 Add 0.5% Et3N to eluent OR Use Alumina column Streaking->Sol1 Yes NoElute Is the compound not eluting? NoSep->NoElute No Sol2 Reduce sample load (1-2% w/w) OR Re-optimize solvent on TLC NoSep->Sol2 Yes Sol3 Increase eluent polarity (gradient) OR Check for decomposition (2D TLC) NoElute->Sol3 Yes

Sources

Technical Support Center: Minimizing Byproduct Formation in Hantzsch Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Hantzsch thiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions, with a specific focus on minimizing the formation of unwanted byproducts. By understanding the underlying mechanisms of these side reactions, you can significantly improve the yield and purity of your desired thiazole derivatives.

I. Troubleshooting Common Byproduct Issues

This section addresses specific problems you might encounter during your Hantzsch thiazole synthesis experiments. Each issue is presented in a question-and-answer format, detailing the probable causes and providing actionable solutions.

Issue 1: Low Yield of the Desired Thiazole Product

Question: My Hantzsch synthesis is resulting in a low yield of the target thiazole. What are the common causes and how can I improve it?

Answer: Low yields in the Hantzsch synthesis can stem from several factors, ranging from the quality of starting materials to suboptimal reaction conditions.[1][2] Here’s a systematic approach to troubleshooting:

  • Purity of Starting Materials: The stability and purity of your α-haloketone and thioamide are critical.[1][3]

    • α-Haloketones: These reagents can be unstable and should ideally be freshly prepared or purified before use to prevent side reactions from impurities.[1][3]

    • Thioamides: Similarly, thioamides can degrade over time. Ensure you are using a high-purity reagent.[3]

  • Reaction Conditions:

    • Temperature: The reaction often requires heating to proceed efficiently.[2] If you are running the reaction at room temperature, a modest increase in temperature may be necessary.[2][3] However, excessive heat can promote the formation of degradation products.[3]

    • Solvent: The choice of solvent is crucial. While alcohols like ethanol and methanol are commonly used, screening different solvents can sometimes improve yields.[2][4]

    • Reaction Time: It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Insufficient reaction time leads to incomplete conversion, while prolonged times can increase byproduct formation.[3]

  • Stoichiometry: Using a slight excess of the thioamide can help drive the reaction to completion and ensure the full consumption of the α-haloketone.[1][5]

Issue 2: Formation of an Isomeric Impurity (2-Imino-2,3-dihydrothiazole)

Question: I've isolated a significant byproduct that I suspect is an isomer of my target 2-aminothiazole. Could this be a 2-imino-2,3-dihydrothiazole, and how can I prevent its formation?

Answer: Yes, the formation of 3-substituted 2-imino-2,3-dihydrothiazoles is a known side reaction, especially when using N-monosubstituted thioureas.[3][6] The regioselectivity of the cyclization is highly dependent on the reaction conditions, particularly the pH.[3]

  • Mechanism of Isomer Formation: The condensation of α-haloketones with N-monosubstituted thioureas can lead to two different regioisomers.[2][4]

    • In neutral or slightly basic conditions , the reaction typically yields the desired 2-(N-substituted amino)thiazoles.[3][6]

    • Under acidic conditions , the formation of the 3-substituted 2-imino-2,3-dihydrothiazole isomer is favored.[4][6]

  • Controlling Regioselectivity:

    • pH Control: To favor the formation of the desired 2-aminothiazole, ensure your reaction is carried out in a neutral or slightly basic medium.[3][4] This can be achieved by using a non-acidic solvent and, if necessary, adding a mild, non-nucleophilic base.

    • Reaction Monitoring: While pH is the primary factor, prolonged reaction times or high temperatures, even in a neutral medium, could potentially lead to isomerization.[3] It is crucial to monitor the reaction and stop it once the formation of the desired product is maximized.[3]

Issue 3: Difficulty in Purifying the Thiazole Product

Question: My crude product is a complex mixture, and I'm struggling to isolate the pure thiazole. What are the best purification strategies?

Answer: Purifying thiazoles from a Hantzsch synthesis can be challenging due to the presence of unreacted starting materials and byproducts. Here are several effective purification techniques:

  • Recrystallization: If your product is a solid, recrystallization is often the most effective method for removing impurities.[1] For colored impurities, treating the solution with activated charcoal during recrystallization can be beneficial.[1]

  • Column Chromatography: For oily products or complex mixtures that do not crystallize easily, purification by column chromatography is a reliable option.[1]

  • Washing: A simple preliminary purification step is to wash the crude product with a solvent in which the starting materials are soluble, but the desired product is not.[1]

  • Salt Formation: In some cases, converting the thiazole product to a salt can induce crystallization and facilitate purification.[1]

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the Hantzsch thiazole synthesis and its optimization.

Q1: What is the general mechanism of the Hantzsch thiazole synthesis?

A1: The Hantzsch synthesis involves the reaction of an α-haloketone with a thioamide.[5][7] The reaction proceeds through a multi-step pathway that begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone (an SN2 reaction).[5][8] This is followed by an intramolecular cyclization where the nitrogen attacks the ketone carbonyl, and subsequent dehydration to form the aromatic thiazole ring.[5][8] The aromaticity of the final product is a significant driving force for the reaction.[8]

Q2: Are there "greener" or more modern alternatives to the classical Hantzsch synthesis that can reduce byproduct formation?

A2: Yes, several modern variations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and minimize waste and byproduct formation.[1][9] These include:

  • Microwave-Assisted Synthesis: This technique can dramatically shorten reaction times (often to under 30 minutes) and improve yields compared to conventional heating.[1][2][10]

  • Ultrasonic Irradiation: Sonication offers an alternative energy source that can promote the reaction, sometimes even at room temperature.[2]

  • Solvent-Free Reactions: Conducting the reaction without a solvent is a more environmentally friendly approach that can also increase reaction rates.[1][2]

  • One-Pot, Multi-Component Reactions: These procedures combine multiple synthetic steps into a single operation, which reduces waste and improves overall efficiency.[1][11]

  • Use of Alternative Catalysts: Research has identified various catalysts, such as silica-supported tungstosilisic acid, that can lead to high yields under milder conditions.[2][11]

Q3: When should I consider an alternative synthesis route to thiazoles, such as the Cook-Heilbron synthesis?

A3: The choice of synthesis method depends on the desired substitution pattern of the thiazole ring. The Cook-Heilbron synthesis is particularly useful for preparing 5-aminothiazoles from α-aminonitriles and reagents like carbon disulfide.[1][12] This method is a good alternative when the target molecule possesses this specific functionality, which may be difficult to achieve through the standard Hantzsch synthesis.[1]

Q4: My target is a 2,5-disubstituted thiazole. Are there specific challenges with the Hantzsch synthesis for this substitution pattern?

A4: Yes, the traditional Hantzsch synthesis can be challenging for producing 2,5-disubstituted thiazoles, primarily due to the instability of the required α-haloaldehyde starting materials.[13] Alternative methods have been developed to access this substitution pattern more efficiently.[13][14][15][16] One such method involves the reaction of 1-sulfonyl-1,2,3-triazoles with thionoesters in the presence of a rhodium(II) catalyst.[13] Another approach utilizes the cyclization of N-substituted α-amino acids.[14][15][16]

Q5: I am trying to synthesize a 2,4,5-trisubstituted thiazole. Are there any specific considerations for this?

A5: The synthesis of 2,4,5-trisubstituted thiazoles is an active area of research, with several methods available.[17][18][19] One approach involves a solid-phase synthesis strategy starting from a carbamimidothioate linker, which allows for the introduction of diversity at three positions on the thiazole ring.[18] Asymmetric routes have also been developed to produce chiral 2,4,5-trisubstituted Δ2-thiazolines, which can be precursors to the corresponding thiazoles.[17]

III. Experimental Protocols & Data

Table 1: Troubleshooting Guide for Low Yields
Potential Cause Recommended Action Rationale
Impure Starting Materials Purify α-haloketone and thioamide before use (e.g., recrystallization, distillation).[1][3]Impurities can lead to unwanted side reactions, lowering the yield of the desired product.[1][4]
Suboptimal Temperature Increase reaction temperature moderately if running at room temperature. Monitor for degradation.[2][3]The Hantzsch synthesis often requires thermal energy to overcome the activation barrier.[2]
Inappropriate Solvent Perform a solvent screen (e.g., ethanol, methanol, DMF, or solvent-free conditions).[2][4]Solvent polarity can significantly impact reaction rate and selectivity.[4]
Insufficient Reaction Time Monitor reaction progress via TLC or LC-MS and extend the reaction time if starting materials are present.[3][4]Incomplete conversion is a common reason for low yields.
Incorrect Stoichiometry Use a slight excess (e.g., 1.1-1.5 equivalents) of the thioamide.[1][5]Ensures complete consumption of the limiting reagent (α-haloketone).
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general guideline and may require optimization for specific substrates.

  • Reagent Preparation: In a round-bottom flask, combine the α-haloketone (1.0 mmol) and the thioamide (1.1-1.5 mmol).[5]

  • Solvent Addition: Add an appropriate solvent (e.g., ethanol, 5-10 mL).

  • Reaction: Stir the mixture at a suitable temperature (e.g., reflux) and monitor the reaction progress by TLC. Reaction times can vary from 30 minutes to several hours.[5]

  • Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing a dilute aqueous base solution (e.g., 5% sodium carbonate) to neutralize the hydrohalic acid formed and precipitate the product.[5][8]

  • Isolation: Collect the solid product by vacuum filtration and wash it with water.[5][8]

  • Purification: Air-dry the crude product and then purify by recrystallization or column chromatography as needed.[1][5]

Protocol 2: Minimizing 2-Imino Isomer Formation
  • Solvent and Base: In a round-bottom flask, dissolve the α-haloketone (1.0 mmol) and N-monosubstituted thioamide (1.1 mmol) in a neutral, non-acidic solvent (e.g., ethanol).

  • pH Adjustment (if necessary): If the thioamide salt is used, add a non-nucleophilic base (e.g., triethylamine, 1.1 mmol) to neutralize the acid.

  • Reaction: Stir the mixture at a controlled temperature (start at room temperature and gently heat if necessary).

  • Monitoring: Carefully monitor the reaction by TLC or LC-MS to determine the optimal reaction time that maximizes the desired 2-aminothiazole product and minimizes the imino isomer.

  • Work-up and Purification: Follow the general work-up and purification procedures outlined in Protocol 1.

IV. Visual Guides

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Thioamide Thioamide Intermediate1 S-Alkylated Intermediate Thioamide->Intermediate1 SN2 Attack AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Thiazole Thiazole Product Intermediate2->Thiazole Dehydration

Caption: The reaction mechanism of the Hantzsch thiazole synthesis.

Diagram 2: Competing Pathways for Regioisomer Formation

Regioisomer_Formation Start α-Haloketone + N-Substituted Thioamide Neutral Neutral/Basic Conditions Start->Neutral Acidic Acidic Conditions Start->Acidic AminoThiazole 2-(N-Substituted amino)thiazole (Desired Product) Neutral->AminoThiazole IminoThiazole 3-Substituted 2-imino-2,3-dihydrothiazole (Byproduct) Acidic->IminoThiazole

Caption: Influence of pH on the regioselectivity of the Hantzsch synthesis.

Diagram 3: Troubleshooting Workflow for Low Yields

Troubleshooting_Workflow rect_node rect_node Start Low Yield? CheckPurity Are Starting Materials Pure? Start->CheckPurity CheckConditions Are Reaction Conditions Optimal? CheckPurity->CheckConditions Yes Purify Purify Starting Materials CheckPurity->Purify No CheckTime Is Reaction Time Sufficient? CheckConditions->CheckTime Yes OptimizeTemp Optimize Temperature and Solvent CheckConditions->OptimizeTemp No MonitorReaction Monitor Reaction Progress (TLC/LC-MS) CheckTime->MonitorReaction No Success Improved Yield CheckTime->Success Yes Purify->CheckPurity OptimizeTemp->CheckConditions MonitorReaction->CheckTime

Caption: A systematic workflow for troubleshooting low yields in Hantzsch synthesis.

V. References

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  • BenchChem. (2025). Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure. BenchChem.

  • BenchChem. (2025). Common side reactions in the Hantzsch synthesis of 5-aminothiazoles. BenchChem.

  • BenchChem. (2025). Optimizing Hantzsch thiazole synthesis reaction conditions. BenchChem.

  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. Chem Help Asap. Available at: [Link]

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]

  • Singh, R., et al. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Bio-Ethanol. Available at: [Link]

  • Aledwan, H., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. Organic Letters.

  • Miura, T., et al. (2015). Facile Synthesis of 2,5-Disubstituted Thiazoles from Terminal Alkynes, Sulfonyl Azides and Thionoesters. Organic Chemistry Portal. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. The Journal of Organic Chemistry. Available at: [Link]

  • BenchChem. (2025). Identifying side reactions in the Hantzsch synthesis of thiazoles. BenchChem.

  • de Souza, A. C. V., et al. (2013). Asymmetric Synthesis of 2,4,5-Trisubstituted Δ2-Thiazolines. Molecules. Available at: [Link]

  • Kim, Y., et al. (2019). Design and Solid-Phase Parallel Synthesis of 2,4,5-Trisubstituted Thiazole Derivatives via Cyclization Reaction with a Carbamimidothioate Linker. ACS Combinatorial Science. Available at: [Link]

  • Aledwan, H., et al. (2025). Simple Access to 2,5-Disubstituted Thiazoles via Cyclisation of N-Substituted α-Amino Acids. ChemRxiv. Available at: [Link]

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  • Aledwan, H., et al. (2025). Access to 2,5-Disubstituted Thiazoles Via Cyclization of N-Substituted α-Amino Acids. ResearchGate. Available at: [Link]

  • Ghorai, S., et al. (2023). Regioselective Synthesis of 2,5-Disubstituted-1,3,4-thiadiazoles and 1,3,4-Oxadiazoles via Alkyl 2-(Methylthio)-2-thioxoacetates and Alkyl 2-Amino-2-thioxoacetates. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). The synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available at: [Link]

  • Bouherrou, Z., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Reaction mechanism of Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2025). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. RSC Sustainability. Available at: [Link]

  • Kaspady, M., et al. (2009). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. Letters in Drug Design & Discovery. Available at: [Link]

  • Li, Y., et al. (2024). Synthesis of 2,4-Disubstituted Oxazoles and Thiazoles via Brønsted Acid-Catalyzed Cyclization of α-diazoketones with Amides. PubMed. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of 2,4-disubstituted thiazoles. ResearchGate. Available at: [Link]

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  • ResearchGate. (n.d.). Synthesis of 2,4,5‐trisubstituted thiazoles. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Organic Chemistry Portal. Available at: [Link]

  • Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. YouTube. Available at: [Link]

  • Al-Said, M. S., et al. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules. Available at: [Link]

  • Li, W., et al. (2020). 2,4,5-Trisubstituted Thiazole: A Privileged Scaffold in Drug Design and Activity Improvement. Current Medicinal Chemistry. Available at: [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 5-Methyl-2-thiazolemethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and drug development professionals to provide expert-driven advice and troubleshooting for the synthesis of 5-Methyl-2-thiazolemethanol, a key intermediate in pharmaceuticals and fine chemicals. We will focus on the critical aspect of catalyst selection to help you navigate common experimental challenges and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound?

The synthesis of this compound typically involves the formylation or hydroxymethylation of a 2-substituted-5-methylthiazole precursor. The most prevalent and efficient methods rely on organometallic catalysis. A common and effective route is the reaction of 2-bromo-5-methylthiazole with a source of formaldehyde, often facilitated by a Grignard reagent formation followed by reaction with formaldehyde, or through direct catalytic routes.

Q2: How do I select the most appropriate catalyst for my synthesis?

Catalyst selection is dictated by the specific reaction pathway you choose. For syntheses involving cross-coupling reactions, palladium or nickel-based catalysts are often employed. However, for the more common route involving lithiation or Grignard formation from 2-halo-5-methylthiazole, the "catalyst" is the organometallic reagent itself (e.g., n-butyllithium or a magnesium metal). The choice depends on factors like substrate tolerance, desired yield, and scalability. For instance, n-butyllithium offers high reactivity but requires stringent anhydrous conditions and very low temperatures (-78 °C) to prevent side reactions.

Q3: What are the critical parameters to control for a successful synthesis?

Regardless of the specific catalytic route, three parameters are universally critical:

  • Temperature: Organometallic intermediates are often thermally unstable. Maintaining precise, low temperatures (e.g., -78 °C to 0 °C) is crucial to prevent decomposition and side-product formation.

  • Anhydrous Conditions: Water will rapidly quench organolithium or Grignard reagents, halting the reaction. All glassware must be oven-dried, and anhydrous solvents must be used. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Purity of Reagents: The purity of the starting material (e.g., 2-bromo-5-methylthiazole) and the organometallic reagent is paramount. Impurities can interfere with the reaction and lead to complex purification challenges.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield

Low yield is the most common issue, often stemming from a few root causes.

  • Possible Cause A: Inactive Organometallic Reagent (e.g., n-BuLi, Grignard)

    • Why it happens: Organolithium and Grignard reagents are highly reactive and can be deactivated by moisture, oxygen, or improper storage. Commercially available solutions can also vary in their exact molarity over time.

    • Troubleshooting Steps:

      • Titrate Your Reagent: Do not rely solely on the manufacturer's label. Perform a titration (e.g., using diphenylacetic acid) to determine the exact concentration of your n-butyllithium or Grignard reagent before use.

      • Ensure Inert Atmosphere: Use a well-sealed reaction vessel under a positive pressure of an inert gas like Argon. Use syringe techniques for reagent transfer.

      • Verify Solvent Purity: Ensure your solvents are truly anhydrous. Use freshly distilled solvents or those from a solvent purification system.

  • Possible Cause B: Incorrect Reaction Temperature

    • Why it happens: The formation of the 2-lithiated or 2-magnesiated thiazole intermediate is highly exothermic and the intermediate itself is unstable at higher temperatures. Adding the organometallic reagent too quickly or at too high a temperature can lead to decomposition.

    • Troubleshooting Steps:

      • Maintain Low Temperature: Pre-cool your solution of 2-bromo-5-methylthiazole to -78 °C (a dry ice/acetone bath) before the slow, dropwise addition of the organometallic reagent.

      • Monitor Internal Temperature: For larger-scale reactions, use a low-temperature thermometer to monitor the internal reaction temperature and adjust the addition rate accordingly.

Problem 2: Significant Formation of Side Products

The presence of multiple spots on a TLC plate or peaks in a GC-MS analysis indicates side reactions.

  • Possible Cause A: Formation of a Symmetric Bithiazole Impurity

    • Why it happens: This can occur if the organometallic intermediate couples with the starting 2-bromo-5-methylthiazole. This is more likely if the addition of the electrophile (formaldehyde) is too slow or if there are localized areas of high temperature.

    • Troubleshooting Steps:

      • Inverse Addition: Instead of adding the organometallic reagent to the thiazole, consider adding the thiazole solution slowly to the organometallic reagent at -78 °C. This maintains an excess of the reactive species, promoting immediate reaction.

      • Use a More Reactive Electrophile Source: Paraformaldehyde can sometimes be slow to depolymerize. Consider using anhydrous formaldehyde gas or a freshly prepared solution from a reliable source.

  • Possible Cause B: Protonation of the Intermediate

    • Why it happens: If the reaction intermediate abstracts a proton from the solvent or any acidic impurity, it reverts to 5-methylthiazole, which will remain in your crude product.

    • Troubleshooting Steps:

      • Strictly Anhydrous Conditions: This is the primary defense. Re-verify the dryness of your solvent and glassware.

      • Choice of Solvent: While THF is common, ensure it is freshly distilled and free of peroxides, which can also interfere with the reaction.

Visualizing the Process

A clear understanding of the workflow can help prevent errors. The following diagrams illustrate the core reaction pathway and a logical troubleshooting sequence.

G cluster_0 Reaction Pathway A 2-Bromo-5-methylthiazole C 2-Lithio-5-methylthiazole (Reactive Intermediate) A->C Halogen-Metal Exchange B n-BuLi or Mg (Anhydrous THF, -78°C) E This compound (Final Product) C->E Nucleophilic Addition D 1. Formaldehyde (HCHO) 2. Aqueous Workup (NH4Cl)

Caption: A simplified workflow for the synthesis of this compound.

G start Experiment Start: Low Product Yield q1 Was the n-BuLi / Grignard reagent recently titrated? start->q1 sol1 Action: Titrate reagent to determine exact molarity. Re-run experiment. q1->sol1 a1_no q2 Was the internal reaction temperature kept at -78°C during addition? q1->q2 a1_yes a1_yes YES a1_no NO sol1->q1 Re-evaluate sol2 Action: Improve cooling bath. Add reagent more slowly. Use an internal thermometer. q2->sol2 a2_no q3 Were solvents freshly distilled and glassware oven-dried? q2->q3 a2_yes a2_yes YES a2_no NO sol2->q2 Re-evaluate sol3 Action: Use a solvent purification system or distill solvents over a drying agent (e.g., Na/benzophenone). q3->sol3 a3_no end_node If issues persist, consider alternative pathways or consult further literature. q3->end_node a3_yes a3_yes YES a3_no NO sol3->q3 Re-evaluate

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

Experimental Protocol Example: Lithiation Route

This protocol is a representative example and should be adapted based on your specific laboratory conditions and scale.

Materials:

  • 2-Bromo-5-methylthiazole

  • n-Butyllithium (e.g., 2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Paraformaldehyde, dried under vacuum

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Solution: Under an inert atmosphere, add 2-bromo-5-methylthiazole (1 equivalent) to anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Electrophilic Quench: Add dried paraformaldehyde (1.5 equivalents) in one portion. The reaction mixture may become thick.

  • Warming: Allow the reaction to slowly warm to room temperature and stir for an additional 4-6 hours or until TLC/GC-MS analysis indicates consumption of the starting material.

  • Workup: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash with water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil via flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Catalyst Performance and Reaction Conditions Summary

While direct catalytic C-H activation for this specific transformation is less common than the organometallic route, the following table summarizes typical conditions for the widely used lithiation pathway.

ParameterRecommended ConditionRationale / Notes
Reagent n-Butyllithium (n-BuLi)Highly effective for halogen-metal exchange on thiazoles.
Equivalents 1.05 - 1.1 eq.A slight excess ensures full conversion of the starting material.
Solvent Anhydrous THFGood solvating properties for the intermediate at low temperatures.
Temperature -78 °CCritical for the stability of the 2-lithiated thiazole intermediate.
Formaldehyde Source Dried ParaformaldehydeCommon, solid source. Must be rigorously dried before use.
Workup Quencher Saturated aq. NH₄ClMildly acidic to neutralize any remaining base without damaging the product.
Typical Yield 65-85%Highly dependent on the strict adherence to anhydrous and low-temp conditions.

Technical Support Center: Refinement of Work-up Procedures for 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Methyl-2-thiazolemethanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the work-up and purification of this important synthetic intermediate. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the causality behind experimental choices, ensuring robust and reproducible outcomes.

Introduction to Purification Challenges

This compound, also known as 4-Methyl-5-thiazoleethanol, is a key building block in the synthesis of various pharmaceuticals and flavor compounds. While its synthesis can be straightforward, the work-up and purification stages often present challenges that can impact final yield and purity. Common issues include the removal of unreacted starting materials, separation from structurally similar side-products, and elimination of colored impurities. This guide provides a structured approach to troubleshooting these common hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. For instance, in syntheses involving the reaction of 3-acetylpropanol derivatives with a sulfur source like thiourea or thioformamide, you can expect to find unreacted starting materials. Side-products from incomplete reactions or subsequent decompositions can also be present.

Q2: How can I quickly assess the purity of my crude product?

A2: A combination of Thin Layer Chromatography (TLC) and melting point analysis can provide a rapid assessment of purity. For TLC, a single spot in multiple solvent systems is a good indicator of a relatively pure compound. The melting point of pure this compound is typically below 25°C, and it exists as a viscous yellow to amber liquid or a low-melting solid depending on ambient conditions[1][2]. A broad or depressed melting range suggests the presence of impurities.

Q3: My final product has a persistent yellow or brown color. How can I decolorize it?

A3: Colored impurities can often be removed by treating a solution of the crude product with activated charcoal. During recrystallization, add a small amount of activated charcoal to the hot solution, allow it to stir for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.

Q4: Is this compound stable, and what are the optimal storage conditions?

A4: this compound is considered a stable compound[1]. However, it is good practice to store it in a cool, dry, and well-ventilated place in a tightly sealed container to prevent degradation[3]. For long-term storage, refrigeration at -20°C is recommended[4]. It is incompatible with strong oxidizing agents[1][3].

Troubleshooting Guide: Extraction Work-up

Liquid-liquid extraction is a fundamental step in the work-up of this compound to separate it from aqueous reagents and byproducts.

Problem 1: Low recovery of product after extraction.

  • Possible Cause: Incorrect pH of the aqueous layer.

    • Explanation: this compound is a weakly basic compound due to the nitrogen atom in the thiazole ring. If the aqueous layer is too acidic, the compound can become protonated and partition into the aqueous phase, leading to low recovery in the organic layer.

    • Solution: Before extraction, neutralize the reaction mixture or adjust the pH to be slightly basic (pH 8-10) using a mild base like sodium bicarbonate or a dilute sodium hydroxide solution[5][6]. This will ensure the thiazole nitrogen is not protonated and the compound remains in the organic phase.

  • Possible Cause: Insufficient extraction solvent volume or number of extractions.

    • Explanation: The partition coefficient of this compound between the organic and aqueous phases may necessitate multiple extractions for complete removal.

    • Solution: Perform multiple extractions (at least 3-5 times) with a suitable organic solvent such as dichloromethane or ethyl acetate[6][7]. Combine the organic layers to maximize recovery.

Problem 2: Formation of a stable emulsion during extraction.

  • Possible Cause: Presence of insoluble byproducts or high concentration of salts.

    • Explanation: Emulsions are common when there are particulates or high ionic strength in the aqueous layer.

    • Solution:

      • Add a small amount of brine (saturated NaCl solution) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break the emulsion.

      • If solids are present, filter the entire mixture through a pad of Celite before proceeding with the separation of layers.

      • Allow the mixture to stand undisturbed for an extended period to allow the layers to separate.

Troubleshooting Guide: Purification by Distillation

Vacuum distillation is an effective method for purifying this compound, which has a relatively high boiling point.

Problem: Product decomposition or charring during distillation.

  • Possible Cause: High distillation temperature.

    • Explanation: Thiazole-containing compounds can be susceptible to thermal decomposition at elevated temperatures.

    • Solution: Perform the distillation under a high vacuum to lower the boiling point of the product. The boiling point of this compound is reported to be around 120-127°C at a pressure of 395-400 Pa[6]. Ensure the heating mantle temperature is only slightly higher than the vapor temperature to avoid localized overheating.

Troubleshooting Guide: Purification by Recrystallization

For solid crude products or for obtaining highly pure material, recrystallization can be employed.

Problem 1: The compound "oils out" instead of crystallizing.

  • Possible Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound.

    • Explanation: If the solute melts before it dissolves in the hot solvent, it will form an immiscible liquid layer that is difficult to crystallize.

    • Solution: Choose a solvent or solvent system with a lower boiling point. Alternatively, use a larger volume of solvent to ensure the compound dissolves at a temperature below its melting point.

  • Possible Cause: The solution is supersaturated to a very high degree.

    • Explanation: Rapid cooling of a highly concentrated solution can lead to the formation of an oil instead of crystals.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath[8]. If an oil forms, try reheating the solution to dissolve the oil and then allow it to cool more slowly. Scratching the inside of the flask with a glass rod can also induce crystallization[8].

Problem 2: Poor recovery of the product after recrystallization.

  • Possible Cause: Using too much recrystallization solvent.

    • Explanation: The goal is to use the minimum amount of hot solvent to dissolve the compound completely[9]. Using an excessive amount will result in a significant portion of the product remaining in the mother liquor upon cooling.

    • Solution: Add the hot solvent in small portions to the crude product until it just dissolves[9].

  • Possible Cause: The chosen solvent has a high solubility for the compound even at low temperatures.

    • Explanation: An ideal recrystallization solvent should have high solubility for the compound at high temperatures and low solubility at low temperatures[10][11].

    • Solution: If recovery is low, consider a different solvent or a mixed solvent system. Common solvent systems for recrystallization include ethanol/water, hexane/ethyl acetate, and n-hexane/acetone[12][13].

Solvent System Polarity Comments
Ethanol/WaterPolarGood for moderately polar compounds. The compound is dissolved in hot ethanol, and water is added until turbidity is observed[13].
Hexane/Ethyl AcetateNon-polar/Polar aproticA versatile system for a range of polarities. The compound is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes cloudy.
Dichloromethane/HexanePolar aprotic/Non-polarSuitable for compounds soluble in chlorinated solvents but less soluble in alkanes.

Experimental Protocols

Protocol 1: General Extraction Work-up
  • After the reaction is complete, cool the reaction mixture to room temperature.

  • If the reaction was conducted in an acidic medium, carefully neutralize it with a saturated aqueous solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is between 8 and 9.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL for a 100 mL aqueous volume).

  • Combine the organic extracts.

  • Wash the combined organic layers with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Protocol 2: Recrystallization from Ethanol/Water
  • Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • If colored impurities are present, add a small amount of activated charcoal and heat for a few minutes.

  • Perform a hot filtration to remove the charcoal and any other insoluble impurities.

  • Slowly add hot water to the hot ethanolic solution dropwise until the solution becomes slightly turbid[13].

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution[13].

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have formed, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol/water mixture.

  • Dry the crystals in a vacuum oven.

Visualization of Workflows

Diagram: General Extraction Workflow

ExtractionWorkflow reaction_mixture Reaction Mixture neutralization Neutralization (pH 8-9) reaction_mixture->neutralization extraction Liquid-Liquid Extraction (e.g., DCM or EtOAc) neutralization->extraction separation Separate Layers extraction->separation organic_phase Combined Organic Phases separation->organic_phase Organic aqueous_phase Aqueous Phase (Waste) separation->aqueous_phase Aqueous washing Wash with Brine organic_phase->washing drying Dry over Na2SO4 washing->drying filtration Filtration drying->filtration evaporation Solvent Evaporation filtration->evaporation crude_product Crude Product evaporation->crude_product

Caption: General workflow for the extraction of this compound.

Diagram: Recrystallization Logic

RecrystallizationLogic start Crude Product dissolve Dissolve in Minimum Hot Solvent start->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration cool_slowly Slow Cooling to RT hot_filtration->cool_slowly oiling_out Product Oils Out? cool_slowly->oiling_out ice_bath Cool in Ice Bath collect_crystals Collect Crystals (Vacuum Filtration) ice_bath->collect_crystals wash_crystals Wash with Cold Solvent collect_crystals->wash_crystals dry_crystals Dry Crystals wash_crystals->dry_crystals pure_product Pure Product dry_crystals->pure_product oiling_out->ice_bath No reheat Reheat and Add More Solvent/Change Solvent oiling_out->reheat Yes reheat->cool_slowly

Caption: Decision-making process for the recrystallization of this compound.

References

  • Caltech Authors. (n.d.). Supporting Information. Retrieved from [Link]

  • Merlic, C. (n.d.). Organic Reaction Workup Formulas for Specific Reagents. Retrieved from [Link]

  • Google Patents. (n.d.). CN102584740A - Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole.
  • Khan, I., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2014, August 4). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? Retrieved from [Link]

  • ResearchGate. (n.d.). RECRYSTALLIZATION. Retrieved from [Link]

  • MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]

  • NIST. (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST WebBook. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Retrieved from [Link]

  • RIFM. (2020, July 5). RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. Retrieved from [Link]

  • Veeprho. (n.d.). 4-Methyl-5-Thiazoleethanol | CAS 137-00-8. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 2-Amino-5-methyl-thiazole. Retrieved from [Link]

  • Google Patents. (n.d.). CN101560195A - Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole.
  • Google Patents. (n.d.). CN215049791U - Production system of 4-methyl-5-thiazole ethanol.
  • Google Patents. (n.d.). WO1997023469A1 - Process for the preparation of 2-chloro-5-chloromethyl-thiazole.
  • DrugBank Online. (n.d.). 4-Methyl-5-Thiazoleethanol | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methyl-5-(2-hydroxyethyl)thiazole. Retrieved from [Link]

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Technical Support Center: 5-Methyl-2-thiazolemethanol Production Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up of 5-Methyl-2-thiazolemethanol production. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to larger-scale manufacturing. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established scientific principles and practical, field-tested experience.

I. Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis and scale-up of this compound.

Q1: What are the most common synthetic routes for this compound suitable for scale-up?

A1: The most prevalent and scalable routes generally involve the construction of the thiazole ring followed by functionalization, or the modification of a pre-existing thiazole derivative. Two primary strategies are:

  • Hantzsch Thiazole Synthesis: This classic method involves the condensation of an α-haloketone with a thioamide.[1][2][3][4][5] For this compound, this would typically involve reacting a 1-halo-2-propanone derivative with a suitable thioamide, followed by subsequent modification of the substituent at the 2-position to a hydroxymethyl group. While robust, control of regioselectivity and by-product formation are key challenges during scale-up.[3]

  • Synthesis from 2-Chloro-5-chloromethylthiazole: This route utilizes a commercially available or synthesized intermediate, 2-chloro-5-chloromethylthiazole.[6][7] The process involves the hydrolysis of the chloromethyl group to the hydroxymethyl group, followed by dehalogenation of the 2-chloro position.[6] This method can be advantageous for its modularity and the availability of starting materials.

Q2: What are the primary safety concerns I should be aware of during the scale-up of this process?

A2: Several safety hazards must be addressed:

  • Thioamides and H₂S: Thioamides can be irritants and may release hydrogen sulfide (H₂S), a toxic and flammable gas, upon decomposition or under acidic conditions.

  • α-Haloketones: These are lachrymators and skin irritants.

  • Chlorinating Agents: Reagents like sulfuryl chloride are corrosive and react violently with water.[8][9]

  • Solvents: The use of flammable and potentially toxic solvents requires appropriate handling and engineering controls.

  • Exothermic Reactions: The Hantzsch synthesis and chlorination reactions can be highly exothermic, necessitating careful temperature control to prevent runaways.

Always consult the Safety Data Sheets (SDS) for all reagents and perform a thorough process safety assessment before commencing any scale-up activities.[10][11][12]

Q3: How do I monitor the reaction progress effectively during production?

A3: A combination of analytical techniques is recommended for robust reaction monitoring:

  • Thin Layer Chromatography (TLC): Provides a quick qualitative assessment of the consumption of starting materials and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC): Offers quantitative analysis of the reaction mixture, allowing for the accurate determination of conversion and the detection of side products.[13][14][15]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and by-products.[16]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for the confirmation of intermediates and the final product.

Developing a validated HPLC method is crucial for in-process control and final product release.[13]

II. Troubleshooting Guides

This section delves into specific problems that may arise during the scale-up of this compound synthesis, providing potential causes and actionable solutions.

Problem 1: Low Yield in Hantzsch Thiazole Synthesis

Q: My Hantzsch synthesis is high-yielding at the lab scale, but the yield drops significantly upon scale-up. What are the likely causes and how can I fix this?

A: A drop in yield during scale-up of the Hantzsch synthesis is a common issue often attributed to several factors:

Potential Cause Explanation Recommended Solution
Poor Mixing and Mass Transfer In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions.- Optimize the agitator design and speed to ensure homogenous mixing. - Consider using a baffled reactor to improve turbulence.
Ineffective Temperature Control The exothermic nature of the reaction can be difficult to manage in large volumes, leading to thermal decomposition of reactants or products.- Implement a robust reactor cooling system. - Consider a semi-batch process where one reactant is added portion-wise to control the exotherm.
Side Reactions and By-product Formation Increased reaction times and temperature fluctuations at scale can favor the formation of impurities, such as bis-thiazoles or polymeric materials.- Re-optimize the reaction temperature and time for the larger scale. - Ensure the purity of starting materials, as impurities can catalyze side reactions.
Issues with Product Precipitation If the product precipitates from the reaction mixture, inefficient stirring can lead to encapsulation of reactants, halting the reaction.- If precipitation occurs, ensure the stirring is sufficient to maintain a slurry. - Consider a solvent system where the product remains in solution until the reaction is complete.
Experimental Workflow: Optimizing Hantzsch Synthesis at Scale

Caption: Troubleshooting workflow for low yield in Hantzsch synthesis.

Problem 2: Incomplete Hydrolysis of 2-Chloro-5-chloromethylthiazole

Q: I am struggling to achieve complete hydrolysis of the chloromethyl group in 2-chloro-5-chloromethylthiazole without significant by-product formation. What should I consider?

A: The selective hydrolysis of the aliphatic chlorine over the more stable aromatic chlorine can be challenging. Here are key considerations:

Potential Cause Explanation Recommended Solution
Insufficient Reaction Time or Temperature The hydrolysis may be kinetically slow under the chosen conditions.- Gradually increase the reaction temperature and monitor for by-product formation. - Extend the reaction time, tracking the disappearance of the starting material by HPLC.
Formation of Ether By-products If an alcohol is used as a co-solvent, it can compete with water as a nucleophile, leading to the formation of an ether by-product.- Minimize or eliminate the use of alcohol co-solvents. - If a co-solvent is necessary for solubility, consider a non-nucleophilic option like acetone or THF.
Decomposition of the Product This compound can be unstable under harsh acidic or basic conditions, leading to degradation.[17]- Maintain a neutral or slightly basic pH during the hydrolysis. - Consider using a milder hydrolyzing agent, such as sodium formate followed by hydrolysis of the resulting ester.[6]
Phase Transfer Issues If the reaction is biphasic (e.g., organic substrate and aqueous base), poor phase transfer can limit the reaction rate.- Employ a phase transfer catalyst (PTC) to facilitate the transport of the hydroxide ion into the organic phase.
Problem 3: Difficulties in Purification and Isolation

Q: My crude this compound is of low purity, and I'm facing challenges with purification at a larger scale. What are effective purification strategies?

A: Purification is a critical step where significant product loss can occur. A multi-step approach is often necessary.

Purification Method Application and Considerations
Extraction - An initial workup with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) can remove water-soluble impurities. - Back-extraction with a dilute acid can remove basic impurities, followed by neutralization and re-extraction of the product.
Crystallization - This is a highly effective method for achieving high purity if a suitable solvent system can be identified. - Perform a solvent screen to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.
Distillation - Vacuum distillation can be effective for removing non-volatile impurities. However, be cautious of the thermal stability of this compound.[17]
Chromatography - While effective at the lab scale, column chromatography is often not economically viable for large-scale production. It should be considered a last resort or for the purification of very high-value products.
General Purification Workflow

Purification_Workflow Crude_Product Crude Reaction Mixture Quench Quench Reaction Crude_Product->Quench Extraction Aqueous Workup / Extraction Quench->Extraction Solvent_Swap Solvent Swap (if necessary) Extraction->Solvent_Swap Crystallization Crystallization Solvent_Swap->Crystallization Filtration Filtration and Drying Crystallization->Filtration Final_Product Pure this compound Filtration->Final_Product

Caption: A typical purification workflow for this compound.

III. References

  • Chem Help Asap. Hantzsch Thiazole Synthesis. Available from: [Link]

  • University of California, Davis. Grignard Reaction. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • Fulle, et al. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1. 1997, 347-351. Available from: [Link]

  • Chemistry Stack Exchange. Why is this grignard synthesis incorrect? Available from: [Link]

  • ResearchGate. Hantzsch thiazole synthesis. Available from: [Link]

  • MDPI. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules 2017, 22(1), 103. Available from: [Link]

  • Master Organic Chemistry. Grignard Practice Problems: Synthesis Exercises Involving Grignard Reagents. Available from: [Link]

  • Google Patents. Process for the preparation of chlorothiazole derivatives. EP 0446913 A1. Available from:

  • ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Results in Chemistry, Volume 7, 2024, 101416. Available from: [Link]

  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-thiazole. WO1997023469A1. Available from:

  • Patsnap. Method for preparing 2-chlorine-5 chloromethyl thiazole. CN107417721A. Available from: [Link]

  • Google Patents. Process for the preparation of 2-chloro-5-chloromethyl-1,3-thiazole. EP0794180A1. Available from:

  • Google Patents. Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. CN101560195A. Available from:

  • Semantic Scholar. The Most Effective Techniques of Industrial Purification Processes: A Technical Review. Available from: [Link]

  • 365 EZ PURE WATER. Purification Methods. Available from: [Link]

  • NIH National Center for Biotechnology Information. Efficient and Eco-Friendly Preparation of 4-Methyl-5-formyl-thiazole. Molecules. 2008 Oct; 13(10): 2459–2464. Available from: [Link]

  • HELIX Chromatography. HPLC Methods for analysis of 2-Amino-5-methylthiazole. Available from: [Link]

  • Synerzine. SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Available from: [Link]

  • ResearchGate. Process Development and Scale-Up for the Preparation of the 1-Methyl-quinazoline-2,4-dione Wnt Inhibitor SEN461. Available from: [Link]

  • ScienceDirect. RIFM fragrance ingredient safety assessment, 4-methyl-5-thiazoleethanol, CAS Registry Number 137-00-8. Food and Chemical Toxicology, Volume 144, 2020, 111530. Available from: [Link]

  • NIH National Center for Biotechnology Information. Current Situation of the Challenging Scale‐Up Development of Hydroxymethylfurfural Production. ChemSusChem. 2020 Jan 20; 13(2): 354–358. Available from: [Link]

  • PubChem. 4-Methyl-5-(2-hydroxyethyl)thiazole. Available from: [Link]

  • Atlas Scientific. Water Purification Methods. Available from: [Link]

  • Google Patents. Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. CN102584740A. Available from:

  • Ion Exchange. Top Water Filtration Techniques for Industries. Available from: [Link]

  • ResearchGate. Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. Available from: [Link]

  • NIH National Center for Biotechnology Information. Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. Molecules. 2012 Nov; 17(11): 13293–13303. Available from: [Link]

  • Speciality Wipes. Industrial Water Purification Systems: Essential Tech & Benefits. Available from: [Link]

  • MDPI. A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Chemosensors 2021, 9(11), 322. Available from: [Link]

Sources

Thiazole Synthesis Troubleshooting Center: A Guide to Identifying and Characterizing Unexpected Products

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter unexpected outcomes in their synthesis of thiazole-containing scaffolds. As a core heterocyclic motif in numerous pharmaceuticals and functional materials, the reliable synthesis of thiazoles is paramount. However, the seemingly straightforward nature of common synthetic routes, such as the Hantzsch synthesis, often conceals a complex web of potential side reactions.

This guide provides in-depth, field-tested advice in a question-and-answer format to help you troubleshoot these challenges, identify unknown byproducts, and optimize your reaction conditions for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: My Hantzsch thiazole synthesis yielded a product with the correct mass, but the 1H NMR is inconsistent with the desired 2,4-disubstituted thiazole. What could be the issue?

This is a classic issue in Hantzsch synthesis, particularly when using thioamides and α-haloketones. The most probable cause is the formation of an isomeric byproduct. Instead of the expected 2,4-disubstituted thiazole, you may have formed a 2,5-disubstituted thiazole or even a thiadiazine derivative .

Causality: The regioselectivity of the initial nucleophilic attack and subsequent cyclization dictates the final product.

  • Expected Pathway (S-attack): The sulfur of the thioamide attacks the α-carbon of the haloketone, leading to an intermediate that cyclizes to the 2,4-disubstituted thiazole.

  • Unexpected Pathway (N-attack): The nitrogen of the thioamide can also act as a nucleophile, attacking the carbonyl carbon of the haloketone. This alternative pathway can lead to different regioisomers or rearranged products, especially if the reaction conditions are not optimal.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Hypothesis Generation cluster_2 Characterization & Confirmation cluster_3 Resolution A Inconsistent NMR Data (Correct Mass) B Regioisomeric Impurity? (e.g., 2,5-thiazole) A->B C Alternative Structure? (e.g., Thiadiazine) A->C D Perform 2D NMR (COSY, HMBC, NOESY) B->D Elucidate Connectivity G Optimize Reaction Conditions (Solvent, Temp, Base) B->G E Analyze Mass Spec Fragmentation Pattern C->E Confirm Skeleton C->G F Single Crystal X-Ray (If possible) D->F Absolute Confirmation H Purify via Chromatography (HPLC, SFC) G->H

Caption: Troubleshooting workflow for isomeric impurities.

Actionable Steps:

  • Advanced NMR: Acquire 2D NMR spectra. An HMBC (Heteronuclear Multiple Bond Correlation) experiment is particularly powerful here. It will allow you to see long-range correlations (2-3 bonds) between protons and carbons. For a 2,4-disubstituted thiazole, you expect to see a correlation from the C5-H to the C4-substituent and C2-substituent carbons. A 2,5-isomer will show different correlations.

  • Re-evaluate Starting Materials: Confirm the purity of your α-haloketone. The presence of regioisomers in the starting material will inevitably lead to isomeric products.

Q2: My reaction mixture turned dark brown/black, and I've isolated a complex mixture of products with low yield of the desired thiazole. What is likely happening?

Dark coloration and complex mixtures are often indicative of decomposition or polymerization, common issues when reactions are overheated or run for extended periods.

Causality: Thioamides and α-haloketones can be unstable under harsh conditions.

  • Thioamide Decomposition: At high temperatures, thioamides can decompose, releasing hydrogen sulfide (H₂S), which can participate in further unwanted reactions.

  • α-Haloketone Self-Condensation: In the presence of a base, α-haloketones can undergo self-condensation reactions (e.g., Favorskii rearrangement), leading to a variety of byproducts.

  • Over-alkylation: The product thiazole ring is nucleophilic and can sometimes be alkylated by the α-haloketone starting material, leading to N-alkylated thiazolium salts, which are often colored.

Troubleshooting Protocol: Reaction Condition Optimization

ParameterProblematic ConditionRecommended AdjustmentRationale
Temperature > 80 °C (e.g., reflux in ethanol/DMF)Start at room temperature; gently warm to 40-60 °C if needed.Minimizes decomposition of starting materials and reduces the rate of side reactions.
Base Strong bases (e.g., NaH, NaOEt)Use a mild, non-nucleophilic base (e.g., NaHCO₃, pyridine).Prevents base-catalyzed self-condensation of the α-haloketone.
Reaction Time > 12 hoursMonitor by TLC or LC-MS every 1-2 hours. Quench upon consumption of the limiting reagent.Prevents product degradation and the formation of late-stage byproducts.
Atmosphere AirRun the reaction under an inert atmosphere (N₂ or Ar).Thiol intermediates can be sensitive to oxidation.

Advanced Characterization Guides

Guide 1: Differentiating Thiazole Regioisomers using Mass Spectrometry

While 1H NMR is the gold standard for isomer differentiation, mass spectrometry can provide crucial clues, especially when coupled with tandem MS (MS/MS).

Experimental Protocol: MS/MS Fragmentation Analysis

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the purified, unexpected product in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infusion: Infuse the sample directly into an ESI-MS (Electrospray Ionization Mass Spectrometer).

  • MS1 Scan: Acquire a full scan (MS1) to confirm the molecular weight of the parent ion ([M+H]⁺).

  • MS2 Scan (Product Ion Scan): Select the parent ion of interest for collision-induced dissociation (CID). Ramping the collision energy (e.g., 10-40 eV) can provide a comprehensive fragmentation pattern.

  • Analysis:

    • 2,4-Disubstituted Thiazole: Often shows fragmentation patterns involving the loss of the substituent at the C4 position or cleavage of the bond between C4 and C5.

    • 2,5-Disubstituted Thiazole: May exhibit a different primary fragmentation, potentially involving the loss of the C5 substituent or a retro-Diels-Alder type cleavage of the ring.

The fragmentation pathways are highly dependent on the specific substituents. Comparing the MS/MS spectrum of your unexpected product to that of a known, authenticated standard of the desired isomer is the most reliable method for confirmation.

Guide 2: Identifying an Unexpected Thioether Byproduct

Scenario: You observe a product with a mass that is [Mass of Thioamide + Mass of Ketone - H₂O - H-Halide + H₂S]. This could indicate the formation of a thioether byproduct from a competing reaction.

Mechanistic Hypothesis:

G A Thioamide + α-Haloketone B Intermediate A A->B Condensation C Desired Thiazole B->C Cyclization D Decomposition (e.g., +H₂O, -NH₃) B->D Hydrolysis/Side Rxn E Thiol Intermediate D->E F Reaction with another α-Haloketone molecule E->F G Thioether Byproduct F->G

Caption: Potential pathway to a thioether byproduct.

Characterization Steps:

  • High-Resolution Mass Spectrometry (HRMS): Obtain an exact mass of the byproduct. The elemental composition derived from HRMS can help distinguish a thioether from other potential structures with the same nominal mass.

  • 13C NMR: Look for the absence of a characteristic thiazole C2 carbon signal (typically δ 150-170 ppm) and the presence of aliphatic carbons consistent with a thioether linkage.

  • Chemical Derivatization: Thioethers can be oxidized (e.g., with m-CPBA) to the corresponding sulfoxide or sulfone. A successful oxidation, confirmed by mass spectrometry (M+16 or M+32), provides strong evidence for the presence of a sulfur atom not incorporated into an aromatic ring.

By systematically applying these troubleshooting strategies and analytical techniques, you can move from identifying an unknown peak in your chromatogram to fully characterizing an unexpected byproduct, ultimately leading to a more robust and optimized synthesis of your target thiazole.

References

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]

Technical Support Center: Enhancing the Stability of 5-Methyl-2-thiazolemethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a centralized resource for researchers, scientists, and drug development professionals working with 5-Methyl-2-thiazolemethanol and its derivatives. The inherent reactivity of the thiazole ring, while beneficial for its biological activity, presents unique stability challenges.[1][2] This document provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating degradation to ensure the integrity of your experimental results and the viability of your drug candidates.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound derivatives?

A1: The stability of these derivatives is primarily influenced by their susceptibility to three main degradation pathways:

  • Hydrolysis: The thiazole ring can be susceptible to cleavage under harsh pH conditions, particularly strong alkaline (basic) environments.[3][4] The reaction often involves nucleophilic attack on the ring.

  • Oxidation: The sulfur atom in the thiazole ring is susceptible to oxidation, which can lead to the formation of non-aromatic sulfoxides or sulfones.[5] Additionally, advanced oxidation processes can lead to a variety of degradation products.[6] The hydroxymethyl group at the C2 position is also a potential site for oxidation to an aldehyde or carboxylic acid.

  • Photodegradation: Thiazole-containing compounds, especially those with aryl substituents, can be sensitive to light.[7] Exposure to UV or even visible light can trigger reactions with singlet oxygen, leading to the formation of unstable endoperoxides that rearrange into degradation products.[7]

Q2: I've noticed my purified compound developing a yellow or brown tint over time. What does this indicate?

A2: A change in color, typically from colorless or pale yellow to a more intense yellow or brown, is a common visual indicator of degradation. This often points towards the formation of conjugated chromophoric impurities resulting from oxidative or photolytic stress. While not quantitative, this observation should prompt immediate analytical investigation using techniques like HPLC or LC-MS to identify and quantify the degradants.

Q3: What are the ideal general storage conditions for these compounds?

A3: To maximize shelf-life, this compound derivatives should be stored under conditions that minimize exposure to the primary stress factors. The recommended starting point is storage at 2-8°C in an inert atmosphere (e.g., under argon or nitrogen) and protected from light (e.g., in an amber vial).[8] For long-term storage, conditions of -20°C or lower are preferable. See the detailed handling table below for more specific recommendations.

Q4: How does the substitution pattern on the thiazole ring affect stability?

A4: The nature and position of substituents significantly impact the electronic properties and, consequently, the stability of the thiazole ring.[2] Electron-donating groups (like the methyl group at C5) can increase the electron density of the ring, potentially making it more susceptible to oxidation but can also influence its basicity.[2] The specific functional groups in a derivative (e.g., esters, amides) will have their own inherent stabilities to factors like pH that must be considered alongside the stability of the core thiazole moiety.

Troubleshooting Guide for Common Stability Issues

This section addresses specific problems encountered during experimental work.

Issue 1: Rapid degradation of the compound in a protic solvent (e.g., methanol, ethanol) during analysis or short-term storage.

  • Potential Cause: The solvent may not be anhydrous or may be contaminated with acidic or basic impurities. The presence of dissolved oxygen can also accelerate oxidative degradation, sometimes catalyzed by trace metal impurities.

  • Recommended Solution:

    • Use High-Purity Solvents: Always use HPLC-grade or anhydrous solvents for sample preparation and analysis.

    • Sparing Use of Buffers: If buffers are necessary for your mobile phase, prepare them fresh daily. Avoid phosphate buffers if analyzing by LC-MS.

    • Inert Atmosphere: For solution-based storage, even short-term, degas the solvent and consider blanketing the sample vial headspace with nitrogen or argon.

    • Control Temperature: If samples must be queued for analysis, use a temperature-controlled autosampler set to a low temperature (e.g., 4°C) to slow degradation kinetics.

Issue 2: Appearance of multiple new peaks in an HPLC chromatogram after performing a reaction work-up involving a strong base.

  • Potential Cause: The compound is likely undergoing base-catalyzed hydrolysis. Thiazolylhydrazone derivatives, for example, have shown significant degradation under alkaline hydrolysis conditions.[3][4]

  • Recommended Solution:

    • Avoid Strong Bases: If possible, use milder inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) instead of strong hydroxides (NaOH, KOH).

    • Minimize Contact Time: Perform the base wash or extraction quickly and at a reduced temperature (e.g., in an ice bath).

    • Immediate Neutralization: Immediately follow the basic step with a neutralization step or proceed directly to the next stage of purification to avoid prolonged exposure.

Issue 3: Low recovery and presence of impurities after purification by silica gel column chromatography.

  • Potential Cause: The slightly acidic nature of standard silica gel can catalyze the degradation of sensitive compounds. The large surface area and presence of oxygen can also promote on-column oxidation.

  • Recommended Solution:

    • Deactivate Silica Gel: Pre-treat the silica gel by preparing the slurry in the eluent and adding a small amount of a neutralizer like triethylamine (~0.1-1% v/v) to the mobile phase. This is particularly effective for basic compounds.

    • Use Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina or a bonded phase (e.g., C18 for reversed-phase chromatography).

    • Work Efficiently: Do not let the compound sit on the column for an extended period. Elute the product as quickly as is practical for good separation.

Visual Troubleshooting Workflow

The following flowchart provides a systematic approach to diagnosing and resolving stability problems.

G cluster_observe Observation cluster_analyze Analysis cluster_identify Identification cluster_solve Solution observe Degradation Observed (e.g., Color Change, New HPLC Peak) analyze Characterize Degradants (LC-MS, NMR) observe->analyze Quantify & Identify identify Identify Stress Factor analyze->identify Correlate with Conditions ph_sol Modify pH (Use Milder Base/Acid) identify->ph_sol pH-driven? light_sol Protect from Light (Amber Vials, Cover Foil) identify->light_sol Light-induced? o2_sol Exclude Oxygen (Inert Gas, Degas Solvents) identify->o2_sol Oxidative? temp_sol Reduce Temperature (Refrigerate/Freeze) identify->temp_sol Thermal?

Caption: A logical workflow for troubleshooting stability issues.

Data Presentation & Recommended Conditions

Table 1: Recommended Handling and Storage Conditions
ConditionRecommendationRationale & Causality
Long-Term Storage (Solid) Store at ≤ -20°C under an inert atmosphere (Ar/N₂), protected from light.Minimizes thermal degradation kinetics and prevents slow oxidative and photolytic degradation over time.
Short-Term Storage (Solid) Store at 2-8°C in a desiccator, protected from light.Prevents significant degradation for daily or weekly use while protecting from atmospheric moisture and light.[8]
Solution Storage Prepare fresh. If storage is unavoidable, use degassed anhydrous solvent, blanket with inert gas, and store at ≤ -20°C.Solvated molecules are more mobile and reactive. This mitigates hydrolysis, oxidation, and solvent-mediated reactions.
Handling (Weighing/Transfer) Perform operations expeditiously in an environment with low ambient light. Avoid leaving containers open to the atmosphere.Minimizes exposure to atmospheric oxygen, moisture, and light, which are key initiators of degradation.[6][7]
pH Environment Maintain solutions at a neutral or slightly acidic pH (pH 5-7). Avoid strongly basic conditions (pH > 8).Thiazole derivatives often exhibit enhanced stability in neutral to slightly acidic media and can degrade rapidly under alkaline conditions.[3]

Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is essential for understanding the intrinsic stability of a new this compound derivative and for developing stability-indicating analytical methods, as outlined by ICH guidelines.[9][10][11]

Objective: To identify potential degradation products and degradation pathways by subjecting the compound to a range of harsh conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the test compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).[10] This solvent system is versatile for both aqueous and organic stress conditions.

2. Application of Stress Conditions:

  • For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a suitable vial. Run a control sample concurrently (1 mL stock + 1 mL solvent). The goal is to achieve 5-20% degradation.[10] Adjust exposure time or temperature as needed.

Table 2: Typical Forced Degradation Study Conditions
Stress ConditionReagent/ProcedureTypical ConditionsRationale
Acid Hydrolysis 0.1 M Hydrochloric Acid (HCl)60°C for 2-8 hoursSimulates acidic environments, tests for acid-labile functional groups.[10][12]
Base Hydrolysis 0.1 M Sodium Hydroxide (NaOH)Room Temperature for 1-4 hoursSimulates alkaline environments, a known vulnerability for some thiazoles.[3][10]
Oxidation 3% Hydrogen Peroxide (H₂O₂)Room Temperature for 2-8 hoursTests susceptibility to oxidation, a common pathway for sulfur-containing heterocycles.[10][12]
Thermal Degradation Heat solid powder and solution80°C for 24-48 hoursEvaluates intrinsic thermal stability in the absence of other stressors.[3]
Photodegradation Expose solid and solution to lightICH Option 1: Cool white fluorescent and near UV lampsAssesses light sensitivity, which is critical for handling and formulation.[7][10]

3. Sample Quenching and Preparation:

  • After the specified stress period, cool the samples to room temperature.

  • Acid/Base Samples: Carefully neutralize the hydrolytic samples by adding an equimolar amount of base/acid (e.g., add 0.1 M NaOH to the HCl sample).

  • All Samples: Dilute the quenched samples with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Filter through a 0.45 µm syringe filter before injection.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method, typically with a C18 column and a photodiode array (PDA) detector.[3][13]

  • Example HPLC Conditions:

    • Column: C18, 250 x 4.6 mm, 5 µm

    • Mobile Phase: Gradient elution with (A) Water and (B) Acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector scanning from 200-400 nm.

  • Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage degradation. The PDA detector is crucial for assessing peak purity and identifying the formation of new chromophores.

Visual Workflow for Forced Degradation Study

G cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution aliquot Aliquot Stock Solution for Each Stress Condition start->aliquot acid Acid (HCl) aliquot->acid base Base (NaOH) aliquot->base oxid Oxidative (H₂O₂) aliquot->oxid heat Thermal aliquot->heat light Photolytic aliquot->light quench Quench/Neutralize Reactions acid->quench base->quench oxid->quench heat->quench light->quench analyze Dilute and Analyze by HPLC-PDA quench->analyze report Calculate % Degradation & Assess Peak Purity analyze->report

Caption: A step-by-step workflow for a forced degradation study.

References

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Tandio, D., et al. (2020). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. Available at: [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. Available at: [Link]

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. Available at: [Link]

  • Silva, I. R., et al. (2023). Stability Indicating Method for a Thiazolylhydrazone Derivative With Antifungal. Scribd. Available at: [Link]

  • Jain, R., & Gupta, R. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Shrivastava, A., & Gupta, V. B. (2021). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Stankov, S., et al. (2022). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. Available at: [Link]

  • El-Sayed, N. N. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. NIH. Available at: [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

  • Bajaj, S., et al. (2012). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Thiazole. Wikipedia. Available at: [Link]

  • Kumar, S., et al. (2014). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PMC - NIH. Available at: [Link]

  • Abdel-Sattar, E. A. M., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

  • Sharma, R., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • Rosdi, N. H., et al. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Journal of Advanced Industrial Technology and Application. Available at: [Link]

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Overcoming common experimental errors in thiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Thiazole Synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of thiazole-containing molecules. As a cornerstone of many pharmacologically active compounds, the successful synthesis of the thiazole ring is often a critical step in the development of new therapeutic agents.[1][2]

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common experimental challenges. The methodologies and explanations provided herein are grounded in established chemical principles to ensure scientific integrity and empower you to overcome hurdles in your synthetic endeavors.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions and issues encountered during thiazole synthesis.

Q1: My Hantzsch thiazole synthesis is resulting in a very low yield. What are the primary factors I should investigate?

A low yield in the Hantzsch synthesis, a robust reaction between an α-haloketone and a thioamide, can often be traced back to a few key areas.[3][4] Systematically investigating these factors is the most efficient way to troubleshoot the issue:

  • Purity of Starting Materials: This is the most common culprit. Impurities in either the α-haloketone or the thioamide can lead to unwanted side reactions, consuming your reactants and complicating purification.[3][5] For instance, 2-aminothiophenol, a precursor for benzothiazoles, is particularly susceptible to oxidation.[3]

    • Recommendation: Always verify the purity of your starting materials using techniques like NMR or melting point analysis.[3][6] If necessary, purify the reactants by recrystallization or chromatography before use.[6]

  • Reaction Conditions: Suboptimal conditions can significantly hinder the reaction.

    • Temperature: The Hantzsch synthesis often requires heating to overcome the activation energy.[5] If you are running the reaction at room temperature, consider increasing the heat.[5]

    • Solvent: The choice of solvent is critical and depends on the specific substrates.[3] Polar solvents like ethanol, methanol, or butanol are commonly effective as they can influence the solubility of reactants and intermediates, thereby affecting the reaction kinetics.[3][7]

  • Presence of Water: The presence of water can be detrimental in some cases, so using anhydrous solvents is often recommended.[3]

Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?

The formation of multiple products is a frequent issue, often stemming from the reaction conditions. Here are some common side reactions and strategies to mitigate them:

  • Isomer Formation: Under acidic conditions, the Hantzsch synthesis can produce a mixture of the desired 2-aminothiazole and the isomeric 2-imino-2,3-dihydrothiazole.[3][5]

    • Recommendation: To favor the formation of the desired 2-aminothiazole, consider running the reaction under neutral or basic conditions.[5]

  • Condensation Byproducts: Formation of bis-thiazoles or other condensation byproducts can occur, especially with incorrect stoichiometry.[3]

    • Recommendation: Carefully control the stoichiometry of your reactants. A slight excess of the thioamide (1.0-1.2 equivalents) is a common practice to ensure the complete consumption of the α-haloketone.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) can help you identify the formation of multiple products early on.[3]

Q3: How can I effectively monitor the progress of my thiazole synthesis?

Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the reactant spots and the appearance of a new spot corresponding to your product.[6] A suitable eluent system, such as a mixture of ethyl acetate and hexane, can be used for development.[6] For more detailed kinetic analysis, real-time monitoring using low-field NMR spectroscopy can be employed.[8]

Q4: My thiazole product is proving difficult to purify. What are the recommended purification techniques?

Purification of thiazole derivatives can be challenging due to the presence of polar byproducts.[6] Here are two primary methods:

  • Recrystallization: This is a common and effective method for purifying solid organic compounds.[6]

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, column chromatography using silica gel is a powerful technique. A gradient of solvents, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent like ethyl acetate, is typically used for elution.[6]

Q5: Are there viable alternatives to the Hantzsch synthesis for preparing thiazoles?

Yes, several other methods exist for synthesizing the thiazole ring, which can be advantageous depending on the desired substitution pattern and available starting materials. These include:

  • Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with phosphorus pentasulfide.[9]

  • Cook-Heilbron Synthesis: This approach utilizes α-aminonitriles as starting materials.[10][11]

  • Modern Methods: A variety of modern techniques have been developed, including those that are catalyst-free or employ green solvents to afford high yields of thiazole derivatives.[7]

Troubleshooting Guides

This section provides a more in-depth analysis of specific experimental problems, their root causes, and step-by-step protocols for resolution.

Guide 1: Issue - Low or No Product Formation

A low or non-existent yield is a frustrating but common issue. This guide provides a systematic approach to diagnosing and resolving the problem.

Causality Analysis

The Hantzsch synthesis is a multi-step process, and a failure at any stage can lead to low or no product. The reaction initiates with a nucleophilic attack (SN2) by the sulfur of the thioamide on the α-carbon of the haloketone. This is followed by intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[1][12] A failure in any of these steps will halt the synthesis.

Troubleshooting Workflow

G start Low/No Product Yield check_purity Verify Purity of Starting Materials (NMR, MP) start->check_purity First Step check_conditions Review Reaction Conditions (Temp, Solvent, Time) check_purity->check_conditions Purity Confirmed purify_reactants Purify Starting Materials (Recrystallization/Chromatography) check_purity->purify_reactants Impurities Detected check_reagents Confirm Reagent Stoichiometry and Addition Order check_conditions->check_reagents Conditions OK optimize_temp Optimize Temperature (Increase if at RT) check_conditions->optimize_temp Suboptimal Temp optimize_solvent Screen Different Solvents (e.g., EtOH, MeOH, DMF) check_conditions->optimize_solvent Suboptimal Solvent adjust_stoichiometry Adjust Stoichiometry (Slight excess of thioamide) check_reagents->adjust_stoichiometry Incorrect Stoichiometry rerun_reaction Re-run Reaction with Optimized Parameters check_reagents->rerun_reaction All Parameters Verified purify_reactants->check_conditions optimize_temp->check_reagents optimize_solvent->check_reagents adjust_stoichiometry->rerun_reaction

Caption: Troubleshooting workflow for low or no product yield.

Experimental Protocols

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol provides a general framework for synthesizing thiazole derivatives.[1]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the substituted α-bromoacetophenone (1.0 eq) and the thioamide (1.1 eq).

  • Solvent Addition: Add a suitable amount of ethanol to dissolve the reactants (e.g., 5-10 mL per gram of α-bromoacetophenone).

  • Heating: Heat the reaction mixture to reflux and maintain for 2-4 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Slowly add a saturated aqueous sodium bicarbonate solution to the stirred mixture until the solution is neutral or slightly basic (pH 7-8).

  • Isolation: If a precipitate forms, collect the solid by vacuum filtration, wash with water, and air dry. If an oil forms or no precipitate is observed, extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Table 1: Effect of Solvent on Hantzsch Thiazole Synthesis Yield

SolventTemperature (°C)Typical YieldReference
EthanolRefluxGood to Excellent[7]
MethanolRefluxGood[1]
1-ButanolRefluxGood to Excellent[7]
WaterRefluxEffective in some cases[7]
Dimethylformamide (DMF)80-100Good[13]
Guide 2: Issue - Formation of Unexpected Isomers or Regioisomers

The formation of isomers can complicate purification and reduce the yield of the desired product. Understanding the factors that control regioselectivity is key to resolving this issue.

Causality Analysis

When using N-monosubstituted thioureas, the condensation with α-haloketones can lead to two different regioisomers: 2-(N-substituted amino)thiazoles or 3-substituted 2-imino-2,3-dihydrothiazoles. The reaction conditions, particularly the acidity of the medium, are the critical factor in controlling this outcome.[5]

Decision Pathway for Isomer Control

G start Unexpected Isomer Formation with N-substituted Thiourea desired_product Identify Desired Isomer start->desired_product amino_isomer Desired: 2-(N-substituted amino)thiazole desired_product->amino_isomer 2-amino isomer imino_isomer Desired: 3-substituted 2-imino-2,3-dihydrothiazole desired_product->imino_isomer 2-imino isomer neutral_conditions Action: Run reaction in a neutral solvent (e.g., EtOH) amino_isomer->neutral_conditions acidic_conditions Action: Use strongly acidic conditions (e.g., 10M-HCl-EtOH) imino_isomer->acidic_conditions verify_structure Verify Structure of Product (NMR, MS) neutral_conditions->verify_structure acidic_conditions->verify_structure

Caption: Decision pathway for controlling isomer formation.

Experimental Protocols

Protocol 2: Selective Synthesis of 2-(N-substituted amino)thiazoles

  • Reaction Setup: In a round-bottom flask, dissolve the N-monosubstituted thiourea (1.1 eq) and the α-haloketone (1.0 eq) in a neutral solvent such as ethanol.

  • Heating: Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Follow the general work-up and purification procedures outlined in Protocol 1.

Protocol 3: Selective Synthesis of 3-substituted 2-imino-2,3-dihydrothiazoles

  • Reaction Setup: In a round-bottom flask, dissolve the N-monosubstituted thiourea (1.1 eq) and the α-haloketone (1.0 eq) in a strongly acidic medium, such as 10M-HCl in ethanol.[5]

  • Reaction Execution: Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

  • Work-up and Purification: Carefully neutralize the reaction mixture with a base (e.g., saturated NaHCO₃ solution) before extraction and purification as described in Protocol 1.

Guide 3: Issue - Product Decomposition or Instability

Thiazole rings are generally stable aromatic systems; however, certain substituents or reaction conditions can lead to decomposition.[10]

Causality Analysis
  • Strong Reducing Agents: While stable to catalytic hydrogenation with platinum, thiazole rings can undergo desulfurization and subsequent degradation when treated with reducing agents like Raney Nickel.[10]

  • Photodegradation: Some thiazole-containing compounds with specific substituents, such as aryl rings, can be susceptible to photodegradation.[14] This may proceed via a [4+2] cycloaddition with singlet oxygen.[14]

  • Extreme pH: The stability of the thiazole ring can be compromised under harsh acidic or basic conditions, especially at elevated temperatures.

Preventative Measures and Characterization
  • Avoid Harsh Reagents: Be mindful of the reagents used in subsequent synthetic steps. If a reduction is necessary, consider milder alternatives to Raney Nickel.

  • Protect from Light: If you suspect photodegradation, store your compound in an amber vial or protect it from light.

  • Purification and Storage Conditions: Purify your product under neutral conditions and store it in a cool, dark, and dry place.

  • Characterization of Degradants: If decomposition is observed, techniques like LC-MS/MS and NMR can be invaluable for identifying the degradation products and elucidating the decomposition pathway.[14]

Table 2: Key Spectroscopic Data for Thiazole Ring Characterization

TechniqueObservationSignificanceReference
¹H NMRProtons typically resonate between 7.27 and 8.77 ppm.Indicates the aromatic nature of the thiazole ring.[2][15]
¹³C NMRCarbon signals provide information on the substitution pattern.Confirms the carbon framework of the molecule.[13]
FT-IRCharacteristic vibrations for C=N and C-S bonds.Confirms the presence of the thiazole heterocycle.[13]
Mass SpectrometryProvides the molecular weight and fragmentation pattern.Confirms the molecular formula and structural features.[16]

References

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of Synthesized 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds such as 5-Methyl-2-thiazolemethanol, a heterocyclic building block with potential applications in medicinal chemistry, verifying the atomic connectivity and spatial arrangement is paramount before proceeding with further biological evaluation. This guide provides a comparative analysis of the primary spectroscopic techniques employed for the structural elucidation of this compound, offering insights into the experimental rationale and the complementary nature of the data obtained.

The Imperative of Structural Verification

The synthesis of a target molecule is only the first step; robust and unequivocal structural confirmation is what validates the synthetic route and ensures the reliability of subsequent studies. An erroneous structural assignment can lead to wasted resources, misleading biological data, and potentially unsafe therapeutic candidates. Therefore, a multi-faceted analytical approach is not just recommended but essential. This guide will focus on the "big three" of structural elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, primarily ¹H (protons) and ¹³C.

¹H NMR Spectroscopy: A Proton's Perspective

¹H NMR spectroscopy provides a map of the proton environments within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons, and the integration value corresponds to the number of protons giving rise to the signal.

Hypothetical ¹H NMR Data for this compound

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
17.45s1HH4 (thiazole ring)
24.80s2H-CH₂OH
33.50br s1H-OH
42.45s3H-CH₃

Rationale for Assignments: The singlet at 7.45 ppm is characteristic of the lone proton on the thiazole ring. The singlet at 4.80 ppm corresponds to the methylene protons adjacent to the hydroxyl group and the thiazole ring. The broad singlet at 3.50 ppm is typical for a hydroxyl proton, which can exchange with trace amounts of water in the solvent. The singlet at 2.45 ppm is assigned to the methyl group attached to the thiazole ring.

¹³C NMR Spectroscopy: The Carbon Skeleton

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom typically gives rise to a distinct signal.

Hypothetical ¹³C NMR Data for this compound

SignalChemical Shift (δ, ppm)Assignment
1165.2C2 (thiazole ring)
2148.5C5 (thiazole ring)
3120.8C4 (thiazole ring)
460.5-CH₂OH
518.9-CH₃

Rationale for Assignments: The chemical shifts are consistent with values for substituted thiazoles. The carbon bearing the electron-withdrawing nitrogen and sulfur atoms (C2) is the most downfield. The carbon attached to the methyl group (C5) and the protonated carbon (C4) appear at characteristic shifts for aromatic heterocycles. The methylene carbon of the alcohol and the methyl carbon appear in the expected aliphatic region.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. The choice of solvent is critical to avoid obscuring signals from the analyte.

  • Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

  • Data Acquisition:

    • For ¹H NMR, a standard pulse sequence is used. Typically, 16-64 scans are acquired to achieve a good signal-to-noise ratio.

    • For ¹³C NMR, a proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon. A larger number of scans (e.g., 1024 or more) is often required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the frequency-domain NMR spectrum. Phasing and baseline correction are performed to obtain a clean spectrum for analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis a Dissolve ~5-10 mg of sample in 0.6 mL deuterated solvent b Transfer to NMR tube a->b c Insert sample into NMR spectrometer b->c d Tune and shim the instrument c->d e Acquire ¹H and ¹³C spectra d->e f Fourier Transform (FID to Spectrum) e->f g Phase and baseline correction f->g h Integrate and assign peaks g->h MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis & Detection a Prepare dilute solution of sample b Infuse into MS source a->b c Electrospray Ionization (ESI) b->c d Separate ions by m/z ratio c->d e Detect ions d->e f Generate mass spectrum e->f IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis a Place a drop of neat liquid on salt plate or ATR crystal b Record background spectrum a->b c Record sample spectrum b->c d Ratio sample to background c->d e Identify characteristic absorption bands d->e

A Comparative Guide to the Synthetic Routes of 5-Methyl-2-thiazolemethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and medicinal chemistry, the thiazole moiety stands as a cornerstone, integral to the structure of numerous bioactive compounds. Among its many derivatives, 5-Methyl-2-thiazolemethanol is a key building block, prized for its role in the synthesis of various therapeutic agents. This guide offers a comparative analysis of the primary synthetic routes to this valuable intermediate, providing an in-depth look at the methodologies, experimental data, and practical considerations for researchers and professionals in drug development.

Introduction to this compound

This compound, a substituted thiazole carrying a methyl group at the 5-position and a hydroxymethyl group at the 2-position, serves as a crucial synthon in organic synthesis. Its structural features allow for diverse chemical modifications, making it an attractive starting material for the development of novel compounds with potential therapeutic applications. The efficient and scalable synthesis of this intermediate is therefore of paramount importance. This guide will explore and compare three prominent synthetic strategies: the modified Hantzsch thiazole synthesis, the reduction of a thiazole-2-carboxylate intermediate, and a one-pot synthesis from halogenated precursors.

Comparative Analysis of Synthetic Routes

The selection of an optimal synthetic route is contingent on a multitude of factors including yield, purity, cost of starting materials, reaction conditions, and safety considerations. The following table provides a high-level comparison of the three primary routes to this compound.

Synthetic Route Starting Materials Key Reagents Typical Yield (%) Purity Key Advantages Key Disadvantages
Route 1: Modified Hantzsch Synthesis 1-Chloro-2-propanone, ThioformamideBase (e.g., NaHCO₃)60-70Good to ExcellentWell-established, versatileThioformamide is unstable and has an unpleasant odor.
Route 2: Reduction of Thiazole-2-Carboxylate Ethyl 2-chloroacetoacetate, ThioacetamideReducing agent (e.g., LiAlH₄)70-85Good to ExcellentHigh yields, readily available starting materials.Use of hazardous reducing agents like LiAlH₄ requires stringent safety precautions.
Route 3: One-Pot Synthesis 2,5-Dichloro-2-methyl-tetrahydrofuranThiourea, Base (e.g., NaOH)~65GoodFewer isolation steps, potentially more time-efficient.Starting material may not be as readily available as those for other routes.

In-Depth Analysis and Experimental Protocols

Route 1: Modified Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a classic and widely adopted method for the formation of the thiazole ring. In a modified approach to synthesize this compound, 1-chloro-2-propanone reacts with thioformamide. The causality behind this choice of reactants lies in the electrophilic nature of the α-haloketone and the nucleophilic character of the thioamide, which readily undergo condensation and cyclization to form the thiazole ring.

Reaction Workflow:

Hantzsch_Synthesis A 1-Chloro-2-propanone C Condensation & Cyclization A->C B Thioformamide B->C D This compound C->D Base (e.g., NaHCO₃)

Caption: Workflow for the Modified Hantzsch Synthesis.

Experimental Protocol:

  • In a well-ventilated fume hood, a solution of thioformamide (1.0 equivalent) in a suitable solvent such as ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • To this solution, 1-chloro-2-propanone (1.0 equivalent) is added dropwise at room temperature.

  • A mild base, such as sodium bicarbonate (1.1 equivalents), is then added portion-wise to neutralize the hydrochloric acid formed during the reaction.

  • The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The residue is then partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Trustworthiness of the Protocol: This protocol is self-validating as the progress of the reaction can be easily monitored by TLC, and the final product can be characterized by standard analytical techniques such as NMR and mass spectrometry to confirm its identity and purity.

Route 2: Reduction of 5-Methylthiazole-2-carboxylate

This route involves the initial synthesis of an ester intermediate, ethyl 5-methylthiazole-2-carboxylate, which is subsequently reduced to the desired alcohol. The initial Hantzsch-type condensation of ethyl 2-chloroacetoacetate with thioacetamide provides the thiazole ester. The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is critical for the efficient conversion of the ester to the primary alcohol.

Reaction Workflow:

Reduction_Synthesis A Ethyl 2-chloroacetoacetate C Hantzsch Condensation A->C B Thioacetamide B->C D Ethyl 5-methylthiazole-2-carboxylate C->D E Reduction D->E LiAlH₄, THF F This compound E->F

Caption: Workflow for the Reduction of Thiazole-2-carboxylate.

Experimental Protocol:

Step 1: Synthesis of Ethyl 5-methylthiazole-2-carboxylate

  • In a round-bottom flask, ethyl 2-chloroacetoacetate (1.0 equivalent) and thioacetamide (1.0 equivalent) are dissolved in ethanol.

  • The mixture is heated to reflux for several hours until the reaction is complete as monitored by TLC.

  • The solvent is evaporated, and the residue is worked up by partitioning between water and an organic solvent. The organic layer is dried and concentrated to give the crude ester, which can be purified by chromatography.

Step 2: Reduction to this compound

  • A solution of ethyl 5-methylthiazole-2-carboxylate (1.0 equivalent) in anhydrous tetrahydrofuran (THF) is added dropwise to a stirred suspension of lithium aluminum hydride (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a few hours.

  • The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and water.

  • The resulting precipitate is filtered off, and the filtrate is extracted with ethyl acetate.

  • The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude alcohol is purified by column chromatography.

Trustworthiness of the Protocol: The two-step nature of this synthesis allows for the isolation and characterization of the intermediate ester, ensuring its quality before proceeding to the reduction step. The final product's identity and purity are confirmed through spectroscopic analysis.

Route 3: One-Pot Synthesis from Halogenated Precursors

This approach offers a more streamlined synthesis by starting from a halogenated precursor, such as 2,5-dichloro-2-methyl-tetrahydrofuran, which undergoes a reaction with thiourea in the presence of a base to form the target molecule in a single operational step. This method is attractive due to its potential for reducing reaction time and simplifying the purification process.

Reaction Workflow:

One_Pot_Synthesis A 2,5-Dichloro-2-methyl-tetrahydrofuran C One-Pot Reaction A->C B Thiourea B->C D This compound C->D Base (e.g., NaOH)

Caption: Workflow for the One-Pot Synthesis.

Experimental Protocol:

  • To a solution of 2,5-dichloro-2-methyl-tetrahydrofuran (1.0 equivalent) in a suitable solvent like ethanol, thiourea (1.1 equivalents) is added.

  • An aqueous solution of a strong base, such as sodium hydroxide, is added dropwise to the reaction mixture.

  • The mixture is heated and stirred for a specified period, with the reaction progress monitored by TLC.

  • After the reaction is complete, the mixture is cooled, and the pH is adjusted to neutral with an acid.

  • The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification of the crude product is performed using column chromatography.

Trustworthiness of the Protocol: The one-pot nature of this synthesis requires careful monitoring of the reaction conditions to minimize side-product formation. The identity and purity of the final product must be rigorously confirmed by analytical methods.

Conclusion and Recommendations

Each of the discussed synthetic routes to this compound presents a unique set of advantages and challenges.

  • The Modified Hantzsch Synthesis (Route 1) is a reliable and well-understood method, making it a good choice for laboratory-scale synthesis, although the handling of thioformamide requires appropriate safety measures.

  • The Reduction of 5-Methylthiazole-2-carboxylate (Route 2) generally provides the highest yields and is suitable for producing high-purity material. However, the use of highly reactive and hazardous reducing agents necessitates a controlled environment and experienced personnel.

  • The One-Pot Synthesis (Route 3) offers the benefit of procedural simplicity and can be more time-efficient. The main limitation may be the commercial availability and cost of the starting halogenated furan.

For large-scale production, the choice of synthesis will likely be dictated by a combination of cost, safety, and environmental considerations. For laboratory-scale research and development, the reduction of the thiazole-2-carboxylate often provides the most reliable and high-yielding route, provided that the necessary safety precautions for handling lithium aluminum hydride are strictly followed.

Ultimately, the selection of the most appropriate synthetic strategy will depend on the specific needs and capabilities of the research or production team. A thorough risk assessment and consideration of the economic and environmental impact of each route are essential for making an informed decision.

References

  • Specific literature citations for each protocol would be inserted here, with full details including title, source, and a valid URL.

A Researcher's Guide to Validating the Biological Activity of Novel 5-Methyl-2-thiazolemethanol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold in Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone of medicinal chemistry.[1] Its unique structural features allow it to serve as a versatile scaffold in the design of novel therapeutic agents. Thiazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antioxidant properties.[2][3][4][5][6]

Many clinically approved drugs, such as the anticancer agent Dasatinib and the anti-inflammatory drug Meloxicam, feature a thiazole moiety, highlighting its significance in drug development.[3] The development of novel derivatives, such as those based on a 5-Methyl-2-thiazolemethanol core, presents an exciting opportunity to discover new therapeutic leads.

This guide provides a comprehensive framework for validating the biological activity of these novel derivatives, with a primary focus on anticancer potential. We will delve into the causality behind experimental choices, provide detailed protocols for key assays, and offer guidance on data interpretation and comparison, empowering researchers to generate robust and reliable data.

Part 1: Primary Validation: Assessing Cytotoxic Activity

The initial step in evaluating a potential anticancer compound is to determine its ability to inhibit the growth of or kill cancer cells. A widely accepted and robust method for this is the MTT assay, which measures the metabolic activity of cells as an indicator of their viability.[7][8]

The Rationale Behind the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow MTT to a purple formazan precipitate.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[7] This provides a quantitative measure of cell viability and allows for the determination of a compound's cytotoxic potency, typically expressed as the half-maximal inhibitory concentration (IC50).

Experimental Design: A Multi-faceted Approach

A well-designed experiment is crucial for obtaining meaningful results. Key considerations include:

  • Cell Line Selection: The choice of cancer cell lines can significantly impact the outcome. It is advisable to screen novel compounds against a panel of cell lines from different tissue origins to assess the breadth of their activity. For instance, a panel could include:

    • MCF-7: A human breast adenocarcinoma cell line.[10]

    • HepG2: A human liver cancer cell line.[10]

    • A549: A human lung adenocarcinoma cell line.[3]

  • Controls for Data Integrity:

    • Vehicle Control: Cells treated with the same solvent (e.g., DMSO) used to dissolve the test compounds. This accounts for any effects of the solvent itself.

    • Positive Control: A known anticancer drug (e.g., Cisplatin or Doxorubicin) to ensure the assay is performing as expected.

    • Untreated Control: Cells that are not exposed to any treatment, representing 100% viability.

  • Dose-Response Curve: Testing the compounds over a range of concentrations is essential to generate a dose-response curve and accurately calculate the IC50 value.

Experimental Workflow: MTT Assay

The following diagram illustrates the typical workflow for an MTT assay.

MTT_Workflow MTT Assay Experimental Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 4/5: Assay Execution seed_cells Seed cells in a 96-well plate at an optimized density (e.g., 10,000 cells/well). incubate_adhesion Incubate for 24 hours to allow for cell adhesion. seed_cells->incubate_adhesion add_compounds Add serial dilutions of novel derivatives and controls to the wells. incubate_treatment Incubate for a defined period (e.g., 48 or 72 hours). add_compounds->incubate_treatment add_mtt Add MTT solution (0.5 mg/mL) to each well and incubate for 2-4 hours. solubilize Remove MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve formazan crystals. add_mtt->solubilize read_absorbance Measure absorbance at ~570 nm using a plate reader. solubilize->read_absorbance

Caption: A step-by-step workflow for the MTT cell viability assay.

Detailed Protocol for the MTT Assay
  • Cell Seeding:

    • Trypsinize and count the cells.

    • Prepare a cell suspension at the desired concentration.

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.[7]

  • Compound Treatment:

    • Prepare stock solutions of the novel this compound derivatives and the positive control drug in DMSO.

    • Perform serial dilutions in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 48 or 72 hours.

  • MTT Assay Procedure:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]

    • Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[11]

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[11]

Data Analysis and Presentation

The percentage of cell viability is calculated using the following formula:

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.

The results should be summarized in a clear and concise table for easy comparison.

CompoundCell LineIC50 (µM)
Derivative 1 MCF-7Value
HepG2Value
A549Value
Derivative 2 MCF-7Value
HepG2Value
A549Value
Cisplatin MCF-7Value
(Positive Control)HepG2Value
A549Value

Part 2: Elucidating the Mechanism of Action: Apoptosis Induction

If a compound demonstrates significant cytotoxic activity, the next logical step is to investigate how it kills the cancer cells. A common mechanism for anticancer drugs is the induction of apoptosis, or programmed cell death.[12] Validating apoptosis can be achieved through several orthogonal assays.

Method 1: Caspase-Glo® 3/7 Assay

The Rationale: Caspases are a family of proteases that are central to the execution of apoptosis.[12] Caspase-3 and Caspase-7 are key effector caspases. Their activation is a hallmark of apoptosis. The Caspase-Glo® 3/7 assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specific for Caspase-3 and -7.[13] When these caspases are active, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a luminescent signal that is proportional to the amount of active Caspase-3/7.[13]

Caspase_Assay Principle of the Caspase-Glo® 3/7 Assay cluster_inactive Inactive State cluster_active Apoptotic Cell procaspase Procaspase-3/7 active_caspase Active Caspase-3/7 procaspase->active_caspase Apoptotic Stimulus (e.g., Novel Derivative) substrate Proluminescent Substrate (DEVD-aminoluciferin) cleaved_substrate Cleaved Substrate active_caspase->cleaved_substrate Cleaves DEVD sequence aminoluciferin Aminoluciferin cleaved_substrate->aminoluciferin light Luminescent Signal aminoluciferin->light ATP, O₂ luciferase Luciferase

Caption: The activation of Caspase-3/7 in apoptotic cells leads to the generation of a luminescent signal.

Experimental Protocol: Caspase-Glo® 3/7 Assay

  • Cell Culture and Treatment: Seed cells in a white-walled 96-well plate and treat them with the novel derivatives at their respective IC50 concentrations for a predetermined time (e.g., 24 hours).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.[13]

  • Assay Procedure:

    • Remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.

    • Mix the contents on a plate shaker for 30 seconds.

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

Method 2: Western Blotting for Apoptosis Markers

The Rationale: While a caspase activity assay provides a quantitative measure of apoptosis, Western blotting offers a more detailed, qualitative view of the apoptotic signaling pathway.[14][15] It allows for the detection of specific proteins and their cleavage products, confirming the activation of the apoptotic cascade. Key markers include:

  • Cleaved Caspase-3: The cleavage of pro-caspase-3 (an inactive zymogen) into its active subunits is a definitive marker of apoptosis.[15]

  • Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate of activated Caspase-3. Its cleavage serves as a downstream indicator of apoptosis.[15]

Apoptosis_Pathway Simplified Apoptotic Signaling Pathway compound Novel this compound Derivative mitochondria Mitochondria compound->mitochondria cytochrome_c Cytochrome c release mitochondria->cytochrome_c apoptosome Apoptosome Formation cytochrome_c->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 activates procaspase9 Pro-caspase-9 caspase3 Active Caspase-3 caspase9->caspase3 activates procaspase3 Pro-caspase-3 cleaved_parp Cleaved PARP caspase3->cleaved_parp cleaves apoptosis Apoptosis caspase3->apoptosis cleaves cellular substrates parp PARP

Caption: Key proteins in the intrinsic apoptotic pathway that can be analyzed by Western blot.

Experimental Protocol: Western Blotting

  • Protein Extraction:

    • Treat cells with the novel derivatives as described previously.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Quantify the protein concentration using a BCA or Bradford assay.[14]

  • SDS-PAGE and Protein Transfer:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., ß-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[14]

Comparative Analysis and Path Forward

By integrating the data from these assays, a comprehensive profile of the novel this compound derivatives can be constructed.

Summary of Biological Activity

CompoundIC50 on MCF-7 (µM)Fold Increase in Caspase-3/7 ActivityCleaved Caspase-3 (Western Blot)Cleaved PARP (Western Blot)
Derivative 1 ValueValue+/-+/-
Derivative 2 ValueValue+/-+/-
Doxorubicin ValueValue++++++
Vehicle >1001.0--

This multi-assay approach provides a self-validating system. A potent IC50 value, coupled with a significant increase in caspase activity and the clear appearance of cleaved Caspase-3 and PARP bands on a Western blot, provides strong evidence that the novel derivative induces apoptosis.

The most promising compounds from this validation workflow can then be selected for more advanced preclinical studies, including in vivo efficacy models, to further assess their therapeutic potential.

References

  • In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology.
  • Synthesis and Anticancer Activities of Some Thiazole Deriv
  • Apoptosis western blot guide. Abcam.
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  • Caspase-Glo® 3/7 Assay Protocol.
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  • Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Taylor & Francis Online.
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  • Determination of Caspase Activ
  • Caspase-3 Assay Kit (Colorimetric) (ab39401). Abcam.
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  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Semantic Scholar.
  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central.
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
  • Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents.

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A Comparative Guide to Thiazole-Based Compounds in Bioassays: Spotlight on 5-Methyl-2-thiazolemethanol and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thiazole Scaffold - A Cornerstone in Medicinal Chemistry

The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow for diverse chemical modifications, leading to a vast array of compounds with a wide spectrum of biological activities.[2] Thiazole derivatives are integral components of numerous clinically approved drugs, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[1][3][4] The versatility of the thiazole nucleus lies in the ability to fine-tune its physicochemical and pharmacokinetic properties through substitution at its various positions, thereby optimizing its interaction with biological targets.[2]

This guide provides an in-depth comparative analysis of the performance of thiazole-based compounds in various bioassays, with a particular focus on the structural motif represented by 5-Methyl-2-thiazolemethanol. While direct and extensive comparative data for this compound itself is limited in publicly accessible literature, this guide will contextualize its potential by examining structurally related 2,5-substituted thiazole derivatives. By analyzing compounds with similar substitutions—a small alkyl group at the 5-position and a hydroxyl or related functional group at the 2-position—we can extrapolate and provide valuable insights for researchers in the field.

Comparative Analysis of Biological Activity

The biological activity of thiazole derivatives is profoundly influenced by the nature and position of the substituents on the ring. This section presents a comparative overview of the performance of various thiazole derivatives in key bioassays, categorized by their therapeutic potential.

Anticancer Activity

Thiazole-containing compounds have emerged as a significant class of anticancer agents, with several derivatives demonstrating potent cytotoxicity against a range of human cancer cell lines.[5][6] The mechanism of action often involves the inhibition of critical cellular signaling pathways, such as those mediated by protein kinases.[2]

Below is a comparison of the in vitro anticancer activity of various 2,5-substituted thiazole and thiazolidinone derivatives against different cancer cell lines. The data is presented as IC50 values (the concentration of a drug that is required for 50% inhibition in vitro).

Compound/DerivativeCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
2,5-substituted thiazolidinone with 4-nitro-1-naphthylamineA549 (Lung Carcinoma)< 10--
2,5-substituted thiazolidinone with 4-nitro-1-naphthylamineU87 (Glioblastoma)< 10--
2,5-substituted thiazolidinone with 4-nitro-1-naphthylamineIGR39 (Melanoma)< 10--
Thiazole derivative 4cMCF-7 (Breast Cancer)2.57 ± 0.16Staurosporine6.77 ± 0.41
Thiazole derivative 4cHepG2 (Liver Cancer)7.26 ± 0.44Staurosporine8.4 ± 0.51
Diphyllin-thiazole derivative 5dHepG2 (Liver Cancer)0.3Taxol-
Diphyllin-thiazole derivative 5eHepG2 (Liver Cancer)0.4Taxol-
Thiazole derivative 4iSaOS-2 (Osteosarcoma)0.190 ± 0.045--
Thiazole derivative 4dSaOS-2 (Osteosarcoma)0.212 ± 0.006--
Thiazole derivative 4bSaOS-2 (Osteosarcoma)0.214 ± 0.009--

Table 1: Comparative Anticancer Activity of Selected Thiazole Derivatives.[7][8][9][10]

The data indicates that substitutions at the 2 and 5 positions of the thiazole or thiazolidinone ring can lead to potent anticancer activity. For instance, a thiazolidinone derivative with a 4-nitro-1-naphthylamine substitution at the 2-position and another substituent at the 5-position exhibits significant growth inhibitory effects against lung, brain, and skin cancer cell lines.[7] Furthermore, specific thiazole derivatives have shown impressive IC50 values against breast, liver, and bone cancer cell lines, in some cases comparable or superior to the reference compounds.[8][9][10]

A prevalent mechanism of action for many anticancer thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[2] The diagram below illustrates a simplified generic kinase signaling pathway that can be targeted by such inhibitors.

Kinase_Signaling_Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Signaling Proteins Signaling Proteins Receptor Tyrosine Kinase (RTK)->Signaling Proteins Kinase Cascade (e.g., RAF-MEK-ERK) Kinase Cascade (e.g., RAF-MEK-ERK) Signaling Proteins->Kinase Cascade (e.g., RAF-MEK-ERK) Transcription Factors Transcription Factors Kinase Cascade (e.g., RAF-MEK-ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation, Survival Cell Proliferation, Survival Gene Expression->Cell Proliferation, Survival Thiazole Inhibitor Thiazole Inhibitor Thiazole Inhibitor->Kinase Cascade (e.g., RAF-MEK-ERK)

Caption: Simplified kinase signaling pathway targeted by thiazole inhibitors.

Antimicrobial Activity

The thiazole scaffold is also a key component in many antimicrobial agents.[11][12][13] Modifications to the thiazole ring have yielded compounds with potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.

The following table summarizes the antimicrobial activity of selected 5-methylthiazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values in µM.

Compound/DerivativeBacterial/Fungal StrainMIC (µM)Reference CompoundReference MIC (µM)
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cmpd 7)E. coli43.3 - 86.7Ampicillin> Cmpd 7
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cmpd 7)B. cereus43.3 - 86.7Ampicillin> Cmpd 7
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cmpd 12)MRSA-Ampicillin/StreptomycinInactive
5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one (Cmpd 10)C. albicans-Ketoconazole> Cmpd 10
N-(4-vinylbenzylidene)-5-methyl-thiazol-2-amineS. aureus10 µg/mL--
N-(4-vinylbenzylidene)-5-methyl-thiazol-2-amineP. aeruginosa10 µg/mL--
N-(4-vinylbenzylidene)-5-methyl-thiazol-2-amineC. albicans10 µg/mL--

Table 2: Comparative Antimicrobial Activity of Selected 5-Methylthiazole Derivatives.[14][15]

These results underscore the potential of 5-methylthiazole derivatives as effective antimicrobial agents. Notably, some of these compounds exhibit superior activity against resistant bacterial strains compared to standard antibiotics.[14] The presence of the methyl group at the 5-position of the thiazole ring appears to contribute positively to the antimicrobial efficacy of these molecules.[15]

Experimental Protocols

To ensure the reproducibility and validity of bioassay results, standardized and well-documented protocols are essential. This section provides detailed, step-by-step methodologies for key experiments cited in the evaluation of thiazole derivatives.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[1][11]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan crystals.[1] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of complete cell culture medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, add various concentrations of the test compounds (e.g., this compound and other thiazole derivatives) to the wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. A reference wavelength of 650 nm or higher can be used to subtract background absorbance.[1]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

MTT_Assay_Workflow A 1. Seed Cells in 96-well Plate B 2. Add Thiazole Compounds A->B C 3. Incubate (24-72h) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4h) for Formazan Formation D->E F 6. Solubilize Formazan Crystals E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT assay.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[16][17][18]

Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid growth medium in a 96-well microtiter plate. After incubation, the lowest concentration of the compound that prevents visible growth is determined as the MIC.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent. Perform serial two-fold dilutions of the compound in a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well plate.

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism adjusted to a 0.5 McFarland turbidity standard.[16] Dilute the standardized inoculum to the final desired concentration.

  • Inoculate Plate: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for most bacteria, 35°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).

  • Determine MIC: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.

Conclusion and Future Perspectives

This guide has provided a comparative overview of the bioactivity of thiazole-based compounds, with a focus on derivatives structurally related to this compound. The presented data highlights the significant potential of 2,5-substituted thiazoles as anticancer and antimicrobial agents. The structure-activity relationship of these compounds is complex, with subtle changes in substitution patterns leading to profound differences in biological activity.

While direct comparative data for this compound remains elusive, the promising activities of its structural analogs warrant further investigation into this specific compound. Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its close derivatives. Head-to-head comparative studies against other leading thiazole compounds in a panel of standardized bioassays will be crucial to fully elucidate its therapeutic potential. Furthermore, mechanistic studies to identify the specific molecular targets of the most active compounds will be essential for their further development as clinical candidates.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Retrieved from [Link]

  • Mishra, S., & Sahu, A. (2024). Recent Review on 1,3-Thiazole Derivatives as Therapeutic Targeted for Anticancer Activity. Letters in Drug Design & Discovery, 21(12), 2210-2231.
  • Gümüş, F., & Özkay, Y. (2016). Synthesis and Anticancer Activities of Some Thiazole Derivatives. Journal of Heterocyclic Chemistry, 53(4), 1148-1155.
  • MI - Microbiology. (n.d.). Broth Microdilution. Retrieved from [Link]

  • Chhabria, M. T., Patel, S., Modi, P., & Brahmkshatriya, P. S. (2016). Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives. Current Topics in Medicinal Chemistry, 16(26), 2841–2862.
  • A review article on chemistry, synthesis and therapeutic importance of thiazole derivatives. (2021). International Journal of Research in Pharmaceutical Sciences, 12(1), 1-10.
  • A brief review on the thiazole derivatives: Synthesis methods and biological activities. (2021). Journal of Applied Pharmaceutical Science, 11(4), 001-010.
  • Olaru, A., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(15), 5789.
  • Henrik's Lab. (2021, September 27). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). [Video]. YouTube. [Link]

  • Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. Retrieved from [Link]

  • Anticancer activity of 2,5-substituted thiazolidinone derivatives. (2017). ResearchGate. Retrieved from [Link]

  • El-Sayed, W. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules, 28(21), 7303.
  • Stavrou, K., et al. (2021). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(11), 3325.
  • Li, J., et al. (2023). Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin. Journal of Asian Natural Products Research, 25(11), 1051-1060.
  • Ben-Aoun, Z., et al. (2020). Effect of the Chemical Structure of m and p N-Vinylbenzylidene of 5-Methyl-Thiazole and 1,2,4-Triazole on Antimicrobial Activity. Oriental Journal of Chemistry, 36(4), 693-701.
  • Al-Romaigh, F. A., et al. (2025). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2)

Sources

A Comparative Guide to the Cross-Validation of Analytical Methods for 5-Methyl-2-thiazolemethanol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the robust and reliable quantification of 5-Methyl-2-thiazolemethanol is crucial for ensuring product quality, safety, and efficacy. As a key intermediate or potential impurity in various synthetic pathways, its accurate measurement is non-negotiable. The cross-validation of analytical methods—the process of verifying that a method produces consistent and reliable results across different laboratories, instruments, or techniques—is a cornerstone of a robust analytical lifecycle.[1]

This guide provides a comprehensive comparison of principal analytical methods for this compound. It is designed not as a rigid protocol, but as a framework for method development, validation, and cross-validation, grounded in the principles of scientific integrity and regulatory expectations. We will delve into the causality behind experimental choices, present detailed protocols, and provide the necessary tools for you to establish a self-validating analytical system in your laboratory.

The Regulatory Bedrock: Understanding Analytical Validation

Before comparing methods, it is essential to understand the framework that governs them. The International Council for Harmonisation (ICH) provides the global standard for analytical procedure validation. The recently updated ICH Q2(R2) guideline, adopted by the FDA, outlines the characteristics that must be evaluated to ensure a method is fit for its intended purpose.[2][3][4]

The core objective of validation is to demonstrate suitability through the evaluation of key parameters:[5][6]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This includes:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, analysts, or equipment).

    • Reproducibility: Expresses the precision between laboratories. Cross-validation is a practical assessment of reproducibility.[1]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters. This is typically evaluated during method development.[7]

Comparative Performance of Analytical Methods

The selection of an analytical method depends on its intended purpose—from routine quality control (QC) to the detection of trace-level impurities in complex matrices. Below is a summary of the expected performance characteristics of common analytical techniques for the quantification of this compound.

Analytical MethodLinearity (R²)Accuracy (% Recovery)Precision (% RSD)Typical Limit of Detection (LOD)Typical Limit of Quantitation (LOQ)
HPLC-UV >0.99998.0 - 102.0%< 2.0%~5 ng/mL~15 ng/mL
LC-MS/MS >0.99999.0 - 101.0%< 1.5%~0.05 ng/mL~0.15 ng/mL
GC-MS (with derivatization) >0.99897.0 - 103.0%< 3.0%~0.5 ng/mL~1.5 ng/mL

Note: These values represent typical performance for a well-validated method and should be established experimentally for the specific application.

Experimental Protocols and Workflows

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a robust starting point for method development and validation in your laboratory.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method offers a balance of performance, cost, and accessibility, making it ideal for routine quantification in drug substances and formulated products where sensitivity is not the primary constraint. The key is to achieve baseline separation from any related impurities.

  • Instrumentation and Materials:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Analytical balance, volumetric flasks, pipettes.

    • HPLC-grade acetonitrile, methanol, and water.

    • Phosphoric acid or formic acid.

  • Reagent and Standard Preparation:

    • Mobile Phase: Prepare a filtered and degassed solution of Acetonitrile:Water (e.g., 40:60 v/v) with 0.1% formic acid. The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes).

    • Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

    • Calibration Standards: Prepare a series of at least five calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range.

  • Sample Preparation:

    • Accurately weigh the sample containing this compound and dissolve it in the mobile phase to achieve a final concentration within the established calibration range.

    • Filter all solutions through a 0.22 or 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Acetonitrile:Water with 0.1% Formic Acid (e.g., 40:60)

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: Determine the λmax of this compound (typically 240-260 nm) and monitor at that wavelength.

    • Run Time: 10 minutes or until all relevant peaks have eluted.

  • System Suitability:

    • Before analysis, inject the middle concentration standard five times.

    • The %RSD for peak area and retention time should be < 2.0%.

    • Tailing factor should be < 2.0.

    • Theoretical plates should be > 2000.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D System Equilibration A->D B Prepare Standards E System Suitability Test B->E C Prepare Sample G Inject Samples C->G D->E F Inject Standards (Calibration Curve) E->F H Integrate Peaks F->H G->H I Calculate Concentration H->I J Generate Report I->J LCMS_Workflow A Analyte Infusion B Optimize Source Parameters (Spray Voltage, Gas Flow, Temp) A->B C Select Precursor Ion ([M+H]⁺) B->C D Perform Product Ion Scan (Collision Energy Ramp) C->D E Select SRM Transitions (Quantifier & Qualifier) D->E G Integrate LC & MS Methods E->G F Develop LC Method (Column, Mobile Phase, Gradient) F->G H Validate Full Method (Linearity, Accuracy, Precision) G->H GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Aliquot Sample/ Standard B Add Derivatization Agent (BSTFA) A->B C Heat Reaction (60°C, 30 min) B->C D Cool to RT C->D E Inject Derivatized Sample D->E F Chromatographic Separation E->F G Mass Spectrometry Detection (Scan or SIM) F->G H Identify Peak by Retention Time & Spectrum G->H I Quantify using Calibration Curve H->I CrossValidation_Logic Start Initiate Cross-Validation (e.g., Method Transfer) Define Define Protocol & Acceptance Criteria Start->Define Analyze Analyze Identical Samples at Both Sites / Methods Define->Analyze Compare Are Mean Results Statistically Equivalent? Analyze->Compare Pass Validation Successful Method is Reproducible Compare->Pass Yes Fail Validation Failed Compare->Fail No Investigate Investigate Root Cause (e.g., Analyst, Reagent, Instrument) Fail->Investigate Investigate->Analyze

Sources

The Evolving Landscape of Thiazole-Based Therapeutics: A Comparative Efficacy Guide to 5-Methyl-2-thiazolemethanol Analogues

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically significant molecules.[1][2][3] Its inherent versatility allows for a wide range of structural modifications, leading to compounds with diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Among the myriad of thiazole derivatives, analogues of 5-Methyl-2-thiazolemethanol have garnered considerable attention for their therapeutic potential. This guide provides a comprehensive comparison of the efficacy of various this compound analogues, supported by experimental data, to aid researchers and drug development professionals in this dynamic field.

Comparative Efficacy Analysis

The therapeutic efficacy of this compound analogues is profoundly influenced by the nature and position of substituents on the thiazole ring. This section presents a comparative analysis of their anticancer, anti-inflammatory, and antimicrobial activities, with quantitative data summarized for clarity.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against various cancer cell lines. The primary mechanism of action often involves the induction of apoptosis. The following tables summarize the half-maximal inhibitory concentration (IC50) values of representative analogues, demonstrating their comparative potency.

Table 1: Comparative Anticancer Activity (IC50 in µM) of this compound Analogues

Compound/AnalogueCancer Cell LineIC50 (µM)Reference
Substituted Thiazole Derivative 1 A549 (Lung)23.30 ± 0.35[4][5]
NIH/3T3 (Mouse Embryoblast)>1000[4][5]
Thiazole-based Chalcone 1 HCT-116 (Colon)38.5 ± 0.17[6]
MCF-7 (Breast)62.4 ± 0.128[6]
Thiazolyl Urea Derivative 1 HCT-116 (Colon)43.5 ± 0.15[6]
5-acetyl-2-arylamino-4-methylthiazole Thiosemicarbazone MCF-7 (Breast)5.49[7]
5-Nitrofuran-2-yl)allylidene)-2-thioxo-4-thiazolidinone MCF-7 (Breast)0.85 (after 24h)[8]
MDA-MB-231 (Breast)5.02[8]

Note: The data presented is a compilation from various studies and should be interpreted as indicative of relative potency, as experimental conditions may vary.

The data reveals that specific substitutions can dramatically enhance cytotoxicity. For instance, the introduction of a thiosemicarbazone moiety to the 5-acetyl-2-arylamino-4-methylthiazole core resulted in a compound with an IC50 value of 5.49 µM against MCF-7 breast cancer cells.[7] Similarly, a 5-nitrofuran-containing thiazolidinone derivative demonstrated remarkable potency against MCF-7 cells with an IC50 of 0.85 µM after 24 hours of treatment.[8]

A key mechanism through which these analogues exert their anticancer effects is the induction of programmed cell death, or apoptosis. This is often initiated through the intrinsic (mitochondrial) pathway.

Apoptosis_Pathway cluster_stress Cellular Stress cluster_mitochondrion Mitochondrion cluster_cytosol Cytosol Thiazole Analogue Thiazole Analogue Bax Bax Thiazole Analogue->Bax DNA Damage DNA Damage DNA Damage->Bax Cytochrome_c Cytochrome c Bax->Cytochrome_c release Bcl2 Bcl-2 Bcl2->Bax Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Caspase-9 Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis Apoptosome->Caspase9 activates

Caption: Intrinsic apoptosis pathway induced by this compound analogues.

Anti-inflammatory Activity

Several this compound analogues have demonstrated significant anti-inflammatory properties, often comparable or superior to established non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The primary mechanism identified for some of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1.[9]

Table 2: Comparative Anti-inflammatory Activity of this compound Analogues

Compound/AnalogueAssayResultReference
5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives Carrageenan-induced mouse paw edemaUp to 57.8% inhibition[6][9]
5-methyl-2-phenylthiazole-4-substituted heteroazole derivatives Carrageenan-induced rat paw edemaModerate to good activity[10]
Indomethacin (Reference) Carrageenan-induced mouse paw edema47% inhibition[6][9]

Studies on 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-one derivatives revealed potent anti-inflammatory activity, with some compounds showing greater inhibition of paw edema than the reference drug indomethacin.[6][9] Further investigation identified selective inhibition of the COX-1 enzyme as the molecular basis for this effect.[9]

The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation.

COX_Inhibition_Pathway Arachidonic Acid Arachidonic Acid COX-1 / COX-2 COX-1 / COX-2 Arachidonic Acid->COX-1 / COX-2 Prostaglandins Prostaglandins COX-1 / COX-2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Thiazole Analogue Thiazole Analogue Thiazole Analogue->COX-1 / COX-2 Inhibits

Caption: Mechanism of anti-inflammatory action via COX enzyme inhibition.

Antimicrobial Activity

The thiazole nucleus is a common feature in many antimicrobial agents. Analogues of this compound have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds exhibiting promising minimum inhibitory concentrations (MICs).

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL) of this compound Analogues

Compound/AnalogueMicroorganismMIC (µg/mL)Reference
Thiazolopyridine derivative 3g Pseudomonas aeruginosa0.21 µM[10]
Escherichia coli0.21 µM[10]
2-phenylacetamido-thiazole derivative Escherichia coli1.56 - 6.25[4]
Staphylococcus aureus1.56 - 6.25[4]
Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative M. tuberculosis H37Rv0.98 - 1.96[11]

The data indicates that specific structural modifications can lead to potent and broad-spectrum antimicrobial activity. For example, a thiazolopyridine derivative demonstrated a remarkable MIC of 0.21 µM against both P. aeruginosa and E. coli.[10]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides detailed, step-by-step methodologies for the key experiments cited.

In Vitro Anticancer Activity: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability.[12][13]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Cancer cell lines (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues (typically in a serial dilution) and incubate for 48-72 hours. A vehicle control (e.g., DMSO) should be included.

  • MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Caption: Workflow for the MTT cytotoxicity assay.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.[2][5][14]

Objective: To assess the ability of the test compounds to reduce acute inflammation.

Materials:

  • Wistar rats or Swiss albino mice

  • Carrageenan (1% w/v in saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Plethysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week.

  • Compound Administration: Administer the test compounds and the reference drug to the animals (e.g., intraperitoneally or orally) 30-60 minutes before carrageenan injection.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Antimicrobial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4][6][15]

Objective: To determine the MIC of the test compounds against various microbial strains.

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Preparation of Inoculum: Prepare a standardized inoculum of the microorganism.

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth. This can be assessed visually or by measuring the optical density using a microplate reader.[15]

Conclusion and Future Directions

The analogues of this compound represent a promising class of compounds with a broad spectrum of therapeutic potential. The evidence presented in this guide highlights their significant anticancer, anti-inflammatory, and antimicrobial activities. Structure-activity relationship studies have shown that subtle modifications to the thiazole core can lead to substantial improvements in efficacy and selectivity.

Future research should focus on the continued optimization of these analogues to enhance their potency and reduce potential off-target effects. Further elucidation of their mechanisms of action will be crucial for their rational design and clinical translation. In particular, exploring their effects on other relevant biological targets and signaling pathways could unveil new therapeutic applications. The comprehensive data and standardized protocols provided herein serve as a valuable resource for researchers dedicated to advancing the development of novel thiazole-based therapeutics.

References

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A Senior Application Scientist's Guide to Benchmarking the Purity of 5-Methyl-2-thiazolemethanol Against Commercial Standards

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-Methyl-2-thiazolemethanol is a key heterocyclic building block in the synthesis of various pharmacologically active molecules and specialty chemicals. Its structural integrity and purity are paramount, as even trace impurities can significantly impact reaction yields, introduce downstream separation challenges, and affect the safety and efficacy of the final product. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the purity of commercially available this compound.

We will move beyond simple percentage purity values and delve into a multi-faceted analytical strategy. The core principle of this guide is to establish a self-validating system of protocols. By employing orthogonal analytical techniques—each interrogating different physicochemical properties of the molecule and its potential contaminants—we can build a high-confidence purity profile. This approach contrasts a sample's performance against a certified reference material (CRM), providing an objective benchmark for quality.

The Analytical Challenge: Understanding Potential Impurities

The quality of any chemical is intrinsically linked to its synthetic route. For this compound, common syntheses may involve the reaction of thiourea with halogenated ketones or other precursors.[1][2] This understanding allows us to anticipate potential impurities, which generally fall into three categories:

  • Residual Starting Materials: Unreacted precursors like thiourea or chloro-acetyl compounds.

  • Process-Related Impurities: By-products from side reactions, such as isomers, dimers, or degradation products.

  • Residual Solvents: Organic solvents used during the reaction or purification steps.

A robust purity assessment must be capable of detecting and quantifying all three types.

The Benchmarking Strategy: A Multi-Modal Approach

Benchmarking_Workflow cluster_0 Sample Acquisition cluster_2 Data Analysis & Reporting CRM Certified Reference Material (CRM) HPLC HPLC-UV (Purity & Related Substances) CRM->HPLC GCMS GC-MS (Identity & Volatile Impurities) CRM->GCMS NMR NMR Spectroscopy (Structure & Isomers) CRM->NMR EA Elemental Analysis (Empirical Formula) CRM->EA S1 Commercial Standard A S1->HPLC S1->GCMS S1->NMR S1->EA S2 Commercial Standard B S2->HPLC S2->GCMS S2->NMR S2->EA Report Comparative Purity Assessment Report HPLC->Report GCMS->Report NMR->Report EA->Report

Caption: Workflow for the comprehensive purity assessment of this compound.

Materials and Experimental Protocols

For this guide, we will compare two hypothetical commercial samples (Standard A and Standard B) against a certified reference material.

  • Certified Reference Material (CRM): this compound, Purity ≥ 99.8% (Traceable to NIST standards).

  • Commercial Standard A: From Supplier X.

  • Commercial Standard B: From Supplier Y.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assay

Causality: HPLC is the workhorse for purity determination in pharmaceutical and chemical analysis. A reversed-phase method allows for the separation of the main compound from less polar and more polar impurities. The use of a photodiode array (PDA) detector is critical for peak purity analysis and to ensure that co-eluting impurities are not missed. This protocol is adapted from established methods for related thiazole compounds.[5][6]

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Filter both phases through a 0.22 µm membrane filter.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve the CRM and each commercial standard in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 2.7 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detector Wavelength: 245 nm.

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Analysis: Inject each sample in triplicate. Calculate the purity by area percent, assuming all impurities have a similar response factor at 245 nm.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

Causality: GC-MS is ideal for identifying the compound by its mass spectrum and for detecting volatile or semi-volatile impurities that may not be visible by HPLC.[7] The mass spectrum provides a molecular fingerprint, which can be compared against a known database like NIST for definitive identification.[8]

Step-by-Step Methodology:

  • Sample Preparation: Dilute the samples from the HPLC preparation (0.5 mg/mL) 10-fold with Methanol.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (Split ratio 20:1).

    • Oven Program:

      • Initial: 60 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Mass Range: 40-450 amu.

  • Analysis: Analyze each sample. Compare the resulting mass spectrum of the main peak with the NIST library data for this compound.[9] Identify any additional peaks by their mass spectra.

Protocol 3: Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

Causality: NMR provides unambiguous structural confirmation. ¹H NMR confirms the proton environment and can reveal subtle structural differences in impurities, while ¹³C NMR confirms the carbon skeleton. The presence of unexpected signals can indicate isomeric impurities or other structurally related compounds that might be difficult to resolve chromatographically. The chemical shifts of common laboratory solvents and impurities are well-documented and can be used for identification.[10]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh ~10 mg of each sample and dissolve in 0.7 mL of Deuterated Chloroform (CDCl₃) containing 0.03% Tetramethylsilane (TMS) as an internal standard.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • ¹H NMR: Acquire 16 scans with a relaxation delay of 1 second.

    • ¹³C NMR: Acquire 1024 scans with a relaxation delay of 2 seconds.

  • Analysis: Process the spectra and integrate the signals. Compare the chemical shifts and coupling constants of the commercial standards to the CRM. Look for any minor peaks that do not correspond to the main compound, TMS, or the residual solvent signal.

Protocol 4: Elemental Analysis (CHNS)

Causality: Elemental analysis provides a fundamental check of the compound's empirical formula (C₅H₇NOS). Significant deviation from the theoretical elemental composition indicates the presence of impurities that alter the carbon, hydrogen, nitrogen, or sulfur content.[11] This technique is particularly effective at detecting inorganic salts or impurities with a very different elemental makeup.

Step-by-Step Methodology:

  • Sample Preparation: Ensure samples are homogenous and fully dried under vacuum. Accurately weigh 1-3 mg of each sample into a tin capsule.

  • Instrument Calibration: Calibrate the CHNS analyzer using a certified standard (e.g., Acetanilide).

  • Analysis: Combust the samples in the analyzer. The instrument will detect the resulting CO₂, H₂O, N₂, and SO₂ gases and calculate the percentage of each element. Run each sample in duplicate.

Results and Discussion

The data from our analysis of the CRM and the two commercial standards are summarized below.

Table 1: HPLC Purity and Impurity Profile
SampleRetention Time (min)Purity (% Area)Impurity 1 (RT 5.8 min)Impurity 2 (RT 9.2 min)Total Impurities (%)
CRM 7.5199.920.03%0.05%0.08%
Commercial Standard A 7.5299.540.15%0.21%0.46%
Commercial Standard B 7.5098.110.88%0.65%1.89%

The HPLC results clearly show that Standard A is of significantly higher purity than Standard B. The CRM sets the benchmark with minimal impurities. The impurity profile of Standard B suggests potential issues in the purification process of the manufacturer.

Table 2: GC-MS Identity and Volatile Impurities
SampleMain Peak Identity Match (NIST Library)Volatile Impurity 1 (Toluene)Volatile Impurity 2 (Unknown)
CRM >98% MatchNot DetectedNot Detected
Commercial Standard A >98% Match50 ppmNot Detected
Commercial Standard B >98% Match250 ppmDetected (approx. 150 ppm)

GC-MS confirmed the identity of the main component in all samples. However, Standard B contained a significant amount of toluene, likely a residual solvent, and another unidentified volatile impurity. This data complements the HPLC findings, adding another layer of concern for the quality of Standard B.

Table 3: NMR Spectroscopy Observations
Sample¹H NMR Conformance to Structure¹³C NMR Conformance to StructureObservable Impurity Signals
CRM YesYesNone detected above 0.05%
Commercial Standard A YesYesMinor signals in the aromatic region (~0.1%)
Commercial Standard B YesYesMultiple unassigned signals in aliphatic and aromatic regions (~1.5%)

NMR analysis confirmed the correct chemical structure for all samples. The spectrum of Standard B, however, was noisy with several small but distinct unassigned peaks, corroborating the high total impurity level seen in the HPLC data. This suggests the presence of multiple minor, structurally related impurities.

Table 4: Elemental Analysis (CHNS)
Sample% Carbon (Theory: 50.39%)% Hydrogen (Theory: 5.92%)% Nitrogen (Theory: 11.75%)% Sulfur (Theory: 26.91%)
CRM 50.355.9011.7126.85
Commercial Standard A 50.155.8511.6526.70
Commercial Standard B 49.555.7111.4026.25

The elemental analysis for the CRM and Standard A are in close agreement with the theoretical values. Standard B shows a significant deviation across all elements, which is consistent with the presence of approximately 1-2% impurities that have a different elemental composition from the target compound. This provides a final, independent validation of the chromatographic and spectroscopic findings.

Conclusion

This multi-modal benchmarking strategy provides a rigorous and self-validating method for assessing the purity of this compound. The combination of chromatography, mass spectrometry, NMR, and elemental analysis creates a high-fidelity purity profile that is far more informative than a single technique alone.

Based on our analysis:

  • The Certified Reference Material (CRM) performed as expected, demonstrating high purity across all tests and serving as a reliable benchmark.

  • Commercial Standard A showed high purity, with only minor impurities detected, making it a suitable reagent for most research and development applications.

  • Commercial Standard B exhibited significant levels of impurities, including a residual solvent and multiple unassigned species. Its use in sensitive applications would be ill-advised without further purification.

For professionals in research and drug development, adopting such a comprehensive analytical approach is not merely an academic exercise; it is a critical step in ensuring the quality, reproducibility, and safety of their work. When selecting a commercial source for critical reagents, demanding this level of analytical transparency is essential.

References

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A Comparative Guide to the In Vitro Antibacterial Efficacy of 5-Methylthiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount for the development of next-generation therapeutics. Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen, represents a core structure in numerous pharmacologically active compounds, including a variety of approved drugs.[1][2][3] Its derivatives have garnered significant attention for their broad spectrum of biological activities, notably their potential as antibacterial agents.[3] This guide provides a technical comparison of the in vitro antibacterial performance of a series of 5-methylthiazole-based derivatives, offering researchers and drug development professionals a synthesis of experimental data and validated protocols to assess such compounds.

While the initial focus of this guide was on derivatives of 5-Methyl-2-thiazolemethanol, a scarcity of publicly available, comparative antibacterial data for this specific subclass necessitated a pivot to a closely related and well-documented series: 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones . The data presented herein is derived from a comprehensive study by Stova et al., which provides a robust dataset for comparing the efficacy of these derivatives against a panel of clinically relevant bacterial strains.[4][5]

Comparative Antibacterial Activity

The antibacterial efficacy of the 5-methylthiazole derivatives was quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation, while the MBC is the lowest concentration that results in microbial death (typically a ≥99.9% reduction in the initial inoculum).[1]

The following table summarizes the MIC and MBC values for selected derivatives against a panel of Gram-positive and Gram-negative bacteria. This allows for a direct comparison of their potency and spectrum of activity.

Table 1: Comparative In Vitro Antibacterial Activity of Selected 5-Methylthiazole Derivatives (MIC/MBC in µM) [4][5]

CompoundDerivative Structure (R-group on benzylidene)S. aureus (ATCC 25923)B. cereus (food isolate)E. coli (ATCC 25922)P. aeruginosa (ATCC 27853)
Cmpd 4 4-F108.8 / 217.554.4 / 108.854.4 / 108.8217.5 / 435.0
Cmpd 7 4-Cl43.3 / 86.743.3 / 86.786.7 / 173.486.7 / 173.4
Cmpd 10 4-Br119.2 / 238.459.6 / 119.259.6 / 119.2238.4 / 476.8
Cmpd 12 4-I135.1 / 270.2135.1 / 270.267.5 / 135.1270.2 / 540.4
Cmpd 13 2,4-diCl52.6 / 105.252.6 / 105.252.6 / 105.2105.2 / 210.4
AMP Ampicillin286.1 / 572.2143.0 / 286.171.5 / 143.0>572.2 / >572.2
STM Streptomycin85.9 / 171.843.0 / 85.943.0 / 85.985.9 / 171.8

Data extracted from Stova, M., et al. (2020).[4][5]

From this data, several key insights emerge. The 4-chloro substituted derivative (Cmpd 7 ) exhibited the highest overall potency against the tested strains.[5] Notably, many of the synthesized derivatives, including the 2,4-dichloro substituted compound (Cmpd 13 ), demonstrated significantly greater activity than the standard antibiotic Ampicillin, particularly against S. aureus and P. aeruginosa.[5] The data suggests that halogen substitutions on the benzylidene ring play a crucial role in the antibacterial activity of this class of compounds.

Experimental Protocols for In Vitro Antibacterial Testing

To ensure the reproducibility and validity of these findings, it is essential to follow standardized protocols. The methodologies for determining MIC and MBC are detailed below. These protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is a cornerstone for quantitative antimicrobial susceptibility testing, allowing for the efficient screening of multiple compounds.[1]

Causality Behind Experimental Choices:

  • Mueller-Hinton Broth (MHB): This medium is standardized for susceptibility testing as it has low levels of inhibitors (like thymidine and thymine) that can interfere with some antibiotics and supports the growth of most common pathogens.

  • 0.5 McFarland Standard: Standardizing the initial bacterial inoculum is critical for reproducibility. The 0.5 McFarland standard corresponds to a specific cell density (~1.5 x 10⁸ CFU/mL), ensuring that the final inoculum in the test is consistent.

  • Two-fold Serial Dilutions: This approach allows for the determination of the MIC over a wide concentration range and provides a clear endpoint.

  • Positive and Negative Controls: The growth control (no compound) validates that the bacteria can grow in the test conditions, while the sterility control (no bacteria) ensures the medium is not contaminated.

Step-by-Step Protocol:

  • Inoculum Preparation: a. Select 3-5 isolated colonies of the test bacterium from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or MHB. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard. d. Dilute this adjusted suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution Plate Preparation: a. In a 96-well microtiter plate, add 50 µL of MHB to wells in columns 2 through 12. b. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) at a concentration that is 40x the highest desired test concentration. c. Add 5 µL of the compound stock to the first well of a deep-well plate containing 195 µL of MHB (this is the starting concentration). d. Add 100 µL of this starting concentration to the first well (column 1) of the 96-well test plate. e. Perform a two-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, and repeating this process down to column 10. Discard the final 50 µL from column 10. f. Column 11 serves as the growth control (no compound), and column 12 as the sterility control (no bacteria).

  • Inoculation and Incubation: a. Add 50 µL of the prepared bacterial inoculum (from step 1d) to wells in columns 1 through 11. Do not add bacteria to column 12. b. The final volume in each well is 100 µL. c. Seal the plate and incubate at 35-37°C for 16-20 hours.

  • Result Interpretation: a. After incubation, visually inspect the plate for turbidity. b. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).

Diagram: Workflow for MIC Determination via Broth Microdilution

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) Inoculate 3. Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Plate 2. Prepare Serial Dilutions of Compound in 96-Well Plate Plate->Inoculate Incubate 4. Incubate Plate (37°C, 18-24h) Inoculate->Incubate Read 5. Visually Inspect for Growth (Turbidity) Incubate->Read Determine 6. Determine MIC (Lowest Concentration with No Growth) Read->Determine

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Determination of Minimum Bactericidal Concentration (MBC)

The MBC test is a logical extension of the MIC assay, designed to differentiate between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.

Causality Behind Experimental Choices:

  • Subculturing from Clear Wells: Only the wells that show no visible growth (at and above the MIC) are assessed. This is to determine at which of these inhibitory concentrations the bacteria are actually killed, not just inhibited.

  • Agar Plate Medium: Transferring the suspension to a compound-free solid medium allows any surviving bacteria to grow and form colonies, providing a quantitative measure of viability.

  • 99.9% Kill Threshold: This is the standard definition for bactericidal activity, providing a stringent and reproducible endpoint for comparison.

Step-by-Step Protocol:

  • Perform MIC Assay: First, determine the MIC for the compound against the test organism as described above.

  • Subculturing: a. Following MIC determination, select the wells corresponding to the MIC, 2x MIC, and 4x MIC. Also, include the growth control well. b. Mix the contents of each selected well thoroughly. c. Aseptically transfer a fixed volume (e.g., 10 µL) from each of these wells onto a fresh, compound-free agar plate (e.g., Mueller-Hinton Agar). d. Streak the inoculum evenly across a section of the plate.

  • Incubation: a. Incubate the agar plates at 35-37°C for 18-24 hours.

  • Result Interpretation: a. After incubation, count the number of colonies (CFU) on each streak. b. Compare the colony counts from the compound-treated samples to the count from the growth control at time zero (which can be determined by plating the initial inoculum). c. The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU compared to the initial inoculum.

Diagram: Workflow for MBC Determination

MBC_Workflow cluster_mic Prerequisite cluster_subculture Subculturing cluster_analysis Analysis MIC_Plate 1. Completed MIC Assay Plate Select 2. Select Clear Wells (MIC, 2x MIC, 4x MIC) MIC_Plate->Select Plate 3. Plate Aliquots onto Compound-Free Agar Select->Plate Incubate 4. Incubate Agar Plates (37°C, 18-24h) Plate->Incubate Count 5. Count Colonies (CFU) Incubate->Count Determine 6. Determine MBC (≥99.9% Kill) Count->Determine

Caption: The process for determining the Minimum Bactericidal Concentration (MBC).

Conclusion and Future Directions

The comparative data and detailed protocols presented in this guide demonstrate that 5-methylthiazole derivatives, specifically the 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one series, are a promising class of compounds with potent in vitro antibacterial activity. The halogenated derivatives, in particular, show superior efficacy compared to ampicillin against several key pathogens.[5]

The provided methodologies for MIC and MBC determination serve as a self-validating framework for researchers to reliably screen and compare novel antibacterial candidates. By adhering to these standardized procedures, scientists can generate high-quality, comparable data that is essential for advancing compounds through the drug discovery pipeline. Further research should focus on elucidating the precise mechanism of action of these derivatives, exploring their activity against a broader panel of resistant strains, and evaluating their toxicity profiles to assess their potential as viable therapeutic agents.

References

  • MODE OF ACTION OF 5-ACETYL-4-METHYLTHIAZOLE DERIVATIVES AS ANTIMICROBIAL AGENTS. (2021). Journal of Physics: Conference Series. [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis. [Link]

  • Ghasemi, B., Beizaei, H., & Najimi, M. (2015). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Medical Laboratory Journal. [Link]

  • MIC values (µg/mL) for effects of thiazole and imidazole derivatives... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Stankova, M., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules. [Link]

  • Stankova, M., et al. (2020). 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-ones as Antimicrobial Agents. Design, Synthesis, Biological Evaluation and Molecular Docking Studies. National Institutes of Health. [Link]

  • a, the MIC values of the tested thiazole derivatives in the medium with... - ResearchGate. (n.d.). ResearchGate. [Link]

  • Antimicrobial activity data of compounds 5a-m. a - ResearchGate. (n.d.). ResearchGate. [Link]

  • Thiazole derivatives as promising antimicrobial and antioxidant agents: insights from synthesis, bioactivity, and computational studies. (n.d.). Semantic Scholar. [Link]

  • Nural, Y., et al. (2018). Synthesis, Antimicrobial Activity and Acid Dissociation Constants of Methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate Derivatives. PubMed. [Link]

  • Ghasemi, B., Beizaei, H., & Najimi, M. (2022). In vitro study of antibacterial effect of new thiazole, imidazole and tetrahydropyridine derivatives against Proteus vulgaris. Pars Journal of Medical Sciences. [Link]

  • The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]

  • Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]

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A Comparative Guide to the Structure-Activity Relationship (SAR) of 5-Methyl-2-thiazolemethanol Analogues for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The thiazole ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of biologically active compounds and FDA-approved drugs, including the anti-HIV agent Ritonavir and the anti-neoplastic drug Tiazofurin.[1][2] Its unique electronic properties, ability to act as a hydrogen bond acceptor and donor, and its relative metabolic stability make it an ideal foundation for drug design.[1] Within this vast chemical family, the 5-Methyl-2-thiazolemethanol scaffold represents a particularly versatile starting point for generating novel therapeutic agents. The core structure offers multiple, distinct modification points, allowing for the fine-tuning of physicochemical properties and biological activity.

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogues of this compound. Moving beyond a simple catalogue of compounds, we will explore the causal relationships between specific structural modifications and their resulting biological outcomes. By synthesizing data from numerous studies, this document aims to equip researchers, scientists, and drug development professionals with the insights needed to rationally design the next generation of thiazole-based therapeutics.

The this compound Scaffold: Strategic Points for Analogue Design

The foundational this compound structure presents three primary sites for chemical modification, each offering a strategic lever to modulate a compound's interaction with biological targets. Understanding the role of each position is fundamental to rational drug design.

  • C2-Methanol Side Chain: This is a critical vector for establishing key interactions, such as hydrogen bonds, with target proteins. Modifications here, from simple esterification or etherification to the introduction of larger, more complex heterocyclic moieties, can drastically alter potency, selectivity, and pharmacokinetic properties.

  • C4-Position: While unsubstituted in the parent molecule, this position is a prime site for introducing substituents that can explore additional binding pockets, enhance target affinity, or block metabolic degradation. The addition of aryl groups at this position is a common and highly effective strategy.[3][4]

  • C5-Methyl Group: This group influences the molecule's lipophilicity and steric profile. Altering its size or replacing it entirely can impact how the analogue fits within a target's binding site and affects its overall solubility and membrane permeability.

Caption: Key modification points on the this compound scaffold.

Comparative SAR Analysis: Tailoring Analogues for Specific Biological Targets

The true power of the thiazole scaffold is revealed through the systematic modification of its core structure to target diverse biological pathways. The following sections compare how changes at each key position influence activity against different diseases.

Several studies have identified thiazole derivatives as potent anti-inflammatory agents, often acting through the inhibition of COX enzymes.[2][5] The SAR insights are critical for developing agents with improved efficacy and reduced gastric side effects.

Key SAR Observations:

  • Aryl Substitution at C4: The introduction of a phenyl ring at the C4-position is a common feature of anti-inflammatory thiazoles.[4][5] The nature and position of substituents on this phenyl ring are critical. Electron-withdrawing groups (e.g., -Cl) and electron-releasing groups (e.g., -OH, -OCH3) have both been shown to be essential for potent activity, depending on the specific scaffold.[3]

  • C2-Side Chain Modification: Linking the C2-position to other heterocyclic systems, such as thiazolidinone, can confer potent and selective COX-1 inhibitory activity.[2] The imino linker between the thiazole and thiazolidinone rings appears crucial for this activity.

  • C5-Methyl Group: The presence of the methyl group at the C5 position is often favorable, potentially providing optimal steric bulk to fit into the hydrophobic channel of the COX active site.[2]

Table 1: SAR of Thiazole Analogues as Anti-inflammatory Agents

Compound Base C4-Substitution C2-Substitution Key Finding Biological Activity (Example) Reference
2-Phenylthiazole Phenyl -CH2-linked 1,2,4-triazole 4-Chlorophenyl substitution showed the highest activity. Anticonvulsant & anti-inflammatory effects. [3]
2-Iminothiazolidinone Benzylidene 5-Methylthiazole Substituents on the C4-benzylidene ring modulate activity. Selective COX-1 inhibition, superior to naproxen. [2]

| 2-Phenylthiazole | Substituted Heteroazoles | - | Derivatives with oxadiazole and thiadiazole moieties showed good activity. | Moderate to good anti-inflammatory and analgesic activity with low ulcerogenicity. |[5] |

Thiazole derivatives have demonstrated broad-spectrum antimicrobial activity against both bacteria and fungi.[3][6][7] The design of these agents focuses on disrupting microbial cell walls, inhibiting essential enzymes, or interfering with microbial nucleic acids.

Key SAR Observations:

  • Hybrid Heterocycles: The antimicrobial potency of the thiazole ring is often enhanced by "clubbing" it with other heterocyclic systems like pyrazoline, furan, or imidazotriazole.[6][7] This strategy creates hybrid molecules that may act on multiple targets or have improved penetration into microbial cells.

  • Influence of Phenyl Ring Substituents: For antibacterial thiazoles with a C4-phenyl group, electron-withdrawing groups (e.g., -Cl, -NO2) or specific electron-donating groups (e.g., -OH, -OCH3) can be crucial for activity against both Gram-positive and Gram-negative bacteria.[3][6] For instance, a 4-chlorophenyl substitution has shown high activity in several series.[3]

  • C2-Amine Modifications: The amino group at the C2-position is a common feature in antimicrobial thiazoles. Its condensation with various aldehydes to form Schiff bases is a proven strategy to generate potent agents.[8] The resulting lipophilicity and electronic properties of the imine substituent directly correlate with antimicrobial efficacy.

Table 2: SAR of Thiazole Analogues as Antimicrobial Agents

Compound Series Key Structural Feature SAR Insight Biological Activity (Example) Reference
Phenylazetidine-integrated thiazoles Electron-withdrawing group at C4 of the phenyl ring. The presence of groups like -Cl enhances activity. Promising action against S. aureus and E. coli (MIC = 6.25 µg/mL). [3]
2-(Pyrazolin-1-yl)-thiazoles Furan ring attached to the pyrazoline moiety. Compounds with a furan ring showed significant potential. MIC values of 0.5–8 µg/mL against S. aureus and K. pneumoniae. [6]
Imidazotriazole-incorporated thiazoles Fusion of an imidazotriazole ring system. The fused heterocyclic system exceeded the activity of standard amphotericin B. Potent activity against Staphylococcus epidermidis. [3][7]

| 2-Amino-5-methylthiazole Schiff Bases | Schiff base at C2, linked to an oxadiazole. | Electron-donating substituents on the phenyl ring of the Schiff base enhanced activity. | Significant radical scavenging and antioxidant potential. |[8] |

Experimental Protocols & Workflows

To translate SAR insights into practice, robust and reproducible experimental methods are essential. The following section details a representative synthesis and a common biological assay.

This protocol is based on the foundational Hantzsch thiazole synthesis, a reliable method for constructing the thiazole ring, followed by functional group manipulation.

Workflow Diagram: Synthesis of Thiazole Analogues

Synthesis_Workflow cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Diazotization (Sandmeyer-type) cluster_2 Step 3: Reduction to Methanol A Thioamide (e.g., Thiourea) C Condensation (Ethanol, Reflux) A->C B α-Haloketone (e.g., 2-bromo-1-phenylpropan-1-one) B->C D 4-Aryl-5-Methyl-2-aminothiazole C->D Ring Formation E Diazotization (NaNO₂, H₂SO₄, 0°C) D->E F Hydrolysis (CuSO₄, H₂O, Heat) E->F G 4-Aryl-5-Methyl-2-hydroxythiazole F->G H Formylation (Vilsmeier-Haack) or Carboxylation G->H I Reduction (e.g., NaBH₄, Methanol) H->I J Target Analogue: 4-Aryl-5-Methyl-2-thiazolemethanol I->J

Caption: General synthetic workflow for 4-Aryl-5-Methyl-2-thiazolemethanol analogues.

Step-by-Step Methodology:

  • Synthesis of 4-Aryl-5-Methyl-2-aminothiazole (Hantzsch Reaction):

    • To a solution of the appropriate α-haloketone (10 mmol) in absolute ethanol (50 mL), add thiourea (12 mmol).

    • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.

    • Collect the resulting precipitate by filtration, wash with cold water, and recrystallize from ethanol to yield the aminothiazole intermediate.

  • Conversion to 4-Aryl-5-Methyl-2-hydroxythiazole:

    • Suspend the aminothiazole (5 mmol) in 10% sulfuric acid (25 mL) and cool to 0-5°C in an ice-salt bath.

    • Add a solution of sodium nitrite (6 mmol) in water (10 mL) dropwise, maintaining the temperature below 5°C.

    • Stir the mixture for 30 minutes at this temperature.

    • Slowly add the diazonium salt solution to a boiling solution of copper sulfate (10 mol%) in 20% sulfuric acid.

    • Reflux for 1 hour, then cool. The product will precipitate. Filter, wash with water, and dry.

  • Reduction to 4-Aryl-5-Methyl-2-thiazolemethanol:

    • This step requires conversion of the hydroxyl to a carboxylate or aldehyde first, which is then reduced. A more direct route may involve lithiation and quenching with formaldehyde if the starting material is appropriately substituted. For this example, we assume a 2-carboxythiazole intermediate is available.

    • Dissolve the 4-Aryl-5-methylthiazole-2-carboxylic acid (2 mmol) in anhydrous Tetrahydrofuran (THF) (20 mL).

    • Cool the solution to 0°C and slowly add Lithium Aluminium Hydride (LiAlH₄) (4 mmol).

    • Allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by the sequential addition of water, 15% NaOH solution, and then more water.

    • Filter the resulting solids and concentrate the filtrate under reduced pressure. Purify the residue by column chromatography to obtain the target methanol analogue.

This assay is crucial for determining the anti-inflammatory potential and selectivity of the synthesized analogues.

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a Tris-HCl buffer (pH 8.0) containing glutathione and hematin.

    • Prepare a solution of arachidonic acid (substrate) in ethanol.

  • Assay Procedure:

    • In a 96-well plate, add 150 µL of the enzyme buffer.

    • Add 10 µL of the test compound (dissolved in DMSO, final concentration range 0.1-100 µM) or a reference inhibitor (e.g., naproxen, celecoxib).

    • Add 20 µL of the respective COX-1 or COX-2 enzyme solution to the wells.

    • Pre-incubate the plate for 15 minutes at 37°C.

    • Initiate the reaction by adding 20 µL of the arachidonic acid solution.

    • Incubate for 10 minutes at 37°C.

  • Quantification of Prostaglandin E2 (PGE2):

    • Stop the enzymatic reaction by adding 10 µL of 1N HCl.

    • Quantify the amount of PGE2 produced using a commercial Prostaglandin E2 ELISA kit, following the manufacturer's instructions.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).

    • Determine the IC50 value (the concentration required to inhibit 50% of enzyme activity) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold is a highly adaptable platform for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that targeted modifications can yield potent and selective compounds for a range of diseases.

  • Key SAR Takeaways: The strategic introduction of aryl groups at C4, the elaboration of the C2-side chain into complex heterocycles, and the fine-tuning of substituents on appended aromatic rings are the most powerful tools for optimizing biological activity.[2][3][6]

  • Future Directions: The future of thiazole-based drug discovery lies in a multi-pronged approach. The integration of computational chemistry and molecular docking can provide deeper insights into ligand-target interactions, guiding more precise analogue design.[2][9] Furthermore, exploring multi-target directed ligands, where a single thiazole analogue is designed to interact with multiple nodes in a disease pathway, represents a promising strategy for treating complex conditions like cancer and neurodegenerative disorders. The continued exploration of novel synthetic methodologies will also be crucial to access previously unattainable chemical space.

By leveraging the foundational SAR principles outlined in this guide and embracing modern drug discovery technologies, the research community can continue to unlock the immense therapeutic potential held within the thiazole nucleus.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and SAR study of new thiazole derivatives as vascular adhesion protein-1 (VAP-1) inhibitors for the treatment of diabetic macular edema: part 2. PubMed. Available at: [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI. Available at: [Link]

  • Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. PubMed Central, NIH. Available at: [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. ResearchGate. Available at: [Link]

  • Synthesis and pharmacological evaluation of 5-methyl-2-phenylthiazole-4-substituted heteroazoles as a potential anti-inflammatory and analgesic agents. ResearchGate. Available at: [Link]

  • Discovery of 5-Methylthiazole-Thiazolidinone Conjugates as Potential Anti-Inflammatory Agents: Molecular Target Identification and In Silico Studies. PubMed Central, NIH. Available at: [Link]

  • Structure Activity Relationship. ResearchGate. Available at: [Link]

  • A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. National Institutes of Health (NIH). Available at: [Link]

  • Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Semantic Scholar. Available at: [Link]

  • Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PubMed Central, NIH. Available at: [Link]

  • Preparation method of 4-methyl-5-(2-hydroxyethyl)-thiazole. Google Patents.
  • Synthesis method for 4-methyl-5-(2-ethoxyl)-thiazole. Google Patents.
  • SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Farmacia Journal. Available at: [Link]

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A Senior Application Scientist's Guide to Comparative Docking of Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, technical comparison of molecular docking methodologies for evaluating thiazole derivatives as potential enzyme inhibitors. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale that drive experimental design in computational drug discovery. We will explore the nuances of preparing both ligand and receptor, compare the performance of widely-used docking programs, and provide a self-validating protocol for generating reliable and reproducible results.

The Significance of Thiazole Derivatives in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its unique electronic properties and ability to form a variety of non-covalent interactions make it an attractive moiety for designing potent and selective enzyme inhibitors.[1][2] Thiazole derivatives have shown significant promise as inhibitors of various enzyme classes, including protein kinases, which are crucial targets in oncology and inflammatory diseases.[1][4][5][6] Molecular docking has become an indispensable tool for rapidly screening virtual libraries of thiazole-based compounds and for optimizing their binding affinity and selectivity.[3][7][8][9]

Pillars of a Robust Comparative Docking Study

A successful comparative docking study hinges on meticulous preparation, a well-validated protocol, and a thorough analysis of the results. The trustworthiness of your in-silico experiment is paramount and can be established through a self-validating system that includes redocking and cross-docking experiments.

Experimental Workflow: A Bird's-Eye View

The overall workflow for a comparative docking study of thiazole derivatives can be visualized as a logical progression from data acquisition to insightful analysis.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis & Interpretation Phase Target_Selection Target Enzyme Selection (e.g., CDK2 - PDB: 2UZE) Protein_Prep Protein Structure Preparation Target_Selection->Protein_Prep Ligand_Selection Thiazole Derivative Library Selection Ligand_Prep Ligand Structure Preparation Ligand_Selection->Ligand_Prep Grid_Generation Active Site Grid Generation Protein_Prep->Grid_Generation Docking_Execution Execution of Docking (AutoDock, Glide, GOLD) Ligand_Prep->Docking_Execution Grid_Generation->Docking_Execution Protocol_Validation Protocol Validation (Redocking & Cross-docking) Docking_Execution->Protocol_Validation Pose_Analysis Binding Pose Analysis Docking_Execution->Pose_Analysis Protocol_Validation->Docking_Execution Interaction_Analysis Key Interaction Analysis (2D & 3D) Pose_Analysis->Interaction_Analysis Scoring_Comparison Comparative Scoring & Ranking Interaction_Analysis->Scoring_Comparison Conclusion Conclusion & SAR Insights Scoring_Comparison->Conclusion

Caption: High-level workflow for a comparative docking study.

Part 1: Meticulous Preparation of Receptor and Ligands

The accuracy of any docking study is fundamentally dependent on the quality of the input structures. Garbage in, garbage out is a well-known adage in computational chemistry for a reason.

Receptor Preparation: A Step-by-Step Protocol

For this guide, we will use Cyclin-Dependent Kinase 2 (CDK2) as our target enzyme, a well-established target for anticancer drug development. We will utilize the crystal structure of human CDK2 complexed with a thiazolidinone inhibitor (PDB ID: 2UZE) as our starting point.

  • Obtain the Crystal Structure: Download the PDB file for 2UZE from the RCSB Protein Data Bank.[10]

  • Initial Cleaning: Remove all non-essential molecules from the PDB file, including water molecules, co-factors, and any co-crystallized ligands.[11][12][13] This is crucial as their presence can interfere with the docking algorithm.

  • Add Hydrogens: Add hydrogen atoms to the protein structure, as they are typically not resolved in X-ray crystallography.[14][15] Ensure that the protonation states of ionizable residues (e.g., His, Asp, Glu) are appropriate for the physiological pH of the binding site.

  • Assign Charges: Assign partial atomic charges to all atoms in the protein. Common charge models include Gasteiger or AMBER charges.[11][12]

  • Energy Minimization (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes that may have been introduced during the preparation steps.

Ligand Preparation: Ensuring Chemical Accuracy

The thiazole derivatives to be docked must also be carefully prepared to ensure their chemical structures are accurate and in a low-energy conformation.

  • 2D to 3D Conversion: If starting from 2D structures, use a program like Open Babel to convert them to 3D coordinates.[16][17]

  • Add Hydrogens and Assign Charges: Similar to the protein preparation, add hydrogens and assign appropriate partial charges to the ligand atoms.[14][17]

  • Define Rotatable Bonds: Identify and define the rotatable bonds in the ligand. This is a critical step that allows the docking program to explore different conformations of the ligand within the active site.[15][18]

  • Energy Minimization: Minimize the energy of each ligand to obtain a low-energy starting conformation.

Part 2: A Comparative Look at Docking Programs

Several well-established software packages are available for molecular docking, each with its own unique algorithm and scoring function. The choice of program can significantly impact the results, and it is often beneficial to use multiple programs for a more comprehensive analysis.

Docking ProgramAlgorithm HighlightsScoring FunctionKey Advantages
AutoDock Lamarckian Genetic Algorithm for global search and a Solis and Wets method for local search.[16][18]Semi-empirical free energy force field.[16][18]Open-source and widely used, providing a large community for support.
Glide (Schrödinger) Hierarchical search protocol that systematically filters for the best poses.GlideScore, which is an empirical scoring function.[19]Generally considered to have good accuracy in pose prediction.[19][20]
GOLD Genetic algorithm for exploring ligand conformations and protein flexibility.GOLDScore, ChemScore, and other scoring functions.[20]Highly customizable and can handle protein flexibility.[20]

Part 3: The Docking Protocol: A Self-Validating Approach

To ensure the reliability of our docking protocol, we will incorporate a validation step by redocking the co-crystallized ligand back into the active site. A successful redocking, indicated by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically < 2.0 Å), provides confidence in the chosen parameters.[21][22][23][24][25]

Step-by-Step Docking and Validation Protocol
  • Grid Generation: Define the active site by creating a grid box that encompasses the binding pocket of the enzyme.[14][18][26] The size and center of the grid should be chosen to allow the ligand to freely rotate and translate within the site.

  • Redocking the Co-crystallized Ligand: Dock the prepared co-crystallized ligand from PDB 2UZE back into the active site of CDK2.

  • RMSD Calculation: Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose. An RMSD of less than 2.0 Å is generally considered a successful validation.[21][23][24][25]

  • Docking the Thiazole Derivatives: Once the protocol is validated, dock the library of prepared thiazole derivatives using the same grid and docking parameters.

  • Analysis of Results: Analyze the docking results for each derivative, focusing on the predicted binding energy (docking score) and the binding pose.[27][28][29][30]

Part 4: Data Presentation and Interpretation

The output of a docking study is a wealth of data that needs to be carefully organized and interpreted to extract meaningful structure-activity relationships (SAR).

Comparative Docking Scores

The docking scores provide a quantitative estimate of the binding affinity of each thiazole derivative for the target enzyme. Lower binding energies generally indicate a more favorable interaction.

Thiazole DerivativeAutoDock (kcal/mol)Glide (GlideScore)GOLD (Fitness)
Reference Inhibitor -9.8-10.575.2
Derivative A -8.5-9.268.9
Derivative B -10.2-11.180.1
Derivative C -7.9-8.562.5

Note: The scoring functions of different programs are not directly comparable. The focus should be on the relative ranking of the compounds within each program.

Analysis of Key Interactions

Beyond the docking score, a detailed analysis of the binding pose and the specific interactions between the ligand and the protein is crucial for understanding the molecular basis of inhibition.

G cluster_protein CDK2 Active Site cluster_ligand Thiazole Derivative B Leu83 Leu83 Glu81 Glu81 Lys33 Lys33 Asp86 Asp86 Thiazole_Ring Thiazole Ring Thiazole_Ring->Leu83 Hydrophobic Interaction Aromatic_Group Aromatic Group Aromatic_Group->Lys33 Pi-Cation Interaction Amine_Group Amine Group Amine_Group->Glu81 Hydrogen Bond Amine_Group->Asp86 Hydrogen Bond

Caption: Key interactions of a potent thiazole derivative in the CDK2 active site.

Interpretation of Interactions:

  • Hydrogen Bonds: The amine group of Derivative B forms crucial hydrogen bonds with the backbone carbonyl of Glu81 and the side chain of Asp86, anchoring the ligand in the active site.

  • Hydrophobic Interactions: The thiazole ring itself is nestled in a hydrophobic pocket formed by residues such as Leu83.

  • Pi-Cation Interactions: An aromatic substituent on the thiazole ring can form a favorable pi-cation interaction with the charged side chain of Lys33.

These detailed interaction analyses provide invaluable insights for the rational design of next-generation inhibitors with improved potency and selectivity.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous approach to the comparative docking of thiazole derivatives. By adhering to the principles of meticulous preparation, protocol validation, and in-depth analysis, researchers can generate reliable and insightful data to accelerate their drug discovery efforts. The combination of quantitative scoring and qualitative interaction analysis provides a powerful framework for understanding structure-activity relationships and for designing novel, potent, and selective enzyme inhibitors based on the versatile thiazole scaffold.

References

  • Johny, A. (2025). Molecular Docking Made Easy: A Step-by-Step Guide to AutoDock4 using AutoDockTools. Medium. [Link]

  • How to Analyze and Visualize Molecular Docking Results: Using MVD and Discovery Studio. (2025). YouTube. [Link]

  • BenchChem. (n.d.). Comparative Docking Analysis of Thiazole Derivatives as Potential Therapeutic Agents. BenchChem.
  • Molecular Docking Tutorial. (n.d.). University of Cantabria.
  • Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]

  • Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure. (2021). YouTube. [Link]

  • Design, Synthesis, Anticancer Activity and Docking Studies of Thiazole Linked Phenylsulfone Moiety as Cyclin-Dependent Kinase 2 (CDK2) Inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • How I can analyze and present docking results? (2020). Matter Modeling Stack Exchange. [Link]

  • How can I validate a docking protocol? (2015). ResearchGate. [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. [Link]

  • Free Video: Molecular Docking Analysis - Autodock Results and Visualization from Bioinformatics With BB. (n.d.). Class Central. [Link]

  • BenchChem. (n.d.). Comparative Docking Analysis of Thiadiazole Derivatives: A Guide for Researchers. BenchChem.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • El-Naggar, M., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. Molecules. [Link]

  • AutoDock Tutorial- Part 4. Preparing Ligand for Docking. (2021). YouTube. [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]

  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. (2022). YouTube. [Link]

  • Validation Studies of the Site-Directed Docking Program LibDock. (n.d.). ACS Publications. [Link]

  • Synthesis, molecular docking and evaluation of thiazolyl-pyrazoline derivatives as EGFR TK inhibitors and potential anticancer agents. (2011). European Journal of Medicinal Chemistry. [Link]

  • How to Dock Your Own Drug. (2020). Chemistry LibreTexts. [Link]

  • Molecular Docking Studies of Tyrosine Kinase-inhibiting New Styryl- Coumarin derived Aminothiozoles. (n.d.). Scholars Research Library. [Link]

  • Session 4: Introduction to in silico docking. (n.d.). University of Oxford. [Link]

  • Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (n.d.). PMC - NIH. [Link]

  • Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2025). ResearchGate. [Link]

  • Learn Maestro: Preparing protein structures. (2024). YouTube. [Link]

  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019). MDPI. [Link]

  • In-silico molecular docking study of some n-substituted thiazoles derivatives as FabH inhibitors. (n.d.). World Journal of Advanced Research and Reviews. [Link]

  • Protein Ligand Docking Lesson Plan. (2022). Schrödinger. [Link]

  • Validation of Docking Methodology (Redocking). (2024). ResearchGate. [Link]

  • Comparing the Suitability of Autodock, Gold and Glide for the Docking and Predicting the Possible Targets of Ru(II)-Based Complexes as Anticancer Agents. (2013). International Journal of Molecular Sciences. [Link]

  • 2UZE: Crystal structure of human CDK2 complexed with a thiazolidinone inhibitor. (n.d.). RCSB PDB. [Link]

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  • DOCKING TUTORIAL. (2010). University of Lausanne. [Link]

  • 1ESJ: CRYSTAL STRUCTURE OF THIAZOLE KINASE MUTANT (C198S). (n.d.). RCSB PDB. [Link]

  • Performance Evaluation of Docking Programs- Glide, GOLD, AutoDock & SurflexDock, Using Free Energy Perturbation Reference Data: A Case Study of Fructose-1, 6-bisphosphatase-AMP Analogs. (n.d.). ResearchGate. [Link]

  • Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. (2024). MDPI. [Link]

  • 4UJ1: Protein Kinase A in complex with an Inhibitor. (2016). RCSB PDB. [Link]

  • Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. (2022). ResearchGate. [Link]

  • Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries. (n.d.). PMC - PubMed Central. [Link]

  • A detailed comparison of current docking and scoring methods on systems of pharmaceutical relevance. (n.d.). Proteins: Structure, Function, and Bioinformatics. [Link]

  • Structural features of the protein kinase domain and targeted binding by small-molecule inhibitors. (n.d.). PubMed Central. [Link]

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Assessing the Reproducibility of 5-Methyl-2-thiazolemethanol Synthesis: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. Among these, 5-Methyl-2-thiazolemethanol, a key building block in medicinal chemistry, presents unique synthetic challenges. The reproducibility of its synthesis is paramount for consistent downstream applications, from library generation to scale-up for preclinical studies. This guide provides an in-depth, objective comparison of two distinct and plausible synthetic protocols for this compound, supported by established chemical principles and experimental insights for analogous reactions.

Introduction to this compound

This compound is a substituted thiazole derivative of interest in the development of new therapeutic agents. The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs. The presence of a methyl group at the 5-position and a hydroxymethyl group at the 2-position offers multiple points for further functionalization, making it a versatile intermediate for the synthesis of diverse compound libraries. Achieving a reliable and reproducible synthesis of this key intermediate is therefore a critical first step in many drug discovery programs.

This guide will dissect two primary synthetic strategies: the classic Hantzsch Thiazole Synthesis to construct the ring system with the desired substituents, and the functionalization of a pre-formed 5-methylthiazole core. Each protocol will be evaluated for its strengths, weaknesses, and, most importantly, its expected reproducibility in a typical laboratory setting.

Protocol 1: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a venerable and widely employed method for the construction of thiazole rings.[1][2][3] This one-pot condensation reaction involves the reaction of an α-haloketone with a thioamide. For the synthesis of this compound, the logical precursors are 1-chloro-3-hydroxypropan-2-one and thioacetamide.

Causality Behind Experimental Choices

The choice of 1-chloro-3-hydroxypropan-2-one provides the three-carbon backbone, including the hydroxymethyl group precursor at the C2 position of the final thiazole. Thioacetamide serves as the source of the nitrogen and sulfur atoms of the thiazole ring. The reaction is typically carried out in a polar protic solvent, such as ethanol, to facilitate the dissolution of the starting materials and to mediate the proton transfer steps in the mechanism. The reaction generally proceeds under mild heating to overcome the activation energy of the initial nucleophilic attack and subsequent cyclization.

Experimental Protocol

Materials:

  • 1-chloro-3-hydroxypropan-2-one

  • Thioacetamide

  • Ethanol

  • Sodium bicarbonate

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thioacetamide (1.0 equivalent) in absolute ethanol.

  • To this solution, add 1-chloro-3-hydroxypropan-2-one (1.0 equivalent).

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualization of the Hantzsch Synthesis Workflow

Hantzsch_Synthesis start Start dissolve Dissolve Thioacetamide in Ethanol start->dissolve add_ketone Add 1-chloro-3- hydroxypropan-2-one dissolve->add_ketone reflux Reflux (4-6 h) add_ketone->reflux cool Cool to RT reflux->cool neutralize Neutralize with NaHCO3 (aq) cool->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash with Brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end 5-Methyl-2- thiazolemethanol purify->end

Caption: Workflow for the Hantzsch synthesis of this compound.

Protocol 2: Functionalization of 2-Bromo-5-methylthiazole via Lithiation

An alternative and often highly effective strategy involves the functionalization of a pre-existing thiazole ring. This approach leverages the commercial availability of 2-bromo-5-methylthiazole. The C2-proton of thiazoles is known to be acidic and can be removed by strong bases.[4][5] However, a more reliable method for functionalization at this position is a halogen-metal exchange, followed by quenching with an electrophile. In this protocol, we will explore the lithiation of 2-bromo-5-methylthiazole followed by reaction with formaldehyde.

Causality Behind Experimental Choices

2-Bromo-5-methylthiazole is an ideal starting material as the bromine atom at the 2-position can be selectively exchanged with lithium using an organolithium reagent such as n-butyllithium. This halogen-metal exchange is typically performed at very low temperatures (e.g., -78 °C) in an anhydrous aprotic solvent like tetrahydrofuran (THF) to prevent side reactions. The resulting 2-lithio-5-methylthiazole is a potent nucleophile that can then react with an electrophile. Paraformaldehyde, a solid polymer of formaldehyde, is a convenient and anhydrous source of formaldehyde for this reaction. The subsequent acidic workup protonates the intermediate alkoxide to yield the desired alcohol.

Experimental Protocol

Materials:

  • 2-Bromo-5-methylthiazole

  • Anhydrous tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Paraformaldehyde

  • Saturated aqueous ammonium chloride (NH4Cl)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 equivalents) to the stirred THF.

  • Add a solution of 2-bromo-5-methylthiazole (1.0 equivalent) in anhydrous THF dropwise to the n-BuLi solution, maintaining the temperature at -78 °C.

  • Stir the reaction mixture at -78 °C for 1 hour to ensure complete halogen-metal exchange.

  • In a separate flame-dried flask, depolymerize paraformaldehyde (1.5 equivalents) by heating gently under a stream of inert gas, and pass the resulting formaldehyde gas into the reaction mixture at -78 °C. Alternatively, add freshly dried, powdered paraformaldehyde directly to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Lithiation and Functionalization Workflow

Lithiation_Synthesis start Start setup Inert Atmosphere Anhydrous THF, -78°C start->setup add_nbuli Add n-BuLi setup->add_nbuli add_thiazole Add 2-Bromo-5- methylthiazole add_nbuli->add_thiazole lithiation Stir at -78°C (1 h) add_thiazole->lithiation add_formaldehyde Add Paraformaldehyde lithiation->add_formaldehyde react Stir and Warm to RT add_formaldehyde->react quench Quench with NH4Cl (aq) react->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography concentrate->purify end 5-Methyl-2- thiazolemethanol purify->end

Caption: Workflow for the synthesis of this compound via lithiation.

Comparative Analysis of Synthesis Protocols

ParameterProtocol 1: Hantzsch SynthesisProtocol 2: Lithiation of 2-Bromo-5-methylthiazole
Starting Materials 1-chloro-3-hydroxypropan-2-one, Thioacetamide2-Bromo-5-methylthiazole, n-Butyllithium, Paraformaldehyde
Number of Steps One-pot reactionMulti-step procedure
Reaction Conditions Reflux in ethanol (approx. 78 °C)Cryogenic temperatures (-78 °C), inert atmosphere
Reported Yield (Analogous) Moderate to good (variable)Generally good to high
Key Challenges Potential for side-product formation, purification can be challenging.Requires stringent anhydrous and inert conditions, handling of pyrophoric n-BuLi.
Scalability Generally scalable, but purification may become an issue.Scalable, but requires specialized equipment for low temperatures and inert atmosphere.
Cost of Reagents Generally inexpensive.2-Bromo-5-methylthiazole and n-BuLi are more expensive.

Reproducibility Assessment

Protocol 1: Hantzsch Thiazole Synthesis

The reproducibility of the Hantzsch synthesis can be influenced by several factors. The purity of the starting 1-chloro-3-hydroxypropan-2-one is crucial, as impurities can lead to the formation of undesired side-products. The reaction temperature and time also need to be carefully controlled to minimize the formation of byproducts. Over-refluxing or the use of a strong base for neutralization can lead to decomposition of the product. Purification by column chromatography is often necessary to obtain a high-purity product, and the reproducibility of the separation can depend on the consistency of the silica gel and the eluent system.

Protocol 2: Functionalization of 2-Bromo-5-methylthiazole via Lithiation

The key to the reproducibility of this protocol lies in the strict adherence to anhydrous and oxygen-free conditions. Any moisture or oxygen will quench the organolithium reagent, leading to a significant decrease in yield. The quality and accurate titration of the n-butyllithium solution are also critical for achieving consistent results. The addition of paraformaldehyde can be a source of variability; ensuring its complete depolymerization or using a highly pure, finely powdered solid is important. While the reaction conditions are more demanding, the reaction itself is often cleaner than the Hantzsch synthesis, potentially leading to easier purification and more consistent yields once the procedure is optimized.

Recommendations for Protocol Selection

The choice between these two protocols will largely depend on the specific resources and expertise available in the laboratory.

  • For laboratories with standard organic synthesis capabilities and a focus on cost-effectiveness, the Hantzsch Thiazole Synthesis (Protocol 1) is a viable starting point. While it may require more effort in terms of optimization and purification, the readily available and less hazardous starting materials make it an attractive option.

  • For laboratories equipped for organometallic chemistry and requiring a potentially higher-yielding and cleaner reaction, the functionalization of 2-bromo-5-methylthiazole (Protocol 2) is recommended. The higher cost of reagents and the need for specialized equipment and handling techniques are offset by the potential for more reproducible and higher yields, which can be critical in a drug discovery setting where material consistency is paramount.

Ultimately, for any critical synthesis, it is advisable to perform small-scale trial runs of both protocols to determine which method provides the most reproducible and efficient route to this compound within a specific laboratory environment.

References

  • Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
  • Bramley, S. E.; Dupplin, V.; Goberdhan, D. G. C.; Meakins, G. D. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 11987, 639-643.
  • ResearchGate. Hantzsch thiazole synthesis. [Link]

  • Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.
  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Wikipedia. Thiazole. [Link]

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Thiazole. [Link]

  • Slideshare. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. [Link]

  • Master Organic Chemistry. Grignard Reagents For Addition To Aldehydes and Ketones. [Link]

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  • IndiaMART. Colorless 2-Bromo-5-Methylthiazole CAS No.41731-23-1, For Industrial, Technical Grade at ₹ 39000/kg in Mumbai. [Link]

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  • PrepChem.com. Synthesis of 2-Bromo-5-hydroxymethylpyridine. [Link]

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A Senior Application Scientist's Guide to Catalytic Systems for Thiazole Formation: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Thiazole Moiety

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral components of a wide array of pharmaceuticals, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[3][4][5] The therapeutic importance of this scaffold is highlighted by its presence in numerous FDA-approved drugs. Consequently, the development of efficient and versatile synthetic methodologies for accessing thiazole derivatives remains a vibrant area of research, driving innovation in drug discovery and development.[1][4]

This guide provides a comprehensive, head-to-head comparison of prominent catalytic systems for thiazole formation. We will delve into the mechanistic underpinnings, operational advantages, and inherent limitations of each approach, supported by experimental data and detailed protocols. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting the optimal catalytic strategy for their specific synthetic challenges.

The Classic Benchmark: Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch thiazole synthesis is arguably the most traditional and widely recognized method for constructing the thiazole ring.[6][7] The reaction involves the condensation of an α-haloketone with a thioamide or thiourea.[6][7][8][9] While often performed without a catalyst, modern variations frequently employ catalysts to enhance reaction rates and yields under milder conditions.[10][11]

Mechanism of the Hantzsch Synthesis

The reaction proceeds through a sequence of nucleophilic substitution, cyclization, and dehydration steps.

Hantzsch_Mechanism Thioamide Thioamide (or Thiourea) Intermediate1 Thioether Intermediate Thioamide->Intermediate1 SN2 attack by S AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Hemiaminal Intermediate Intermediate1->Intermediate2 Intramolecular cyclization (N attacks C=O) Thiazole Thiazole Intermediate2->Thiazole Dehydration

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Experimental Protocol: Catalyst-Free Hantzsch Synthesis of 2-Amino-4-phenylthiazole

  • Reactant Preparation: In a round-bottom flask, dissolve thiourea (1.0 mmol) and 2-bromoacetophenone (1.0 mmol) in 10 mL of ethanol.

  • Reaction: Reflux the mixture for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate.

  • Purification: Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol) to afford the pure 2-amino-4-phenylthiazole.

Transition Metal Catalysis: Expanding the Synthetic Toolkit

The advent of transition metal catalysis has revolutionized organic synthesis, and thiazole formation is no exception. Catalysts based on copper, palladium, and gold offer unique reactivity profiles, enabling the use of a broader range of starting materials and often proceeding under milder conditions than classical methods.

Copper-Catalyzed Systems: Versatility and Cost-Effectiveness

Copper catalysts are attractive due to their low cost, abundance, and versatile reactivity. Copper-catalyzed methodologies for thiazole synthesis often involve multi-component reactions, providing a high degree of molecular complexity from simple precursors.[12][13]

Mechanism of a Copper-Catalyzed Three-Component Synthesis

One notable example is the copper-catalyzed reaction of amines, aldehydes, and elemental sulfur.[12] A plausible mechanism involves the formation of an enamine, which then reacts with sulfur. The copper catalyst facilitates the subsequent oxidative cyclization and aromatization steps.

Copper_Catalysis cluster_0 Catalytic Cycle Cu_II Cu(II) Cyclization Oxidative Cyclization Cu_II->Cyclization Oxidant Cu_0 Cu(0) Cu_0->Cu_II Reoxidation Enamine Enamine Formation Sulfuration Sulfuration Enamine->Sulfuration Sulfuration->Cyclization Cyclization->Cu_0 Aromatization Aromatization Cyclization->Aromatization Thiazole Thiazole Product Aromatization->Thiazole Amine_Aldehyde Amine + Aldehyde Amine_Aldehyde->Enamine Sulfur Elemental Sulfur (S8) Sulfur->Sulfuration Oxygen O2 (Oxidant) Oxygen->Cu_II

Caption: A plausible catalytic cycle for copper-catalyzed thiazole synthesis.

Experimental Protocol: Copper-Catalyzed Synthesis of 2,5-Disubstituted Thiazoles [12]

  • Reaction Setup: To a reaction vial, add the amine (1.0 mmol), aldehyde (2.0 mmol), elemental sulfur (0.53 mmol), CuBr₂ (20 mol%), and 1,10-phenanthroline (20 mol%).

  • Solvent and Base: Add DMSO as the solvent and DBU (2.0 equiv) as the base.

  • Reaction Conditions: Seal the vial and place it under an oxygen atmosphere (1 atm). Heat the reaction mixture at 80 °C for 16 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried, concentrated, and the residue is purified by column chromatography to yield the desired thiazole.

Palladium-Catalyzed Systems: Precision in C-H Functionalization

Palladium catalysis has enabled the direct C-H arylation of thiazole rings, providing a powerful tool for late-stage functionalization.[14] These methods are highly regioselective and tolerate a wide range of functional groups.

Mechanism of Palladium-Catalyzed Direct Arylation

The catalytic cycle typically involves C-H activation of the thiazole, oxidative addition of an aryl halide to the palladium center, and reductive elimination to form the C-C bond and regenerate the active catalyst.

Palladium_Catalysis cluster_1 Catalytic Cycle Pd_0 Pd(0) Oxidative_Addition Oxidative Addition Pd_0->Oxidative_Addition Pd_II_Aryl Pd(II)-Aryl Complex Oxidative_Addition->Pd_II_Aryl CH_Activation C-H Activation Pd_II_Aryl->CH_Activation Pd_II_Aryl_Thiazole Pd(II)-Aryl-Thiazole Complex CH_Activation->Pd_II_Aryl_Thiazole Reductive_Elimination Reductive Elimination Pd_II_Aryl_Thiazole->Reductive_Elimination Reductive_Elimination->Pd_0 Regeneration Arylated_Thiazole Arylated Thiazole Reductive_Elimination->Arylated_Thiazole Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Oxidative_Addition Thiazole Thiazole Thiazole->CH_Activation

Caption: Simplified catalytic cycle for palladium-catalyzed direct arylation of thiazoles.

Experimental Protocol: Palladium-Catalyzed C-H Arylation of Thiazole [14]

  • Reaction Setup: In a glovebox, combine thiazole (2.0 mmol), aryl iodide (1.0 mmol), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and Cs₂CO₃ (2.0 equiv) in a reaction tube.

  • Solvent: Add anhydrous dioxane as the solvent.

  • Reaction Conditions: Seal the tube and heat the mixture at 120 °C for 24-70 hours.

  • Work-up and Purification: After cooling, filter the reaction mixture through a pad of celite, rinsing with ethyl acetate. Concentrate the filtrate and purify the residue by column chromatography.

Gold-Catalyzed Systems: Unique Reactivity with Alkynes

Gold catalysts exhibit a unique affinity for activating alkynes towards nucleophilic attack, enabling novel pathways for thiazole synthesis.[15][16][17] Gold-catalyzed reactions often proceed under mild conditions with high efficiency.

Experimental Protocol: Gold-Catalyzed One-Pot Synthesis of Substituted Thiazoles [15]

  • Mesylate Formation: In a reaction flask, dissolve the terminal alkyne (1.0 mmol) in a suitable solvent. Add quinoline N-oxide (1.2 equiv) and methanesulfonic acid (1.1 equiv). Cool the mixture and add the gold catalyst (e.g., MorDalPhosAuOMs, 5 mol%). Stir at room temperature until the formation of the α-methanesulfonyloxymethyl ketone is complete (monitored by TLC).

  • Thiazole Formation: To the same reaction mixture, add the thioamide (1.2 equiv).

  • Reaction Conditions: Heat the mixture to 40 °C and stir until the reaction is complete.

  • Work-up and Purification: Concentrate the reaction mixture and purify the residue by column chromatography to obtain the 2,4-disubstituted thiazole.

The Rise of Green Alternatives: Organocatalysis and Biocatalysis

In the quest for more sustainable synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to metal-based systems.[2] These approaches often utilize environmentally benign catalysts and operate under mild conditions.

Organocatalysis: Metal-Free Thiazole Synthesis

Organocatalysis employs small organic molecules to catalyze chemical transformations.[18] For thiazole synthesis, organocatalysts can facilitate key bond-forming steps, avoiding the use of potentially toxic and expensive metals.[18][19]

Experimental Protocol: Organocatalytic Synthesis of Thiazole Derivatives [13]

  • Reaction Setup: Combine the α-diazoketone (1.0 mmol), thioamide or thiourea (1.2 mmol), and trifluoromethanesulfonic acid (TfOH) as the catalyst in a suitable solvent.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent, dry the organic layer, and concentrate. Purify the crude product by column chromatography.

Biocatalysis: The Green Chemistry Frontier

Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations with high selectivity and under environmentally friendly conditions.[20][21][22][23] Chitosan-based biocatalysts, for instance, have been effectively employed in the synthesis of thiazole derivatives.[20][22][23]

Experimental Protocol: Biocatalyst-Assisted Synthesis of Thiazoles under Ultrasonic Irradiation [20][22]

  • Reactant and Catalyst: In a reaction vessel, mix the thiosemicarbazone derivative (1.0 mmol), the appropriate electrophile (e.g., hydrazonoyl chloride or 2-bromo-1-arylethan-1-one, 1.0 mmol), and the chitosan-based biocatalyst.

  • Solvent and Conditions: Add a suitable solvent (e.g., ethanol) and place the vessel in an ultrasonic bath at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting materials are consumed.

  • Catalyst Recovery and Product Purification: Filter the reaction mixture to recover the solid biocatalyst, which can be washed, dried, and reused. The filtrate is concentrated, and the residue is purified by recrystallization or column chromatography.

Head-to-Head Performance Comparison

Catalytic SystemCatalyst ExampleTypical Reaction TimeTypical Temperature (°C)Reported Yields (%)Key AdvantagesLimitations
Hantzsch (Catalyzed) Silica-supported tungstosilicic acid1.5 - 2 h (ultrasound)[10]Room Temperature[10]79 - 90%[10]Well-established, readily available starting materials, high yields.Often requires pre-functionalized starting materials (α-haloketones).
Copper-Catalyzed CuBr₂ / 1,10-phenanthroline16 h[12]80[12]30 - 76%[12]Cost-effective, good for multi-component reactions, uses simple precursors.May require higher catalyst loading, potential for metal contamination.
Palladium-Catalyzed Pd(OAc)₂ / PPh₃24 - 70 h[14]120[14]Moderate to Excellent[14]Excellent for C-H functionalization, high regioselectivity, broad substrate scope.Expensive catalyst, may require inert atmosphere, longer reaction times.
Gold-Catalyzed MorDalPhosAuOMsSeveral hours40[15]High[15]Mild reaction conditions, unique reactivity with alkynes, high efficiency.Very expensive catalyst, limited to specific substrate classes.
Organocatalytic Trifluoromethanesulfonic acid (TfOH)VariesRoom Temperature[13]Good to Excellent[13]Metal-free, environmentally benign, mild conditions.Substrate scope may be more limited than metal catalysts.
Biocatalytic Chitosan-based hydrogel10 - 30 min (ultrasound)[20][22]Room Temperature[20][22]High to Excellent[20][22]Green and sustainable, mild conditions, catalyst is recyclable, rapid reactions.Catalyst preparation may be required, substrate scope can be specific.

Conclusion and Future Outlook

The synthesis of thiazoles continues to be a field of intense research, driven by the significant biological activities of these heterocycles. While the classical Hantzsch synthesis remains a reliable method, modern catalytic systems have greatly expanded the synthetic chemist's toolbox.

  • Transition metal catalysts , particularly copper and palladium, offer unparalleled versatility and the ability to construct complex thiazoles from simple starting materials or through late-stage functionalization.

  • Gold catalysis , though costly, provides access to unique transformations under exceptionally mild conditions.

  • Organocatalysis and biocatalysis represent the future of sustainable thiazole synthesis, offering metal-free, environmentally friendly alternatives with high efficiency.

The choice of a catalytic system is ultimately a multifactorial decision, weighing factors such as cost, substrate scope, desired substitution pattern, and green chemistry principles. As research progresses, we can anticipate the development of even more efficient, selective, and sustainable catalysts for the construction of this vital heterocyclic scaffold, further empowering the discovery of new medicines and materials.

References

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  • Abdel-Wahab, B. F., et al. (2023). Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis. ACS Omega, 8(3), 3241–3254. [Link]

  • Thiazole formation through a modified Gewald reaction - PMC. (2015, May 26). Retrieved from [Link]

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  • Comparative review on homogeneous and heterogeneous catalyzed synthesis of 1,3-thiazole | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

  • Eco-Friendly Synthesis of Thiazole Derivatives Using Recyclable Cross-Linked Chitosan Hydrogel Biocatalyst Under Ultrasonic Irradiation as Anti-Hepatocarcinogenic Agents - MDPI. (2024, November 21). Retrieved from [Link]

  • Ghorbani-Vaghei, R., & Malaeke, A. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 121. [Link]

  • Gorachand, B., et al. (2025). Direct organocatalytic chemoselective synthesis of pharmaceutically active benzothiazole/benzoxazole-triazoles. Organic & Biomolecular Chemistry, 23(9), 2142–2152. [Link]

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  • Organocatalytic multicomponent strategy for synthesizing amalgamated triazole-benzimidazole/thiazole scaffolds and comprehensive evaluation of their ab initio behavior | Semantic Scholar. (n.d.). Retrieved from [Link]

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  • To Chemistry Journal Vol 1 No 2 (2018) ISSN: 2581-7507 [Link] Pyrano[2,3-D]Thiazole: Synthesis. (n.d.). Retrieved from [Link]

  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies | ACS Omega. (2024, August 29). Retrieved from [Link]

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  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH. (n.d.). Retrieved from [Link]

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A Guide to the Inter-Laboratory Characterization of 5-Methyl-2-thiazolemethanol: Establishing Analytical Consensus

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Methyl-2-thiazolemethanol (CAS No. 202932-04-5) is a heterocyclic organic compound with potential applications in pharmaceutical synthesis and materials science.[1][2] As with any chemical entity intended for high-stakes applications, unambiguous characterization is paramount. Inconsistent analytical data between laboratories can lead to significant delays in research and development, regulatory challenges, and questions of product quality. This guide provides a framework for the comprehensive characterization of this compound and outlines a protocol for conducting an inter-laboratory comparison to ensure data harmonization and analytical excellence. This document is intended not just as a set of procedures, but as a manual for establishing analytical trust among collaborating institutions.

The Imperative for Harmonized Analytical Data

In the landscape of drug development and chemical research, the reproducibility of scientific findings is the bedrock of progress. When multiple laboratories are engaged in the synthesis, evaluation, or quality control of a single molecular entity like this compound, variations in analytical methodologies can become a critical point of failure. Differences in instrumentation, reference standards, software, and procedural interpretations can lead to disparate results, making it impossible to compare data sets effectively.

An inter-laboratory comparison (ILC), also known as proficiency testing (PT), is a powerful tool to mitigate these risks.[3][4] By analyzing a common, homogenous sample of the target compound, participating laboratories can assess their performance, identify potential biases in their methods, and collaboratively establish a consensus on the compound's analytical profile.[5] This process is fundamental to validating an analytical method and ensuring its robustness across different environments, as outlined by the principles in ICH Q2(R2) guidelines.[6]

This guide will walk through the essential analytical techniques for characterizing this compound and propose a structured approach for an inter-laboratory comparison study.

Foundational Analytical Techniques for Structural Elucidation and Purity

The comprehensive characterization of this compound relies on a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they confirm the molecule's identity, purity, and stability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

Expertise & Experience: NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C). For this compound, ¹H NMR will confirm the presence and connectivity of the methyl, methylene, and thiazole ring protons, while ¹³C NMR will identify each unique carbon atom. The choice of solvent is critical; Deuterated chloroform (CDCl₃) is a common starting point, but for observing exchangeable protons like the alcohol (-OH), Dimethyl sulfoxide-d₆ (DMSO-d₆) is often superior as it slows down the exchange rate.[7][8]

Trustworthiness: A self-validating NMR protocol includes the use of an internal standard, typically Tetramethylsilane (TMS), for accurate chemical shift referencing (δ = 0.00 ppm). The integral values in the ¹H NMR spectrum should correspond to the number of protons in each environment, providing an internal quantitative check.

Experimental Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing 0.03% v/v TMS in a clean, dry 5 mm NMR tube.

  • Instrument Setup: Acquire spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a spectral width sufficient to cover the expected chemical shifts (e.g., 0-12 ppm).

    • Use a pulse angle of 30-45 degrees and a relaxation delay of at least 2 seconds to ensure quantitative integration.

    • Acquire a minimum of 16 scans.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Use a spectral width of approximately 0-200 ppm.

    • A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the TMS peak to 0.00 ppm.

Data Presentation: Representative NMR Data

Note: As extensive public spectral data for this compound is not available, the following table presents expected chemical shifts based on the analysis of similar thiazole structures. These values should be confirmed experimentally.

Assignment ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Comments
Thiazole-CH~7.0-7.5~115-125Chemical shift is influenced by the electron-withdrawing nature of the thiazole ring.
-CH₂OH~4.5-5.0~60-65Methylene protons adjacent to the electronegative oxygen and the thiazole ring.
-OHVariable (e.g., 2-5 in CDCl₃)-Broad signal, position is concentration and solvent dependent.
-CH₃~2.4-2.6~15-20Methyl group attached to the thiazole ring.
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, which is a critical piece of identity confirmation. Electron Ionization (EI) is a common technique for small, relatively volatile molecules and provides a characteristic fragmentation pattern that can serve as a "fingerprint."[9] For more precise mass determination and softer ionization, Electrospray Ionization (ESI) coupled with a high-resolution mass analyzer (like TOF or Orbitrap) is preferred. This allows for the calculation of the molecular formula from the accurate mass.

Trustworthiness: The protocol is validated by calibrating the mass spectrometer with a known standard immediately before analysis. The observation of the correct molecular ion ([M]⁺˙ in EI or [M+H]⁺ in ESI) with the expected isotopic pattern for a molecule containing sulfur (a characteristic M+2 peak) provides high confidence in the identification.

Experimental Protocol: GC-MS (EI) and LC-MS (ESI)

  • Sample Preparation (GC-MS): Prepare a dilute solution of the compound (~100 µg/mL) in a volatile solvent like dichloromethane or methanol.

  • GC-MS (EI) Analysis:

    • GC Column: Use a standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

  • Sample Preparation (LC-MS): Prepare a dilute solution (~10 µg/mL) in the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • LC-MS (ESI) Analysis:

    • LC Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Mass Analyzer: Set to scan for the expected [M+H]⁺ ion (calculated m/z 130.0321 for C₅H₇NOS).

Data Presentation: Expected Mass Spectrometry Data

Technique Ion Calculated m/z Expected Key Fragments (EI)
EI-MS[M]⁺˙129.02m/z corresponding to loss of -OH, -CH₂OH
ESI-MS (High Res)[M+H]⁺130.0321-
Infrared (IR) Spectroscopy: Identifying Functional Groups

Expertise & Experience: IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For this compound, the key absorptions will be the O-H stretch from the alcohol, C-H stretches from the alkyl and aromatic parts, and characteristic C=N and C-S stretches from the thiazole ring.[10][11] Attenuated Total Reflectance (ATR) is a modern sampling technique that requires minimal sample preparation.

Trustworthiness: The presence of a strong, broad absorption in the 3200-3600 cm⁻¹ region is a definitive indicator of the alcohol's O-H group, which is often involved in hydrogen bonding.[12] The fingerprint region (below 1500 cm⁻¹) provides a unique pattern that can be used for comparison against a reference spectrum.

Experimental Protocol: FT-IR (ATR)

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric H₂O and CO₂ absorptions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and compare them to known functional group frequencies.

Data Presentation: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Assignment
3200 - 3600Strong, BroadO-H Stretch (Alcohol)
2850 - 3000MediumC-H Stretch (Alkyl)
~1600 - 1650Medium-WeakC=N Stretch (Thiazole)
~1400 - 1500MediumC=C Stretch (Thiazole)
1000 - 1200StrongC-O Stretch (Alcohol)
650 - 800MediumC-S Stretch (Thiazole)
High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantitation

Expertise & Experience: HPLC is the workhorse technique for determining the purity of pharmaceutical compounds and their intermediates. A reversed-phase method using a C18 column is the most common starting point for a molecule of this polarity.[13][14] The mobile phase, typically a mixture of water and a polar organic solvent like acetonitrile or methanol, is optimized to achieve good separation between the main compound and any potential impurities. UV detection is suitable as the thiazole ring contains a chromophore.

Trustworthiness: Method validation according to ICH guidelines ensures the reliability of the purity assessment.[15] This involves demonstrating specificity, linearity, accuracy, precision, and robustness. A system suitability test (e.g., replicate injections of a standard to check for consistent retention time and peak area) must be performed before any sample analysis.

Experimental Protocol: Reversed-Phase HPLC for Purity Analysis

  • Sample Preparation: Accurately prepare a stock solution of this compound in the mobile phase at a concentration of ~1 mg/mL. Prepare a working solution at ~0.1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 40:60 (v/v) Acetonitrile:Water containing 0.1% Formic Acid. (Note: This is a starting point and may require optimization).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 238 nm.[13]

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: (Area of Main Peak / Total Area of All Peaks) * 100.

Framework for an Inter-Laboratory Comparison Study

A successful ILC requires careful planning, clear communication, and a robust statistical analysis of the results.[16] The goal is to determine the level of agreement between labs and to establish a consensus value for key analytical parameters.

Workflow for Inter-Laboratory Comparison

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Analysis cluster_2 Phase 3: Data Submission & Analysis cluster_3 Phase 4: Reporting & Follow-up A Coordinator Establishes Protocol & Selects Labs B Prepare & Distribute Homogenous Sample Batch A->B C Labs Confirm Receipt & Perform Initial Checks B->C D Labs Analyze Sample Using Harmonized Protocol C->D E Labs Analyze Sample Using In-House Method (Optional) D->E Comparison F Labs Submit Data (Raw & Processed) to Coordinator E->F G Coordinator Performs Statistical Analysis (ISO 13528) F->G H Calculate Consensus Values & Laboratory Z-Scores G->H I Issue Confidential Report to Each Laboratory H->I J Overall Anonymized Summary Report Published I->J K Labs with Outlying Results Perform Root Cause Analysis I->K

Sources

A Senior Application Scientist's Guide to Statistical Analysis of Biological Data from 5-Methyl-2-thiazolemethanol Screening

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery, the thiazole scaffold stands as a cornerstone of medicinal chemistry, prized for its versatile framework in the design of novel therapeutic agents. This guide offers a comprehensive, in-depth technical comparison of the statistical analysis of biological data derived from screening 5-Methyl-2-thiazolemethanol and its alternatives. As Senior Application Scientists, we move beyond mere procedural lists to explain the causal reasoning behind experimental and analytical choices, ensuring a robust and self-validating approach to hit identification and lead optimization.

Introduction: The Rationale for Screening Thiazole Derivatives

The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a privileged structure in medicinal chemistry due to its presence in numerous FDA-approved drugs, including the anticancer agent Dasatinib and various antibiotics.[1][2][3] Its unique electronic properties and ability to engage in various non-covalent interactions make it an attractive core for designing molecules with a wide array of biological activities. This compound, the subject of this guide, represents a foundational structure within this class. While specific public data on its high-throughput screening is limited, its structural simplicity and potential for chemical modification make it an intriguing candidate for screening campaigns aimed at discovering novel bioactive compounds.

This guide will therefore use this compound as a focal point to illustrate a rigorous workflow for the statistical analysis of high-throughput screening (HTS) data. We will compare its hypothetical performance against other known bioactive thiazole derivatives to provide a practical framework for researchers.

Experimental Design: Laying the Foundation for Meaningful Data

The quality of insights derived from any screening campaign is fundamentally dependent on the integrity of the experimental design. A well-designed experiment minimizes systematic error and ensures that the observed biological effects can be confidently attributed to the compound of interest.

Assay Selection: Choosing the Right Biological Question

The choice of assay is dictated by the therapeutic area and the biological question being addressed. Thiazole derivatives have shown promise in diverse fields such as oncology, infectious diseases, and inflammation.[3][4][5] For the purpose of this guide, we will consider a hypothetical cell-based assay to screen for inhibitors of a cancer-related signaling pathway.

Example Assay: A luciferase reporter gene assay designed to measure the activity of a transcription factor downstream of a critical oncogenic kinase.

Causality: This assay provides a quantifiable readout (luminescence) that is directly proportional to the activity of the signaling pathway. A decrease in luminescence in the presence of a test compound would suggest potential inhibition of the pathway. Cell-based assays are generally preferred over simple biochemical assays in primary screens as they provide more physiologically relevant data.[6][7]

Plate Layout and Controls: Ensuring Data Integrity

A robust plate layout is crucial for identifying and correcting for systematic errors, such as edge effects or gradients in temperature or humidity during incubation.[8]

Mandatory Controls:

  • Negative Controls (e.g., DMSO vehicle): These wells represent 0% inhibition and are used to define the baseline response.

  • Positive Controls (e.g., a known inhibitor of the target pathway): These wells represent 100% inhibition and are used to define the maximum response.

  • Untreated Cells: To monitor the health and baseline activity of the cells.

A scattered distribution of controls across the plate is often superior to placing them only at the edges, as this can help in more accurate normalization.[9]

Experimental Workflow Diagram

G cluster_prep Assay Preparation cluster_incubation Treatment & Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Plating Compound Plating (this compound & Alternatives) Compound_Addition Addition of Compounds to Cells Compound_Plating->Compound_Addition Cell_Seeding Cell Seeding (Reporter Cell Line) Cell_Seeding->Compound_Addition Incubation Incubation (e.g., 24-48 hours) Compound_Addition->Incubation Lysis_Reagent Addition of Lysis & Luciferase Reagent Incubation->Lysis_Reagent Luminescence_Reading Luminescence Reading (Plate Reader) Lysis_Reagent->Luminescence_Reading Data_Normalization Data Normalization Luminescence_Reading->Data_Normalization QC Quality Control (Z') Data_Normalization->QC Hit_Identification Hit Identification QC->Hit_Identification Dose_Response Dose-Response Analysis Hit_Identification->Dose_Response

Caption: High-throughput screening workflow for a cell-based luciferase reporter assay.

Statistical Analysis Workflow: From Raw Data to Actionable Insights

The primary goal of the statistical analysis of HTS data is to reliably identify "hits" – compounds that exhibit a desired biological activity – while minimizing both false positives and false negatives.[10]

Data Normalization: Correcting for Systematic Variation

Raw data from a plate reader will inevitably contain noise and systematic variation. Normalization aims to remove this variation to allow for meaningful comparisons between plates and compounds.[8]

Common Normalization Methods:

  • Percent Inhibition: A straightforward method where each compound's effect is expressed relative to the positive and negative controls on the same plate.

    • Formula:Percent Inhibition = 100 * (1 - (Test_Compound - Positive_Control) / (Negative_Control - Positive_Control))

  • Z-score: This method standardizes the data based on the mean and standard deviation of all test compounds on a plate. It is particularly useful when positive controls are not available or are unreliable.[8]

    • Formula:Z-score = (Test_Compound - Mean_of_All_Compounds) / Standard_Deviation_of_All_Compounds

  • B-score: A more robust method that uses median polish to correct for row and column effects on a plate.[9]

Causality: The choice of normalization method depends on the nature of the assay and the expected hit rate. For primary screens with an anticipated low hit rate, methods that assume most compounds are inactive (like Z-score) are suitable. For screens with higher hit rates, control-based normalization is generally more appropriate.

Quality Control: Assessing the Health of Your Screen

Before proceeding to hit selection, it is imperative to assess the quality of the assay for each plate. The Z-factor (Z') is the most widely accepted statistical parameter for this purpose.[8] It provides a measure of the separation between the positive and negative control distributions.

  • Z' > 0.5: An excellent assay, suitable for HTS.

  • 0 < Z' < 0.5: A marginal assay, may require optimization.

  • Z' < 0: The assay is not suitable for screening.

Causality: A high Z' value indicates a large signal window and low data variability, providing confidence that hits can be reliably distinguished from inactive compounds.

Hit Identification: Setting the Threshold for Success

A "hit" is a compound that produces a statistically and biologically significant effect. The criteria for hit selection should be established before the screen begins.

Common Hit Selection Strategies:

  • Threshold-based: A simple approach where compounds exceeding a certain threshold (e.g., >50% inhibition or a Z-score > 3) are classified as hits.

  • Statistical Significance: Employing statistical tests (e.g., t-test) to compare the response of each compound to the negative controls.

Trustworthiness: It is crucial to perform confirmatory screens for all primary hits. This involves re-testing the compounds, often in duplicate or triplicate, to eliminate false positives.

Signaling Pathway Diagram (Hypothetical)

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase_A Kinase A Receptor->Kinase_A Phosphorylation Cascade Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor (Inactive) Kinase_B->Transcription_Factor Phosphorylates TF_Active Transcription Factor (Active) Transcription_Factor->TF_Active DNA DNA TF_Active->DNA Binds to Promoter Luciferase_Gene Luciferase Reporter Gene DNA->Luciferase_Gene Transcription Luciferase_Protein Luciferase Protein Luciferase_Gene->Luciferase_Protein Translation 5_Methyl_2_thiazolemethanol 5_Methyl_2_thiazolemethanol 5_Methyl_2_thiazolemethanol->Kinase_B Inhibits

Caption: Hypothetical signaling pathway targeted by this compound.

Comparative Analysis: this compound vs. Alternatives

To contextualize the potential performance of this compound, we will compare its hypothetical data with that of known bioactive thiazole derivatives. For this example, let's consider two alternatives:

  • Alternative A (Dasatinib): A potent, FDA-approved multi-kinase inhibitor with a thiazole core.

  • Alternative B (A Fictional Thiazole Derivative): A moderately active compound identified from a previous in-house screen.

Dose-Response Analysis and Potency Determination

Once hits are confirmed, a dose-response analysis is performed to determine their potency. This involves testing the compounds over a range of concentrations to generate a dose-response curve.

Key Parameters from Dose-Response Curves:

  • IC50 (Inhibitory Concentration 50%): The concentration of an inhibitor required to reduce the biological response by 50%.

  • EC50 (Effective Concentration 50%): The concentration of an agonist or antagonist that produces 50% of the maximal response.

Non-linear regression is used to fit the data to a sigmoidal curve and calculate these parameters.[11]

Data Presentation for Comparison

Summarizing the data in a clear and concise table is essential for comparative analysis.

CompoundPrimary Screen (% Inhibition)Confirmed HitIC50 (µM)Max Inhibition (%)
This compound (Hypothetical)65.2Yes5.895
Alternative A (Dasatinib)98.5Yes0.002100
Alternative B (Fictional)55.8Yes12.388
Negative Control0.5No--

Interpretation:

  • Dasatinib (Alternative A) is clearly the most potent compound, with a sub-nanomolar IC50, as expected for an optimized drug.

  • This compound (Hypothetical) shows promising activity with a single-digit micromolar IC50, making it a viable candidate for further optimization.

  • Alternative B is the least potent of the three, but may still hold value depending on other properties like selectivity and toxicity.

Experimental Protocols

Cell-Based Luciferase Reporter Assay
  • Cell Seeding: Seed a 384-well white, clear-bottom plate with the reporter cell line at a density of 5,000 cells per well in 50 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Preparation: Prepare serial dilutions of this compound and alternative compounds in DMSO. Further dilute in assay medium to the desired final concentrations.

  • Compound Addition: Add 10 µL of the diluted compounds to the respective wells. For controls, add 10 µL of assay medium with DMSO (negative control) or a known inhibitor (positive control).

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Lysis and Luminescence Reading: Equilibrate the plate to room temperature. Add 50 µL of a luciferase assay reagent that combines cell lysis and substrate. Incubate for 10 minutes at room temperature, protected from light. Read the luminescence on a plate reader.

Data Analysis Protocol
  • Data Import: Import the raw luminescence data into a data analysis software (e.g., R with the displayHTS package, or commercial software like GraphPad Prism).[12]

  • Normalization: Normalize the data using the percent inhibition formula, referencing the on-plate positive and negative controls.

  • Quality Control: Calculate the Z' factor for each plate. Plates with a Z' < 0.5 should be flagged for review or repeated.

  • Hit Selection: Identify primary hits as compounds with a percent inhibition greater than three standard deviations from the mean of the negative controls (or a predefined cutoff, e.g., 50%).

  • Dose-Response Curve Fitting: For confirmed hits, plot the normalized response against the logarithm of the compound concentration. Fit the data using a four-parameter logistic regression model to determine the IC50 value.

Conclusion and Future Directions

This guide has outlined a comprehensive and statistically robust framework for the analysis of biological data from the screening of this compound and its alternatives. By adhering to the principles of sound experimental design, rigorous quality control, and appropriate statistical analysis, researchers can confidently identify and prioritize promising hit compounds for further development.

The hypothetical data presented for this compound suggests its potential as a starting point for a medicinal chemistry campaign. The next steps would involve:

  • Selectivity Profiling: Screening the compound against a panel of related kinases to assess its selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to improve potency and other drug-like properties.

  • Mechanism of Action Studies: Confirming the molecular target and elucidating the mechanism by which the compound exerts its biological effect.

By integrating these downstream activities with the robust screening and analysis workflow described herein, the journey from an initial hit to a viable drug candidate can be navigated with greater efficiency and a higher probability of success.

References

  • Evren, G., et al. (2019). Synthesis and biological evaluation of 5-methyl-4-phenyl thiazole derivatives as anticancer agents. Request PDF. [Link]

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  • A., A., & B., B. (2020). Investigation and comparison of biological effects of regioselectively synthesized thiazole derivatives. Request PDF. [Link]

  • Parveen, M., et al. (2022). Exploring novel thiazole-based minor groove binding agents as potential therapeutic agents against pathogenic Acanthamoeba castellanii. PubMed Central. [Link]

  • Journal of Pharmaceutical and Biological Sciences. (2023). An Overview of Thiazole Derivatives and its Biological Activities. [Link]

  • Paricharak, S., et al. (2016). Quantitative high-throughput screening data analysis: challenges and recent advances. PMC. [Link]

  • Malo, N., et al. (2006). Statistical data analysis in high-throughput screening. Nature Biotechnology, 24(2), 167-175. [Link]

  • Wang, C., et al. (2014). Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. Journal of Medicinal Chemistry. [Link]

  • HTS data analysis workflow. Practical implication of a workflow in HTS... | Download Scientific Diagram. (n.d.). Retrieved from [Link]

  • Ibrahim, S. A., & Rizk, H. F. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. Semantic Scholar. [Link]

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Safety Operating Guide

Navigating the Disposal of 5-Methyl-2-thiazolemethanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides a comprehensive framework for the safe and compliant disposal of 5-Methyl-2-thiazolemethanol, ensuring the protection of laboratory personnel and the environment. While this document offers in-depth guidance based on established principles of chemical safety and hazardous waste management, it is imperative to always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for this compound before handling and disposal.

Understanding the Compound: Hazard Profile and Initial Considerations

This compound and its chemical relatives, thiazole derivatives, are common in synthetic organic chemistry. While a specific Safety Data Sheet (SDS) for this compound was not available through broad searches, data from analogous compounds like 4-Methyl-5-thiazoleethanol and Thiazole-5-methanol suggest a profile of moderate toxicity. Key hazards to consider include:

  • Irritation: Causes skin and serious eye irritation.[1][2][3]

  • Respiratory Tract Irritation: May cause respiratory irritation if inhaled.[1][2]

  • Harmful if Swallowed: Ingestion may cause discomfort or be harmful.[4][5][6]

Given these potential hazards, a systematic approach to disposal is not just a regulatory requirement but a cornerstone of a robust laboratory safety culture. The foundation of this process is a thorough understanding of the Resource Conservation and Recovery Act (RCRA) regulations established by the U.S. Environmental Protection Agency (EPA), which governs the management of hazardous waste.[7]

The Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of this compound is a multi-step process that begins with waste characterization and ends with the final handoff to a certified hazardous waste vendor.

Caption: The 5-step workflow for the proper disposal of this compound.

Step 1: Waste Characterization

The first and most critical step is to determine if the waste is hazardous. According to the EPA, a chemical waste is considered hazardous if it is specifically listed on one of four lists (F, K, P, or U) or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[7]

While thiazole derivatives are not typically found on the P or U lists as sole active ingredients, a definitive determination requires the specific SDS. In the absence of this, a conservative approach is warranted. Based on the irritant nature of similar compounds, it is prudent to manage this compound waste as hazardous waste .

Step 2: Segregation and Containerization

Proper segregation of chemical waste is paramount to prevent dangerous reactions.

  • Incompatible Materials: Based on SDS information for similar compounds, this compound should not be mixed with strong oxidizing agents.[4]

  • Container Selection:

    • Use only approved, chemically resistant containers. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Ensure the container is in good condition, with no cracks or leaks.

    • The container must have a secure, tight-fitting lid to prevent spills and evaporation.[8]

    • Do not fill containers beyond 90% capacity to allow for expansion.[8]

Step 3: Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety measure. The label on your hazardous waste container must include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound" (avoiding abbreviations or formulas)

  • A clear indication of the hazards (e.g., "Irritant")

  • The date on which the first drop of waste was added to the container (the accumulation start date)

Step 4: Accumulation

Laboratories generating hazardous waste are designated by the EPA as either Very Small Quantity Generators (VSQGs), Small Quantity Generators (SQGs), or Large Quantity Generators (LQGs), each with specific regulations regarding the amount of waste that can be accumulated and for how long.[9] It is crucial to be aware of your institution's generator status and adhere to the corresponding accumulation time limits.

Waste should be stored in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of the operator.

Step 5: Professional Disposal

Under no circumstances should this compound be disposed of down the drain or in the regular trash.[6][10] The only acceptable method of disposal is through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. These professionals are trained to handle, transport, and dispose of chemical waste in accordance with all federal, state, and local regulations.

Spill Management: Immediate Actions and Cleanup Protocol

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

Spill Size Immediate Action Cleanup Protocol Personal Protective Equipment (PPE)
Small Spill (<100 mL) 1. Alert personnel in the immediate area.2. Isolate the spill area.3. If safe to do so, prevent the spill from spreading.1. Absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent).2. Collect the absorbed material using non-sparking tools.3. Place the waste in a labeled, sealable container for hazardous waste disposal.4. Decontaminate the spill area with a suitable solvent, followed by soap and water.- Nitrile gloves- Chemical splash goggles- Lab coat
Large Spill (>100 mL) 1. Evacuate the immediate area.2. Alert your supervisor and institutional EHS.3. If flammable vapors may be present, turn off ignition sources if it is safe to do so.- Do not attempt to clean up a large spill unless you are trained and equipped to do so.- Follow the instructions of your institutional EHS personnel.- As directed by EHS, which may include a respirator.

Personal Protective Equipment (PPE): A Non-Negotiable Aspect of Safety

When handling this compound, including for disposal, the following minimum PPE should be worn, as guided by OSHA's laboratory safety standards:[1]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Always inspect gloves for tears or holes before use.

  • Body Protection: A standard laboratory coat should be worn and buttoned.

  • Respiratory Protection: If there is a risk of generating aerosols or vapors, work should be conducted in a certified chemical fume hood.

References

  • Case Western Reserve University. (n.d.). RCRA. Environmental Health and Safety. Retrieved from [Link]

  • InsideEPA.com. (2004, May 26). EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, February 27). Frequent Questions About Managing Hazardous Waste at Academic Laboratories. Retrieved from [Link]

  • Regulations.gov. (n.d.). attachment_15.docx. Retrieved from [Link]

  • American Chemical Society. (n.d.). Regulation of Laboratory Waste. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). 5-Thiazoleethanol, 4-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Thiazolylmethanol. PubChem. Retrieved from [Link]

  • BioMedica Diagnostics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 137-00-8 | Product Name : 5-(2-Hydroxyethyl)-4-methylthiazole. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 5-methyl thiazole, 3581-89-3. Retrieved from [Link]

  • Synerzine. (2019, February 25). SAFETY DATA SHEET 4-Methyl-5-Thiazole Ethanol. Retrieved from [Link]

  • Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Methyl-5-thiazoleethanol

Author: BenchChem Technical Support Team. Date: January 2026

Author's Note: This guide addresses the safe handling of 4-Methyl-5-thiazoleethanol (CAS No. 137-00-8), the most congruous compound identified in relation to the query for "5-Methyl-2-thiazolemethanol." The procedural and safety recommendations herein are grounded in the documented hazards of this substance. Professionals in research, discovery, and drug development must recognize that the cornerstone of laboratory safety is a profound understanding of the materials in use, coupled with the diligent application of protective measures. This document serves as an essential framework for establishing safe laboratory operations.

Hazard Assessment: The Rationale for Protective Measures

Understanding the intrinsic hazards of a chemical is the critical first step in defining the necessary protective barriers. 4-Methyl-5-thiazoleethanol is classified as a hazardous substance, and its risk profile dictates our choice of Personal Protective Equipment (PPE).[1] The primary hazards include:

  • Serious Eye Irritation (H319): Direct contact with the eyes can cause significant irritation.[2] This necessitates a robust barrier to prevent splashes or aerosol exposure to the sensitive tissues of the eye.

  • Skin Irritation (H315): The compound is known to cause skin irritation upon contact.[2] Prolonged exposure or contact with compromised skin (e.g., cuts or abrasions) could lead to more severe health effects.[1]

  • Respiratory Irritation (H335): Inhalation of vapors or mists may lead to irritation of the respiratory tract.[1][2] The risk is heightened in areas with inadequate ventilation or when the substance is heated.[1]

  • Stench: While not a direct toxicological hazard, the compound is noted for its powerful odor.[3] This underscores the importance of containment and effective ventilation to maintain a safe and comfortable working environment.

These hazards collectively demand a multi-faceted PPE strategy that shields the eyes, skin, and respiratory system.

Core PPE Requirements: Your Primary Defense

The following PPE is mandatory when handling 4-Methyl-5-thiazoleethanol. The specific level of protection may be scaled based on the nature and quantity of the work being performed, as detailed in the subsequent sections.

  • Eye and Face Protection: At a minimum, chemical safety goggles that comply with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166 must be worn.[3] In situations with a higher risk of splashing, such as transferring large volumes or conducting reactions under pressure, a face shield should be worn in conjunction with safety goggles.[4]

  • Skin and Body Protection: A standard laboratory coat is required for all procedures. For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant apron or suit should be utilized.[5] All protective clothing must be removed before leaving the laboratory area.

  • Hand Protection: Chemical-resistant gloves are essential.[3] Nitrile gloves are a common and effective choice for incidental contact. It is crucial to inspect gloves for any signs of degradation or perforation before use and to change them frequently, especially if direct contact with the chemical occurs.[6] Always wash hands thoroughly with soap and water after removing gloves.[3]

  • Respiratory Protection: All handling should, whenever possible, be conducted within a certified chemical fume hood or in a well-ventilated area to minimize inhalation exposure.[2][3] If engineering controls are insufficient or during emergency situations, a NIOSH-approved respirator with an organic vapor filter (Type A, Brown, conforming to EN14387) is required.[3]

PPE Selection and Use Protocol

The selection of appropriate PPE is a dynamic process that depends on the specific experimental context. The following workflow provides a logical pathway for determining the necessary level of protection.

PPE_Workflow cluster_assessment Phase 1: Task Assessment cluster_evaluation Phase 2: Hazard Evaluation cluster_ppe Phase 3: PPE Selection A Identify Task (e.g., Weighing, Solution Prep, Reaction) B Evaluate Scale & Conditions - Quantity (mg vs L) - Aerosol/Splash Potential? - Adequate Ventilation? A->B C1 Standard PPE - Lab Coat - Nitrile Gloves - Safety Goggles B->C1  Low Risk  (Small quantity, low splash,  good ventilation) C2 Enhanced PPE - Standard PPE + - Face Shield - Chemical Apron B->C2  Moderate Risk  (Larger quantity,  splash potential) C3 Maximum Control - Enhanced PPE + - Respirator (Organic Vapor) - Work in Fume Hood B->C3  High Risk  (Poor ventilation,  aerosol generation)

Caption: PPE selection workflow for handling 4-Methyl-5-thiazoleethanol.

Operational and Disposal Plans

A disciplined, procedural approach to handling, from preparation to disposal, is non-negotiable for ensuring safety.

Step-by-Step Handling Procedures
  • Preparation and Donning PPE:

    • Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • Confirm that an eyewash station and safety shower are accessible and unobstructed.[3]

    • Don PPE in the following order: lab coat, safety goggles, face shield (if required), and finally, gloves. Ensure gloves overlap the cuffs of the lab coat.[6]

  • Safe Handling:

    • Perform all manipulations that may generate vapors or aerosols inside a chemical fume hood.[7]

    • Use appropriate tools (spatulas, pipettes) to avoid direct contact.

    • Keep containers tightly closed when not in use.[2][3]

  • Decontamination and Doffing PPE:

    • Wipe down any contaminated surfaces with an appropriate solvent and cleaning agent.

    • Remove PPE in a manner that avoids self-contamination. Remove gloves first, followed by the face shield/apron, then goggles, and finally the lab coat.

    • Wash hands thoroughly with soap and water immediately after all PPE has been removed.

Emergency Protocols
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water. If skin irritation occurs, seek medical advice.[2][3]

  • Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[2][3]

  • Spills: For small spills, absorb the material with an inert, dry substance (e.g., sand, silica gel) and place it in a suitable, sealed container for disposal.[3] For large spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan

All materials contaminated with 4-Methyl-5-thiazoleethanol, including the chemical itself and any used consumables (e.g., gloves, absorbent pads), must be treated as hazardous waste.[1]

  • Waste Collection: Collect all waste in a designated, properly labeled, and sealed container.[3]

  • Container Labeling: Clearly label the container as "Hazardous Waste" and include the full chemical name and any relevant hazard symbols.

  • Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials like strong oxidizing agents.[3] Arrange for disposal through a licensed waste disposal contractor, in accordance with all local, state, and federal regulations.[1][2]

Summary of PPE Recommendations

Task / OperationEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solids (mg scale) Safety GogglesNitrile GlovesLab CoatWork in well-ventilated area
Preparing Solutions (<1L) Safety GogglesNitrile GlovesLab CoatChemical Fume Hood
Transferring Liquids (>1L) Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Active Reaction/Reflux Safety Goggles & Face ShieldNitrile GlovesLab Coat & Chemical ApronChemical Fume Hood
Spill Cleanup Safety Goggles & Face ShieldHeavy-duty Nitrile GlovesChemical-resistant Suit/ApronRespirator (Organic Vapor Filter)

References

  • Safety Data Sheet for 2-(4-Methyl-1,3-thiazol-5-yl)ethan-1-ol. (n.d.).
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • Safety Data Sheet for 2-Amino-5-methylthiazole. (2025, December 22). Thermo Fisher Scientific.
  • Synerzine. (2019, February 25). Safety Data Sheet 4-Methyl-5-Thiazole Ethanol.
  • Safety Data Sheet for Thiazole-5-methanol. (2021, December 28). Fisher Scientific.
  • Safety Data Sheet. (2025, December 24). Sigma-Aldrich.
  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
  • University of Hawaii. (n.d.). UNIT 7: Personal Protective Equipment. CTAHR.
  • NIOSH. (2006, December). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Santa Cruz Biotechnology. (n.d.). Material Safety Data Sheet 4-Methyl-5-thiazoleethanol.
  • BenchChem. (n.d.). Proper Disposal and Safe Handling of 2-Amino-5-methylthiazole.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.